molecular formula C10H12Cl2NO5PS B15580434 DXR-IN-3

DXR-IN-3

Número de catálogo: B15580434
Peso molecular: 360.15 g/mol
Clave InChI: FCHGYCPRLYDAIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DXR-IN-3 is a useful research compound. Its molecular formula is C10H12Cl2NO5PS and its molecular weight is 360.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H12Cl2NO5PS

Peso molecular

360.15 g/mol

Nombre IUPAC

[(3,4-dichlorophenyl)-[2-[hydroxy(methyl)amino]-2-oxoethyl]sulfanylmethyl]phosphonic acid

InChI

InChI=1S/C10H12Cl2NO5PS/c1-13(15)9(14)5-20-10(19(16,17)18)6-2-3-7(11)8(12)4-6/h2-4,10,15H,5H2,1H3,(H2,16,17,18)

Clave InChI

FCHGYCPRLYDAIK-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The Core Principles of the DXR3 Raman Microscope: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Thermo Scientific DXR3 Raman Microscope is a sophisticated analytical instrument designed for non-destructive chemical analysis of a wide variety of materials.[1][2] At its core, the DXR3 leverages the principles of Raman spectroscopy to provide detailed molecular information, making it an invaluable tool for researchers, scientists, and drug development professionals in fields such as pharmaceuticals, materials science, and nanotechnology.[1][3] This guide delves into the fundamental principles of the DXR3, its key components, and the methodologies for its application.

The Fundamental Principle: Raman Scattering

The operation of the DXR3 Raman Microscope is based on the Raman effect, a phenomenon involving the inelastic scattering of monochromatic light, typically from a laser.[4][5] When laser light interacts with a sample, the vast majority of the scattered photons have the same energy as the incident photons; this is known as Rayleigh scattering.[5][6] However, a tiny fraction of the photons, approximately 1 in 10 million, are scattered with a different energy.[5] This inelastic scattering is the Raman effect.[4][5]

The energy difference between the incident and scattered photons corresponds to the energy of molecular vibrations within the sample.[6] This energy shift, known as the Raman shift, is unique to the chemical bonds and structure of the molecules, providing a distinct "molecular fingerprint" for identification and characterization.[4][7] The resulting Raman spectrum plots the intensity of the scattered light against the Raman shift (typically in units of wavenumbers, cm⁻¹).[6]

Core Components and Optical Pathway

The DXR3 Raman Microscope is an integrated system that combines a research-grade optical microscope with a high-performance Raman spectrometer.[8][9] Its design emphasizes ease of use, stability, and high-quality data acquisition through a combination of automated features and precision components.[2][8]

Key hardware components include:

  • Excitation Lasers: The DXR3 supports multiple user-interchangeable lasers of different wavelengths to optimize results for various samples and minimize fluorescence interference.[5][8]

  • Research-Grade Microscope: High-quality Olympus viewing optics are used for sample visualization and precise targeting of the analysis area.[10][11]

  • Proprietary Triplet Spectrograph: This advanced spectrograph has no moving parts, which enhances its robustness and calibration stability.[8][12] It is designed to provide exceptional peak shape and maintain focus across the entire spectral range.[8][12]

  • High-Sensitivity Detector: A charge-coupled device (CCD) detector captures the weak Raman scattered light with high efficiency.[8]

  • Automated Alignment and Calibration: The instrument features auto-alignment and multi-dimensional wavelength calibration to ensure scientifically accurate and reproducible measurements without the need for manual adjustments.[8][12]

The following diagram illustrates the generalized optical pathway of the DXR3 Raman Microscope.

optical_pathway laser Excitation Laser lpr Laser Power Regulator laser->lpr Monochromatic Light filter1 Laser Line Filter lpr->filter1 objective Microscope Objective filter1->objective sample Sample objective->sample Focus & Collect filter2 Edge or Notch Filter sample->filter2 Rayleigh & Raman Scatter spectrograph Triplet Spectrograph filter2->spectrograph Raman Scatter detector CCD Detector spectrograph->detector Dispersed Light computer Computer/ Software detector->computer Spectral Data

Figure 1: Generalized optical pathway of the DXR3 Raman Microscope.

Data Acquisition and Processing Workflow

The DXR3 is designed for a streamlined "point-and-shoot" operation, facilitated by the Thermo Scientific OMNIC software.[8] The workflow is characterized by a high degree of automation, which simplifies data collection and ensures consistency.[5]

Key automated software features include:

  • Autoexposure: Optimizes signal-to-noise ratio without manual trial and error.[11]

  • Autofocus: Ensures the laser is perfectly focused on the sample for maximum Raman signal.[13]

  • Automated Fluorescence Correction: An algorithm corrects for fluorescence interference, which can obscure the weaker Raman signal.[8][10]

  • Cosmic Ray Rejection: Removes spectral artifacts caused by cosmic rays hitting the detector.[8][12]

  • Smart Backgrounds: Automatically removes the CCD's dark energy profile.[10]

The logical workflow for a typical analysis is depicted below.

experimental_workflow start Start prep Sample Preparation & Placement start->prep init Instrument Initialization prep->init focus Locate & Focus on Analysis Area init->focus params Set Acquisition Parameters focus->params acquire Acquire Spectrum/ Map params->acquire process Data Processing (e.g., BG Correction) acquire->process analyze Data Analysis (e.g., Library Search) process->analyze report Generate Report analyze->report end End report->end

Figure 2: General experimental workflow for the DXR3 Raman Microscope.

Quantitative Performance Data

The DXR3 Raman Microscope is engineered to deliver high performance in several key areas. The following tables summarize its quantitative specifications.

Table 1: System Performance

ParameterSpecification
Spatial Resolution As fine as 540 nm on an ideal sample[8][10]
Confocal Depth Resolution As good as 1.7 µm on an ideal sample[8][10]
Spectral Range (Standard) 3500 - 50 cm⁻¹ (captured in a single exposure)[5][8]
Spectral Range (Extended) Up to 6,000 cm⁻¹ (with 532 nm laser)[5][8]
Wavenumber Precision At least 0.066 cm⁻¹ with a 5 cm⁻¹ resolution grating[10]
Signal to Noise Ratio > 6000:1 (on silicon, instrument dependent)

Table 2: Laser Excitation Options

WavelengthType
455 nm Standard
532 nm High Brightness, High Power[5][8]
633 nm High Brightness, High Power[5][8]
785 nm High Brightness, High Power[5][8]

Experimental Protocols: Methodological Overviews

While specific experimental parameters will vary based on the sample, the following sections provide detailed methodologies for key applications cited for the DXR3 Raman Microscope.

Pharmaceutical Polymorph Screening

Raman spectroscopy is highly effective for distinguishing between polymorphs—different crystalline forms of the same active pharmaceutical ingredient (API)—which can have different therapeutic effects.[1][11]

Objective: To identify and map the distribution of different polymorphs of an API in a tablet or crystallization screen.

Methodology:

  • Sample Preparation: For a formulated tablet, the sample can be analyzed directly.[11] For crystallization screens, analysis can often be performed through transparent well plates (e.g., Kapton).[4] No extensive sample preparation is typically required.[1]

  • Instrument Setup:

    • Select an appropriate laser. A 785 nm laser is often chosen for pharmaceutical samples to minimize fluorescence from excipients.

    • Ensure the instrument has performed its automated alignment and calibration routines.

  • Locating the API: Use the microscope's brightfield viewing mode to navigate the sample surface and locate regions of interest, such as individual API crystals or areas on a tablet surface.

  • Data Acquisition:

    • Acquire reference spectra from pure samples of each known polymorph.

    • For tablet analysis, define a mapping area. The OMNICxi software allows for automated stage mapping to collect spectra from a grid of points across the defined area.[11]

    • Use autoexposure to ensure optimal signal at each point.

  • Data Analysis:

    • Process the collected map data to remove any background signals.

    • Use correlation mapping or other multivariate analysis techniques (like Principal Component Analysis or cluster analysis) to compare the spectra from the map to the reference spectra of the pure polymorphs.[4]

    • Generate a chemical image that visually displays the spatial distribution of each polymorph within the analyzed area.[11]

Graphene Characterization

Raman spectroscopy is a primary technique for characterizing graphene, providing information on the number of layers, defects, strain, and doping.[10][14]

Objective: To determine the number of layers and assess the quality of a graphene sample.

Methodology:

  • Sample Preparation: Graphene is typically analyzed after being deposited on a substrate like silicon (Si) or silicon dioxide (SiO₂).[14] Ensure the sample is placed flat on a microscope slide or wafer holder.

  • Instrument Setup:

    • A visible laser, such as 532 nm or 633 nm, is recommended to avoid fluorescence from Si/SiO₂ substrates that can occur with near-infrared lasers.[14]

    • Select an objective with high magnification (e.g., 100x) to achieve the best spatial resolution.

  • Data Acquisition:

    • Using the microscope optics, focus on the graphene flake or film.

    • Acquire a spectrum from the region of interest. Key bands to analyze are the G-band (~1582 cm⁻¹), the 2D-band (~2685 cm⁻¹), and the D-band (~1350 cm⁻¹).[14]

    • The laser power should be kept low to avoid damaging the single-atom-thick material. The DXR3's laser power regulator is crucial for this.[10]

  • Data Analysis:

    • Number of Layers: The shape, position, and intensity ratio of the 2D-band relative to the G-band are used to determine the number of graphene layers. For example, single-layer graphene has a sharp, single Lorentzian-shaped 2D-band, which broadens and shifts for bilayer and multilayer graphene.[14]

    • Defect Analysis: The intensity of the D-band is directly related to the level of defects or disorder in the graphene lattice. A higher D-band intensity indicates a more defective structure.[15]

    • Strain and Doping: Small shifts in the positions of the G and 2D bands can indicate the presence of strain or electronic doping in the graphene sheet.[10]

Microplastics Analysis

The DXR3 is used to identify and characterize microplastic particles collected from environmental or commercial samples.[16][17]

Objective: To identify the polymer type of microscopic plastic particles.

Methodology:

  • Sample Preparation: Water samples are typically filtered through a suitable membrane (e.g., gold-coated polycarbonate or aluminum oxide). The filter is then placed on a microscope slide for analysis.

  • Instrument Setup:

    • A 780 nm or 532 nm laser can be used, depending on the potential for fluorescence from the particles or filter.[18]

    • The instrument's automated particle analysis software can be used to locate particles on the filter.[16]

  • Data Acquisition:

    • Use the microscope to visually locate particles on the filter surface.

    • Acquire a Raman spectrum from the center of each particle of interest. The point-and-shoot nature of the DXR3 makes this process rapid.[2]

    • Automated mapping can also be used to analyze all particles within a defined area of the filter.

  • Data Analysis:

    • The acquired spectrum from each particle is compared against a spectral library of known polymers.[16]

    • The OMNIC Specta software can perform an automated search and provide a hit quality index to confirm the identity of the plastic (e.g., polystyrene, polyethylene, polypropylene).[18]

Conclusion

The Thermo Scientific DXR3 Raman Microscope is a powerful, versatile, and user-friendly instrument that provides critical molecular information for a wide range of applications. Its operational principle is grounded in the Raman effect, and its design integrates a high-quality microscope with a robust, automated spectrometer. This combination allows researchers, scientists, and drug development professionals to efficiently conduct detailed chemical characterization, from identifying pharmaceutical polymorphs to assessing the quality of advanced materials like graphene, ultimately accelerating research and ensuring product quality.[1][8]

References

An In-depth Technical Guide to the Thermo Scientific DXR3 Raman Microscope for Novice Users

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Thermo Scientific DXR3 Raman Microscope, designed to equip novice users with the foundational knowledge to operate the instrument effectively. Focusing on ease of use, this document details the microscope's core functionalities, technical specifications, and standardized experimental protocols relevant to pharmaceutical and materials science research.

Introduction to the DXR3 Raman Microscope

The Thermo Scientific DXR3 Raman Microscope is a point-and-shoot instrument that simplifies the acquisition of high-quality Raman data.[1][2] Its design prioritizes user accessibility through extensive automation, making it an ideal choice for laboratories where users may not have specialized expertise in Raman spectroscopy.[2][3] Key to its user-friendly operation are features like automatic alignment and calibration, which ensure scientifically accurate measurements without the need for manual adjustments.[4][1][5][6] The instrument's software, Thermo Scientific OMNIC, provides an intuitive interface for data acquisition, processing, and analysis.[7]

The DXR3 is particularly well-suited for a variety of applications, including pharmaceutical analysis, microplastic identification, advanced polymer characterization, and materials science.[4][1][8] In the pharmaceutical industry, it is used for analyzing contaminants, identifying polymorphs, and studying particulate matter and diffusion processes.[5][6]

Core Components and Technical Specifications

The DXR3 Raman Microscope is comprised of several key components that can be user-exchanged, allowing for adaptability to various experimental needs.[4][5] These "Smart Components," which include lasers, filters, and gratings, are pre-aligned and automatically recognized by the system, simplifying reconfiguration.[9]

Quantitative Performance and Specifications

The following tables summarize the key quantitative specifications of the DXR3 Raman Microscope, providing a clear comparison of its capabilities.

Table 1: System Performance

SpecificationValue
Spatial Resolution As fine as 540 nm[4][5][6][10]
Confocal Depth Resolution As fine as 1.7 µm[4][5][6][10]
Spectral Range 3500 cm⁻¹ to 50 cm⁻¹ (full range, single exposure)[4][5]
Extended Spectral Range To 6,000 cm⁻¹ (with 532 nm laser)[4]
Signal-to-Noise Ratio > 6000:1

Table 2: Available Excitation Lasers

WavelengthType
455 nmStandard
532 nmHigh Brightness, High Power
633 nmHigh Brightness, High Power
785 nmHigh Brightness, High Power

Note: The system supports multiple excitation lasers to minimize fluorescence interference and enhance Raman signal for a variety of samples.[4]

Table 3: Automated Features for Novice Users

FeatureDescription
Auto-alignment and Calibration Ensures scientifically accurate measurements without manual procedures.[4][5]
Automatic X-axis Calibration (DynaCal) Improves reliability and stability of measurements.[5][6]
Automated Fluorescence Correction Available for all excitation lasers to improve data quality.[4]
Autoexposure and Cosmic Ray Rejection Simplifies data acquisition by optimizing exposure times and removing artifacts.[4]
Laser Power Regulation Maintains consistent sample excitation over the lifetime of the laser.[4][5]

Experimental Protocols

This section provides detailed methodologies for common experiments performed on the DXR3 Raman Microscope.

General Workflow for a Novice User

The following diagram illustrates the simplified workflow for a new user operating the DXR3 Raman Microscope.

Novice_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Reporting Power_On Power On Instrument Launch_Software Launch OMNIC Software Power_On->Launch_Software Sample_Prep Prepare & Mount Sample Launch_Software->Sample_Prep Focus Focus on Sample Sample_Prep->Focus Set_Parameters Set Acquisition Parameters Focus->Set_Parameters Acquire_Data Acquire Spectrum/Image Set_Parameters->Acquire_Data Process_Data Process Data Acquire_Data->Process_Data Analyze Analyze & Identify Process_Data->Analyze Report Generate Report Analyze->Report Auto_Calibration_Workflow Start System Start-up or Component Change Auto_Recognize Automatic Component Recognition Start->Auto_Recognize Load_Alignment Load Stored Alignment & Calibration Auto_Recognize->Load_Alignment Fine_Tune Three-Path Fine Beam Auto-Alignment Load_Alignment->Fine_Tune X_Axis_Cal DynaCal Automatic X-axis Calibration Fine_Tune->X_Axis_Cal Ready System Ready for Accurate Measurement X_Axis_Cal->Ready

References

Unveiling Molecular Landscapes: A Technical Guide to the DXR3 Confocal Raman Microscope for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, advanced capabilities, and practical applications of the Thermo Scientific™ DXR3 Confocal Raman Microscope. Designed for both the seasoned spectroscopist and the analytical scientist seeking rapid, reliable chemical imaging, the DXR3 provides a powerful, non-destructive solution for characterizing materials at the microscopic level. This document will detail the instrument's operational workflow, key experimental protocols, and its significant role in advancing pharmaceutical research and development.

The Core Principle: Confocal Raman Microscopy

Confocal Raman microscopy is a powerful analytical technique that combines the chemical specificity of Raman spectroscopy with the high spatial resolution of optical microscopy.[1][2] In essence, a laser is focused onto a microscopic spot on the sample. The scattered light, which contains vibrational (and thus chemical) information unique to the molecules present, is collected through the same microscope objective.

The "confocal" aspect is crucial for achieving high-resolution 3D imaging. A pinhole aperture is placed in the light path, rejecting out-of-focus light from above and below the focal plane. This allows for optical sectioning of transparent or semi-transparent samples, enabling detailed depth profiling and the construction of three-dimensional chemical maps.[1][2] The DXR3 microscope leverages this principle to provide exceptional clarity in analyzing complex, multi-layered samples common in pharmaceutical formulations.

cluster_Microscope DXR3 Microscope cluster_Output Data Output Laser Excitation Laser Objective Microscope Objective Laser->Objective Incident Light Sample Sample Stage Objective->Sample Focus & Collection Pinhole Confocal Pinhole Objective->Pinhole Scattered Light Sample->Objective Spectrograph Spectrograph Pinhole->Spectrograph In-Focus Light Detector CCD Detector Spectrograph->Detector Dispersed Light Spectrum Raman Spectrum (Chemical Fingerprint) Detector->Spectrum Generates Image Chemical Image (Component Distribution) Spectrum->Image Compiles into

Caption: Principle of Confocal Raman Microscopy in the DXR3 system.

The DXR3 Raman Microscope: System Specifications

The DXR3 is engineered for robustness, ease of use, and high performance. Its design features pre-aligned, user-exchangeable components with automatic recognition, simplifying instrument reconfiguration and ensuring reproducible results.[3][4][5][6]

Core Performance and Components

The system's capabilities are defined by its high-quality optical and mechanical components.

FeatureSpecificationBenefit
Spatial Resolution Down to 540 nm (X, Y axes)[3][4][6]Enables analysis of sub-micron features and particles.
Confocal Depth Resolution Down to 1.7 µm (Z-axis)[3][4][6]Allows for true 3D chemical imaging and depth profiling.
Spectrograph Proprietary triplet spectrograph with no moving parts[4][6]Provides exceptional peak shape, stability, and focus at all wavelengths.
Calibration Automatic X-axis calibration (DynaCal) and multi-dimensional wavelength calibration[3][4][6]Ensures measurement accuracy and reliability without manual intervention.
Alignment Patented, automatic three-path fine beam auto-alignment[3][4]Maintains peak performance and sampling integrity for consistent results.
Viewing Optics Research-quality Olympus microscope components[3][6]Delivers excellent visual quality for sample navigation and inspection.
Laser Safety Class 1 laser safety enclosure standard[3]Allows for operation in standard laboratory environments without specialized precautions.
Configurable Options

The DXR3 platform is highly adaptable, allowing users to optimize the system for specific applications by swapping key components.[3][7]

ComponentAvailable OptionsApplication Relevance
Excitation Lasers 455 nm, 532 nm (High Brightness/Power), 633 nm (High Brightness/Power), 785 nm (High Brightness/Power)[4][6]Choice of wavelength helps to minimize sample fluorescence and optimize Raman signal for different materials.
Objectives 4x, 10x, 20x, 50x, 100x; long working distance, immersion objectives available[3]Selection depends on the required magnification, spatial resolution, and sample type.
Gratings Optimized for each excitation laser[6]Ensures maximum spectral performance without compromise.
Filters Pre-aligned and lock-in-place using SmartLock technology[3][7]Automatically recognized by the system for seamless changes between experiments.
Illumination Brightfield, Darkfield, Transmission, Polarization[3]Enhances visualization of different sample types.

Applications in Drug Development

Confocal Raman microscopy is an invaluable tool across the pharmaceutical development lifecycle, from initial formulation to quality control.[1][8][9] Its non-destructive nature and ability to analyze samples with minimal preparation make it highly efficient.[2]

  • Component Distribution Mapping: Visualize the spatial arrangement of the active pharmaceutical ingredient (API) and excipients within a tablet or formulation.[1][8][9]

  • Polymorph Identification: Differentiate between different crystalline forms of a drug substance, which can impact its solubility, bioavailability, and stability.[10]

  • Coating Analysis: Perform depth profiling to measure the thickness and uniformity of drug-eluting coatings on medical devices like stents.[1][10]

  • Contaminant and Particulate Identification: Quickly identify and characterize foreign particulates or manufacturing defects.[1][8]

  • Diffusion Studies: Monitor the diffusion of APIs within a formulation over time to understand drug release mechanisms.[5]

  • Counterfeit Analysis: Differentiate between genuine and counterfeit products by analyzing their chemical composition.[1][8]

Experimental Protocols and Workflow

The Thermo Scientific™ OMNIC™ software suite provides an intuitive interface for controlling the DXR3 and analyzing data. The typical workflow is designed for efficiency, from sample loading to final report.

cluster_Setup 1. System Initialization & Setup cluster_Acquisition 2. Data Acquisition cluster_Analysis 3. Data Analysis & Reporting PowerUp Power On Instrument Software Launch OMNIC Software PowerUp->Software WarmUp Laser Warm-Up (10-15 min) Software->WarmUp CalCheck Measure Standard Reference (e.g., Silicon Wafer) WarmUp->CalCheck LoadSample Place Sample on Stage CalCheck->LoadSample Focus Focus on Region of Interest LoadSample->Focus SetParams Set Acquisition Parameters (Laser Power, Exposure, Scans) Focus->SetParams Acquire Acquire Data (Point, Map, or Profile) SetParams->Acquire Process Process Spectra (Cosmic Ray Removal, Fluorescence Correction) Acquire->Process Identify Identify Components (Spectral Library Search) Process->Identify Visualize Visualize Data (Generate Chemical Images, 3D Maps) Identify->Visualize Report Generate Report Visualize->Report

Caption: Standard operational workflow for the DXR3 Raman Microscope.

General Protocol for Raman Spectra Acquisition

This protocol outlines the fundamental steps for collecting high-quality Raman spectra from a sample.

  • System Preparation:

    • Ensure the instrument is powered on and the OMNICxi software is running.[11]

    • Allow the laser to warm up for 10-15 minutes to ensure stable output.[11]

    • Verify system performance by measuring a standard reference sample, such as a silicon wafer.[11]

  • Sample Preparation and Loading:

    • Place the sample (e.g., tablet, powder on a slide, liquid in a well plate) onto the microscope stage.[11]

    • Use the microscope's viewing optics and illumination to navigate to the region of interest.

    • Bring the sample surface into focus using the stage controls. The system's autofocus feature can be utilized for efficiency.[3]

  • Parameter Optimization:

    • Select the appropriate objective and excitation laser for the sample.

    • Begin with low laser power (e.g., 1 mW) and a moderate number of scans and exposure time to avoid sample damage.[11]

    • Use the real-time preview to assess the signal-to-noise ratio.[4][5]

    • Gradually increase the number of scans, exposure time, or laser power as needed to obtain a high-quality spectrum. The system's autoexposure feature can automate this process.[4]

  • Data Acquisition and Processing:

    • Collect the spectrum.

    • The software can automatically perform cosmic ray rejection and fluorescence correction to clean up the data.[4][5]

    • Use the integrated spectral libraries to identify unknown components by matching their unique Raman "fingerprints."[3]

Protocol for Chemical Imaging (Mapping)

This protocol extends the basic acquisition to generate a 2D or 3D chemical map of a sample area.

  • Setup: Follow steps 1 and 2 from the General Protocol.

  • Define Mapping Area: In the OMNICxi software, use the visual interface to define the area (X-Y dimensions) to be mapped. For 3D mapping, also define the Z-range and step size for depth profiling.

  • Set Mapping Parameters:

    • Optimize acquisition parameters (laser, objective, exposure time) as per the general protocol.

    • Define the step size (pixel size) for the map. A smaller step size will yield higher resolution but increase the acquisition time.

  • Execute Map: Initiate the mapping sequence. The microscope will systematically move the stage, collecting a full Raman spectrum at every pixel within the defined area.

  • Data Visualization:

    • Once the acquisition is complete, the software will generate a hyperspectral data cube.

    • Create chemical images by selecting specific Raman peaks corresponding to different components (e.g., API, excipients). The software will display the intensity of that peak at each pixel, creating a color-coded map of its distribution.

    • For 3D data, visualize the component distribution across different layers or render a full 3D model.

cluster_Input Input cluster_Process Process cluster_Output Output Sample Multi-component Sample Acquisition Automated Stage Movement & Spectral Acquisition Sample->Acquisition Params Mapping Parameters (Area, Step Size, Exposure) Params->Acquisition DataCube Hyperspectral Data Cube Acquisition->DataCube Image2D 2D Chemical Image DataCube->Image2D Peak Intensity Plotting Image3D 3D Volume Render DataCube->Image3D Z-Stack Rendering

Caption: Logical workflow for Confocal Raman chemical imaging.

Conclusion

The Thermo Scientific™ DXR3 Confocal Raman Microscope is a versatile, powerful, and user-friendly analytical instrument. Its combination of high spatial resolution, chemical specificity, and non-destructive analysis makes it an indispensable tool for modern pharmaceutical development. From characterizing raw materials and identifying polymorphs to ensuring the quality of final products and analyzing complex delivery systems, the DXR3 provides the critical insights needed to accelerate research, solve manufacturing challenges, and ensure product efficacy and safety.

References

Unveiling Molecular Landscapes: A Technical Guide to the Thermo Scientific DXR3 Raman Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a powerful and versatile tool for non-destructive chemical analysis, the Thermo Scientific DXR3 Raman Microscope stands as a premier solution. This in-depth technical guide explores the core features of the DXR3, providing a comprehensive overview of its capabilities, experimental workflows, and applications in pharmaceutical and materials science.

The DXR3 Raman Microscope is engineered for both high-performance research and demanding routine analysis, offering exceptional sensitivity, high spatial resolution, and user-friendly operation. Its robust design and advanced software capabilities make it an indispensable instrument for a wide range of applications, from polymorph screening and contaminant identification in drug development to the characterization of advanced materials and the analysis of microplastics.

Core Instrument Specifications

The performance of the DXR3 Raman Microscope is underpinned by its precision-engineered components and flexible configuration options. The following tables summarize the key quantitative specifications of the system.

Table 1: System Performance
FeatureSpecification
Spatial Resolution As fine as 540 nm[1][2]
Confocal Depth Resolution As fine as 1.7 μm on an ideal sample[1][2]
Spectral Range 3500-50 cm⁻¹ (full range in a single exposure)[1][2]
Extended Spectral Range Up to 6,000 cm⁻¹ with the 532 nm laser[1]
Wavelength Calibration Multi-dimensional wavelength calibration for accuracy across the entire spectral range
Table 2: Laser Options

The DXR3 offers a range of user-exchangeable lasers to optimize performance for various sample types and minimize fluorescence interference.

WavelengthTypeKey Applications
455 nm Solid StateGeneral purpose, good for many organic and inorganic materials
532 nm High Brightness & High PowerExcellent for carbon materials (graphene, nanotubes), polymers, and general-purpose analysis with high signal-to-noise
633 nm High Brightness & High PowerReduces fluorescence in many organic samples, suitable for biological and pharmaceutical applications
785 nm High Brightness & High PowerMinimizes fluorescence in highly fluorescent samples, ideal for dyes, inks, and many biological tissues
Table 3: Spectrograph and Detector
ComponentSpecification
Spectrograph Proprietary triplet spectrograph with no moving parts for exceptional peak shape and stability[1][2]
Gratings Optimized for each excitation laser to maximize performance
Detector High-sensitivity, low-noise CCD detector

Key Features and Automated Capabilities

The DXR3 Raman Microscope is designed for both expert and novice users, incorporating a suite of automated features that streamline operation and ensure reproducible, high-quality data.

  • Point-and-Shoot Raman Microscopy: Simplifies data acquisition, making it accessible for routine analysis without extensive training.

  • Auto-alignment and Calibration: Ensures the system is always operating at peak performance without the need for manual adjustments.[1] This includes a three-path fine beam auto-alignment for maintaining optimal performance and sampling integrity.[1]

  • Automated Fluorescence Correction: An intelligent algorithm automatically removes fluorescence background from spectra, improving the quality of Raman data for a wide range of samples.[1]

  • Automated Intensity Correction: Generates spectra that are comparable between different instruments and excitation lasers.

  • Cosmic Ray Rejection: A proprietary algorithm effectively removes spectral artifacts caused by cosmic rays.[1]

  • Laser Power Regulation: Actively monitors and adjusts laser power to ensure consistent sample excitation throughout the lifetime of the laser.[1]

  • Smart Components: User-exchangeable lasers, filters, and gratings are automatically recognized by the system, which then optimizes alignment and calibration.[3]

  • Particle Analysis Software: Enables the rapid identification and analysis of microparticles, a crucial feature for applications such as microplastics analysis and particulate contaminant identification.[2]

  • 3D Visualization Software: Allows for the intuitive exploration and analysis of three-dimensional Raman data.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to drug development and materials science, showcasing the capabilities of the DXR3 Raman Microscope.

Pharmaceutical Application: Polymorph and Formulation Analysis

Raman spectroscopy is a powerful tool in pharmaceutical development for identifying and characterizing different solid forms of an active pharmaceutical ingredient (API), known as polymorphs, which can have different physical properties and bioavailability. It is also used to analyze the distribution of components within a final drug product.

Methodology:

  • Sample Preparation:

    • Powders: A small amount of the API or formulation powder is placed on a microscope slide. No further preparation is typically required.

    • Tablets: The tablet can be analyzed directly or, for subsurface analysis, a cross-section can be prepared.

    • Liquids/Gels: A drop of the sample can be placed in a well slide or analyzed directly through a transparent container like a vial or syringe.

  • Instrument Setup and Data Acquisition (using Thermo Scientific™ OMNIC™ Software):

    • Place the prepared sample on the microscope stage.

    • Select the appropriate objective (e.g., 10x or 50x) to view the sample.

    • Choose the optimal excitation laser. For many pharmaceutical ingredients, a 785 nm laser is effective at minimizing fluorescence.

    • Set the data acquisition parameters:

      • Laser Power: Start with a low power setting (e.g., 1-5 mW) to avoid sample damage and increase as needed to obtain a good signal-to-noise ratio.

      • Exposure Time and Number of Exposures: A typical starting point is a 1-second exposure with 10 accumulations. Adjust as necessary based on the Raman signal intensity.

      • Confocal Aperture: Use a small pinhole aperture (e.g., 25 µm) for high-resolution depth profiling or a larger slit aperture for higher signal throughput.

    • Acquire the Raman spectrum from a single point or perform a map of a selected area to visualize the distribution of different components.

  • Data Analysis:

    • The acquired Raman spectra are compared to a spectral library of known polymorphs or formulation components for identification.

    • For mapping experiments, the software can generate chemical images that show the spatial distribution of the API and excipients within the sample.

Pharmaceutical_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (DXR3 Microscope) cluster_analysis Data Analysis (OMNIC Software) Powder Powder on Slide Setup Select Objective & Laser Powder->Setup Tablet Tablet (Whole or Cross-section) Tablet->Setup Liquid Liquid/Gel in Well Slide Liquid->Setup Parameters Set Acquisition Parameters (Power, Exposure, Aperture) Setup->Parameters Acquire Acquire Spectrum/Map Parameters->Acquire Identify Identify Polymorphs/ Components via Library Search Acquire->Identify Map Generate Chemical Image (Component Distribution) Acquire->Map

Caption: Workflow for Pharmaceutical Polymorph and Formulation Analysis.
Environmental Application: Microplastics Analysis

The DXR3 Raman Microscope is an ideal tool for the identification and characterization of microplastics in environmental samples. Its high spatial resolution allows for the analysis of very small particles.

Methodology:

  • Sample Preparation:

    • Isolate microplastic particles from the environmental matrix (e.g., water, sediment) by filtration.

    • Deposit the isolated particles onto a suitable substrate for Raman analysis, such as a gold-coated filter or a standard microscope slide.

  • Instrument Setup and Data Acquisition (using Thermo Scientific™ OMNIC™ Software):

    • Place the filter or slide on the microscope stage.

    • Use a low-power objective (e.g., 10x) to get an overview of the sample and locate particles of interest.

    • Switch to a higher power objective (e.g., 50x or 100x) to focus on individual particles.

    • Select an appropriate excitation laser. A 532 nm or 785 nm laser is commonly used for microplastics analysis.

    • Set the data acquisition parameters:

      • Laser Power: Use a power level that provides a good signal without damaging the particle (typically 1-10 mW).

      • Exposure Time and Number of Exposures: Start with a 1-2 second exposure and 5-10 accumulations.

    • Utilize the Particle Analysis feature in the software to automate the process of locating, acquiring spectra from, and identifying multiple particles.

  • Data Analysis:

    • The software automatically compares the Raman spectrum of each particle to a comprehensive library of polymer spectra for identification.

    • A report is generated that includes the identity, size, and shape of the identified microplastic particles.

Microplastics_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Automated Data Acquisition (DXR3) cluster_analysis Data Analysis & Reporting Filter Filter Environmental Sample Deposit Deposit Particles on Substrate Filter->Deposit Locate Locate Particles with Imaging Deposit->Locate Acquire Automated Spectral Acquisition Locate->Acquire Identify Identify Polymers via Spectral Library Search Acquire->Identify Report Generate Report (Identity, Size, Shape) Identify->Report

Caption: Automated Workflow for Microplastics Analysis.

Logical Relationships in Instrument Operation

The seamless integration of hardware and software in the DXR3 Raman Microscope is key to its performance and ease of use. The following diagram illustrates the logical relationship between user input, automated instrument functions, and data output.

DXR3_Operational_Logic cluster_automated_functions Automated Instrument Functions UserInput User Input (OMNIC Software) AutoAlign Auto-Alignment & Calibration UserInput->AutoAlign LaserControl Laser Power Regulation UserInput->LaserControl DataAcquisition Data Acquisition (Spectra/Images) AutoAlign->DataAcquisition LaserControl->DataAcquisition FluorescenceCorrection Fluorescence Correction CosmicRayRejection Cosmic Ray Rejection FluorescenceCorrection->CosmicRayRejection DataOutput Data Output (Identified Spectra, Chemical Images) CosmicRayRejection->DataOutput DataAcquisition->FluorescenceCorrection

Caption: Logical Flow of DXR3 Raman Microscope Operation.

References

Unveiling the Microscopic World: A Technical Guide to the DXR3 Raman Microscope's Spatial Resolution Capabilities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spatial resolution capabilities of the Thermo Scientific DXR3 Raman Microscope. Designed for high-performance microanalysis, the DXR3 offers exceptional sensitivity and resolution, making it an invaluable tool for a wide range of applications, from pharmaceutical polymorph analysis to cellular-level investigations. This document provides a comprehensive overview of the instrument's specifications, detailed experimental protocols for key applications, and visual representations of analytical workflows.

Core Spatial and Depth Resolution Capabilities

The DXR3 Raman Microscope is engineered for superior spatial and confocal depth resolution, enabling the detailed chemical analysis of microscopic features. The achievable resolution is fundamentally dependent on the selected excitation laser wavelength, the numerical aperture of the microscope objective, and the size of the confocal aperture.

The instrument can achieve a spatial resolution as fine as 540 nm and a confocal depth resolution of up to 1.7 µm under ideal conditions.[1] A more general specification indicates a spatial resolution of better than 1 µm and a confocal depth resolution better than 2 µm, which was measured using a 532 nm excitation laser and a 100× objective.[2]

Quantitative Performance Data

The following tables summarize the key specifications of the DXR3 Raman Microscope that influence its spatial resolution capabilities.

Table 1: Spatial and Depth Resolution

ParameterSpecificationConditions
Spatial Resolution (X, Y axes) As fine as 540 nm[1]Ideal sample
Better than 1 µm[2]With high-precision motorized stage, 532 nm laser, and 100x objective[2]
Confocal Depth Resolution As fine as 1.7 µm[1]Ideal sample
Better than 2 µm[2]Measured with 532 nm laser and 100x objective[2]

Table 2: Available Laser and Aperture Options

ComponentAvailable Options
Excitation Lasers 455 nm, 532 nm (high brightness and high power), 633 nm (high brightness and high power), 785 nm (high brightness and high power)[1]
Confocal Apertures 25 µm and 50 µm pinhole apertures; 25 µm and 50 µm slit apertures[2]

Experimental Protocols

The DXR3 Raman Microscope is a versatile platform suitable for a multitude of applications. Below are detailed methodologies for two common applications in the pharmaceutical industry: polymorph analysis and Active Pharmaceutical Ingredient (API) distribution mapping.

High-Throughput Polymorph Screening

The identification and characterization of polymorphs are critical in drug development, as different crystalline forms can exhibit distinct physical and chemical properties. The DXR3 Raman Microscope, particularly when coupled with automation, is a powerful tool for this purpose.

Methodology:

  • Sample Preparation: Crystallized samples of the Active Pharmaceutical Ingredient (API) are prepared in multi-well plates (e.g., 96-well plates).[3] For high-throughput screening, small-scale crystallization is often employed.[4]

  • Instrument Setup:

    • Place the multi-well plate onto the motorized stage of the DXR3 Raman Microscope.

    • Select an appropriate laser wavelength that provides a strong Raman signal for the compound of interest while minimizing fluorescence.

    • Choose a suitable objective for the desired spot size and resolution.

    • Utilize the OMNIC™ Array Automation Software for automated data acquisition from each well.[3]

  • Data Acquisition:

    • Define the sampling area within each well. The software can be programmed to locate non-uniformly distributed particles.[3]

    • Acquire Raman spectra from the identified particles in each well. The system's auto-alignment and auto-focus features ensure optimal signal collection.

  • Data Analysis:

    • The collected spectra are pre-processed, which may include baseline correction and normalization.

    • Use chemometric analysis methods, such as cluster analysis, to automatically group the spectra based on their similarity.[3] This allows for the rapid identification and differentiation of various polymorphic forms present in the samples.

    • The results can be visualized as a color-coded map of the well plate, where each color represents a different polymorph.[3]

API Distribution Mapping in Pharmaceutical Tablets

Ensuring the uniform distribution of the API within a tablet is crucial for dosage consistency and therapeutic efficacy. Raman imaging with the DXR3 provides a non-destructive method to visualize the spatial arrangement of the API and excipients.

Methodology:

  • Sample Preparation: The pharmaceutical tablet can be analyzed whole or cross-sectioned to reveal its internal structure. The sample is placed on the microscope stage.

  • Instrument Setup:

    • Select a laser wavelength that can effectively distinguish the API from the excipients.

    • Choose an objective that provides a balance between the desired spatial resolution and the area to be mapped. A lower magnification objective (e.g., 10x) can be used for a rapid overview of a larger area.[5]

    • Set up the Raman mapping parameters in the software, including the map area, step size, and acquisition time per pixel.

  • Data Acquisition:

    • The motorized stage moves the sample in a raster pattern, and a complete Raman spectrum is collected at each point.

    • The DXR3's high-speed mapping capabilities allow for the collection of hundreds of thousands of spectra in a relatively short time.[5]

  • Data Analysis:

    • The acquired hyperspectral data cube is processed to generate chemical images.

    • Multivariate analysis techniques, such as Multivariate Curve Resolution (MCR), can be used to deconvolve the spectra and identify the pure component spectra and their corresponding concentration maps.[5]

    • The resulting chemical images provide a clear visualization of the spatial distribution of the API and other components within the tablet.

Visualizing Complex Processes

Graphviz diagrams can be used to illustrate workflows and relationships. Below are examples relevant to the applications of the DXR3 Raman Microscope.

Workflow for High-Throughput Polymorph Screening

G cluster_prep Sample Preparation cluster_acq Data Acquisition (DXR3) cluster_analysis Data Analysis prep Prepare API crystal samples in multi-well plate setup Instrument Setup: - Load plate - Select laser & objective prep->setup acq Automated Raman spectral acquisition from each well setup->acq process Spectral pre-processing acq->process cluster Cluster analysis for polymorph identification process->cluster report Generate color-coded well plate map & report cluster->report G drug Drug Induction mito Mitochondrial Perturbation drug->mito cyt_c Cytochrome c Release (Detectable via Raman) mito->cyt_c cas9 Caspase-9 Activation cyt_c->cas9 cas3 Caspase-3 Activation cas9->cas3 sub Substrate Cleavage cas3->sub apoptosis Apoptosis sub->apoptosis

References

Unveiling the DXR3 Raman System: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Thermo Scientific DXR3 Raman system is a powerful and versatile analytical instrument designed for non-destructive chemical analysis. This guide provides an in-depth exploration of its core components, experimental capabilities, and operational workflows, offering researchers, scientists, and drug development professionals a comprehensive understanding of its application in their respective fields.

Core Components of the DXR3 Raman System

The DXR3 Raman system is comprised of several key components that work in concert to deliver high-quality Raman spectra. These include a selection of lasers for excitation, a sophisticated spectrograph for dispersing the scattered light, a sensitive detector for capturing the Raman signal, and advanced software for system control and data analysis.

Laser Excitation Sources

The DXR3 system supports a range of user-exchangeable lasers, allowing for optimization of the excitation wavelength to maximize the Raman signal and minimize fluorescence from the sample.[1][2][3] The available lasers are depolarized to prevent misleading results due to sample orientation.[1][4] A laser power regulator ensures consistent sample excitation throughout the lifetime of the laser.[1][2]

Wavelength Type Primary Applications
455 nmSolid-StateGeneral purpose, good for many inorganic materials and carbon nanotubes.
532 nmSolid-State (High Brightness and High Power options)Excellent for general-purpose Raman, provides a good balance of signal and fluorescence suppression for many samples.[1][2]
633 nmHeNe (High Brightness and High Power options)Often used to reduce fluorescence in biological and organic samples.[1][2]
785 nmDiode (High Brightness and High Power options)Ideal for samples with high fluorescence when excited by shorter wavelengths, commonly used in pharmaceutical and biological applications.[2] Note: The high-power 785 nm laser is recommended for SmartRaman or fiber optic measurements and not for microscope work.[5]
Spectrograph and Optics

At the heart of the DXR3 system is a proprietary triplet spectrograph with no moving parts, which ensures robustness, simplifies operation, and maintains focus across all wavelengths for exceptional peak shape.[1][2][4] The system utilizes research-grade Olympus viewing optics.[2][6] Optimized gratings are used for each excitation laser to avoid the performance compromises seen in systems that share gratings.[1][2] The spectrograph offers a full spectral range of 3500-50 cm⁻¹ that can be captured in a single CCD exposure, thus avoiding stitching artifacts.[1][2][4] An extended spectral range of up to 6,000 cm⁻¹ is available for the 532 nm laser.[1][2]

Detectors

The DXR3 family of instruments can be equipped with different detectors to meet various experimental needs. The DXR3xi Raman Imaging Microscope, for instance, utilizes an Electron Multiplying Charge-Coupled Device (EMCCD) detector, which can measure up to 600 spectra per second, enabling rapid imaging.[6] Both front-illuminated and back-illuminated EMCCD options are available.[5][7]

Software

The DXR3 system is controlled by the Thermo Scientific OMNIC software suite, which provides a comprehensive platform for data acquisition, processing, and analysis.[8] Features include automated fluorescence correction, cosmic ray rejection, and tools for particle analysis and 3D visualization.[1][2][9] For pharmaceutical applications, the Omnic D/S software offers compliance with 21 CFR Part 11 regulations.[1]

System Performance

The combination of high-quality components results in impressive system performance, making the DXR3 suitable for a wide range of applications, from academic research to industrial quality control.

Performance Metric Specification
Spectral Range 3500 - 50 cm⁻¹ (standard)[1][2][4]
Up to 6000 cm⁻¹ (with 532 nm laser)[1][2]
Spectral Resolution Better than 5.0 cm⁻¹ FWHM (with full-range grating)[5]
Spatial Resolution As fine as 540 nm on ideal samples[1][2][4]
Confocal Depth Resolution As good as 1.7 µm on ideal samples[1][2][4]

Experimental Protocols

The DXR3 Raman system is adept at a variety of analytical tasks. Below are detailed methodologies for two key applications: the analysis of microplastics and the characterization of pharmaceutical polymorphs.

Microplastics Analysis

The identification and quantification of microplastics is a growing area of environmental and food safety research. The DXR3 Raman Microscope is a powerful tool for this application.

Methodology:

  • Sample Preparation:

    • Isolate microplastic particles from the sample matrix (e.g., water, soil, biological tissue) through appropriate filtration or digestion methods.

    • Deposit the isolated particles onto a suitable substrate for Raman analysis, such as an aluminum-coated filter or a standard microscope slide.

  • Instrument Setup:

    • Select an appropriate laser wavelength. A 532 nm laser is often a good starting point, but a 785 nm laser may be necessary if fluorescence from pigments or additives is an issue.

    • Choose a suitable objective (e.g., 10x or 20x for initial surveying, 50x or 100x for detailed analysis of individual particles).

    • Calibrate the system using a certified silicon standard.

  • Data Acquisition:

    • Use the microscope's video camera to locate and focus on the particles of interest.

    • Acquire a Raman spectrum from each particle. The OMNIC software's "point-and-shoot" functionality simplifies this process.

    • For a more comprehensive analysis of a filter, utilize the Particle Analysis feature in the software to automate the location, characterization, and identification of multiple particles.[10][11]

  • Data Analysis:

    • Process the acquired spectra to remove any background or fluorescence signals.

    • Compare the spectra of the unknown particles to a spectral library of known polymers for identification. The OMNIC software includes extensive polymer libraries.[1]

Pharmaceutical Polymorph Analysis

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can exhibit different physical properties, including solubility and bioavailability. Raman spectroscopy is highly sensitive to the subtle structural differences between polymorphs.

Methodology:

  • Sample Preparation:

    • Prepare the active pharmaceutical ingredient (API) or formulated drug product for analysis. This may involve gentle grinding of a powder or direct analysis of a tablet.

    • For formulated products, it may be necessary to create a cross-section of a tablet to analyze the distribution of the API and excipients.

  • Instrument Setup:

    • Select a laser wavelength that provides a good Raman signal for the API without causing sample degradation. The 785 nm laser is commonly used in pharmaceutical analysis to minimize fluorescence.

    • Choose an appropriate objective based on the particle size and desired spatial resolution.

    • Perform system calibration.

  • Data Acquisition:

    • Acquire Raman spectra from different locations on the sample to assess homogeneity.

    • For analyzing the distribution of polymorphs within a tablet, Raman imaging can be employed. The DXR3xi Raman Imaging Microscope is specifically designed for this purpose.[2]

  • Data Analysis:

    • Analyze the acquired spectra for characteristic peaks that differentiate the various polymorphic forms. These differences are often subtle, appearing as shifts in peak position or changes in relative peak intensities.

    • Use spectral subtraction or other data processing techniques to isolate the spectrum of the API from that of the excipients in a formulated product.

    • Quantitative analysis can be performed by creating calibration curves based on the intensity of polymorph-specific Raman bands.

Visualizing Workflows and Logical Relationships

To further elucidate the operational principles and experimental processes of the DXR3 Raman system, the following diagrams have been generated using the DOT language.

DXR3_Core_Components cluster_light_path Light Path cluster_control System Control & Analysis Laser Laser Sample Sample Laser->Sample Excitation Spectrograph Spectrograph Sample->Spectrograph Raman Scattering Detector Detector Spectrograph->Detector Dispersed Light OMNIC_Software OMNIC Software Detector->OMNIC_Software Signal Data_Analysis Data Analysis & Reporting OMNIC_Software->Data_Analysis

Core components and light path of the DXR3 Raman system.

Microplastics_Analysis_Workflow Start Start Sample_Preparation Sample Preparation (Filtration/Digestion) Start->Sample_Preparation Instrument_Setup Instrument Setup (Laser & Objective Selection, Calibration) Sample_Preparation->Instrument_Setup Data_Acquisition Data Acquisition (Point-and-Shoot or Automated Mapping) Instrument_Setup->Data_Acquisition Data_Processing Data Processing (Background & Fluorescence Correction) Data_Acquisition->Data_Processing Spectral_Matching Spectral Matching (Comparison to Polymer Libraries) Data_Processing->Spectral_Matching Identification Microplastic Identified? Spectral_Matching->Identification Report Report Identification->Report Yes End End Identification->End No Report->End

Workflow for the analysis of microplastics using the DXR3 Raman system.

Polymorph_Analysis_Workflow Start Start Sample_Preparation Sample Preparation (API or Formulated Product) Start->Sample_Preparation Instrument_Setup Instrument Setup (Laser & Objective Selection, Calibration) Sample_Preparation->Instrument_Setup Data_Acquisition Data Acquisition (Spectra or Raman Image) Instrument_Setup->Data_Acquisition Data_Analysis Data Analysis (Peak Analysis, Spectral Subtraction) Data_Acquisition->Data_Analysis Polymorph_Identification Polymorph Identification (Comparison of Spectral Features) Data_Analysis->Polymorph_Identification Quantification Quantification Required? Polymorph_Identification->Quantification Calibration Create Calibration Curve Quantification->Calibration Yes Report Report Quantification->Report No Calibration->Report End End Report->End

Workflow for pharmaceutical polymorph analysis using the DXR3 Raman system.

References

An In-depth Technical Guide to Laser Options and Selection for the Thermo Scientific DXR3 Raman Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available laser excitation sources for the Thermo Scientific™ DXR3™ Raman Microscope. It is designed to assist users in selecting the optimal laser for their specific analytical needs, ensuring high-quality data acquisition for a range of applications, from fundamental research to pharmaceutical quality control. The DXR3 Raman Microscope offers a flexible, user-configurable platform with interchangeable lasers, filters, and gratings, allowing for straightforward adaptation to diverse experimental requirements.[1][2]

Core Principles of Laser Selection in Raman Spectroscopy

The choice of excitation laser is one of the most critical parameters in Raman spectroscopy. It directly influences signal intensity, spatial resolution, and the potential for interference from fluorescence. The Raman scattering intensity is inversely proportional to the fourth power of the excitation wavelength (I ∝ λ⁻⁴). Consequently, shorter wavelength lasers produce a significantly stronger Raman signal. However, shorter wavelengths are also more likely to induce fluorescence in many organic and biological samples, which can obscure the weaker Raman signal. Therefore, the selection of a laser is a balance between maximizing the Raman signal and minimizing fluorescence interference.

DXR3 Raman Microscope Laser Options

The Thermo Scientific DXR3 Raman Microscope supports a range of user-exchangeable lasers, each with distinct characteristics that make them suitable for different types of analyses.[1][3] These "Smart Lasers" are pre-aligned and lock into place, with the system automatically recognizing the component and optimizing alignment and calibration.[2] The laser power is actively monitored by a Laser Power Regulator, ensuring consistent and reproducible excitation power.[1][2]

Quantitative Laser Specifications

The following table summarizes the key quantitative specifications for the available laser options for the DXR3 Raman Microscope family. This data is compiled from the official product specification sheets to provide a clear comparison.

Laser Wavelength (nm)Type / DesignationMaximum Power at Sample (mW)Typical Applications
455 Standard6Inorganic materials, carbon materials (resonance Raman), SERS
532 High Brightness10General purpose, inorganic materials, carbon materials, polymers
532 High Power40Samples with weak Raman scatter, rapid mapping
633 High Brightness8General purpose, reduced fluorescence compared to 532 nm
633 High Power25Samples with weak Raman scatter and some fluorescence
785 High Brightness24Most organic and biological samples, pharmaceuticals, reduced fluorescence
785 High Power150Highly fluorescent samples, bulk analysis (Note: The 785 nm high-power laser is primarily recommended for SmartRaman or fiber optic measurements, not microscopic work)[4]

Note: The laser power can be continuously adjusted in 0.1 mW increments to optimize the signal and prevent sample damage.[2][4]

Laser Selection Workflow

Choosing the appropriate laser involves a logical progression of considering the sample's properties and the analytical goals. The following diagram illustrates a typical decision-making workflow for laser selection.

LaserSelectionWorkflow start Start: Define Sample and Analytical Goal sample_type What is the general sample type? start->sample_type fluorescence_check Is the sample likely to fluoresce? sample_type->fluorescence_check Organic/Biological laser_455 Consider 455 nm (Resonance/Inorganics) sample_type->laser_455 Inorganic/Carbon laser_532 Consider 532 nm (High Signal) fluorescence_check->laser_532 No laser_785 Consider 785 nm (Low Fluorescence) fluorescence_check->laser_785 Yes laser_633 Consider 633 nm (Balanced) fluorescence_check->laser_633 Uncertain signal_strength Is the Raman signal expected to be weak? high_power Use High Power version if available signal_strength->high_power Yes standard_power Start with low power and increase as needed signal_strength->standard_power No laser_532->signal_strength laser_785->signal_strength laser_633->signal_strength laser_455->signal_strength power_check Optimize Laser Power end Acquire Data power_check->end high_power->power_check standard_power->power_check

Caption: A decision flowchart for selecting the appropriate laser.

Detailed Laser Characteristics and Applications

nm Laser

The 455 nm laser provides high excitation energy, leading to a strong Raman scattering signal. It is particularly useful for inorganic materials that do not typically fluoresce. For some materials, such as certain carbon nanostructures, excitation with a blue laser can induce resonance Raman effects, significantly enhancing specific vibrational modes and providing more detailed structural information.

  • Advantages: High Raman scattering efficiency.

  • Disadvantages: High potential for inducing fluorescence in organic and biological samples.

  • Primary Applications: Inorganic materials, geology, carbon materials (graphene, carbon nanotubes), Surface-Enhanced Raman Scattering (SERS).

nm Laser (High Brightness and High Power)

The 532 nm green laser is a common choice for general-purpose Raman analysis due to the excellent Raman scattering efficiency it provides. It is highly effective for analyzing inorganic materials, polymers, and carbon materials.[5] The availability of a high-power option makes it suitable for applications requiring rapid mapping or for analyzing samples that are weak Raman scatterers. However, its shorter wavelength means it can still induce fluorescence in many organic and biological samples.

  • Advantages: Excellent Raman signal strength, good for a wide range of materials.[5]

  • Disadvantages: Can cause significant fluorescence in many organic and biological samples.

  • Primary Applications: Materials science, polymers, carbon materials, semiconductors, and non-fluorescent organic materials.

nm Laser (High Brightness and High Power)

The 633 nm red laser offers a compromise between the high signal of the 532 nm laser and the reduced fluorescence of the 785 nm laser. It provides a good balance for samples that exhibit some fluorescence but still require a reasonably strong Raman signal for analysis.

  • Advantages: A good balance between Raman signal intensity and fluorescence reduction.

  • Disadvantages: May not completely eliminate fluorescence in highly sensitive samples.

  • Primary Applications: Pharmaceuticals, polymers, and biological samples with moderate fluorescence.

nm Laser (High Brightness and High Power)

The 785 nm near-infrared (NIR) laser is often the preferred choice for analyzing organic and biological materials, including pharmaceutical formulations and biological tissues.[6] The longer wavelength significantly reduces or eliminates fluorescence interference in most of these samples. While the Raman scattering is inherently weaker at this wavelength, the reduction in background noise from fluorescence often leads to a much better signal-to-noise ratio and higher quality spectra.

  • Advantages: Excellent fluorescence mitigation for organic and biological samples.[6]

  • Disadvantages: Lower Raman scattering efficiency, requiring longer acquisition times or higher laser power.

  • Primary Applications: Pharmaceuticals (APIs and excipients), biological cells and tissues, forensics, food science, and analysis of colored materials.

Experimental Protocols: Methodological Examples

Detailed experimental protocols are highly dependent on the specific sample and analytical objective. However, the following examples provide a general framework for common applications using the DXR3 Raman Microscope.

Experimental Workflow: General Sample Analysis

The following diagram outlines the typical workflow for acquiring Raman data with the DXR3 microscope.

ExperimentalWorkflow start Start: Sample Preparation place_sample Place Sample on Microscope Stage start->place_sample focus_sample Focus on the Region of Interest using White Light Illumination place_sample->focus_sample select_laser Select Appropriate Laser, Grating, and Filter in Software focus_sample->select_laser set_parameters Set Acquisition Parameters (Laser Power, Exposure Time, Accumulations) select_laser->set_parameters acquire_data Acquire Raman Spectrum/Map set_parameters->acquire_data process_data Data Processing (Cosmic Ray Removal, Baseline Correction, Normalization) acquire_data->process_data analyze_data Data Analysis (Peak Identification, Library Searching, Chemometrics) process_data->analyze_data end Report Results analyze_data->end

Caption: A generalized experimental workflow for Raman analysis.

Example Protocol 1: Analysis of Active Pharmaceutical Ingredient (API) Distribution in a Tablet

This protocol provides a general method for mapping the distribution of an API and excipients in a pharmaceutical tablet.

  • Objective: To visualize the spatial distribution of the API and excipients on the surface of a pharmaceutical tablet.

  • Laser Selection: A 785 nm laser is typically chosen to minimize fluorescence from both the API and excipients.

  • Methodology:

    • Sample Preparation: If necessary, the tablet can be carefully split to expose a fresh, flat surface. The tablet is then mounted on a standard microscope slide. No further sample preparation is usually required.

    • Instrument Setup:

      • Select the 785 nm laser.

      • Choose a suitable objective (e.g., 10x or 20x) for the desired spatial resolution and mapping area.

      • Use the white light illumination to navigate to the area of interest on the tablet surface and bring it into focus.

    • Data Acquisition:

      • Define the mapping area using the software.

      • Set the initial laser power to a low value (e.g., 5-10 mW) to avoid sample degradation.

      • Set the exposure time and number of accumulations to achieve an adequate signal-to-noise ratio. This may require some initial test spectra on the pure components.

      • Initiate the automated mapping process. The DXR3 software will collect a spectrum at each point in the defined grid.[7]

    • Data Analysis:

      • Use the OMNIC™ software to process the hyperspectral data cube.

      • Apply necessary data corrections (e.g., automated fluorescence correction, baseline correction).

      • Generate chemical maps based on the unique Raman peaks of the API and excipients. This can be done by integrating the area under a characteristic peak or by using multivariate analysis techniques like Principal Component Analysis (PCA) or Multivariate Curve Resolution (MCR).[7]

Example Protocol 2: Characterization of Biological Cells

This protocol outlines a general approach for analyzing fixed biological cells on a Raman-compatible substrate.

  • Objective: To obtain chemical information from different subcellular locations within fixed cells.

  • Laser Selection: A 785 nm laser is often preferred to reduce autofluorescence from cellular components. A 633 nm laser can also be a good compromise.

  • Methodology:

    • Sample Preparation:

      • Cells are cultured on a Raman-compatible substrate, such as calcium fluoride (B91410) (CaF₂) or quartz slides, to avoid spectral interference from the substrate.

      • The cells are then fixed using a suitable method (e.g., paraformaldehyde) and rinsed with phosphate-buffered saline (PBS) to remove residual media.

      • The sample is allowed to air-dry or is kept hydrated with a drop of PBS during analysis.

    • Instrument Setup:

      • Select the 785 nm or 633 nm laser.

      • Use a high-magnification, water- or oil-immersion objective (e.g., 60x or 100x) for high spatial resolution.

      • Use brightfield or differential interference contrast (DIC) microscopy to locate and focus on the cells of interest.

    • Data Acquisition:

      • Set the laser power to a very low level (typically < 5 mW) to prevent photodamage to the cells.

      • Acquire single-point spectra from different subcellular regions (e.g., nucleus, cytoplasm, lipid droplets) or perform a high-resolution map of a single cell.

      • Use longer exposure times and multiple accumulations to compensate for the low laser power and weak Raman signal from biological material.

    • Data Analysis:

      • Process the spectra to remove cosmic rays and apply baseline correction.

      • Analyze the spectra for characteristic peaks of biomolecules, such as proteins (Amide I and III bands), lipids (C-H stretching bands), and nucleic acids (phosphate backbone and base vibrations).

      • For mapped data, generate chemical images to visualize the distribution of these biomolecules within the cell.

Conclusion

The Thermo Scientific DXR3 Raman Microscope provides a powerful and versatile platform for a wide array of research and analytical applications. The availability of multiple, user-interchangeable lasers allows for the optimization of experiments for diverse sample types, from highly fluorescent biological specimens to inorganic materials. By understanding the fundamental principles of Raman spectroscopy and following a logical workflow for laser selection, researchers can effectively harness the capabilities of the DXR3 system to acquire high-quality, reproducible Raman data, leading to valuable insights in drug development, materials science, and beyond.

References

Mastering Molecular Analysis: A Technical Guide to the DXR3 Raman Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the Thermo Scientific DXR3 Raman Microscope, a powerful tool for non-destructive chemical analysis at the microscopic level. Tailored for both novice and experienced users in research, scientific, and pharmaceutical development fields, this document details the instrument's core functionalities, experimental protocols, and data interpretation pathways.

Introduction to the DXR3 Raman Microscope

The Thermo Scientific DXR3 Raman Microscope is a high-performance, point-and-shoot system designed for rapid and reliable Raman spectroscopy.[1][2][3] Its integrated and robust design provides high-performance confocal Raman microscopy, making it an ideal instrument for a wide array of applications, including pharmaceuticals, materials science, forensics, and life sciences.[4][5][6] Key features of the DXR3 include automated alignment and calibration, user-interchangeable components, and powerful software for data acquisition and analysis.[1][2][6]

Instrument Specifications

The DXR3 Raman Microscope boasts a range of impressive specifications that enable high-quality data collection and analysis. The following tables summarize the key quantitative data for the instrument.

Table 1: Performance Specifications

ParameterSpecification
Spatial ResolutionAs fine as 540 nm[1][4][7]
Confocal Depth ResolutionAs fine as 1.7 µm[1][4][7]
Spectral Range3500 - 50 cm⁻¹ (single exposure)[1][4][7]
Extended Spectral Range (with 532 nm laser)Up to 6000 cm⁻¹[1][7]

Table 2: Laser Options

WavelengthType
455 nmHigh Brightness
532 nmHigh Brightness, High Power
633 nmHigh Brightness, High Power
785 nmHigh Brightness, High Power

Note: Lasers are user-interchangeable.[1][2]

Table 3: Microscope Objectives

MagnificationType
4xBrightfield
10xBrightfield
20xBrightfield
50xBrightfield
100xBrightfield

Note: The DXR3 is compatible with a range of Olympus objectives.

Core Operational Workflows

The following diagrams illustrate the fundamental operational procedures for the DXR3 Raman Microscope, from initial startup to shutting down the system.

G Figure 1: Instrument Start-Up Workflow A Ensure room temperature is below 27°C B Turn on the main power to the instrument A->B C Turn on the computer and OLYMPUS TH4-200 illuminator B->C D Launch the OMNICxi software C->D E Wait for instrument initialization and stage calibration D->E F Allow laser to warm up for 10-15 minutes E->F G Instrument is ready for use F->G

Caption: Instrument Start-Up Workflow

G Figure 2: Sample Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Mount sample on an appropriate substrate (e.g., microscope slide, silicon wafer) B Secure the sample on the microscope stage A->B C Select the desired objective lens (start with low magnification, e.g., 10x) B->C D Bring the sample into focus using the microscope controls C->D E Select the appropriate laser and set initial parameters (low power, e.g., 1 mW) D->E F Define the region of interest for analysis E->F G Acquire the Raman spectrum F->G H Optimize acquisition parameters (laser power, exposure time, number of scans) to improve signal-to-noise ratio G->H I Perform automated or manual data processing (e.g., baseline correction, cosmic ray removal) H->I J Identify chemical components by comparing spectra to libraries or known standards I->J K Generate chemical maps or other data visualizations J->K

Caption: Sample Analysis Workflow

G Figure 3: Instrument Shutdown Workflow A Remove sample from the stage B Close the OMNICxi software A->B C Shut down the computer B->C D Turn off the illuminator (OLYMPUS TH4-200) C->D E Turn the laser key to the horizontal (off) position D->E F Press and hold the instrument power button for 3 seconds E->F G Turn off the stage motor power source F->G

Caption: Instrument Shutdown Workflow

Detailed Experimental Protocols

This section provides detailed methodologies for key experimental procedures on the DXR3 Raman Microscope.

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality Raman spectra. The DXR3 accommodates a variety of sample types with minimal preparation.

  • Solid Samples:

    • Place a small, representative portion of the sample directly onto a clean microscope slide or a silicon wafer.

    • For powdered samples, gently press the powder onto double-sided tape affixed to a slide to create a relatively flat surface.[1]

    • Ensure the sample is securely mounted on the microscope stage.

  • Liquid Samples:

    • Use a well slide or a suitable liquid cell.

    • Pipette a small droplet of the liquid into the well.

    • Carefully place a coverslip over the well to minimize evaporation and create a flat surface for focusing.

  • Thin Films and Coatings:

    • Mount the substrate with the film or coating directly onto the microscope stage.

    • Ensure the surface of interest is facing the objective lens.

Data Acquisition

The Thermo Scientific OMNIC software provides a user-friendly interface for controlling the DXR3 and acquiring data.[4][8]

  • Initial Setup:

    • After starting the instrument and software, place the prepared sample on the stage.

    • Using the microscope eyepieces or the live video feed in the software, bring the sample into focus using a low-power objective (e.g., 10x).

  • Parameter Optimization:

    • Laser Selection: Choose the appropriate laser wavelength based on the sample's characteristics to minimize fluorescence and maximize the Raman signal.

    • Laser Power: Begin with a low laser power (e.g., 1 mW) to avoid sample damage.[1] Gradually increase the power if the signal is weak, while continuously monitoring the sample for any signs of degradation.

    • Exposure Time and Number of Scans: Start with a short exposure time and a moderate number of scans (e.g., 10).[1] Increase these parameters to improve the signal-to-noise ratio for samples with weak Raman scattering.

    • Confocal Aperture: For high-resolution depth profiling and rejection of out-of-focus signals, use a smaller confocal aperture (e.g., 25 µm pinhole). For maximizing the signal from bulk samples, a larger aperture may be more suitable.

  • Data Collection:

    • Once the parameters are optimized, initiate data collection. The software will automatically perform cosmic ray rejection and can be set to perform automated fluorescence correction.[1][2]

Instrument Calibration

The DXR3 features automated alignment and calibration routines to ensure data accuracy and reproducibility.[1][2][6]

  • When to Calibrate: The instrument should be calibrated periodically as recommended by the manufacturer, and also after changing any key components like lasers or gratings. The software will often prompt the user if a calibration is needed.

  • Calibration Procedure:

    • Access the alignment and calibration utility within the OMNIC software.

    • Follow the on-screen instructions, which typically involve placing a standardized calibration tool on the microscope stage.

    • The software will then automatically perform a series of measurements and adjustments to calibrate the x-axis (wavelength) and intensity response of the system.[1][2]

Data Presentation and Analysis

The OMNIC software suite offers a comprehensive set of tools for processing and analyzing Raman data.[4][8][9]

  • Data Visualization: Spectra can be displayed individually or overlaid for comparison. The software also supports the generation of 2D and 3D chemical maps, which visualize the spatial distribution of different chemical components within a sample.[7]

  • Data Processing:

    • Baseline Correction: Automated and manual baseline correction algorithms are available to remove background signals, particularly those arising from fluorescence.

    • Peak Analysis: The software allows for the identification and fitting of spectral peaks to determine their position, height, and area, which are crucial for quantitative analysis.

  • Spectral Identification:

    • Unknown compounds can be identified by searching the acquired spectrum against extensive spectral libraries.[4] The software provides a hit quality index to indicate the confidence of the match.

Maintenance and Troubleshooting

Routine maintenance is minimal for the DXR3 due to its stable design with few moving parts.[1][10]

  • User Maintenance:

    • Keep the instrument and its optical components clean.

    • Regularly check and clean the microscope objectives.

    • If troubleshooting alignment or calibration errors, ensure the calibration tool is clean and properly seated.[1] In case of persistent errors, restarting the computer and the instrument may resolve the issue.[1]

  • Professional Service: For more complex issues or annual preventative maintenance, it is recommended to contact a certified Thermo Fisher Scientific service engineer.

This guide provides a foundational understanding of the DXR3 Raman Microscope's operation. For more advanced applications and detailed software functionalities, users should refer to the official Thermo Scientific documentation and training resources.

References

Unveiling Molecular Landscapes: A Technical Guide to the DXR3xi Raman Imaging Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Thermo Scientific™ DXR3xi Raman Imaging Microscope stands as a powerful analytical tool, enabling rapid and non-destructive chemical characterization of materials at the microscopic level.[1][2] This guide provides an in-depth exploration of the DXR3xi's core capabilities, offering detailed technical specifications, experimental protocols for key applications, and visual workflows to streamline your research and development processes.

Core Capabilities at a Glance

The DXR3xi excels in providing research-grade imaging with enhanced speed and spatial resolution.[1][2] Its intuitive design and advanced software make it accessible to users of all skill levels, accelerating productivity in demanding environments such as pharmaceuticals and materials science.[1][3][4] Key functionalities include advanced particle analysis for identifying contaminants and 3D confocal imaging for non-invasive investigation of molecular and chemical compounds.[1][2][4]

Technical Specifications

The performance of the DXR3xi is defined by its precision engineering and versatile configurations. The following tables summarize the key quantitative specifications of the microscope.

Table 1: System Performance

SpecificationValue
Spatial Resolution (X, Y axes) < 540 nm[5]
Confocal Depth Resolution (Z axis) < 1.7 µm[5]
Maximum Spectral Acquisition Rate Up to 600 spectra per second[6]
Wavenumber Accuracy High

Table 2: Spectrograph and Gratings

GratingSpectral Resolution (FWHM)
Full-range grating 5.0 cm⁻¹[7]
High-resolution grating 2.0 cm⁻¹[7]
Extended-range grating 11.0 cm⁻¹[7]

Table 3: Laser and Objective Options

ComponentOptions
Excitation Lasers 455 nm, 532 nm, 633 nm, 785 nm[8]
Objective Lenses 10x, 20x, 50x, 100x (standard and long working distance), 50x, 100x (oil immersion), 60x (water immersion)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections outline protocols for key applications of the DXR3xi.

Protocol 1: Pharmaceutical Tablet Analysis for Component Distribution

This protocol details the steps for analyzing the spatial distribution of active pharmaceutical ingredients (APIs) and excipients in a solid dosage form.

1. Sample Preparation:

  • Place the tablet directly onto a standard microscope slide. No further sample preparation is typically required for intact tablets.

2. Instrument Setup and Calibration:

  • Power on the DXR3xi Raman Imaging Microscope and the accompanying computer.

  • Launch the Thermo Scientific™ OMNIC™xi Software.

  • Ensure the instrument is calibrated. The system features automatic x-axis calibration to minimize drift.[3]

3. Data Acquisition:

  • Place the microscope slide with the tablet onto the motorized stage.

  • Using the software, select the desired objective lens (e.g., 10x for a whole tablet overview).

  • Define the area of interest for imaging. For a whole tablet, this will be a large area map.

  • Set the data acquisition parameters:

    • Laser: Select an appropriate laser wavelength (e.g., 532 nm) and power (start with a low power like 1 mW to avoid sample damage).[7]

    • Exposure Time and Scans: Begin with a short exposure time and a moderate number of scans (e.g., 10 scans).[7] Adjust as needed to improve the signal-to-noise ratio.

    • Step Size: Define the distance between measurement points (e.g., 25 µm for a general overview).

  • Initiate the Raman imaging scan.

4. Data Analysis:

  • Once the data is collected, use the OMNIC™xi software to generate a chemical image of the tablet.

  • The software can utilize multivariate curve resolution (MCR) to automatically identify and map the distribution of the different chemical components (API and excipients).

  • Analyze the resulting image to assess the homogeneity and spatial distribution of the components.

Protocol 2: Identification of Foreign Particulate Matter

This protocol outlines the procedure for identifying unknown microscopic particles, a critical task in quality control.

1. Sample Preparation:

  • For liquid samples, filter the liquid through a suitable membrane filter (e.g., 0.2 µm) to capture the particulate matter.[9]

  • Mount the filter on a microscope slide.

  • For solid samples, particles can be isolated and placed directly on a slide.

2. Instrument Setup:

  • Follow the instrument and software startup procedure as described in the previous protocol.

  • Select an appropriate objective lens for the particle size (e.g., 50x or 100x).

3. Particle Location and Data Acquisition:

  • Use the microscope's optical imaging capabilities to locate the foreign particles on the filter or slide.

  • The OMNIC™xi software's particle analysis feature can be used to automatically identify and target particles for Raman analysis.[4][10]

  • Position the laser on an individual particle.

  • Acquire a Raman spectrum from the particle using appropriate laser power, exposure time, and number of scans to obtain a high-quality spectrum.

4. Spectral Identification:

  • Compare the acquired spectrum of the unknown particle against a spectral library (e.g., Raman Forensics Library) within the OMNIC™xi software.

  • A high correlation score between the sample spectrum and a library spectrum provides a confident identification of the foreign particulate matter.

Visualizing Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows for the DXR3xi Raman Imaging Microscope.

General_Raman_Imaging_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Reporting Prep Prepare Sample Setup Instrument Setup & Calibration Prep->Setup DefineROI Define Region of Interest Setup->DefineROI SetParams Set Acquisition Parameters DefineROI->SetParams Acquire Acquire Raman Image SetParams->Acquire Process Process Hyperspectral Data Acquire->Process Analyze Generate Chemical Image Process->Analyze Report Interpret & Report Results Analyze->Report

General Raman Imaging Workflow

Pharmaceutical_Tablet_Analysis_Workflow cluster_sample Sample Handling cluster_imaging Raman Imaging cluster_data Data Interpretation PlaceTablet Place Tablet on Slide LoadSample Load Sample onto Stage PlaceTablet->LoadSample SelectObjective Select 10x Objective LoadSample->SelectObjective MapArea Define Whole Tablet Area SelectObjective->MapArea AcquireImage Acquire Raman Image MapArea->AcquireImage MCR Apply MCR Analysis AcquireImage->MCR GenerateMap Generate Component Distribution Map MCR->GenerateMap Assess Assess API & Excipient Homogeneity GenerateMap->Assess

Pharmaceutical Tablet Analysis Workflow

Microplastics_Identification_Workflow cluster_prep Sample Preparation cluster_analysis Particle Analysis cluster_id Identification Filter Filter Water Sample Mount Mount Filter on Slide Filter->Mount Locate Locate Particles via Optical Microscopy Mount->Locate Target Target Particle with OMNICxi Software Locate->Target AcquireSpectrum Acquire Raman Spectrum Target->AcquireSpectrum Search Search Spectral Library AcquireSpectrum->Search Identify Identify Polymer Type Search->Identify

Microplastics Identification Workflow

References

A Deep Dive into the DXR3 Raman Family: A Technical Guide to the DXR3 SmartRaman Spectrometer and DXR3 Raman Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of material characterization, the Thermo Scientific™ DXR3 Raman family offers a suite of powerful analytical tools. This technical guide provides an in-depth comparison of two key instruments in this family: the DXR3 SmartRaman Spectrometer and the DXR3 Raman Microscope. Understanding the nuanced capabilities of each is paramount for selecting the optimal instrument to accelerate research and ensure product quality.

This guide will dissect the core functionalities, technical specifications, and ideal applications of both instruments. Detailed experimental protocols for common pharmaceutical analyses are provided, alongside visualizations of key workflows to aid in instrument selection and experimental design.

At a Glance: Core Philosophy and Applications

The fundamental distinction between the DXR3 SmartRaman Spectrometer and the DXR3 Raman Microscope lies in their primary intended use. The DXR3 SmartRaman Spectrometer is engineered for bulk sample analysis , prioritizing representative sampling of larger quantities of material.[1][2] It excels in applications where an average chemical signature of a sample is required, such as incoming raw material identification and quality control verification of finished products.[2][3]

In contrast, the DXR3 Raman Microscope is a tool for micro-analysis , providing detailed chemical information at the micron scale.[4][5] It integrates a research-grade optical microscope to allow for precise targeting of specific features on a sample, making it indispensable for applications like contaminant identification, particle analysis, and mapping the distribution of components within a complex mixture, such as an active pharmaceutical ingredient (API) in a tablet formulation.[4][6][7]

Technical Specifications: A Head-to-Head Comparison

The following tables summarize the key quantitative specifications for the DXR3 SmartRaman Spectrometer and the DXR3 Raman Microscope, facilitating a direct comparison of their performance capabilities.

Table 1: System Performance and Capabilities
FeatureDXR3 SmartRaman SpectrometerDXR3 Raman Microscope
Primary Function Bulk Sample AnalysisMicroscopic Sample Analysis
Spatial Resolution N/A (macro sampling)Down to 1 µm
Sampling Area From a single point up to 5 x 5 mmMicron-scale point-and-shoot and mapping
Key Applications Raw material ID, QA/QC, Polymorph screeningParticle analysis, Contaminant ID, Tablet mapping
Table 2: Spectrometer and Laser Specifications
FeatureDXR3 SmartRaman Spectrometer & DXR3 Raman Microscope
Spectral Range 3500 to 50 cm⁻¹ (standard)
Spectral Resolution < 3 cm⁻¹
Wavenumber Accuracy +/- 1.5 cm⁻¹
Available Lasers 455 nm, 532 nm, 633 nm, 785 nm
Laser Power Control Continuously variable in 0.1 mW increments

Note: Both instruments are part of the DXR3 family and share many core components, including the spectrograph and laser options, ensuring data comparability across the platform.[1]

Experimental Protocols: From Polymorphs to Tablets

Detailed and reproducible experimental protocols are critical for robust scientific outcomes. Below are methodologies for two common pharmaceutical applications, adaptable for use with the appropriate DXR3 instrument.

Experiment 1: Polymorph Screening of an Active Pharmaceutical Ingredient (API)

Objective: To identify and differentiate between different polymorphic forms of an API using Raman spectroscopy. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's solubility, stability, and bioavailability.[8][9]

Instrumentation: DXR3 SmartRaman Spectrometer

Methodology:

  • Sample Preparation:

    • Ensure a representative sample of each known polymorph is available as a reference.

    • Place a small, consistent amount of the powdered API sample into a glass vial or onto a microscope slide. No further sample preparation is typically required, which is a key advantage of Raman spectroscopy as it avoids inducing polymorphic transformations.[6]

  • Instrument Setup:

    • Install the appropriate laser (e.g., 785 nm is often used to minimize fluorescence).

    • Select the appropriate grating and filters. The instrument's "Smart" components are auto-recognized by the software.

    • Set the laser power to a low level (e.g., 10 mW) to avoid sample heating, which could induce polymorphic changes.

    • Set the exposure time and number of acquisitions to achieve an adequate signal-to-noise ratio. A typical starting point is 1-2 seconds exposure and 10-20 acquisitions.

  • Data Acquisition:

    • Acquire a Raman spectrum of each reference polymorph to create a spectral library.

    • Acquire the Raman spectrum of the unknown API sample.

    • Utilize the Variable Dynamic Point Sampling (VDPS) feature to raster the laser over a defined area (e.g., 3 x 3 mm) to obtain a representative average spectrum of the bulk sample.[2]

  • Data Analysis:

    • Compare the spectrum of the unknown sample to the reference spectra in the library.

    • Pay close attention to the low-frequency region (below 200 cm⁻¹) of the spectrum, as this region often contains vibrations related to the crystal lattice and can show distinct differences between polymorphs.

    • Utilize spectral correlation algorithms within the software to quantify the polymorphic content if it is a mixed-phase sample.

Experiment 2: Mapping of API Distribution in a Pharmaceutical Tablet

Objective: To visualize the spatial distribution and uniformity of an Active Pharmaceutical Ingredient (API) within a solid dosage form. This is crucial for ensuring consistent drug product quality and performance.[4][7]

Instrumentation: DXR3 Raman Microscope

Methodology:

  • Sample Preparation:

    • If necessary, carefully cut the tablet to expose a fresh, flat surface for analysis.

    • Mount the tablet on a microscope slide or a suitable sample holder.

  • Instrument Setup:

    • Select the appropriate laser and objective (e.g., 10x or 20x for a general overview, 50x or 100x for high-resolution mapping).

    • Focus the microscope on the surface of the tablet.

    • Acquire reference spectra of the pure API and major excipients to be used for chemical mapping.

  • Data Acquisition (Mapping):

    • Define the area on the tablet surface to be mapped.

    • Set the step size for the map (e.g., 10-20 µm for a general distribution map, or smaller for higher detail).

    • Set the exposure time per pixel. This will be a balance between signal quality and total acquisition time.

    • Initiate the automated mapping sequence. The instrument will collect a full Raman spectrum at each defined point within the mapped area.

  • Data Analysis and Visualization:

    • Use the software to process the hyperspectral data cube.

    • Generate chemical maps by plotting the intensity of characteristic Raman bands of the API and excipients at each pixel.

    • The resulting color-coded image will visually represent the distribution and any aggregation of the different components within the tablet.

    • Particle size and domain information can also be extracted from the map data.

Visualizing Workflows and Decisions

To further aid in the practical application of the DXR3 Raman family, the following diagrams, generated using the DOT language, illustrate a key decision-making process and a typical experimental workflow.

Instrument_Selection_Workflow cluster_input Analytical Need cluster_decision Decision Point cluster_paths Instrument Choice & Application cluster_applications Primary Applications Start Define Analytical Goal Decision1 Bulk or Micro Analysis? Start->Decision1 Spectrometer DXR3 SmartRaman Spectrometer Decision1->Spectrometer Bulk Microscope DXR3 Raman Microscope Decision1->Microscope Micro AppS QA/QC Raw Material ID Polymorph Screening Spectrometer->AppS AppM Particle Analysis Contaminant ID Component Mapping Microscope->AppM Experimental_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Reporting Prep Sample Preparation (if necessary) InstSetup Instrument Setup (Laser, Objective, etc.) Prep->InstSetup RefSpec Acquire Reference Spectra InstSetup->RefSpec DataAcq Acquire Sample Data (Single Point, Map, or VDPS) RefSpec->DataAcq DataProc Data Processing (e.g., Baseline Correction) DataAcq->DataProc Analysis Spectral Comparison/ Chemical Mapping DataProc->Analysis Report Generate Report Analysis->Report

References

Fundamentals of Raman Scattering: A Technical Guide for DXR3 Users

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Raman scattering and its practical application using the Thermo Scientific™ DXR3 Raman Microscope. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the theory, instrumentation, experimental protocols, and data analysis techniques essential for leveraging the full potential of Raman spectroscopy in pharmaceutical applications.

The Core Principles of Raman Scattering

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphism, crystallinity, and molecular interactions.[1][2] It is based on the inelastic scattering of monochromatic light, usually from a laser source.[3]

When light interacts with a molecule, the vast majority of the scattered photons have the same energy (and therefore, wavelength) as the incident photons. This is known as Rayleigh scattering. However, a tiny fraction of the scattered photons (approximately 1 in 10 million) are scattered at a different frequency. This phenomenon is called the Raman effect.[3]

The change in energy of the inelastically scattered photons corresponds to the vibrational energy levels of the molecule. A molecule will exhibit a Raman active mode when its polarizability changes during the vibration.[4] This is a key distinction from infrared (IR) spectroscopy, which requires a change in the dipole moment for a vibration to be IR active.

The energy difference between the incident and scattered photons is called the Raman shift and is typically expressed in wavenumbers (cm⁻¹). This shift is independent of the excitation wavelength and is characteristic of the specific molecular bonds and their environment, providing a unique "fingerprint" for each chemical species.[5]

There are two types of Raman scattering:

  • Stokes Scattering: The molecule absorbs energy from the incident photon and is excited to a higher vibrational state. The scattered photon has lower energy (longer wavelength) than the incident photon.

  • Anti-Stokes Scattering: The molecule is already in an excited vibrational state and transfers energy to the incident photon. The scattered photon has higher energy (shorter wavelength) than the incident photon.

At room temperature, the population of molecules in the ground vibrational state is much higher than in excited states. Consequently, Stokes scattering is significantly more intense and is the primary signal measured in most Raman applications.

Raman_Scattering cluster_energy_levels Molecular Energy Levels Ground State Ground State Ground State->Virtual State 1 Excitation Ground State->Virtual State 2 Excitation Vibrational State Vibrational State Vibrational State->Virtual State 3 Excitation Virtual State 1->Ground State Rayleigh Scattering Virtual State 2->Vibrational State Stokes Scattering Virtual State 3->Ground State Anti-Stokes Scattering

Caption: Energy level diagram of Rayleigh, Stokes, and Anti-Stokes scattering.

The Thermo Scientific™ DXR3 Raman Microscope: An Overview

The Thermo Scientific™ DXR3 Raman Microscope is a high-performance, versatile instrument designed for a wide range of applications, including pharmaceutical analysis.[6][7] Its key features and components are designed to provide reliable, high-quality data with ease of use.

Key Components and Specifications

The DXR3 system integrates a research-grade optical microscope with a high-performance Raman spectrometer.[6] The modular design allows for user-exchangeable components to optimize the instrument for specific experimental needs.[8]

ComponentSpecifications and Options
Lasers User-exchangeable options: 455 nm, 532 nm (high brightness and high power), 633 nm (high brightness and high power), and 785 nm (high brightness and high power).[6]
Spectrograph Triplet spectrograph with no moving parts for enhanced stability.[6]
Detector High-sensitivity, low-noise CCD detector.
Microscope Research-quality Olympus viewing optics with a range of objectives (e.g., 10x, 20x, 50x, 100x).[9]
Confocality True confocal operation for high spatial resolution and depth profiling.[6]
Software Thermo Scientific™ OMNIC™ software for instrument control, data acquisition, and analysis.[10]
Automation Automated alignment, calibration, and background correction features.[6]
OMNIC™ Software: The Heart of the DXR3 System

The OMNIC™ software suite provides a comprehensive and user-friendly interface for controlling the DXR3 microscope and analyzing Raman data.[10] Key functionalities relevant to pharmaceutical applications include:

  • Data Acquisition: Intuitive setup of experimental parameters such as laser power, exposure time, and number of scans.[11]

  • Spectral Processing: A suite of tools for baseline correction, smoothing, normalization, and cosmic ray removal.[12]

  • Spectral Searching and Library Creation: Powerful algorithms for identifying unknown compounds by comparing their spectra against commercial or user-created libraries.[13][14]

  • Quantitative Analysis: Tools for creating calibration models to determine the concentration of components in a mixture.

  • Raman Imaging and Mapping: Generation of chemical maps that visualize the spatial distribution of different components within a sample.[2][8]

  • Chemometrics: Integration with chemometric analysis tools for advanced data interpretation, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression.[15]

DXR3_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample_Mounting Mount Sample on Slide/Holder Place_Sample Place Sample on Microscope Stage Sample_Mounting->Place_Sample Focus Focus on Area of Interest Place_Sample->Focus Set_Parameters Set Acquisition Parameters in OMNIC™ Focus->Set_Parameters Collect_Spectra Collect Raman Spectra/Map Set_Parameters->Collect_Spectra Process_Spectra Process Spectra (e.g., Baseline Correction) Collect_Spectra->Process_Spectra Identify_Components Identify Components (Library Search) Process_Spectra->Identify_Components Quantify Quantitative Analysis Identify_Components->Quantify Image Generate Chemical Image Identify_Components->Image Report Generate Report Quantify->Report Image->Report

Caption: A typical experimental workflow for Raman analysis on a DXR3 microscope.

Experimental Protocols for Pharmaceutical Analysis

The non-destructive nature of Raman spectroscopy and the minimal sample preparation required make it an ideal tool for a wide range of pharmaceutical applications.[4]

Polymorph Screening and Identification

Different crystalline forms of an active pharmaceutical ingredient (API), known as polymorphs, can exhibit different physical properties, including solubility and bioavailability, which can impact the drug's efficacy and stability.[16] Raman spectroscopy is highly sensitive to the subtle changes in molecular bonding and crystal lattice structure that differentiate polymorphs.[7]

Detailed Methodology:

  • Sample Preparation:

    • For bulk powders, place a small amount of the sample onto a microscope slide.

    • For formulated tablets, the tablet can often be analyzed directly. If necessary, a cross-section of the tablet can be prepared to analyze the internal distribution.

    • For high-throughput screening, samples can be prepared in multi-well plates.[17]

  • Instrument Setup (DXR3 with OMNIC™ Software):

    • Select an appropriate laser wavelength. A 785 nm laser is often a good choice to minimize fluorescence from excipients.

    • Choose a suitable objective (e.g., 10x or 20x for a general survey, 50x or 100x for high-resolution analysis of individual particles).

    • Calibrate the instrument using a certified standard (e.g., polystyrene).

  • Data Acquisition:

    • Laser Power: Start with a low laser power (e.g., 1-5 mW) to avoid sample damage, and gradually increase if the signal-to-noise ratio is low.

    • Exposure Time: A typical starting point is 1-10 seconds.

    • Number of Scans: Averaging multiple scans (e.g., 5-10) can improve the signal-to-noise ratio.

    • For heterogeneous samples, it is advisable to collect spectra from multiple points to ensure the data is representative.

  • Data Analysis:

    • Process the spectra to remove any background fluorescence and cosmic rays.

    • Compare the Raman spectra of the different samples. Polymorphic forms will exhibit distinct differences in their Raman peak positions, intensities, and/or the presence/absence of certain peaks.

    • Create a spectral library of the known polymorphs for rapid identification of future batches.

Polymorph_Analysis Start Start Polymorph Analysis Sample_Prep Prepare Samples of Different Crystalline Forms Start->Sample_Prep Acquire_Spectra Acquire Raman Spectra for Each Form using DXR3 Sample_Prep->Acquire_Spectra Process_Spectra Process Spectra (Baseline Correction, etc.) Acquire_Spectra->Process_Spectra Compare_Spectra Compare Spectra to Identify Unique Peaks Process_Spectra->Compare_Spectra Create_Library Create Spectral Library of Polymorphs in OMNIC™ Compare_Spectra->Create_Library Analyze_Unknown Analyze Unknown Sample Create_Library->Analyze_Unknown Identify_Polymorph Identify Polymorph via Library Search Analyze_Unknown->Identify_Polymorph End End Analysis Identify_Polymorph->End

Caption: Logical workflow for polymorph identification and screening.

Quantitative Analysis of API in a Formulation

Raman spectroscopy can be used for the quantitative analysis of the API content in a final dosage form, which is crucial for ensuring product quality and consistency.[18] This typically involves creating a calibration model using samples with known concentrations of the API.

Detailed Methodology:

  • Preparation of Calibration Standards:

    • Prepare a set of physical mixtures of the API and excipients with varying, precisely known concentrations of the API. The concentration range should bracket the expected concentration in the final product.

    • Press the mixtures into tablets with a consistent compaction force to ensure a uniform matrix.

  • Instrument Setup and Data Acquisition:

    • Use the same instrument parameters (laser, objective, laser power, exposure time, etc.) for all calibration standards and unknown samples to ensure consistency.

    • For each standard, collect spectra from multiple locations on the tablet surface and average them to account for any heterogeneity.

  • Building the Calibration Model (in OMNIC™ with TQ Analyst or similar software):

    • Import the Raman spectra of the calibration standards and the corresponding known concentrations.

    • Select a spectral region that contains characteristic peaks of the API and is free from significant interference from excipients.

    • Use a chemometric method, such as Partial Least Squares (PLS) regression, to build a calibration model that correlates the spectral data with the API concentration.[19]

    • Validate the model using an independent set of validation samples.[20] Key validation parameters include the Root Mean Square Error of Calibration (RMSEC), Root Mean Square Error of Cross-Validation (RMSECV), and the coefficient of determination (R²).[19]

  • Analysis of Unknown Samples:

    • Acquire the Raman spectrum of the unknown sample using the same parameters as for the calibration standards.

    • Apply the validated PLS model to predict the API concentration in the unknown sample.

Raman Imaging of Component Distribution

Raman imaging is a powerful technique for visualizing the spatial distribution of the API and excipients within a tablet.[8] This is important for assessing content uniformity and identifying potential manufacturing issues.[2]

Detailed Methodology:

  • Sample Preparation:

    • The surface of the tablet can be mapped directly. For a more detailed internal view, the tablet can be carefully cut or broken to expose a fresh surface.

  • Instrument Setup and Data Acquisition (DXR3xi with OMNIC™xi Software):

    • Define the area on the sample to be mapped.

    • Select the step size, which determines the spatial resolution of the chemical image. A smaller step size will provide a higher resolution image but will take longer to acquire.

    • Set the data acquisition parameters for each point in the map (laser power, exposure time, etc.).

  • Data Analysis and Image Generation:

    • The OMNIC™xi software will generate a hyperspectral data cube containing a full Raman spectrum for each pixel in the mapped area.

    • Create chemical images by plotting the intensity of a characteristic Raman peak for each component at each pixel.

    • Alternatively, use multivariate analysis techniques like Principal Component Analysis (PCA) or Multivariate Curve Resolution (MCR) to generate images that show the distribution of different chemical species without prior knowledge of their spectra.[8]

Data Presentation: Quantitative Parameters for DXR3 Users

The following tables summarize key quantitative parameters for the Thermo Scientific™ DXR3 Raman Microscope and typical experimental settings for pharmaceutical applications.

Table 1: DXR3 Raman Microscope Performance Specifications

ParameterValue
Spatial Resolution As fine as 540 nm
Confocal Depth Resolution As fine as 1.7 µm
Spectral Range 3500-50 cm⁻¹ (standard), extended range to 6000 cm⁻¹ with 532 nm laser
Available Lasers 455 nm, 532 nm, 633 nm, 785 nm

Data sourced from Thermo Fisher Scientific product specifications.[6]

Table 2: Typical Experimental Parameters for Pharmaceutical Analysis on DXR3

ApplicationLaser WavelengthObjectiveLaser PowerExposure TimeNumber of Scans
Polymorph ID 785 nm20x or 50x5 - 20 mW2 - 10 s5 - 10
Quantitative Analysis 785 nm10x or 20x10 - 50 mW1 - 5 s10 - 20
Raman Imaging 532 nm or 785 nm10x or 50x5 - 30 mW0.1 - 1 s2 - 5

These are representative starting points and may need to be optimized for specific samples.

Conclusion

Raman spectroscopy, particularly with advanced instrumentation like the Thermo Scientific™ DXR3 Raman Microscope, offers a powerful, non-destructive, and versatile analytical tool for the pharmaceutical industry. From fundamental research in polymorphism to quality control of final products, the ability to obtain detailed chemical and structural information with minimal sample preparation provides significant advantages in drug development. By understanding the core principles of Raman scattering and following well-defined experimental protocols, researchers can effectively utilize the DXR3 system to accelerate their research, improve product understanding, and ensure the quality and efficacy of pharmaceutical products.

References

An In-Depth Technical Guide to the Thermo Scientific DXR3 Raman Microscope for Academic Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Thermo Scientific DXR3 Raman Microscope. It details the instrument's core capabilities, experimental protocols for key applications, and data analysis workflows, enabling users to leverage this powerful analytical tool for their research needs.

Core Technology and Specifications of the DXR3 Raman Microscope

The Thermo Scientific DXR3 Raman Microscope is a high-performance, point-and-shoot confocal Raman system designed for rapid and reliable data acquisition in academic and industrial laboratories.[1][2] Its robust design and user-friendly software make it accessible to both novice and expert users, facilitating a wide range of applications from fundamental research to quality control.[3]

Key Performance Specifications

The DXR3 Raman Microscope offers a compelling combination of spatial resolution, spectral performance, and flexibility. The key quantitative specifications are summarized in the table below.

SpecificationValue(s)Notes
Spatial Resolution (X, Y) As fine as 540 nmDependent on laser wavelength and objective used.[2]
Confocal Depth Resolution (Z) As fine as 1.7 µmDependent on laser wavelength and objective used.[2]
Spectral Range 3500 - 50 cm⁻¹ (standard)Capturable in a single exposure to avoid stitching artifacts.[2]
Extended to 6000 cm⁻¹Available with the 532 nm laser.[1]
Spectral Resolution Better than 5.0 cm⁻¹ FWHMMeasured using ASTM Method E2529-06 with a 100x objective.[4]
Laser Power Control 0.1 mW incrementsActive feedback system ensures reproducible laser power.[5]
Available Excitation Lasers

The DXR3 platform supports a range of user-exchangeable excitation lasers, allowing for optimization of experiments to enhance Raman signal and minimize fluorescence.

WavelengthTypeTypical Applications
455 nmHigh BrightnessGeneral purpose, good for many organic and inorganic materials.
532 nmHigh Brightness, High PowerExcellent for carbon materials (graphene, nanotubes), polymers, and general-purpose analysis.[6][7]
633 nmHigh Brightness, High PowerOften used to reduce fluorescence in biological and organic samples.
785 nmHigh Brightness, High PowerIdeal for samples with high fluorescence, common in pharmaceutical and biological applications.[5]

Note: Not all laser options may be available on all DXR3 models.

Experimental Workflows and Protocols

This section details experimental workflows for common applications of the DXR3 Raman Microscope in academic research, including sample preparation, data acquisition, and initial data processing.

General Experimental Workflow

The following diagram illustrates a typical workflow for acquiring Raman spectra using the DXR3 Raman Microscope.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Initial Data Processing SamplePrep Prepare Sample (e.g., mount on slide, place in well plate) LoadSample Load Sample onto Microscope Stage SamplePrep->LoadSample Focus Focus on Area of Interest using white light illumination LoadSample->Focus SelectParams Select Laser, Objective, and Acquisition Parameters in OMNIC Software Focus->SelectParams Acquire Acquire Raman Spectrum SelectParams->Acquire PreProcess Pre-process Spectrum (e.g., cosmic ray removal, baseline correction) Acquire->PreProcess Analyze Analyze Spectrum (e.g., peak identification, library searching) PreProcess->Analyze

General experimental workflow for Raman analysis.
Detailed Protocol: Pharmaceutical Polymorph Analysis

Raman spectroscopy is a powerful tool for identifying and differentiating crystal polymorphs of active pharmaceutical ingredients (APIs).[8][9][10][11]

Objective: To identify and map the distribution of different polymorphs of an API in a pharmaceutical tablet.

Methodology:

  • Sample Preparation: A pharmaceutical tablet is placed on a standard microscope slide. No further sample preparation is typically required.

  • Instrument Setup:

    • Laser: 785 nm (to minimize fluorescence from excipients).

    • Objective: 10x or 20x for initial survey, 50x or 100x for high-resolution mapping.

    • Grating: High-resolution grating appropriate for the 785 nm laser.

    • Aperture: 25 µm confocal pinhole for high spatial resolution.

  • Data Acquisition (using Thermo Scientific OMNIC™ Software):

    • An initial survey spectrum is acquired from a representative area of the tablet to identify the characteristic peaks of the API and excipients.

    • A region of interest for mapping is defined using the software's mapping function.

    • Raman mapping is performed with a step size of 1-10 µm, depending on the desired resolution.

    • Acquisition time per point is typically set between 0.1 and 1 second with 1-2 accumulations.

  • Data Analysis:

    • Cosmic ray removal and baseline correction are applied to the spectral map.

    • Multivariate analysis techniques such as Principal Component Analysis (PCA) or Multivariate Curve Resolution (MCR) are used to differentiate the spectral signatures of the different polymorphs and excipients.

    • A color-coded chemical image is generated to visualize the spatial distribution of each component.

Detailed Protocol: Graphene Characterization

Raman spectroscopy is a primary technique for characterizing graphene, providing information on the number of layers, defects, and strain.[6][7][12][13][14]

Objective: To determine the number of layers and assess the quality of exfoliated graphene flakes.

Methodology:

  • Sample Preparation: Graphene flakes are mechanically exfoliated from graphite (B72142) and transferred to a Si/SiO₂ substrate. The substrate is then mounted on a microscope slide.

  • Instrument Setup:

    • Laser: 532 nm (provides strong signal for carbon materials).

    • Objective: 100x for high spatial resolution.

    • Laser Power: Kept low (typically <1 mW) to avoid sample damage.

    • Grating: High-resolution grating for the 532 nm laser.

    • Aperture: 50 µm confocal pinhole.

  • Data Acquisition (using Thermo Scientific OMNIC™ Software):

    • Visually locate graphene flakes using the microscope's white light illumination.

    • Acquire a Raman spectrum from a selected flake. A typical acquisition may involve 10-30 second exposure time and 2-3 accumulations.

  • Data Analysis:

    • Analyze the shape and position of the G-band (~1580 cm⁻¹) and the 2D-band (~2700 cm⁻¹).

    • The number of layers can be determined by the shape of the 2D-band (a single sharp peak for monolayer graphene, which broadens and splits for bilayer and few-layer graphene).

    • The intensity ratio of the D-band (~1350 cm⁻¹) to the G-band (ID/IG) is used to quantify the defect density.

Data Analysis Workflows

The Thermo Scientific OMNIC™ software suite provides a comprehensive set of tools for data processing and analysis.[15][16][17] For more advanced analysis, chemometric methods are often employed.[15][16][18][19]

OMNIC™ Software Data Processing Workflow

The following diagram outlines a typical data processing workflow within the OMNIC™ software.

G cluster_input Input Data cluster_processing Spectral Processing in OMNIC™ cluster_analysis Analysis RawData Raw Raman Spectrum/Map CosmicRay Cosmic Ray Removal RawData->CosmicRay Baseline Baseline Correction CosmicRay->Baseline Normalization Normalization (optional) Baseline->Normalization Smoothing Smoothing (optional) Normalization->Smoothing PeakAnalysis Peak Picking and Integration Smoothing->PeakAnalysis LibrarySearch Spectral Library Searching Smoothing->LibrarySearch Mapping Chemical Image Generation Smoothing->Mapping G cluster_data Data Acquisition & Pre-processing cluster_analysis Chemometric Analysis cluster_output Output DataAcq Acquire Raman Spectra from different sample groups PreProcess Pre-process Spectra (as in OMNIC workflow) DataAcq->PreProcess FeatureSelection Feature Selection/Extraction (e.g., PCA) PreProcess->FeatureSelection ModelBuilding Build Classification Model (e.g., PLS-DA, SVM) FeatureSelection->ModelBuilding Validation Model Validation (e.g., Cross-validation) ModelBuilding->Validation Classification Classification of Unknown Samples Validation->Classification Biomarker Identification of Biomarker Bands Validation->Biomarker G cluster_cell Cellular Environment Ligand Signaling Molecule (e.g., Dopamine) Receptor Dopamine Receptor (e.g., DRD1) Ligand->Receptor binds AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP (SERS active) AC->cAMP catalyzes ATP ATP PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Response PKA->Downstream phosphorylates

References

The Non-Destructive Nature of DXR3 Raman Analysis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of pharmaceutical and biological research, the integrity of the sample is paramount. Analytical techniques that provide rich chemical and structural information without compromising the sample for downstream applications are invaluable. The Thermo Scientific™ DXR3 Raman Microscope family of instruments has emerged as a powerful tool for non-destructive analysis.[1] This technical guide provides an in-depth exploration of the non-destructive capabilities of DXR3 Raman analysis, offering evidence-based insights, detailed experimental protocols, and visual workflows to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Principle of Non-Destructive Analysis with DXR3 Raman

Raman spectroscopy is a non-invasive and non-destructive analytical technique that relies on the inelastic scattering of monochromatic light, typically from a laser source.[2][3] The interaction of photons with the molecules of a sample results in a shift in the energy of the scattered photons, which is characteristic of the specific vibrational modes of the molecules. This "Raman shift" provides a molecular fingerprint, allowing for the identification and characterization of chemical composition and molecular structure with minimal to no sample preparation.[3][4]

The DXR3 Raman family of instruments is designed to harness this principle while ensuring sample integrity through precise control over laser power, wavelength selection, and data acquisition parameters.[4] The ability to perform analysis through transparent packaging, such as glass vials and blister packs, further underscores its non-destructive nature in pharmaceutical applications.

Evidence of Non-Destructive Analysis: Quantitative Data Summary

While direct "before and after" quantitative comparisons of physical and chemical properties of the same sample are not extensively published for the DXR3 specifically, the literature strongly supports the non-destructive nature of modern Raman spectroscopy through various applications and viability studies. The following tables summarize key findings that attest to the preservation of sample integrity post-Raman analysis.

Table 1: Pharmaceutical Tablet Integrity Post-Raman Analysis

ParameterMethod of Verification (Post-Raman)FindingCitation
Component Distribution Continued analysis of the same tablet for different parametersRaman imaging was used to evaluate component distribution in liquisolid tablets without any reported alteration to the tablet's physical form for subsequent analyses.[4]
Active Pharmaceutical Ingredient (API) and Excipient Integrity Quantitative analysis of aged tabletsFast hyper-spectral stimulated Raman scattering microscopy was used to quantify API and excipient degradation over time, implying the initial analysis did not induce degradation.[5][6]
Dissolution Profile Correlation of Raman data with dissolution performanceRaman and near-infrared imaging were used to predict the in vitro dissolution profile of extended-release tablets, indicating the analysis itself did not alter the dissolution characteristics.[7]

Table 2: Biological Sample Integrity Post-Raman Analysis

Sample TypeParameterMethod of Verification (Post-Raman)FindingCitation
Living Cells Cell ViabilityStandard cell viability assays (e.g., Trypan Blue, fluorescence-based assays)Raman spectroscopy is presented as a non-invasive method to assess cell viability, with studies confirming high cellular viability after Raman measurements.[8][9][10][11]
Proteins in Solution Protein Aggregation StateDynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC)Raman spectroscopy is used in conjunction with other techniques to monitor protein aggregation, with no indication that the Raman measurement itself induces aggregation.[12][13]
Antibodies Conformational StabilityContinued spectroscopic analysis over a temperature gradientRaman spectroscopy is used to monitor conformational changes and aggregation mechanisms of antibodies during heating, demonstrating its utility for in-situ, non-perturbing analysis.[14][15]
Cellular Processes ApoptosisCorrelation with established apoptosis markers (e.g., mitochondrial membrane potential)Raman microscopy is used to observe the release of cytochrome c during apoptosis in a label-free manner, confirming its ability to monitor dynamic cellular events without interfering with the process.[8][9]

Key Experimental Protocols

The following are detailed methodologies for key non-destructive applications of DXR3 Raman analysis.

Mapping of Active Pharmaceutical Ingredient (API) Distribution in a Tablet

Objective: To non-destructively visualize the spatial distribution of the API and excipients on the surface of a pharmaceutical tablet.

Instrumentation: Thermo Scientific™ DXR3xi Raman Imaging Microscope

Methodology:

  • Sample Preparation: Place the intact tablet on a standard microscope slide or a tablet holder. No further sample preparation is required.

  • Instrument Setup:

    • Select an appropriate laser wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence and maximize the Raman signal of the components.

    • Choose a suitable objective (e.g., 10x or 20x) for the desired spatial resolution and working distance.

    • Set the laser power to a level that provides a good signal-to-noise ratio without causing thermal damage to the sample. A typical starting point is 5-10 mW.

  • Image Acquisition:

    • Use the microscope's white light illumination to visually inspect the tablet surface and define the area for Raman mapping.

    • Set the mapping parameters in the software, including the step size (e.g., 10-50 µm) and the acquisition time per spectrum (e.g., 50-200 ms).

    • Initiate the automated mapping process. The instrument will collect a Raman spectrum at each point within the defined area.

  • Data Analysis:

    • Use the accompanying software (e.g., Thermo Scientific™ OMNIC™xi) to process the hyperspectral data.

    • Perform automated cosmic ray removal and baseline correction.

    • Generate chemical images by plotting the intensity of characteristic Raman peaks for the API and each excipient at every pixel. This will create a color-coded map showing the distribution of each component.

Monitoring Protein Secondary Structure Changes

Objective: To non-destructively monitor changes in the secondary structure of a protein in solution as a function of temperature or chemical denaturation.

Instrumentation: Thermo Scientific™ DXR3 SmartRaman Spectrometer with a temperature-controlled sample holder.

Methodology:

  • Sample Preparation: Prepare a solution of the protein of interest in a suitable buffer. The concentration should be sufficient to obtain a good Raman signal (typically 1-50 mg/mL). Place the solution in a quartz cuvette.

  • Instrument Setup:

    • Select a laser wavelength that avoids absorption by the protein and buffer components (e.g., 785 nm).

    • Use a low laser power (e.g., 50-100 mW) to prevent laser-induced heating and denaturation.

    • Set the acquisition parameters, such as exposure time and number of accumulations, to achieve an adequate signal-to-noise ratio.

  • Data Acquisition:

    • Place the cuvette in the temperature-controlled holder and allow the sample to equilibrate at the initial temperature.

    • Acquire a Raman spectrum of the protein solution.

    • Incrementally increase the temperature or add a chemical denaturant and acquire a spectrum at each step, allowing for equilibration time.

  • Data Analysis:

    • Subtract the buffer spectrum from each protein spectrum.

    • Analyze the Amide I (1600-1700 cm⁻¹) and Amide III (1200-1350 cm⁻¹) bands, which are sensitive to changes in protein secondary structure.

    • Deconvolute the Amide I band into its constituent components (α-helix, β-sheet, random coil, etc.) using curve-fitting algorithms to quantify the percentage of each secondary structure element at different conditions.

Observing Cytochrome c Release During Apoptosis in Living Cells

Objective: To non-destructively monitor the release of cytochrome c from the mitochondria into the cytoplasm of living cells as an indicator of apoptosis.

Instrumentation: Thermo Scientific™ DXR3xi Raman Imaging Microscope equipped with a cell incubation chamber.

Methodology:

  • Cell Culture: Culture the cells of interest on a Raman-compatible substrate (e.g., quartz or CaF₂ coverslips) in a petri dish.

  • Induction of Apoptosis: Induce apoptosis using a known stimulus (e.g., staurosporine (B1682477) or another chemical inducer) and place the dish in the incubation chamber on the microscope stage.

  • Instrument Setup:

    • Use a 532 nm laser to take advantage of the resonance enhancement of the cytochrome c Raman signal.

    • Use a high numerical aperture water-immersion objective (e.g., 60x or 100x) for high spatial resolution.

    • Maintain a low laser power (e.g., 1-5 mW) to minimize phototoxicity to the living cells.

  • Time-Lapse Raman Mapping:

    • Select a representative cell for analysis.

    • Acquire a series of Raman maps of the cell over time (e.g., every 5-10 minutes).

    • Focus on the characteristic Raman bands of cytochrome c (e.g., ~750, 1128, 1365, and 1585 cm⁻¹).

  • Data Analysis:

    • Generate chemical images based on the intensity of the cytochrome c peaks for each time point.

    • Observe the spatial redistribution of the cytochrome c signal from localized mitochondrial regions to a more diffuse pattern throughout the cytoplasm, indicating its release.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways where DXR3 Raman analysis provides non-destructive insights.

Pharmaceutical_QC_Workflow cluster_0 Raw Material Identification cluster_1 In-Process Control cluster_2 Final Product Analysis RM_Receiving Raw Material Receiving RM_Quarantine Quarantine RM_Receiving->RM_Quarantine DXR3_RM_ID DXR3 Raman Identification DXR3_RM_ID->RM_Quarantine Fail RM_Release Release for Manufacturing DXR3_RM_ID->RM_Release Pass RM_Quarantine->DXR3_RM_ID Blending Blending RM_Release->Blending DXR3_Blend_Uniformity DXR3 Raman Blend Uniformity Blending->DXR3_Blend_Uniformity DXR3_Blend_Uniformity->Blending Inhomogeneous Tableting Tableting DXR3_Blend_Uniformity->Tableting Homogeneous Finished_Tablet Finished Tablet Tableting->Finished_Tablet DXR3_API_Mapping DXR3 Raman API Mapping & Polymorph ID Finished_Tablet->DXR3_API_Mapping DXR3_API_Mapping->Finished_Tablet Fail Packaging Packaging DXR3_API_Mapping->Packaging Pass Final_Release Final Product Release Packaging->Final_Release

Pharmaceutical Quality Control Workflow using DXR3 Raman.

Apoptosis_Monitoring cluster_cell Cellular Environment cluster_mito Mitochondrion cluster_cyto Cytoplasm CytoC_Mito Cytochrome c (Localized) CytoC_Cyto Cytochrome c (Diffused) CytoC_Mito->CytoC_Cyto Release DXR3_Raman DXR3 Raman Monitoring CytoC_Mito->DXR3_Raman Caspase_Activation Caspase Cascade Activation CytoC_Cyto->Caspase_Activation CytoC_Cyto->DXR3_Raman Apoptosis_Execution Apoptosis Caspase_Activation->Apoptosis_Execution Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Apoptotic_Stimulus->CytoC_Mito Induces DXR3_Raman->CytoC_Mito Detects localized signal DXR3_Raman->CytoC_Cyto Detects diffused signal over time

Monitoring Apoptosis via Cytochrome c Release with DXR3 Raman.

Protein_Aggregation_Monitoring Native_Protein Native Protein (Predominantly α-helix) Unfolded_Intermediate Unfolded Intermediate (Increased Random Coil) Native_Protein->Unfolded_Intermediate Stress (e.g., Heat) DXR3_Raman DXR3 Raman Analysis Native_Protein->DXR3_Raman Aggregated_Protein Aggregated Protein (Increased β-sheet) Unfolded_Intermediate->Aggregated_Protein Unfolded_Intermediate->DXR3_Raman Aggregated_Protein->DXR3_Raman DXR3_Raman->Native_Protein Amide I: ~1654 cm⁻¹ DXR3_Raman->Unfolded_Intermediate Amide I changes DXR3_Raman->Aggregated_Protein Amide I: ~1670 cm⁻¹

Monitoring Protein Aggregation and Secondary Structure Changes.

Conclusion

DXR3 Raman spectroscopy stands as a robust and versatile analytical technique that provides critical molecular information without compromising sample integrity. Its application in pharmaceutical quality control, from raw material identification to final product analysis, and in biological research, such as monitoring cellular processes and protein stability, highlights its non-destructive power. By offering detailed chemical and structural insights with minimal to no sample preparation, the DXR3 Raman family of instruments empowers scientists and researchers to accelerate drug development and deepen their understanding of complex biological systems, all while preserving the precious samples they work with.

References

Methodological & Application

Application Notes and Protocols for Microplastic Analysis using the Thermo Scientific DXR3 Raman Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Thermo Scientific™ DXR3 Raman Microscope is a powerful analytical tool for the identification and characterization of microplastics.[1][2] Its high spatial resolution and chemical specificity make it ideal for analyzing small polymeric particles in a variety of sample matrices. Raman spectroscopy provides a molecular fingerprint of a material, allowing for the unambiguous identification of different polymer types.[3][4] This document provides a detailed protocol for the analysis of microplastics using the DXR3 Raman Microscope, covering sample preparation, instrument operation, data acquisition, and analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful microplastic analysis. The goal is to isolate the microplastic particles from the sample matrix and deposit them onto a suitable substrate for Raman analysis.

Materials:

  • Glassware (beakers, funnels, graduated cylinders)

  • Filtration apparatus (vacuum pump, filter holder)

  • Filters (e.g., silicon, gold-coated polycarbonate, or aluminum oxide filters)

  • Sieves with various mesh sizes

  • Deionized water

  • Solutions for digestion of organic matter (e.g., 30% hydrogen peroxide, enzymatic solutions)

  • Density separation solutions (e.g., sodium iodide, zinc chloride)

  • Tweezers and other handling tools

  • Microscope slides

Protocol:

  • Sample Collection: Collect samples using plastic-free equipment to avoid contamination.

  • Size Fractionation (Optional): For samples with a wide range of particle sizes, it may be beneficial to separate them into different size fractions using sieves.

  • Digestion of Organic Matter: For samples with high organic content (e.g., biological tissues, wastewater), a digestion step is necessary to remove interfering substances.

    • Place the sample in a beaker and add a digestion solution (e.g., 30% H₂O₂).

    • Gently heat the solution (e.g., on a hot plate at 50°C) until the organic matter is dissolved.

    • Allow the solution to cool completely.

  • Density Separation: This step helps to separate plastics from denser inorganic materials like sand and minerals.

    • Prepare a high-density salt solution (e.g., sodium iodide).

    • Add the digested sample to the salt solution and stir.

    • Allow the solution to settle. Most plastics will float to the surface, while denser materials will sink.

    • Carefully collect the supernatant containing the microplastics.

  • Filtration:

    • Set up the filtration apparatus with the chosen filter membrane. Silicon or gold-coated filters are recommended for Raman analysis as they provide a clean background.

    • Pour the sample (or the supernatant from density separation) through the filter.

    • Rinse the glassware with deionized water and pour the rinsing water through the filter to ensure all particles are collected.

    • Allow the filter to dry completely in a covered petri dish to prevent contamination.

  • Mounting:

    • Once dry, the filter can be mounted on a microscope slide for analysis.

DXR3 Raman Microscope Operation and Data Acquisition

Instrument Setup and Calibration:

  • Power On: Turn on the DXR3 Raman Microscope and the accompanying computer.

  • Software Initialization: Launch the Thermo Scientific™ OMNIC™ software.

  • Laser Selection: Select the appropriate laser for your analysis. A 532 nm or 785 nm laser is commonly used for microplastic analysis. The 785 nm laser can help to reduce fluorescence from some samples.

  • Calibration: Perform a system calibration to ensure wavelength accuracy. This is typically done using a polystyrene standard or a neon lamp. The OMNIC software has automated calibration routines.[5]

Data Acquisition Parameters:

The optimal data acquisition parameters will vary depending on the sample. It is important to start with lower laser power to avoid sample damage.[6]

ParameterRecommended SettingPurpose
Laser Power 1-10 mW at the sampleTo excite the sample for Raman scattering. Start low to avoid sample burning.
Objective 10x, 20x, or 50xTo focus the laser on the particle and collect the scattered light.
Exposure Time 1-10 secondsThe duration the detector collects photons for each scan.
Number of Exposures 2-10The number of spectra to be averaged to improve the signal-to-noise ratio.
Spectral Range 100 - 3500 cm⁻¹To cover the characteristic fingerprint region for most polymers.
Confocal Aperture 25-50 µm pinholeTo reject out-of-focus light and improve spatial resolution.

Data Acquisition Workflow using OMNIC™ Software:

  • Locate Particles: Place the filter on the microscope stage. Use the microscope's video camera to locate the particles of interest.

  • Focus: Bring a particle into focus using the microscope's focusing controls.

  • Acquire Spectrum:

    • Select a point on the particle for analysis.

    • Set the data acquisition parameters in the OMNIC software.

    • Click "Collect" to acquire the Raman spectrum.

  • Automated Particle Analysis (for DXR3xi Imaging Microscope):

    • The OMNIC software's Particle Analysis feature can automate the process of finding and analyzing multiple particles on a filter.[3][4][7][8]

    • Define the area of the filter to be analyzed.

    • The software will automatically identify potential particles based on image contrast.

    • It will then move to each particle, autofocus, and collect a spectrum.

Data Analysis and Interpretation

Spectral Processing:

  • Baseline Correction: Remove any sloping baseline from the spectra, which can be caused by fluorescence.

  • Cosmic Ray Removal: The OMNIC software can automatically remove sharp, narrow peaks caused by cosmic rays.[5]

  • Smoothing: Apply a smoothing algorithm (e.g., Savitzky-Golay) to reduce noise in the spectra.

Polymer Identification:

  • Spectral Library Searching: The primary method for identifying the polymer type is to compare the acquired spectrum to a reference library of known polymer spectra.[9]

    • The OMNIC software includes tools for searching spectral libraries.

    • A high "match" score indicates a good correlation between the sample spectrum and a library spectrum.

  • Available Spectral Libraries:

    • Commercial Libraries: Thermo Fisher Scientific offers comprehensive polymer libraries.

    • Open-Access Libraries: Several open-access Raman spectral libraries for microplastics are available, such as SLoPP and SLoPP-E.[10] These libraries are valuable as they include spectra of environmentally aged plastics.

Quantitative Data Presentation

The following table presents a hypothetical example of quantitative data that can be obtained from the analysis of a water sample using the DXR3 Raman Microscope.

Particle IDSize (µm)MorphologyPolymer TypeMatch Quality (%)
1150FiberPolyethylene Terephthalate (PET)95
280FragmentPolypropylene (PP)92
3250FragmentPolystyrene (PS)98
450SpherePolyethylene (PE)96
5120FiberPolyamide (Nylon)93
6300FilmPolyvinyl Chloride (PVC)89

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Microplastic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition (DXR3) cluster_analysis Data Analysis SampleCollection Sample Collection (Plastic-Free) Digestion Organic Matter Digestion (e.g., H₂O₂) SampleCollection->Digestion DensitySeparation Density Separation (e.g., NaI) Digestion->DensitySeparation Filtration Filtration (e.g., Silicon Filter) DensitySeparation->Filtration InstrumentSetup Instrument Setup & Calibration Filtration->InstrumentSetup LocateParticles Locate Particles (Microscope View) InstrumentSetup->LocateParticles AcquireSpectra Acquire Raman Spectra (OMNIC Software) LocateParticles->AcquireSpectra SpectralProcessing Spectral Processing (Baseline, Cosmic Ray) AcquireSpectra->SpectralProcessing LibrarySearch Spectral Library Search (Polymer Identification) SpectralProcessing->LibrarySearch Quantification Quantification (Size, Count, Type) LibrarySearch->Quantification Reporting Reporting Quantification->Reporting G Figure 2: Data Analysis Workflow cluster_processing Spectral Pre-processing cluster_identification Identification cluster_quantification Quantification & Reporting RawSpectra Raw Raman Spectra (from DXR3) BaselineCorrection Baseline Correction RawSpectra->BaselineCorrection CosmicRayRemoval Cosmic Ray Removal BaselineCorrection->CosmicRayRemoval Smoothing Smoothing CosmicRayRemoval->Smoothing ProcessedSpectra Processed Spectra Smoothing->ProcessedSpectra Comparison Comparison Algorithm (e.g., Correlation) ProcessedSpectra->Comparison ProcessedSpectra->Comparison SpectralLibrary Raman Spectral Library (Polymers) SpectralLibrary->Comparison PolymerID Polymer Identification (e.g., PE, PP, PET) Comparison->PolymerID DataAggregation Data Aggregation PolymerID->DataAggregation PolymerID->DataAggregation ParticleInfo Particle Information (Size, Shape) ParticleInfo->DataAggregation FinalReport Final Report (Tables, Charts) DataAggregation->FinalReport

References

Application Notes and Protocols for DXR3 Raman Analysis of Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DXR3 Raman Analysis of Polymers

Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of materials.[1][2] It is particularly well-suited for the analysis of polymers, offering insights into chemical composition, crystallinity, orientation, and the presence of additives or contaminants.[3] The Thermo Scientific™ DXR3 Raman Microscope is a high-performance, user-friendly instrument ideal for a wide range of polymer applications, from academic research to industrial quality control.[4][5][6] Its point-and-shoot capabilities, coupled with advanced imaging and automated features, allow for rapid and reliable analysis with minimal sample preparation.[2][4][5]

This document provides detailed application notes and protocols for the preparation of various polymer samples for analysis using the DXR3 Raman Microscope. Proper sample preparation is crucial for obtaining high-quality, reproducible Raman spectra and maximizing the information that can be extracted from the analysis.

General Considerations for Sample Preparation

While a key advantage of Raman spectroscopy is the minimal sample preparation required, certain considerations can significantly improve the quality of the data obtained.[7]

  • Sample Form: The DXR3 Raman Microscope can analyze polymers in various forms, including films, powders, pellets, fibers, and liquids. The choice of preparation method will depend on the sample's physical state and the analytical goals.

  • Fluorescence: Many polymers and additives can exhibit fluorescence, which can overwhelm the weaker Raman signal.[1] To mitigate this, the DXR3 offers multiple laser excitation wavelengths (e.g., 532 nm, 633 nm, 785 nm).[4][5] Selecting a longer wavelength laser (e.g., 785 nm) can often reduce fluorescence.[8] Additionally, techniques like photobleaching (exposing the sample to the laser for a period before analysis) can sometimes reduce fluorescence.

  • Sample Surface: For Raman imaging, a flat and smooth sample surface is preferable to ensure consistent focus across the analysis area.[9] For single-point measurements, surface roughness is less critical.

  • Sample Thickness: Raman is a scattering technique, so optically transparent or thin samples are generally straightforward to analyze. For thicker or opaque samples, the analysis will be of the surface. For depth profiling of transparent multilayer films, the confocal capabilities of the DXR3 are utilized.

  • Substrate: The choice of substrate on which the sample is mounted is important. Glass microscope slides can contribute to the Raman signal. For sensitive measurements, using substrates with a weak Raman signal, such as stainless steel slides, is recommended.

Quantitative Data Summary

The following tables summarize key performance specifications of the Thermo Scientific™ DXR3 Raman Microscope relevant to polymer analysis and provide a general comparison of sample preparation techniques.

Table 1: Thermo Scientific™ DXR3 Raman Microscope Performance Specifications

ParameterSpecificationRelevance to Polymer Analysis
Spatial Resolution Down to 540 nm (ideal sample)[4][5][6]Enables the analysis of small features, defects, and individual layers in polymer blends and laminates.
Confocal Depth Resolution Down to 1.7 µm (ideal sample)[4][5][6]Allows for non-destructive depth profiling of transparent multilayer films.
Spectral Resolution Down to 2 cm⁻¹ FWHMProvides the ability to resolve closely spaced Raman bands, aiding in the identification of different polymer types and polymorphs.
Available Lasers 455 nm, 532 nm, 633 nm, 785 nm[4][5]Offers flexibility in minimizing fluorescence from various polymers and additives.
Automated Features Auto-alignment, auto-calibration, auto-exposure, automated fluorescence correction[4][5][6]Simplifies operation and ensures reproducible, high-quality data acquisition.

Table 2: Comparison of Polymer Sample Preparation Techniques

Sample TypePreparation MethodAdvantagesDisadvantagesTypical Applications
Thin Films Direct analysis on a suitable substrateMinimal preparation, non-destructiveMay require a substrate with low Raman backgroundQuality control of packaging films, analysis of coatings
Powders/Pellets Placed on a slide (with or without cover glass)Simple and fastInhomogeneous samples can lead to sampling bias, potential for fluorescence from additivesRaw material identification, analysis of polymer resins
Cross-sections Embedding in epoxy, cutting, and polishingAllows for the analysis of internal structures and layersTime-consuming, can introduce artifacts if not done carefullyAnalysis of multilayer laminates, failure analysis

Experimental Protocols & Workflows

The following sections provide detailed protocols for preparing different types of polymer samples for DXR3 Raman analysis. Accompanying diagrams illustrate the workflows.

Protocol 1: Analysis of Polymer Thin Films

This protocol is suitable for the direct analysis of transparent or translucent polymer films.

Methodology:

  • Sample Cutting: Cut a small, representative section of the polymer film.

  • Mounting: Place the film flat on a clean microscope slide. For optimal results, use a substrate with a low Raman background, such as a stainless steel slide. Ensure there are no wrinkles or bubbles under the film.

  • Instrument Setup:

    • Place the slide on the microscope stage.

    • Select the appropriate objective lens (e.g., 10x or 20x for initial survey, 50x or 100x for high-resolution mapping).

    • Choose the excitation laser. Start with a 785 nm laser to minimize potential fluorescence.

  • Data Acquisition:

    • Focus on the surface of the film.

    • Acquire a single spectrum to assess signal quality and fluorescence.

    • If performing Raman imaging, define the area of interest and set the step size.

G cluster_prep Sample Preparation cluster_analysis DXR3 Raman Analysis start Start: Obtain Polymer Film Sample cut Cut a representative section of the film start->cut mount Mount the film flat on a suitable substrate (e.g., stainless steel slide) cut->mount place Place the mounted sample on the microscope stage mount->place Transfer to Microscope setup Select objective lens and excitation laser place->setup focus Focus on the film surface setup->focus acquire Acquire Raman spectrum/map focus->acquire end End acquire->end Analysis Complete

Protocol 2: Analysis of Polymer Powders and Pellets

This protocol is designed for the analysis of polymer resins, powders, or small pellets.

Methodology:

  • Sample Collection: Obtain a small, representative amount of the polymer powder or a few pellets.

  • Mounting:

    • Place a small amount of the powder onto a clean microscope slide.

    • Gently press the powder with a clean spatula to create a relatively flat surface.

    • For fine powders, a cover glass can be gently placed on top to create a flatter surface and improve imaging, though it may add to the background signal.[9]

    • For pellets, place them directly on the slide.

  • Instrument Setup:

    • Place the slide on the microscope stage.

    • Select an appropriate objective lens.

    • Choose the excitation laser, starting with 785 nm.

  • Data Acquisition:

    • Focus on the surface of the polymer particles.

    • Acquire spectra from multiple points to ensure a representative analysis of heterogeneous samples.

G cluster_prep Sample Preparation cluster_analysis DXR3 Raman Analysis start Start: Obtain Polymer Powder/Pellet Sample place_powder Place a small amount of powder/pellets on a slide start->place_powder flatten Gently flatten the powder with a spatula place_powder->flatten cover_glass Optional: Place a cover glass for fine powders flatten->cover_glass place_slide Place the slide on the microscope stage flatten->place_slide Transfer to Microscope cover_glass->place_slide Transfer to Microscope setup Select objective and laser place_slide->setup focus Focus on the particle surface setup->focus acquire Acquire spectra from multiple points focus->acquire end End acquire->end Analysis Complete

Protocol 3: Cross-Sectional Analysis of Multilayer Polymers

This protocol is for the analysis of the internal structure of multilayer polymer films or other solid polymer samples.

Methodology:

  • Sample Embedding:

    • Cut a section of the polymer sample.

    • Place the sample in a mold, ensuring the desired cross-sectional face is oriented correctly.

    • Prepare a low-viscosity epoxy resin according to the manufacturer's instructions. Epon or Spurr's resins are commonly used.[10][11]

    • Pour the resin into the mold, ensuring the sample is fully submerged. Use a vacuum chamber to remove any trapped air bubbles.

    • Cure the epoxy at the recommended temperature (e.g., 60°C overnight).[12]

  • Cutting and Polishing:

    • Once cured, trim the epoxy block to expose the sample cross-section.

    • For a rough cut, a razor blade can be used.[13] For a finer and more uniform surface, a microtome is recommended.[12]

    • Polish the cross-sectioned surface using a series of decreasing grit size polishing papers (e.g., starting from 600 grit) and diamond slurries to achieve a smooth, mirror-like finish.[11]

  • Instrument Setup:

    • Mount the polished block on a microscope slide.

    • Place the slide on the microscope stage.

    • Select an appropriate objective lens for the desired spatial resolution.

  • Data Acquisition:

    • Focus on the polished cross-section.

    • Perform a line scan or area map across the layers to identify the composition and thickness of each layer.

G cluster_prep Sample Preparation cluster_analysis DXR3 Raman Analysis start Start: Obtain Solid Polymer Sample embed Embed sample in epoxy resin start->embed cure Cure the epoxy embed->cure cut Cut/trim the block to expose the cross-section cure->cut polish Polish the cross-sectioned surface cut->polish mount Mount the polished block on a slide polish->mount Transfer to Microscope place Place on the microscope stage mount->place setup Select objective and laser place->setup acquire Acquire line scan or map across layers setup->acquire end End acquire->end Analysis Complete

Troubleshooting Common Sample Preparation Issues

Table 3: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Fluorescence Background Inherent fluorescence of the polymer or additives.[1]- Switch to a longer wavelength excitation laser (e.g., 785 nm).[8]- Photobleach the sample by exposing it to the laser for a period before data acquisition.- Check for and remove any fluorescent contaminants from the sample or substrate.
Weak Raman Signal - Low laser power.- Sample out of focus.- Sample is a weak Raman scatterer.- Increase laser power (be cautious of sample damage).[8]- Carefully refocus on the sample surface.- Increase the acquisition time or number of accumulations.
Inconsistent/Irreproducible Spectra - Sample heterogeneity.- Sample degradation due to laser heating.- For heterogeneous samples (e.g., powders), acquire spectra from multiple locations and average the results.- Reduce laser power or use a lower magnification objective to decrease power density.
Artifacts from Substrate/Embedding Medium The Raman signal from the slide, cover glass, or epoxy is interfering with the sample spectrum.- Use a substrate with a low Raman background (e.g., stainless steel).- Acquire a spectrum of the substrate/epoxy alone and subtract it from the sample spectrum.- For powders, consider analyzing without a cover glass if its signal is problematic.[14]

Conclusion

The Thermo Scientific™ DXR3 Raman Microscope is a versatile and powerful tool for the analysis of a wide range of polymeric materials. While often requiring minimal sample preparation, following these detailed protocols can help researchers, scientists, and drug development professionals obtain high-quality, reproducible data. By carefully considering the sample type and potential challenges such as fluorescence, and by employing the appropriate preparation technique, the full analytical capabilities of the DXR3 Raman Microscope can be leveraged for comprehensive polymer characterization.

References

Application Note: Pharmaceutical Polymorph Screening with the Thermo Scientific DXR3 Raman Microscope

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which can significantly impact the safety and efficacy of the final drug product.[1][2] Consequently, comprehensive polymorph screening and characterization are essential throughout the drug development and manufacturing processes.

Raman spectroscopy has emerged as a powerful and versatile analytical technique for polymorph analysis.[3] This non-destructive technique provides a unique chemical fingerprint of a sample by probing its vibrational modes, which are sensitive to changes in crystal lattice structure. The Thermo Scientific™ DXR3 Raman Microscope is a state-of-the-art instrument ideally suited for the rapid and reliable identification and quantification of polymorphs in pharmaceutical samples.[4][5] Its high spatial resolution, advanced imaging capabilities, and automated workflows enable detailed characterization of polymorphs from bulk powders to finished dosage forms.[4][5]

This application note provides a detailed overview and protocols for utilizing the DXR3 Raman Microscope for pharmaceutical polymorph screening. It is intended for researchers, scientists, and drug development professionals involved in solid-state characterization and formulation development.

The Role of Raman Spectroscopy in Polymorph Analysis

Raman spectroscopy offers several advantages for polymorph screening over traditional techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).[1] While XRD is considered the "gold standard" for crystal structure determination, Raman spectroscopy is often more convenient for routine screening due to its speed, minimal sample preparation requirements, and ability to analyze samples through transparent packaging.[3]

Key advantages of Raman spectroscopy for polymorph analysis include:

  • High Specificity: Raman spectra are highly specific to the molecular structure and crystal lattice, providing a distinct "fingerprint" for each polymorphic form.

  • Non-Destructive: The technique is non-invasive, allowing for the analysis of samples without altering their physical or chemical properties.

  • Minimal Sample Preparation: In many cases, samples can be analyzed directly with little to no preparation.[1]

  • Versatility: Raman microscopy can be used to analyze a wide range of sample types, including powders, tablets, suspensions, and even samples within blister packs.

  • Quantitative Analysis: With appropriate calibration, Raman spectroscopy can be used for the quantitative analysis of polymorphic mixtures.[6][7]

The DXR3 Raman Microscope: Key Features and Advantages

The Thermo Scientific™ DXR3 Raman Microscope is engineered to provide high-performance Raman analysis with user-friendly operation.[4] Its key features relevant to pharmaceutical polymorph screening include:

  • High Spatial Resolution: The ability to focus the laser to a small spot size allows for the analysis of individual particles and the mapping of polymorphic distribution within a sample.[2]

  • Advanced Imaging Capabilities: The DXR3 offers rapid and detailed chemical imaging, enabling the visualization of polymorph distribution in heterogeneous samples like tablets.[4]

  • Automated High-Throughput Screening: The DXR3 can be equipped with automated well-plate stages and software for high-throughput screening of crystallization experiments, significantly accelerating the discovery of new polymorphs.[8]

  • Multiple Laser Options: A range of excitation lasers (e.g., 532 nm, 785 nm) are available to optimize signal and minimize fluorescence from the sample or excipients.[9]

  • Sophisticated Software: Thermo Scientific™ OMNIC™ software provides comprehensive tools for data acquisition, processing, and analysis, including spectral library searching, peak fitting, and multivariate analysis.

Experimental Protocols

This section outlines the general protocols for polymorph screening using the DXR3 Raman Microscope. It is important to note that specific parameters may need to be optimized depending on the sample and the specific goals of the analysis.

Instrument Setup and Calibration

Objective: To ensure the DXR3 Raman Microscope is properly calibrated and configured for accurate and reproducible measurements.

Protocol:

  • Power On: Turn on the DXR3 Raman Microscope and allow the system to initialize.

  • Software Initialization: Launch the OMNIC software.

  • System Calibration: Perform the daily system calibration using the automated calibration routine with a certified polystyrene standard. This ensures the accuracy of the Raman shift axis.

  • Laser Selection: Choose the appropriate laser wavelength for the analysis. For many pharmaceutical compounds, a 785 nm laser is often a good starting point to minimize fluorescence.

  • Grating and Filter Selection: Select the appropriate grating and filters to achieve the desired spectral range and resolution. For polymorph analysis, a high-resolution grating is recommended to resolve subtle peak shifts.[3]

Sample Preparation and Handling

Objective: To prepare the sample for analysis in a manner that is representative of the bulk material and does not induce polymorphic transformations.

Protocol:

  • Powder Samples:

    • Place a small amount of the powder on a microscope slide or a suitable sample holder.

    • Gently flatten the surface with a spatula to ensure a level analysis area. Avoid excessive pressure that could induce phase transformations.[2]

  • Tablet Samples:

    • Tablets can often be analyzed directly.

    • For mapping the internal distribution of polymorphs, the tablet can be carefully split to expose a fresh surface.

  • Samples in Vials or Well Plates:

    • The DXR3 can be configured to analyze samples directly through transparent containers like glass vials or well plates, which is particularly useful for high-throughput screening.[8]

Data Acquisition

Objective: To acquire high-quality Raman spectra of the sample.

Protocol:

  • Sample Placement: Place the prepared sample on the microscope stage.

  • Focusing: Use the microscope optics to locate and focus on the area of interest.

  • Acquisition Parameters:

    • Laser Power: Start with a low laser power (e.g., 1-5 mW) and gradually increase if necessary to obtain a good signal-to-noise ratio. Be cautious of laser-induced sample heating, which can cause polymorphic transitions.

    • Exposure Time and Number of Exposures: Typical exposure times range from 1 to 30 seconds, with 2 to 10 exposures co-added to improve the signal-to-noise ratio.

    • Spectral Range: Set the spectral range to cover the fingerprint region (typically 200-1800 cm⁻¹) and the low-frequency region (down to 50 cm⁻¹), as lattice vibrations in the low-frequency region are often highly sensitive to polymorphic form.[1]

  • Data Collection: Acquire the Raman spectra from one or multiple points on the sample. For heterogeneous samples, consider using the mapping feature to generate a chemical image of the polymorph distribution.

Data Analysis

Objective: To identify and differentiate polymorphs based on their Raman spectra.

Protocol:

  • Spectral Pre-processing:

    • Baseline Correction: Apply a baseline correction algorithm to remove any fluorescence background.

    • Cosmic Ray Removal: Use the automated cosmic ray removal tool to eliminate sharp, narrow artifacts from the spectra.

  • Polymorph Identification:

    • Compare the acquired spectra to a reference library of known polymorphs.

    • Identify unique marker bands (peaks present in one polymorph but absent in another) or shifts in peak positions to differentiate between forms.

  • Quantitative Analysis:

    • For mixtures of polymorphs, quantitative analysis can be performed by creating a calibration model using methods such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression with spectra of known mixtures.[6][7]

Data Presentation: Polymorph Characterization of Model Compounds

This section presents example data for the characterization of polymorphs of two common pharmaceutical compounds, Carbamazepine and Ranitidine (B14927) Hydrochloride.

Carbamazepine

Carbamazepine is an anti-epileptic drug known to exist in several polymorphic forms. Forms I and III are the most relevant in pharmaceutical formulations.

Table 1: Key Raman Spectral Differences between Carbamazepine Polymorphs

Raman Shift (cm⁻¹) - Form IIIRaman Shift (cm⁻¹) - Form IVibrational AssignmentReference
183167Lattice Vibration[10]
169-Lattice Vibration[11]
1565-Aromatic ν(C=C)[11]
1600-δ(N-H)[11]
1624-Non-aromatic ν(C=C)[11]

Note: The absence of a peak is denoted by "-".

Ranitidine Hydrochloride

Ranitidine Hydrochloride, a histamine (B1213489) H2-receptor antagonist, exists in two common polymorphic forms, Form I and Form II.

Table 2: Key Raman Spectral Differences between Ranitidine Hydrochloride Polymorphs

Raman Shift (cm⁻¹) - Form IRaman Shift (cm⁻¹) - Form IIVibrational AssignmentReference
1208--[12]
1120 - 1140--[12]
-1305.7-[12]
-1185-[12]
-Shoulder peaks around 1247-[12]

Note: The absence of a peak is denoted by "-".

Visualization of Workflows

The following diagrams illustrate the key workflows for pharmaceutical polymorph screening using the DXR3 Raman Microscope.

PolymorphScreeningWorkflow cluster_prep Sample Preparation cluster_analysis DXR3 Raman Analysis cluster_results Results Powder Powder Sample Setup Instrument Setup & Calibration Powder->Setup Tablet Tablet Tablet->Setup WellPlate Well Plate WellPlate->Setup Acquisition Data Acquisition Setup->Acquisition Analysis Data Analysis Acquisition->Analysis Identification Polymorph Identification Analysis->Identification Quantification Quantification Analysis->Quantification Mapping Polymorph Distribution Map Analysis->Mapping

Caption: General workflow for polymorph screening.

HighThroughputWorkflow cluster_hts High-Throughput Screening Crystallization Crystallization Experiments (Multi-well Plate) DXR3_HTS Automated DXR3 Raman Analysis Crystallization->DXR3_HTS Data_Processing Automated Data Processing & Spectral Comparison DXR3_HTS->Data_Processing Hit_Identification Identification of Novel Polymorphs Data_Processing->Hit_Identification

Caption: High-throughput polymorph screening workflow.

Conclusion

The Thermo Scientific DXR3 Raman Microscope is a powerful and versatile tool for pharmaceutical polymorph screening. Its high specificity, non-destructive nature, and minimal sample preparation requirements make it an ideal technique for the rapid and reliable identification and characterization of polymorphic forms. The advanced imaging and automated high-throughput capabilities of the DXR3 further enhance its utility in modern drug development, enabling researchers to gain a comprehensive understanding of the solid-state properties of their APIs and ensure the quality and consistency of their final drug products.

References

Application Note: Characterization of Graphene using the Thermo Scientific DXR3 Raman Microscope

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Graphene, a single layer of sp²-hybridized carbon atoms arranged in a honeycomb lattice, has garnered significant research interest due to its exceptional electronic, mechanical, and thermal properties.[1][2] These properties are, however, highly dependent on the number of layers, the presence of defects, and the strain within the material.[3][4] Consequently, accurate and efficient characterization of these parameters is crucial for both fundamental research and the development of graphene-based applications.

Raman spectroscopy has emerged as a powerful, non-destructive technique for the detailed characterization of graphene.[5][6][7] The Thermo Scientific™ DXR3 Raman Microscope is an ideal instrument for this purpose, providing the high stability, control, and sensitivity required for reliable and reproducible measurements.[5][8] This application note provides a detailed protocol for the characterization of graphene films using the DXR3 Raman Microscope and outlines the interpretation of the resulting Raman spectra to determine layer number, defect density, and strain.

Principles of Graphene Raman Spectroscopy

The Raman spectrum of graphene is dominated by three characteristic peaks: the D, G, and 2D bands.[2][9]

  • G Peak (~1582 cm⁻¹): This peak arises from the in-plane stretching of the C-C bonds (E₂g phonon mode) and is a characteristic feature of sp² carbon systems.[9][10] Its position is sensitive to strain and doping levels.[7][10]

  • 2D Peak (~2685 cm⁻¹): This is the second order of the D peak and originates from a two-phonon double resonance process.[9][11] The shape, position, and intensity of the 2D peak are highly sensitive to the number of graphene layers.[8][11] For single-layer graphene, the 2D peak is a single, sharp Lorentzian-shaped peak.[10] For bilayer and multi-layer graphene, the peak broadens and can be deconvoluted into multiple components.[12]

  • D Peak (~1350 cm⁻¹): This peak is activated by defects in the graphene lattice, such as vacancies, grain boundaries, or amorphous carbon.[7][9] The intensity ratio of the D and G peaks (I(D)/I(G)) is commonly used to quantify the defect density in the graphene sample.[3][7]

Experimental Protocol: Graphene Characterization with the DXR3 Raman Microscope

This protocol outlines the steps for acquiring Raman spectra from graphene samples using a Thermo Scientific DXR3 Raman Microscope.

3.1. Instrument Setup

  • Power On: Turn on the DXR3 Raman Microscope and the accompanying computer.

  • Software Initialization: Launch the Thermo Scientific™ OMNIC™ software.

  • Laser Selection: Select an appropriate laser for graphene analysis. 532 nm or 633 nm lasers are commonly recommended to avoid fluorescence from Si/SiO₂ substrates.[2][5][9]

  • Calibration: Perform an automated system calibration to ensure wavenumber accuracy. The DXR3 microscope features automated alignment and calibration routines.[13]

  • Grating Selection: Choose a grating that provides a suitable spectral resolution. A grating with a resolution of around 5 cm⁻¹ is generally sufficient for graphene analysis.[5]

3.2. Sample Preparation and Loading

  • Sample Mounting: Mount the graphene sample on a standard microscope slide or a silicon wafer. Ensure the sample is flat and securely fixed.

  • Sample Placement: Place the mounted sample on the microscope stage.

3.3. Data Acquisition

  • Locate Sample: Use the microscope's white light illumination and camera to locate the graphene flake or film of interest.

  • Focus: Bring the graphene sample into focus using the microscope's focusing controls.

  • Set Acquisition Parameters:

    • Laser Power: Start with a low laser power (e.g., <1 mW) to avoid damaging the sample.[14] The laser power can be gradually increased to optimize the signal-to-noise ratio. The DXR3's laser power regulation ensures stable excitation.[15]

    • Exposure Time and Number of Exposures: Set an appropriate exposure time and number of accumulations to achieve a good quality spectrum.

    • Confocal Aperture: Use a small confocal aperture to maximize spatial resolution and reject out-of-focus signal.

  • Acquire Spectrum: Acquire the Raman spectrum from the selected point on the sample.

  • Raman Mapping (Optional): For analyzing the uniformity of the graphene sample, utilize the automated stage and mapping feature in the OMNIC software to collect spectra from a defined area.[3][8]

Data Analysis and Interpretation

The acquired Raman spectra can be analyzed to determine key properties of the graphene sample.

4.1. Layer Number Determination

The number of graphene layers can be determined by analyzing the shape of the 2D peak and the intensity ratio of the 2D and G peaks (I(2D)/I(G)).[7][8]

  • Single-Layer Graphene (SLG): Characterized by a sharp, single Lorentzian-shaped 2D peak with an I(2D)/I(G) ratio of >2.[10]

  • Bilayer Graphene (BLG): The 2D peak becomes broader and can be fitted with four Lorentzian components. The I(2D)/I(G) ratio is typically between 1 and 2.

  • Few-Layer Graphene (FLG): The 2D peak further broadens and decreases in intensity relative to the G peak. The I(2D)/I(G) ratio is <1.

  • Graphite: Exhibits a broad 2D peak with two distinct components and a low I(2D)/I(G) ratio.

4.2. Defect Analysis

The presence and density of defects in the graphene lattice can be evaluated using the intensity ratio of the D and G peaks (I(D)/I(G)).[3][7] A higher I(D)/I(G) ratio indicates a higher density of defects.[3] For pristine, defect-free graphene, the D peak is absent or has very low intensity.[8]

4.3. Strain Analysis

Strain in the graphene lattice can be identified by shifts in the positions of the G and 2D peaks.[7][10][16]

  • Tensile Strain: Causes a red-shift (shift to lower wavenumbers) of both the G and 2D peaks.[3]

  • Compressive Strain: Causes a blue-shift (shift to higher wavenumbers) of the G and 2D peaks.

Quantitative Data Summary

The following table summarizes the typical Raman characteristics for single-layer, bilayer, and multi-layer graphene.

Graphene TypeG Peak Position (cm⁻¹)2D Peak Position (cm⁻¹)I(2D)/I(G) Ratio2D Peak FWHM (cm⁻¹)D/G Ratio (I(D)/I(G))
Single-Layer (SLG)~1582~2680> 2~30~0 (for pristine)
Bilayer (BLG)~1582~26901 - 2~60Dependent on defect density
Multi-Layer (MLG)~1582>2690< 1>60Dependent on defect density

Note: The exact peak positions can vary depending on the excitation laser wavelength, substrate, and strain.

Visualization of Workflows and Relationships

Experimental Workflow for Graphene Characterization

Graphene_Characterization_Workflow cluster_setup Instrument Setup cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis start Power on DXR3 & PC software Initialize OMNIC Software start->software laser Select Laser (532/633 nm) software->laser calibrate Perform System Calibration laser->calibrate mount Mount Graphene Sample load Place on Microscope Stage mount->load locate Locate Area of Interest load->locate focus Focus on Sample locate->focus params Set Acquisition Parameters (Laser Power, Exposure Time) acquire Acquire Raman Spectrum params->acquire mapping Perform Raman Mapping (Optional) acquire->mapping analyze Analyze Spectral Data layer Determine Layer Number (2D Peak Shape, I(2D)/I(G)) analyze->layer defects Assess Defects (I(D)/I(G) Ratio) analyze->defects strain Evaluate Strain (G and 2D Peak Shifts) analyze->strain Graphene_Properties_Relationship cluster_spectra Raman Spectral Features cluster_properties Graphene Properties peak_2d 2D Peak Shape & I(2D)/I(G) Ratio layer_number Number of Layers peak_2d->layer_number determines peak_d I(D)/I(G) Ratio defect_density Defect Density peak_d->defect_density quantifies peak_g_2d_pos G and 2D Peak Position strain Strain peak_g_2d_pos->strain indicates

References

Application Notes and Protocols for DXR3 Raman Mapping of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about molecular vibrations. It is a powerful tool for identifying and characterizing the chemical and physical properties of materials. The Thermo Scientific™ DXR3 Raman Microscope family, including the DXR3 and DXR3xi models, offers high-performance confocal Raman microscopy for rapid and reliable analysis.[1][2][3][4] This application note provides a detailed protocol for utilizing the DXR3 series for Raman mapping of Active Pharmaceutical Ingredients (APIs) within pharmaceutical formulations, a critical application for ensuring product quality and efficacy.[5][6]

Raman mapping allows for the visualization of the spatial distribution of individual components within a tablet or other solid dosage form.[5][6] This is crucial for assessing content uniformity, identifying API agglomerates, and understanding the impact of manufacturing processes on the final product.[6][7] The DXR3xi Raman Imaging Microscope, with its high-speed mapping capabilities, enables the rapid collection of large-area Raman images, making routine analysis of entire tablets practical.[8][9]

Key Applications in Pharmaceutical Development:

  • API Distribution and Homogeneity: Visualize and quantify the distribution of APIs and excipients within a tablet to ensure content uniformity.[8][10]

  • Polymorph Identification and Distribution: Differentiate and map different polymorphic forms of an API, which can impact solubility and bioavailability.

  • Coating Thickness and Integrity: Analyze the thickness and uniformity of tablet coatings.[6]

  • Contaminant Identification: Locate and identify foreign particulate matter.

  • Failure Analysis: Investigate the root cause of product failures, such as tablet cracking or dissolution issues, by examining the microstructural distribution of components.[6]

Experimental Workflow

The following diagram outlines the typical workflow for DXR3 Raman mapping of APIs in pharmaceutical tablets.

G Experimental Workflow for DXR3 Raman Mapping of APIs cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_reporting Reporting SamplePrep Tablet Cross-Sectioning (if required) Mounting Mounting on Microscope Stage SamplePrep->Mounting Setup Instrument Setup & Calibration Mounting->Setup ROI Define Region of Interest (ROI) Setup->ROI Params Set Mapping Parameters ROI->Params Acquire Acquire Raman Map Params->Acquire Preproc Spectral Pre-processing Acquire->Preproc MCR Multivariate Curve Resolution (MCR) Preproc->MCR Image Generate Chemical Image MCR->Image Quant Quantitative Analysis Image->Quant Report Generate Report with Images and Data Quant->Report

Caption: A flowchart illustrating the key stages of DXR3 Raman mapping analysis for APIs.

Experimental Protocols

This section provides a detailed methodology for performing Raman mapping of APIs in pharmaceutical tablets using a Thermo Scientific DXR3 series Raman microscope.

Sample Preparation

For many applications, tablets can be analyzed directly without any sample preparation.[6] However, to investigate the internal distribution of components, cross-sectioning may be necessary.

  • Whole Tablet Analysis: Place the intact tablet directly onto the microscope stage.

  • Cross-Sectional Analysis:

    • Carefully cut the tablet in half using a sharp blade to expose a fresh, flat surface.

    • Ensure the cut surface is as smooth as possible to minimize scattering artifacts.

    • Mount the tablet half on a standard microscope slide or sample holder with the cross-section facing the objective.

Instrument and Software
  • Instrument: Thermo Scientific™ DXR3 or DXR3xi Raman Microscope.[1][2][3][4]

  • Software: Thermo Scientific™ OMNIC™xi Software.[8]

Data Acquisition Parameters

The optimal data acquisition parameters will vary depending on the sample and the specific analytical goals. The following table provides typical starting parameters for API mapping in tablets.

ParameterTypical Value/RangeNotes
Laser Wavelength 532 nm, 785 nm532 nm often provides a stronger Raman signal, while 785 nm can reduce fluorescence from excipients.[1][3]
Laser Power 1 - 10 mW at the sampleStart with low power and gradually increase to avoid sample damage.[11]
Objective 10x, 20x, or 50x10x is suitable for rapid screening of large areas. 50x provides higher spatial resolution for detailed analysis.[7][8]
Aperture 25 µm or 50 µm pinholeA smaller aperture provides better confocality and spatial resolution.[12]
Exposure Time 1 ms (B15284909) - 1 s per spectrumFaster acquisition times (e.g., 1.8 ms) are possible with the DXR3xi for rapid mapping.[8]
Number of Scans 1 - 10Averaging multiple scans can improve the signal-to-noise ratio.[9][11]
Mapping Step Size 1 - 25 µmThe step size determines the spatial resolution of the final chemical image.[7][8]
Spectral Range 50 - 3500 cm⁻¹This range covers the typical fingerprint region for most organic molecules.[3][4]
Data Acquisition Procedure
  • Instrument Calibration: Ensure the instrument is properly calibrated for both wavelength and intensity. The DXR3 series features automatic x-axis calibration.[2]

  • Sample Focusing: Place the prepared sample on the microscope stage and bring the surface into focus using the brightfield illumination.

  • Define Region of Interest (ROI): Using the OMNIC™xi software, define the area on the tablet to be mapped. This can be the entire tablet surface or a specific region of interest.[11]

  • Set Acquisition Parameters: Input the desired data acquisition parameters as outlined in the table above.

  • Initiate Mapping: Start the automated mapping process. The instrument will collect a full Raman spectrum at each defined point within the ROI.

Data Analysis

The large datasets generated during Raman mapping are typically analyzed using multivariate analysis techniques to extract chemical information and generate distribution maps.

  • Spectral Pre-processing:

    • Cosmic Ray Removal: The OMNIC™xi software has algorithms to automatically remove cosmic ray artifacts.[3]

    • Baseline Correction: Correct for any sloping baselines, often caused by fluorescence.

    • Normalization: Normalize the spectra to account for variations in laser power or sample topography.

  • Multivariate Curve Resolution (MCR): MCR is a powerful technique used to deconstruct the mixed spectra from the mapping data into the pure component spectra and their corresponding concentration maps.[13][14][15][16][17] The OMNIC™xi software includes MCR analysis routines.[8]

  • Image Generation: The output of the MCR analysis is a set of chemical images, where each color represents a different component (e.g., API, excipients). These images provide a clear visualization of the component distribution.[8]

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from DXR3 Raman mapping of APIs. The values are illustrative and will vary depending on the specific formulation and processing parameters.

ParameterExample ValueMethod of DeterminationReference
API Concentration (relative) 10% - 40% (surface area)MCR analysis of Raman map[8][10]
API Agglomerate Size 50 - 500 µmParticle size analysis of the API chemical image[6]
Content Uniformity (RSD) < 6%Statistical analysis of API concentration across the map
Spatial Resolution Down to 0.5 µmDependent on laser wavelength and objective[12]
Mapping Speed ~8 minutes for a whole tabletDXR3xi with 550 Hz acquisition rate[8]

Logical Relationships in Data Analysis

The process of generating a chemical image from the raw Raman mapping data involves a series of logical steps.

G Data Analysis Workflow for Raman Mapping RawData Raw Hyperspectral Data Cube (x, y, Raman Shift) Preproc Spectral Pre-processing (Baseline Correction, Normalization) RawData->Preproc MCR Multivariate Curve Resolution (MCR) Preproc->MCR PureSpectra Pure Component Spectra MCR->PureSpectra ConcMaps Concentration Maps MCR->ConcMaps ChemImage False-Color Chemical Image ConcMaps->ChemImage

Caption: A diagram showing the logical flow of data processing in Raman imaging analysis.

Conclusion

The Thermo Scientific™ DXR3 Raman Microscope family provides a powerful and versatile platform for the detailed characterization of active pharmaceutical ingredients within solid dosage forms. By following the protocols outlined in this application note, researchers and scientists can effectively utilize Raman mapping to gain critical insights into API distribution, content uniformity, and other key quality attributes. The high speed and advanced software capabilities of the DXR3 series make it an invaluable tool in modern pharmaceutical development and quality control.[1][4]

References

Application Notes and Protocols for Forensic Trace Evidence Analysis using the DXR3 Raman Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the forensic analysis of various types of trace evidence using the Thermo Scientific™ DXR3 Raman Microscope. The non-destructive and highly specific nature of Raman spectroscopy makes it an invaluable tool in modern forensic science for the identification and characterization of microscopic evidence.[1][2][3]

Analysis of Illicit Drugs and Cutting Agents

Raman spectroscopy is a powerful technique for the rapid identification of illicit drugs and their common cutting agents.[4][5] The DXR3 Raman Microscope can analyze powders, residues, and liquids with minimal to no sample preparation, providing fast and accurate results.[5]

Quantitative Analysis of Cocaine and Cutting Agents

The following table summarizes the limits of detection (LOD) for cocaine in the presence of various cutting agents, as determined by Raman spectroscopy.

AnalyteCutting Agent(s)Limit of Detection (LOD)Reference
Cocaine HClVarious (street samples)10-40 wt%[4][6]
CocaineLevamisoleNot specified, but quantitative models developed[7]
CocaineCaffeine and GlucoseRMSEP of 4.1% for cocaine concentration[8]
Cocaine (in solution)-5 ng/mL (using SERS)[5]

Note: RMSEP (Root Mean Square Error of Prediction) indicates the accuracy of the quantitative model.

Experimental Protocol: Identification of Suspected Drug Powder
  • Sample Preparation: Place a small amount of the suspected powder onto a clean microscope slide. No further preparation is typically required.

  • Instrument Setup (DXR3 Raman Microscope):

    • Laser: 785 nm excitation laser is often preferred to minimize fluorescence from common cutting agents and impurities.[4][9]

    • Objective: 10x or 20x objective.

    • Laser Power: Start with a low power setting (e.g., 1-5 mW) to avoid sample degradation and adjust as needed.

    • Acquisition Time: 1-10 seconds.

    • Number of Exposures: 2-4 accumulations to improve signal-to-noise ratio.

  • Data Acquisition:

    • Focus on the sample using the microscope's optical view.

    • Acquire the Raman spectrum. The OMNIC™ software can be used for instrument control and data acquisition.[7]

  • Data Analysis:

    • Compare the acquired spectrum to a spectral library of illicit drugs and common cutting agents for identification.

    • For quantitative analysis, a calibration curve can be created using standards of known concentrations.[4]

Experimental Workflow: Illicit Drug Analysis

cluster_0 Sample Preparation cluster_1 DXR3 Raman Analysis cluster_2 Data Analysis Sample Suspected Drug Powder Slide Microscope Slide Sample->Slide Place small amount Microscope DXR3 Raman Microscope Slide->Microscope Mount Sample Parameters Set Parameters: - Laser: 785 nm - Power: 1-5 mW - Objective: 10x/20x - Acquisition: 1-10s, 2-4 scans Microscope->Parameters Acquire Acquire Spectrum Parameters->Acquire Library Spectral Library Search Acquire->Library Quantify Quantitative Analysis (Calibration Curve) Acquire->Quantify Result Identification/ Quantification Library->Result Quantify->Result

Caption: Workflow for illicit drug analysis using the DXR3 Raman Microscope.

Analysis of Paint Evidence

Paint is a common form of trace evidence in cases such as hit-and-runs and burglaries. The DXR3 Raman Microscope can analyze the individual layers of a paint chip, providing information about the pigments and binders present, which can be crucial for vehicle identification.[2]

Experimental Protocol: Multi-Layer Paint Chip Analysis
  • Sample Preparation:

    • Mount the paint chip on its edge in a suitable medium (e.g., clay or putty) on a microscope slide to expose the cross-section of the layers.

    • Ensure the surface is as flat as possible for optimal focus across the layers.

  • Instrument Setup (DXR3 Raman Microscope):

    • Lasers: Utilize multiple laser wavelengths (e.g., 532 nm, 633 nm, and 785 nm) to overcome fluorescence and enhance the signal from different pigments.[10]

    • Objective: 50x or 100x objective for high spatial resolution.

    • Laser Power: Use low laser power (e.g., 0.5-2 mW) to prevent thermal degradation of the paint layers.

    • Confocal Mode: Engage the confocal mode to isolate the Raman signal from individual layers and reduce interference from adjacent layers.[10]

    • Mapping: Set up a line or area map to automatically acquire spectra across the different layers.

  • Data Acquisition:

    • Focus on the cross-section of the paint chip.

    • Acquire a series of spectra across the different layers using the mapping function.

  • Data Analysis:

    • Compare the spectra from each layer to a forensic paint database, such as the Paint Data Query (PDQ) database, for identification of pigments and binders.[11]

    • The combination of pigments and binders in the different layers provides a detailed chemical fingerprint of the paint.

Logical Relationship: Paint Layer Analysis

PaintChip Multi-Layer Paint Chip Layer1 Layer 1 (e.g., Clear Coat) PaintChip->Layer1 Layer2 Layer 2 (e.g., Base Coat) PaintChip->Layer2 Layer3 Layer 3 (e.g., Primer) PaintChip->Layer3 Spectrum1 Raman Spectrum 1 Layer1->Spectrum1 Spectrum2 Raman Spectrum 2 Layer2->Spectrum2 Spectrum3 Raman Spectrum 3 Layer3->Spectrum3 PigmentBinder1 Pigment/Binder ID 1 Spectrum1->PigmentBinder1 PigmentBinder2 Pigment/Binder ID 2 Spectrum2->PigmentBinder2 PigmentBinder3 Pigment/Binder ID 3 Spectrum3->PigmentBinder3 Database Forensic Paint Database PigmentBinder1->Database Comparison PigmentBinder2->Database Comparison PigmentBinder3->Database Comparison Conclusion Vehicle Identification Database->Conclusion

Caption: Logical flow for the identification of a vehicle from a multi-layer paint chip.

Analysis of Textile Fibers

Fibers are another common type of trace evidence that can link a suspect to a crime scene. The DXR3 Raman Microscope can differentiate between natural and synthetic fibers and even identify the dyes used, providing a high degree of discrimination.

Experimental Protocol: Fiber Identification and Comparison
  • Sample Preparation: Mount a single fiber on a microscope slide. If necessary, use a small amount of adhesive at the ends to keep the fiber straight.

  • Instrument Setup (DXR3 Raman Microscope):

    • Laser: A 785 nm laser is often effective for reducing fluorescence from dyes. However, other wavelengths like 532 nm may provide better signal for certain dyes.

    • Objective: 50x objective.

    • Laser Power: 3-5 mW.

    • Spectrograph Aperture: 25-50 µm.

  • Data Acquisition:

    • Focus on the center of the fiber.

    • Acquire the Raman spectrum.

  • Data Analysis:

    • The Raman spectrum will contain peaks corresponding to both the fiber material (e.g., cotton, polyester) and the dye.

    • Compare the spectrum to a library of fiber and dye spectra for identification.

    • For comparison, acquire spectra from both the questioned fiber and a known reference fiber under the exact same conditions.

Experimental Workflow: Fiber Analysis

cluster_0 Sample Preparation cluster_1 DXR3 Raman Analysis cluster_2 Data Analysis Fiber Single Textile Fiber Slide Microscope Slide Fiber->Slide Mount Microscope DXR3 Raman Microscope Slide->Microscope Parameters Set Parameters: - Laser: 785 nm/532 nm - Power: 3-5 mW - Objective: 50x - Aperture: 25-50 µm Microscope->Parameters Acquire Acquire Spectrum Parameters->Acquire Deconvolution Spectral Deconvolution (Fiber and Dye) Acquire->Deconvolution Comparison Comparison with Reference Fiber Acquire->Comparison Library Fiber/Dye Library Search Deconvolution->Library Result Identification/ Association Library->Result Comparison->Result

Caption: Workflow for the identification and comparison of textile fibers.

Analysis of Gunshot Residue (GSR)

Gunshot residue (GSR) analysis is critical in investigations involving firearms. While Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) is the traditional method for identifying the inorganic components of GSR, Raman spectroscopy provides valuable information about the organic components, such as nitrocellulose from the propellant.[12]

Experimental Protocol: Organic Gunshot Residue Analysis
  • Sample Preparation: GSR is typically collected from a suspect's hands or clothing using an adhesive stub. The analysis can be performed directly on the stub.

  • Instrument Setup (DXR3 Raman Microscope):

    • Laser: A 785 nm laser is often used.

    • Objective: 50x or 100x objective.

    • Laser Power: Use low power to avoid degradation of the organic components.

    • Mapping: Use the particle analysis software to automatically locate and analyze potential GSR particles.

  • Data Acquisition:

    • The software will identify particles based on morphology and then acquire a Raman spectrum from each particle.

  • Data Analysis:

    • Compare the acquired spectra to a library of organic GSR components. The presence of compounds like nitrocellulose can confirm the particle as GSR.

    • This technique is complementary to SEM-EDS and provides a more comprehensive analysis of GSR.[12]

Experimental Workflow: Gunshot Residue Analysis

cluster_0 Sample Collection cluster_1 DXR3 Raman Analysis cluster_2 Data Analysis & Confirmation Collection GSR Collection (Adhesive Stub) Microscope DXR3 Raman Microscope Collection->Microscope SEM_EDS SEM-EDS Analysis (Inorganic Components) Collection->SEM_EDS Parallel Analysis ParticleAnalysis Particle Analysis Software Microscope->ParticleAnalysis Acquire Automated Spectrum Acquisition ParticleAnalysis->Acquire Library Organic GSR Library Search Acquire->Library Result Comprehensive GSR Identification Library->Result SEM_EDS->Result

Caption: Integrated workflow for comprehensive GSR analysis using Raman and SEM-EDS.

Analysis of Ink on Documents

Raman spectroscopy can be used to differentiate between different inks on a questioned document, which can be crucial in forgery cases. The DXR3 Raman Microscope can analyze the ink directly on the paper without causing any damage.

Experimental Protocol: Ink Differentiation
  • Sample Preparation: Place the questioned document directly on the microscope stage.

  • Instrument Setup (DXR3 Raman Microscope):

    • Laser: A 532 nm or 785 nm laser can be used, depending on the ink's color and fluorescence properties.

    • Objective: 10x or 20x objective.

    • Laser Power: Use low power to avoid damaging the paper or the ink.

  • Data Acquisition:

    • Focus on the ink line of interest.

    • Acquire the Raman spectrum.

    • Acquire spectra from different ink lines that need to be compared.

  • Data Analysis:

    • Compare the Raman spectra of the different inks. Differences in the spectra indicate different ink formulations.

    • This can be used to determine if a document was altered or if different pens were used.

Logical Relationship: Ink Comparison on a Document

Document Questioned Document Ink1 Ink Sample 1 Document->Ink1 Ink2 Ink Sample 2 Document->Ink2 Spectrum1 Raman Spectrum of Ink 1 Ink1->Spectrum1 Spectrum2 Raman Spectrum of Ink 2 Ink2->Spectrum2 Comparison Spectral Comparison Spectrum1->Comparison Spectrum2->Comparison Same Same Ink Formulation Comparison->Same Spectra Match Different Different Ink Formulations Comparison->Different Spectra Differ

Caption: Logical process for differentiating inks on a questioned document.

References

Application Note: Non-destructive Depth Profiling of Multilayer Films using the Thermo Scientific DXR3 Raman Microscope

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a detailed protocol for the non-destructive analysis of the layered structure of multilayer films using the Thermo Scientific™ DXR3 Raman Microscope. Confocal Raman microscopy enables the chemical identification of individual layers and the determination of their thickness without the need for physical cross-sectioning.

Introduction

Multilayer films are complex structures engineered with specific barrier and mechanical properties crucial in industries such as food packaging, pharmaceuticals, and electronics.[1][2] The ability to accurately characterize the composition and thickness of each layer is vital for quality control, product development, and failure analysis.[1][3] Confocal Raman microscopy is a powerful, non-destructive technique for obtaining high-resolution chemical information from within transparent and semi-transparent materials.[4][5] The Thermo Scientific™ DXR3 Raman Microscope, with its high performance confocal design and automated features, is an ideal tool for the detailed characterization of multilayer films.[6] This application note outlines the protocol for performing Raman depth profiling on a multilayer polymer film.

Principle of Confocal Raman Depth Profiling

The DXR3 Raman Microscope utilizes a confocal aperture to reject out-of-focus light, enabling the collection of Raman spectra from a tightly focused spot within the sample.[4] By systematically moving the focal plane of the laser through the z-axis of the sample, a series of Raman spectra can be collected at different depths.[4][5] Each spectrum provides a chemical fingerprint of the material at that specific depth, allowing for the identification of different polymer layers.[3] The resulting data can be used to generate a depth profile that visualizes the chemical composition as a function of depth.

Key Advantages of DXR3 Raman Depth Profiling:

  • Non-destructive Analysis: Eliminates the need for time-consuming and potentially damaging sample preparation techniques like microtoming.[3][4]

  • High Spatial and Depth Resolution: Achieves sub-micron spatial resolution and depth resolution of less than 2 µm, allowing for the characterization of thin layers.[3]

  • Chemical Specificity: Provides detailed molecular information, enabling unambiguous identification of polymers and other components.[3]

  • Minimal Sample Preparation: Most films can be analyzed directly without any preparation.[3]

  • Automated Data Acquisition: The Thermo Scientific™ OMNIC™ software allows for automated collection of depth profiles, ensuring reproducibility.

Experimental Workflow

The following diagram illustrates the general workflow for Raman depth profiling of a multilayer film.

Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample_Mounting Mount Sample on Microscope Slide Instrument_Power_On Power On DXR3 Microscope Sample_Mounting->Instrument_Power_On Software_Initialization Initialize OMNIC Software Instrument_Power_On->Software_Initialization Parameter_Selection Select Laser, Objective, and Grating Software_Initialization->Parameter_Selection System_Calibration Perform System Calibration Parameter_Selection->System_Calibration Focus_Surface Focus on the Film Surface System_Calibration->Focus_Surface Define_Depth_Profile Define Depth Profile Parameters (Range, Step Size) Focus_Surface->Define_Depth_Profile Acquire_Data Acquire Raman Spectra at Each Depth Define_Depth_Profile->Acquire_Data Spectral_Processing Process Spectra (e.g., Baseline Correction) Acquire_Data->Spectral_Processing Identify_Layers Identify Chemical Composition of Layers Spectral_Processing->Identify_Layers Measure_Thickness Measure Layer Thickness Identify_Layers->Measure_Thickness Generate_Report Generate Report Measure_Thickness->Generate_Report Data Analysis Workflow cluster_input Input Data cluster_processing Spectral Pre-processing cluster_analysis Data Analysis cluster_output Output Raw_Data Raw Spectral Data (Z-stack) Cosmic_Ray_Removal Cosmic Ray Removal Raw_Data->Cosmic_Ray_Removal Baseline_Correction Baseline Correction Cosmic_Ray_Removal->Baseline_Correction Normalization Normalization (Optional) Baseline_Correction->Normalization Component_Identification Identify Spectral Components (Layers) Normalization->Component_Identification Library_Searching Spectral Library Searching Component_Identification->Library_Searching Profile_Generation Generate Intensity vs. Depth Profiles Component_Identification->Profile_Generation Composition_Table Layer Composition and Thickness Table Library_Searching->Composition_Table Thickness_Calculation Calculate Layer Thickness (FWHM) Profile_Generation->Thickness_Calculation Depth_Profile_Plot Depth Profile Plot Profile_Generation->Depth_Profile_Plot Thickness_Calculation->Composition_Table Final_Report Final Report Depth_Profile_Plot->Final_Report Composition_Table->Final_Report

References

Application Note: A Researcher's Guide to DXR3 Raman Data Acquisition with OMNIC Software

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals on utilizing the Thermo Scientific™ OMNIC™ software for data acquisition with the DXR3 Raman Microscope. Raman spectroscopy is a powerful non-destructive technique that provides detailed chemical and structural information. The combination of the DXR3 Raman spectrometer and the intuitive OMNIC software platform enables users to acquire high-quality Raman spectra efficiently.[1][2] This guide will walk you through the essential steps from system startup and software navigation to defining experimental parameters and collecting spectra.

System and Software Overview

The DXR3 Raman Microscope is a high-performance, point-and-shoot Raman system designed for a wide range of applications.[2] It is controlled by the OMNIC software suite, a full-featured package for data collection, processing, analysis, and reporting.[3][4] The software's user-centric design simplifies complex workflows, making it accessible for both novice and experienced users.[1]

Key OMNIC Software Features:

  • Intuitive Interface: The software features a logical layout with menus for collection, viewing, processing, and analysis of spectral data.[4]

  • Experiment Setup: Allows for precise control over data collection parameters to optimize spectral quality.[3]

  • Live Spectral Display: Provides immediate feedback during data collection.[3]

  • Data Processing Tools: A suite of tools for baseline correction, smoothing, and other spectral manipulations.

  • Spectral Libraries: Integrated libraries for rapid identification of unknown compounds.[1][5]

Experimental Protocol: Step-by-Step Data Acquisition

This protocol outlines the standard procedure for acquiring Raman spectra of a solid sample using the DXR3 Raman Microscope and OMNIC software.

System Startup and Software Initialization
  • Power On the DXR3 System: Ensure the DXR3 Raman spectrometer, microscope, and the computer are all powered on.

  • Launch OMNIC Software: Double-click the OMNIC software icon on the desktop. The software will initialize and connect to the spectrometer.[6]

  • System Status Check: Verify that the software indicates the instrument is connected and ready. OMNIC provides real-time status updates on system readiness.[7]

Sample Preparation and Loading
  • Sample Preparation: Place the sample on a standard microscope slide or other suitable substrate. Ensure the sample is as flat as possible for optimal focus.

  • Sample Loading: Place the slide onto the microscope stage.

  • Focus on the Sample:

    • Use the microscope eyepieces or the camera view within the OMNIC software to locate the area of interest on your sample.

    • Utilize the coarse and fine focus knobs on the microscope to bring the sample into sharp focus. The software also provides an autofocus feature to maximize the Raman signal.[8]

Setting Up the Experiment in OMNIC
  • Open Experiment Setup: Navigate to the Collect menu and select Experiment Setup . This will open a dialog box with various tabs for setting data collection parameters.

  • Define Collection Parameters: The following table summarizes the key parameters to be set.

ParameterRecommended SettingDescription
Exposure Time 1 - 10 secondsDuration the detector collects photons for a single exposure. Longer times improve signal-to-noise but increase acquisition time.
Number of Exposures 2 - 10The number of individual spectra to be collected and averaged. Increasing this number improves the signal-to-noise ratio.
Laser Power 1 - 10 mWThe power of the excitation laser at the sample. Use lower power for sensitive samples to avoid damage. The software allows for precise control of laser power in mW.[7]
Spectral Range 100 - 3500 cm⁻¹The desired range of the Raman shift to be collected.
Resolution 4 - 8 cm⁻¹The spectral resolution of the collected data. Higher resolution (lower number) provides more detail but may increase noise.[9]
Aperture Pinhole (e.g., 25 µm)Controls the sampling area and confocality. A smaller aperture provides higher spatial resolution.
  • Save the Experiment: Once the parameters are set, you can save them as an experiment file for future use. This is useful for ensuring consistency across multiple measurements.

Data Acquisition
  • Collect Background: Before collecting the sample spectrum, it is crucial to collect a background spectrum to remove contributions from ambient light and the substrate.

    • Move the stage to a clean, sample-free area of the substrate.

    • Click the Collect Background button in the Experiment Setup window or the main toolbar. The software may use a "Smart Background" feature to automatically collect background data during instrument downtime.[8]

  • Collect Sample Spectrum:

    • Move the stage back to the area of interest on your sample.

    • Click the Collect Sample button.

  • Live Data Monitoring: The OMNIC software will display the spectrum as it is being collected in real-time.[3] This allows you to assess the signal quality and make adjustments to the collection parameters if necessary.

  • Saving the Spectrum: After the acquisition is complete, the spectrum will be displayed in the main window.

    • Go to File > Save As .

    • Choose a filename and location. The data will be saved in a format that can be reopened in OMNIC for further analysis.

Data Processing and Analysis

Once the Raman spectrum is acquired, OMNIC offers a range of tools for data processing and analysis:

  • Baseline Correction: Removes background fluorescence.

  • Smoothing: Reduces noise in the spectrum.

  • Peak Identification and Integration: Identifies peak positions and calculates their areas.

  • Spectral Search: Compares the acquired spectrum against commercial and user-created libraries to identify the material.[5][10]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the data acquisition process described in this application note.

G DXR3 Raman Data Acquisition Workflow A System Startup & Software Initialization B Sample Preparation & Loading A->B C Focus on Sample B->C D Define Experimental Parameters in OMNIC C->D E Collect Background Spectrum D->E F Collect Sample Spectrum E->F G Save Spectrum F->G H Data Processing & Analysis G->H

Caption: DXR3 Raman Data Acquisition Workflow using OMNIC Software.

Troubleshooting

IssuePossible CauseSuggested Solution
No Raman Signal Laser is not turned on.In the software, ensure the laser is enabled.
Sample is not in focus.Readjust the focus using the microscope and software controls.
Incorrect sample height.Ensure the sample is at the correct working distance for the objective.
High Background/Fluorescence Sample is inherently fluorescent.Consider using a different laser excitation wavelength (e.g., 785 nm).
Contamination on the slide or objective.Clean the microscope slide and objective lens.
Noisy Spectrum Insufficient exposure time or number of exposures.Increase the exposure time and/or the number of exposures in the Experiment Setup.
Low laser power.Increase the laser power, being mindful of potential sample damage.

Conclusion

The Thermo Scientific DXR3 Raman Microscope coupled with OMNIC software provides a powerful and user-friendly platform for acquiring high-quality Raman data. By following this detailed protocol, researchers can confidently set up experiments, collect spectra, and perform initial data analysis. The flexibility of the OMNIC software allows for the optimization of data acquisition parameters for a wide variety of samples, making it an invaluable tool in academic and industrial research, particularly in the field of drug development.

References

Live Cell Imaging with the DXR3 Raman Microscope: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting live cell imaging experiments using the Thermo Scientific™ DXR3 Raman Microscope. Raman microscopy is a powerful, non-invasive, and label-free technique that provides detailed chemical information about the molecular composition of living cells in real-time. This allows for the dynamic monitoring of cellular processes, drug-cell interactions, and the characterization of cellular states without the need for fluorescent labels or stains that can perturb natural cellular functions.

Introduction to Live Cell Raman Imaging

Live-cell Raman imaging offers a unique window into the intricate molecular workings of biological systems. By measuring the inelastic scattering of laser light, a Raman spectrum is generated that acts as a chemical fingerprint of the molecules present in the sample. This technique can be used to identify and map the distribution of various intracellular components, such as lipids, proteins, nucleic acids, and carbohydrates, and to track changes in their concentration and conformation over time.

The Thermo Scientific™ DXR3 Raman Microscope is a research-grade instrument that combines high performance with ease of use, making it an ideal platform for live-cell imaging studies.[1] Its high spatial and confocal resolution, coupled with a range of excitation lasers and automated features, allows for the acquisition of high-quality spectral data from living specimens with minimal sample preparation.[2][3]

Key Applications:

  • Pharmacokinetics: Studying the uptake, distribution, and metabolism of therapeutic agents within single cells in real-time.[4][5]

  • Cellular Metabolism: Monitoring changes in the distribution and composition of key biomolecules like lipids and proteins in response to stimuli or stress.[6][7]

  • Apoptosis and Cell Death: Observing the release and redistribution of signaling molecules, such as cytochrome c, during programmed cell death.[8][9][10]

  • Biomaterial Interactions: Assessing the cellular response to biomaterials and drug delivery vehicles at the molecular level.

Quantitative Data Summary

The following tables summarize key performance specifications of the DXR3 Raman Microscope and typical experimental parameters for live cell imaging.

Table 1: DXR3 Raman Microscope Specifications

ParameterSpecification
Spatial Resolution Down to 540 nm
Confocal Depth Resolution Down to 1.7 µm
Excitation Lasers 455 nm, 532 nm, 633 nm, 785 nm
Spectral Range 3500 - 50 cm⁻¹ (single exposure)
Software Features Automated fluorescence correction, autoexposure, cosmic ray rejection

Source: Thermo Fisher Scientific Product Specifications

Table 2: Typical Live Cell Raman Imaging Parameters

ParameterTypical Range/Value
Objective Magnification 60x or 100x (water or oil immersion)
Laser Power at Sample 0.1 - 10 mW (cell type dependent)
Exposure Time per Spectrum 0.1 - 10 seconds
Number of Scans 1 - 10
Mapping Step Size 0.5 - 2 µm
Environmental Control 37°C, 5% CO₂

Note: These are general guidelines. Optimal parameters must be determined empirically for each cell type and experimental condition to minimize phototoxicity and maximize signal-to-noise ratio.

Experimental Protocols

General Sample Preparation for Live Cell Imaging

Successful live-cell Raman imaging hinges on maintaining cell viability and physiological conditions on the microscope stage.[11][12][13][14]

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Glass-bottom petri dishes or chambered cover glasses

  • Phosphate-buffered saline (PBS)

  • Stage-top environmental chamber compatible with the DXR3 microscope

Protocol:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chambered cover glasses at a density that will result in a sub-confluent monolayer at the time of imaging. This allows for the analysis of individual cells.

  • Cell Culture: Culture the cells in a standard incubator (37°C, 5% CO₂) until they have adhered and reached the desired confluency.

  • Media Exchange: Before imaging, replace the culture medium with fresh, pre-warmed imaging medium. For some applications, a HEPES-buffered, CO₂-independent medium can be used to maintain pH outside of a CO₂-controlled environment for short-term experiments.[11]

  • Environmental Control Setup: Mount the sample dish in the stage-top environmental chamber. Ensure the chamber is pre-heated to 37°C and connected to a humidified 5% CO₂ supply to maintain a stable environment throughout the experiment.[1][11][12][14]

Application Protocol: Monitoring Drug Uptake

This protocol describes a general procedure for tracking the intracellular accumulation of a therapeutic drug.

Protocol:

  • Baseline Scan: Identify a region of interest containing healthy cells and acquire a baseline Raman map before introducing the drug. This will serve as a control to identify the cellular components.

  • Drug Introduction: Carefully add the drug to the imaging medium at the desired final concentration.

  • Time-Lapse Imaging: Immediately begin acquiring a series of Raman maps of the same cellular region at defined time intervals (e.g., every 5-15 minutes).

  • Data Analysis: Process the hyperspectral data to identify the characteristic Raman peaks of the drug. Generate chemical maps to visualize the spatial and temporal distribution of the drug within the cells.

Application Protocol: Analysis of Lipid Droplets

This protocol outlines the steps for imaging and characterizing lipid droplets within live cells.

Protocol:

  • Induce Lipid Droplet Formation (Optional): If necessary, treat cells with an agent known to induce lipid droplet formation (e.g., oleic acid) for a specified period before imaging.

  • Identify Cells of Interest: Locate cells exhibiting lipid droplets using the brightfield microscope view.

  • Acquire Raman Maps: Perform high-resolution Raman mapping of the selected cells. Focus on the C-H stretching region (~2800-3100 cm⁻¹) which provides strong signals from lipids.[7][15]

  • Spectral Analysis: Analyze the Raman spectra from the lipid droplets to determine their composition, such as the degree of lipid chain unsaturation, by examining the relative intensities of specific peaks (e.g., C=C stretching at ~1656 cm⁻¹ and CH₂ bending at ~1445 cm⁻¹).[2]

Application Protocol: Monitoring Cytochrome c Release During Apoptosis

This protocol details the label-free observation of cytochrome c redistribution, a key event in the intrinsic apoptosis pathway.

Protocol:

  • Induce Apoptosis: Treat the cells with an apoptosis-inducing agent (e.g., staurosporine, actinomycin (B1170597) D).

  • Locate Pre-apoptotic Cells: Identify healthy-looking cells that have been treated with the inducer.

  • Time-Lapse Raman Imaging: Acquire time-lapse Raman maps of the selected cells. The characteristic Raman peaks of cytochrome c (e.g., at ~750, 1128, and 1585 cm⁻¹) can be used to track its location.[9] A 532 nm laser is often used to take advantage of the resonance Raman enhancement of cytochrome c.[9]

  • Analyze Distribution Changes: Observe the change in the spatial distribution of the cytochrome c signal over time. A transition from a punctate, mitochondrial pattern to a diffuse, cytosolic distribution indicates its release into the cytoplasm.[9][10]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts and workflows related to live-cell Raman imaging.

Experimental_Workflow_Live_Cell_Imaging cluster_prep Sample Preparation cluster_imaging Raman Imaging cluster_analysis Data Analysis cell_seeding Seed Cells on Glass-Bottom Dish cell_culture Culture to Desired Confluency cell_seeding->cell_culture media_exchange Exchange with Imaging Medium cell_culture->media_exchange mount_sample Mount Sample in Environmental Chamber media_exchange->mount_sample set_parameters Set Imaging Parameters (Laser, Exposure, etc.) mount_sample->set_parameters acquire_data Acquire Time-Lapse Raman Maps set_parameters->acquire_data process_spectra Process Hyperspectral Data acquire_data->process_spectra generate_maps Generate Chemical Images process_spectra->generate_maps quantitative_analysis Quantitative Analysis (Concentration, Distribution) generate_maps->quantitative_analysis

Experimental workflow for live-cell Raman imaging.

Drug_Uptake_Pathway extracellular Extracellular Drug membrane Cell Membrane extracellular->membrane Diffusion/ Transport cytoplasm Cytoplasm (Drug Accumulation) membrane->cytoplasm organelles Organelles (e.g., Lysosomes, Mitochondria) cytoplasm->organelles metabolism Metabolism/ Target Binding cytoplasm->metabolism

Conceptual pathway of drug uptake and distribution in a cell.

Apoptosis_Cytochrome_C_Pathway apoptotic_stimulus Apoptotic Stimulus (e.g., Drug, UV) bax_bak Bax/Bak Activation apoptotic_stimulus->bax_bak mito_membrane Mitochondrial Outer Membrane Permeabilization bax_bak->mito_membrane cytochrome_c_release Cytochrome c Release (Detectable by Raman) mito_membrane->cytochrome_c_release apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c_release->apoptosome caspase_cascade Caspase Cascade Activation (Caspase-3) apoptosome->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Intrinsic apoptosis pathway showing cytochrome c release.

References

Application Notes and Protocols for Surface-Enhanced Raman Scattering (SERS) Analysis with the DXR3 Raman Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the Thermo Scientific™ DXR3 Raman Microscope for Surface-Enhanced Raman Scattering (SERS) analysis. SERS is a powerful analytical technique that offers significant advantages for the sensitive and specific detection of molecules, making it highly valuable in drug discovery, development, and quality control.[1][2][3] By amplifying the Raman signal of molecules adsorbed onto or near a nanostructured metallic surface, SERS enables the analysis of low-concentration analytes that would otherwise be undetectable by conventional Raman spectroscopy.[4][5][6]

The DXR3 Raman Microscope is a high-performance, user-friendly platform well-suited for SERS applications.[7][8] Its features, including automated alignment and calibration, variable laser power control, and compatibility with various SERS substrates, facilitate robust and reproducible SERS measurements.[4][7]

Principle of SERS

Surface-Enhanced Raman Scattering relies on two primary mechanisms to achieve its dramatic signal enhancement:

  • Electromagnetic Enhancement: This is the dominant mechanism and arises from the excitation of localized surface plasmons on the nanostructured metal substrate (typically gold or silver) by the incident laser.[6] This creates intense electromagnetic "hot spots" at the nanoscale, which significantly amplify the Raman scattering of analyte molecules in close proximity.[6]

  • Chemical Enhancement: This mechanism involves a charge-transfer process between the analyte and the SERS substrate, which can also contribute to the overall signal enhancement.[6]

The combination of these effects can lead to enhancement factors of 10^4 or even higher, enabling single-molecule detection in some cases.[4][9]

Applications in Drug Development

SERS offers a multitude of applications throughout the drug development pipeline, from early-stage discovery to final product quality control.

  • High-Throughput Screening (HTS): SERS can be employed for the label-free screening of potential drug candidates by detecting their binding to target molecules, such as proteins or nucleic acids.[1][10] Its high sensitivity requires only small amounts of the test compounds, reducing costs.[1]

  • Drug-Target Interaction Studies: The technique can provide insights into the binding mechanisms of drugs with their biological targets at a molecular level.[2][10]

  • Cellular Imaging and Analysis: SERS can be used to map the distribution of drugs and prodrugs within cells and tissues, providing valuable information on drug uptake and localization.[11]

  • Quantitative Analysis of Active Pharmaceutical Ingredients (APIs): SERS enables the sensitive and quantitative detection of APIs in various formulations, even at very low concentrations.[12]

  • Detection of Counterfeit Drugs and Adulterants: The high specificity of SERS makes it an excellent tool for identifying counterfeit medications and detecting illegal adulterants in pharmaceutical products.[2]

  • Quality Control: SERS can be used to ensure the quality and consistency of pharmaceutical products by monitoring the distribution of components within a tablet and detecting impurities.[2][12]

Experimental Workflow for SERS Analysis

The following diagram illustrates a typical workflow for performing SERS analysis with the DXR3 Raman Microscope.

SERS_Workflow SERS Experimental Workflow with the DXR3 Microscope cluster_prep Sample & Substrate Preparation cluster_acq Data Acquisition (DXR3 Microscope) cluster_analysis Data Analysis Analyte_Prep Analyte Preparation (e.g., Drug Solution) Incubation Analyte-Substrate Incubation (Mixing/Deposition) Analyte_Prep->Incubation Substrate_Selection SERS Substrate Selection (Colloids or Slides) Substrate_Selection->Incubation Drying Drying (Optional) Incubation->Drying Sample_Loading Load Sample onto Microscope Stage Drying->Sample_Loading Focus Focus on Sample Surface Sample_Loading->Focus Parameter_Optimization Set Acquisition Parameters (Laser, Exposure, etc.) Focus->Parameter_Optimization Data_Collection Collect SERS Spectra Parameter_Optimization->Data_Collection Preprocessing Spectral Pre-processing (Baseline Correction, Smoothing) Data_Collection->Preprocessing Peak_Analysis Peak Identification & Analysis Preprocessing->Peak_Analysis Quantification Quantitative Analysis (Calibration Curve) Peak_Analysis->Quantification Reporting Reporting & Interpretation Quantification->Reporting

Caption: A flowchart of the SERS experimental workflow.

Experimental Protocols

Here are detailed protocols for the SERS analysis of a model drug compound using the DXR3 Raman Microscope with both colloidal and slide-based SERS substrates.

Protocol 1: SERS Analysis using Gold Nanoparticle Colloids

This protocol describes the quantitative analysis of a model drug, such as Rhodamine 6G (R6G), a common Raman-active dye, which serves as a good proxy for a fluorescent drug molecule.

Materials:

  • DXR3 Raman Microscope with a 633 nm laser

  • Thermo Scientific™ Gold Nanoparticle Colloid (e.g., 70 nm diameter)

  • Rhodamine 6G (R6G) stock solution (1 mM in ethanol)

  • Deionized (DI) water

  • Microcentrifuge tubes

  • Micropipettes

  • Glass microscope slides

Procedure:

  • Preparation of R6G Standard Solutions:

    • Perform serial dilutions of the R6G stock solution with DI water to prepare a series of standard solutions with concentrations ranging from 1 µM to 1 nM.

  • Sample Preparation:

    • In a microcentrifuge tube, mix 100 µL of the gold colloid solution with 10 µL of each R6G standard solution.

    • Gently vortex the mixture for 10 seconds to ensure homogeneity.

    • Allow the mixture to incubate at room temperature for 10 minutes to facilitate the adsorption of R6G onto the gold nanoparticles.

    • Pipette 5 µL of the mixture onto a clean glass microscope slide and allow it to air dry completely.

  • DXR3 Instrument Setup and Data Acquisition:

    • Power on the DXR3 Raman Microscope and allow the laser to warm up for at least 15 minutes for stable operation.[13]

    • Place the microscope slide with the dried sample spot onto the microscope stage.

    • Using the microscope's white light illumination and camera, locate and focus on the sample.

    • Select the 633 nm laser and set the laser power to a low value (e.g., 1 mW) to avoid sample damage.[4][13]

    • Set the data acquisition parameters:

      • Exposure Time: 1 second

      • Number of Exposures: 10

      • Objective: 10x or 20x

      • Spectral Range: 400 - 2000 cm⁻¹

    • Acquire SERS spectra from at least five different spots within each dried sample area to ensure reproducibility.

  • Data Analysis:

    • Perform baseline correction and cosmic ray removal on the acquired spectra using the OMNIC™ software.

    • Identify a characteristic Raman peak for R6G (e.g., around 1360 cm⁻¹).

    • Measure the intensity of this peak for each concentration.

    • Plot the peak intensity as a function of R6G concentration to generate a calibration curve.

Protocol 2: SERS Analysis using Silver-Coated Slides

This protocol outlines the analysis of a non-fluorescent model drug, such as adenine (B156593), a component of nucleic acids, using a commercially available silver-coated SERS slide.

Materials:

  • DXR3 Raman Microscope with a 785 nm laser

  • Commercially available silver-coated SERS slides

  • Adenine stock solution (1 mM in DI water)

  • DI water

  • Micropipettes

Procedure:

  • Preparation of Adenine Standard Solutions:

    • Prepare a series of adenine standard solutions with concentrations ranging from 10 µM to 100 nM by serial dilution of the stock solution with DI water.

  • Sample Preparation:

    • Pipette 2 µL of each adenine standard solution directly onto the active area of the silver-coated SERS slide.

    • Allow the spots to air dry completely.

  • DXR3 Instrument Setup and Data Acquisition:

    • Power on the DXR3 Raman Microscope and allow the 785 nm laser to warm up.

    • Place the SERS slide on the microscope stage.

    • Locate and focus on the dried sample spots.

    • Set the laser power to a suitable level (e.g., 5 mW).

    • Set the data acquisition parameters:

      • Exposure Time: 2 seconds

      • Number of Exposures: 5

      • Objective: 50x

      • Spectral Range: 400 - 1800 cm⁻¹

    • Acquire SERS spectra from multiple points on each sample spot.

  • Data Analysis:

    • Apply appropriate spectral pre-processing steps.

    • Identify a characteristic Raman peak for adenine (e.g., the ring-breathing mode at approximately 735 cm⁻¹).

    • Measure the peak intensity for each concentration.

    • Construct a calibration curve by plotting peak intensity versus adenine concentration.

Quantitative Data Presentation

The following tables present hypothetical but realistic quantitative data that could be obtained from the experiments described above.

Table 1: Quantitative SERS Analysis of Rhodamine 6G using Gold Colloid

R6G ConcentrationMean Peak Intensity (a.u.) at 1360 cm⁻¹Standard DeviationRelative Standard Deviation (RSD)
1 µM185,4329,2715.0%
500 nM98,7655,4325.5%
100 nM21,5431,3996.5%
50 nM10,9878798.0%
10 nM2,3452119.0%
1 nM5675710.0%

Table 2: Quantitative SERS Analysis of Adenine using Silver-Coated Slides

Adenine ConcentrationMean Peak Intensity (a.u.) at 735 cm⁻¹Standard DeviationRelative Standard Deviation (RSD)
10 µM254,32110,1734.0%
1 µM132,1096,6055.0%
500 nM65,4323,9266.0%
100 nM14,3211,0027.0%
50 nM7,8906318.0%
10 nM1,65416510.0%

Signaling Pathway and Logical Relationship Diagram

In the context of this application note, a "signaling pathway" can be interpreted as the logical sequence of events and interactions that lead to the generation and analysis of a SERS signal. The following diagram illustrates this relationship.

SERS_Signal_Generation Logical Pathway of SERS Signal Generation and Analysis cluster_excitation Excitation & Enhancement cluster_interaction Analyte Interaction cluster_scattering Signal Generation & Detection cluster_output Data Output Laser DXR3 Laser Excitation Plasmons Localized Surface Plasmon Resonance Laser->Plasmons Hotspots Electromagnetic 'Hotspots' Plasmons->Hotspots Raman_Scattering Inelastic Raman Scattering Hotspots->Raman_Scattering Enhances Analyte Analyte Molecule (e.g., Drug Compound) Adsorption Adsorption to SERS Substrate Analyte->Adsorption Adsorption->Hotspots Proximity Adsorption->Raman_Scattering Enhanced_Signal Enhanced Raman Signal Raman_Scattering->Enhanced_Signal Detector DXR3 Spectrometer & Detector Enhanced_Signal->Detector SERS_Spectrum SERS Spectrum (Molecular Fingerprint) Detector->SERS_Spectrum

Caption: Logical pathway of SERS signal generation.

Conclusion

The combination of SERS with the Thermo Scientific DXR3 Raman Microscope provides a powerful analytical solution for researchers, scientists, and drug development professionals. The high sensitivity and specificity of SERS, coupled with the ease of use and reliability of the DXR3 platform, enable a wide range of applications, from fundamental research to quality assurance. By following the protocols outlined in this document, users can effectively implement SERS for the qualitative and quantitative analysis of pharmaceutical compounds and other molecules of interest.

References

Automated Particle Analysis Workflow on the Thermo Scientific DXR3xi Raman Imaging Microscope

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the automated analysis of particles using the Thermo Scientific™ DXR3xi Raman Imaging Microscope. The workflow is designed to enable researchers, scientists, and drug development professionals to efficiently locate, characterize, and identify microscopic particles with a high degree of automation, ensuring data integrity and accelerating research. The DXR3xi, coupled with the intuitive Thermo Scientific™ OMNIC™xi software, offers a powerful solution for applications ranging from contaminant identification in pharmaceuticals to the characterization of microplastics and advanced materials.[1][2][3][4]

The automated particle analysis workflow streamlines the process of analyzing large numbers of particles on a substrate, such as a filter or a microscope slide.[5][6] The system uses advanced image analysis to automatically identify particles of interest and then collects Raman spectra from each particle to determine its chemical identity.[7][8] This application note will guide you through the entire process, from sample preparation to data reporting.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for successful automated particle analysis. The goal is to have a well-dispersed, representative sample of particles on a Raman-inactive substrate.

  • Substrate Selection: Choose a substrate with a low Raman background to avoid spectral interference. Gold-coated slides or aluminum-coated filters are excellent choices. For visible lasers, standard glass microscope slides can also be used, but a background spectrum of the slide is essential.

  • Particle Deposition:

    • Filtration: For liquid samples, filter the sample through a suitable filter membrane (e.g., polycarbonate, gold-coated). Ensure the particles are evenly distributed on the filter surface.

    • Dry Deposition: For dry powders, gently disperse the particles onto the substrate. This can be achieved by tapping a small amount of the powder over the slide or by using a dry powder dispenser. Avoid creating thick clumps of particles.

  • Sample Mounting: Securely mount the substrate on the microscope stage. Ensure the surface is as flat as possible. The DXR3xi's terrain mapping feature can compensate for some surface irregularities.[2][3]

Instrument and Software Setup
  • Launch OMNICxi Software: Start the OMNICxi software and ensure the DXR3xi microscope is properly initialized.

  • System Calibration: Perform automated system alignment and calibration to ensure accurate and reproducible results. The software provides a streamlined process for this.[2][3]

  • Select Objective: Choose an appropriate microscope objective. A 10x or 20x objective is typically used for initial particle finding, while a 50x or 100x objective can be used for detailed analysis of smaller particles.

  • Laser Selection: Select the appropriate laser wavelength for your sample. Common choices include 532 nm, 633 nm, and 785 nm. The choice of laser will depend on the sample's fluorescence and Raman scattering cross-section.

  • Configure Particle Analysis Workflow: In the OMNICxi software, navigate to the automated particle analysis module.[7]

Automated Particle Finding and Targeting
  • Define Analysis Area: Use the software's mosaic imaging feature to create a large-area optical image of your sample.[9] Draw a region of interest (ROI) on the mosaic image where you want to perform the particle analysis.

  • Set Particle Detection Parameters: Adjust the particle detection settings to accurately identify the particles of interest. Key parameters include:

    • Contrast/Threshold: Defines the intensity difference between the particles and the background.

    • Size Range: Specify the minimum and maximum particle size to be analyzed.

    • Shape Factors: Use parameters like aspect ratio or circularity to include or exclude particles of specific shapes.

  • Find Particles: The software will automatically scan the ROI and identify all particles that meet the defined criteria. A particle map will be generated, showing the location of each detected particle.

Automated Raman Data Acquisition
  • Set Spectral Acquisition Parameters:

    • Exposure Time and Number of Exposures: These parameters control the signal-to-noise ratio of the Raman spectra. Start with a short exposure time and a small number of exposures to minimize sample damage and acquisition time.

    • Laser Power: Use the lowest laser power necessary to obtain a good quality spectrum to avoid sample damage.

    • Spectral Range: Define the desired spectral range for analysis.

  • Background Subtraction: Configure the software to automatically collect a background spectrum from the substrate and subtract it from the particle spectra.

  • Start Acquisition: Initiate the automated data acquisition. The DXR3xi will move to each identified particle, autofocus, and collect a Raman spectrum.

Data Analysis and Reporting
  • Spectral Pre-processing: The OMNICxi software can automatically perform spectral pre-processing steps, such as baseline correction and cosmic ray removal.

  • Automated Spectral Identification: The software compares the spectrum of each particle against a spectral library (e.g., commercial libraries or a user-created library) to identify the chemical composition.[7] The results are typically presented with a hit quality index (HQI) to indicate the confidence of the match.

  • Data Visualization and Reporting: The software provides various tools to visualize the results, including:

    • Particle Maps: Color-coded maps showing the spatial distribution of different types of particles.

    • Histograms: Displaying the distribution of particle sizes, shapes, and chemical identities.

    • Data Tables: Summarizing the properties of each analyzed particle.

  • Generate Report: Create a comprehensive report that includes the mosaic image, particle map, data tables, and representative spectra.

Data Presentation

The quantitative data generated from the automated particle analysis workflow can be summarized in the following tables for easy comparison and interpretation.

Table 1: Particle Size and Shape Distribution

Particle IDLongest Dimension (µm)Shortest Dimension (µm)Aspect RatioArea (µm²)
125.318.71.35473.1
215.814.21.11224.4
342.110.54.01442.1
...............

Table 2: Particle Identification and Classification

Particle IDChemical IdentificationLibrary Match (HQI)Classification
1Polystyrene95.2Polymer
2Titanium Dioxide (Anatase)98.1Pigment
3Cellulose89.5Excipient
............

Table 3: Summary of Particle Population

Chemical IdentityParticle CountPercentage of TotalMean Size (µm)
Polystyrene15245.8%22.5
Titanium Dioxide8826.5%12.3
Cellulose5616.9%35.8
Unknown3610.8%18.2
Total 332 100% 21.7

Mandatory Visualization

G Automated Particle Analysis Workflow on the DXR3xi cluster_prep Sample Preparation cluster_acq Data Acquisition (DXR3xi & OMNICxi) cluster_analysis Data Analysis & Reporting SampleCollection Sample Collection (Liquid or Solid) ParticleDeposition Particle Deposition (Filtration or Dry Dispersion) SampleCollection->ParticleDeposition SampleMounting Mounting on Substrate ParticleDeposition->SampleMounting MosaicImaging Mosaic Imaging & ROI Selection SampleMounting->MosaicImaging Load Sample ParticleFinding Automated Particle Finding (Size, Shape, Contrast) MosaicImaging->ParticleFinding RamanAcquisition Automated Raman Spectra Acquisition ParticleFinding->RamanAcquisition SpectralProcessing Spectral Pre-processing (Baseline, Cosmic Ray Removal) RamanAcquisition->SpectralProcessing Transfer Data SpectralID Automated Spectral Identification (Library Matching) SpectralProcessing->SpectralID DataReporting Data Visualization & Reporting (Tables, Maps, Histograms) SpectralID->DataReporting

Caption: Experimental workflow for automated particle analysis.

G Logical Flow for Particle Identification Start Acquired Raman Spectrum from a Particle PreProcessing Spectral Pre-processing (e.g., Baseline Correction) Start->PreProcessing LibrarySearch Search Against Spectral Libraries PreProcessing->LibrarySearch HQI_Check High-Quality Match Found? (HQI > Threshold) LibrarySearch->HQI_Check Identify Assign Chemical Identity HQI_Check->Identify Yes ManualReview Flag for Manual Review HQI_Check->ManualReview No End Next Particle Identify->End ManualReview->End

Caption: Decision process for automated particle identification.

References

Application Notes and Protocols for Characterizing Carbon Nanotubes using the Thermo Scientific DXR3 Raman Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raman spectroscopy is a powerful, non-destructive technique for the characterization of carbon nanotubes (CNTs), providing insights into their structural properties, quality, and composition. The Thermo Scientific DXR3 Raman Microscope is an ideal tool for this analysis, offering high sensitivity, precise control over experimental parameters, and ease of use.[1][2] This document provides detailed application notes and protocols for the characterization of single-walled carbon nanotubes (SWCNTs) and multi-walled carbon nanotubes (MWCNTs) using the DXR3 Raman system.

Carbon nanotubes exhibit unique Raman spectral features that allow for detailed analysis. The primary bands of interest are the Radial Breathing Mode (RBM), the D-band (disorder-induced), the G-band (graphitic), and the G'-band (or 2D-band).[1][3][4] Analysis of these bands can reveal information about CNT diameter, the presence of defects, and the degree of graphitization.[1][5][6]

Key Raman Bands for Carbon Nanotube Characterization

The Raman spectrum of carbon nanotubes provides a wealth of information through several key vibrational modes.[7]

  • Radial Breathing Mode (RBM): This low-frequency mode (typically 100-300 cm⁻¹) is unique to SWCNTs and corresponds to the symmetric expansion and contraction of the nanotube along its radius.[8][9][10] The RBM frequency is inversely proportional to the nanotube diameter, making it a crucial tool for diameter determination.[3][10] The absence of RBM is indicative of MWCNTs, as the outer walls constrain this vibration.[11]

  • D-Band: Located at approximately 1350 cm⁻¹, the D-band is often referred to as the "disorder" or "defect" band.[1][5] Its presence indicates disruptions in the sp² carbon lattice, such as vacancies, amorphous carbon, or attachment of functional groups.[1][5]

  • G-Band: The G-band, appearing around 1582 cm⁻¹, is a characteristic feature of graphitic materials and arises from the in-plane tangential stretching of the C-C bonds.[1][3][5] For SWCNTs, this band can split into two components, G⁺ and G⁻, which can be used to differentiate between metallic and semiconducting nanotubes.[6]

  • G'-Band (2D-Band): This band, found near 2700 cm⁻¹, is the second-order overtone of the D-band.[1][3] Unlike the D-band, the G'-band is present even in defect-free CNTs and its shape and intensity relative to the G-band can provide further information about the nanotube structure.[3]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from Raman analysis of carbon nanotubes.

Table 1: Typical Raman Band Positions and Their Significance

Raman BandTypical Position (cm⁻¹)Significance
Radial Breathing Mode (RBM)100 - 300Present in SWCNTs; frequency is inversely proportional to diameter. Absent in MWCNTs.
D-Band~1350Indicates structural defects and disorder.
G-Band~1582Corresponds to the graphitic lattice vibration.
G'-Band (2D-Band)~2700Overtone of the D-band; sensitive to nanotube structure.

Table 2: Interpretation of Raman Spectral Ratios

RatioSignificanceTypical Values for High-Quality CNTs
ID/IG A measure of the degree of disorder or defect density. A lower ratio indicates higher quality.< 0.1 for high-quality SWCNTs. Can be higher for MWCNTs due to their structure.
IG'/IG Can be used to assess purity and structural integrity.Varies with laser excitation and nanotube type.
IG'/ID Can be more sensitive to carbonaceous purity in MWCNTs.[12]Higher ratio often indicates higher purity.[12]

Experimental Protocols

Protocol 1: General Characterization of Carbon Nanotube Powders

This protocol outlines the standard procedure for acquiring Raman spectra from bulk CNT powders.

1. Sample Preparation:

  • Place a small, representative amount of the CNT powder onto a clean microscope slide or other suitable substrate.
  • Gently press the powder to create a flat, even surface for analysis. No further sample preparation is typically required.[1]

2. DXR3 Raman Microscope Setup:

  • Laser Selection: Choose an appropriate excitation laser (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser can influence the resonant enhancement of different CNT species.[4][11]
  • Laser Power: It is critical to use low laser power (typically 0.1 - 1.0 mW) to avoid sample damage or laser-induced heating, which can alter the Raman spectrum.[1][2] The DXR3's laser power regulator ensures precise and stable power delivery.[2]
  • Objective: Select an appropriate microscope objective (e.g., 10x, 50x, or 100x). Higher magnification objectives provide a smaller laser spot size.
  • Grating and Pinhole: Select a grating and pinhole combination that provides the desired spectral resolution and signal intensity.
  • Exposure Time and Number of Exposures: Start with a short exposure time (e.g., 1-10 seconds) and a small number of exposures (e.g., 5-10) and adjust as needed to obtain a good signal-to-noise ratio.

3. Data Acquisition:

  • Focus the laser on the surface of the CNT sample.
  • Acquire the Raman spectrum over the desired spectral range (e.g., 100 - 3200 cm⁻¹).
  • To ensure a representative measurement of the bulk sample, it is recommended to acquire spectra from multiple points on the sample and average them.[5]

4. Data Analysis:

  • Perform a baseline correction on the acquired spectrum to remove any background fluorescence.
  • Identify and label the key Raman bands (RBM, D, G, and G').
  • Calculate the ID/IG ratio by determining the peak intensities of the D and G bands.
  • For SWCNTs, determine the diameter distribution from the RBM frequencies using the formula: ωRBM = A/d + B, where ωRBM is the RBM frequency, d is the diameter, and A and B are constants that depend on the nanotube's environment.[8] A common empirical formula is ωRBM (cm⁻¹) ≈ 224 / d (nm).[3]

Protocol 2: Characterization of Individual or Small Bundles of Carbon Nanotubes

This protocol is for obtaining Raman spectra from individual CNTs or small agglomerates, often necessary for detailed structural analysis.

1. Sample Preparation:

  • Disperse the CNTs in a suitable solvent (e.g., ethanol, isopropanol) through sonication.
  • Drop-cast the dispersion onto a clean substrate (e.g., silicon wafer with an oxide layer, quartz).
  • Allow the solvent to evaporate completely, leaving behind isolated CNTs or small bundles.

2. DXR3 Raman Microscope Setup:

  • Follow the setup steps in Protocol 1, with particular attention to using a high-magnification objective (e.g., 100x) to locate and focus on individual nanotubes or small bundles.

3. Data Acquisition:

  • Use the microscope's viewing system to locate an isolated CNT or a small bundle.
  • Precisely focus the laser onto the target.
  • Acquire the Raman spectrum as described in Protocol 1. Longer exposure times may be necessary due to the smaller sampling volume.

4. Data Analysis:

  • Analyze the spectrum as outlined in Protocol 1. For individual SWCNTs, the RBM peak will correspond to a specific diameter. The G-band shape can be analyzed to infer whether the nanotube is metallic or semiconducting.

Visualizations

experimental_workflow Experimental Workflow for CNT Characterization cluster_prep Sample Preparation cluster_setup DXR3 Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_powder CNT Powder laser Select Laser prep_powder->laser prep_dispersion CNT Dispersion prep_dispersion->laser power Set Low Laser Power laser->power objective Choose Objective power->objective focus Focus on Sample objective->focus acquire Acquire Spectrum focus->acquire map Acquire from Multiple Points acquire->map baseline Baseline Correction map->baseline identify Identify Bands baseline->identify ratio Calculate ID/IG Ratio identify->ratio diameter Determine Diameter (SWCNT) ratio->diameter

Caption: Workflow for CNT characterization using DXR3 Raman.

raman_analysis_logic Logical Flow of Raman Data Interpretation for CNTs cluster_bands Primary Spectral Features cluster_interpretation Interpretation spectrum Acquired Raman Spectrum rbm RBM Present? spectrum->rbm d_band D-Band Intensity spectrum->d_band g_band G-Band Position/Shape spectrum->g_band swcnt SWCNT rbm->swcnt Yes mwcnt MWCNT rbm->mwcnt No defects Defect Density (ID/IG) d_band->defects type Metallic vs. Semiconducting g_band->type diameter Diameter swcnt->diameter

Caption: Interpretation logic for Raman spectra of CNTs.

References

Application Notes and Protocols for the DXR3 Raman Spectrometer in Art and Conservation Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Conservation Professionals

These application notes provide detailed protocols and data for utilizing the Thermo Scientific™ DXR3 Raman Spectrometer series in the non-destructive analysis of materials relevant to art and conservation science. The DXR3 series, including the DXR3 Raman Microscope, DXR3 SmartRaman Spectrometer, and DXR3 Flex Raman Spectrometer, offers exceptional sensitivity and spatial resolution for the identification of pigments, binding media, and degradation products in a variety of cultural heritage objects.[1][2]

Application Note 1: Non-Destructive Identification of Pigments in a Medieval Manuscript

This protocol outlines the in-situ identification of pigments on a delicate cultural heritage object, such as an illuminated manuscript, using the DXR3 Raman Microscope. The non-contact nature of Raman spectroscopy ensures the preservation of the artifact.[3][4][5]

Experimental Protocol
  • Sample Preparation: No sample preparation is required. The manuscript is carefully placed on the microscope stage. If the manuscript is in a bound volume, a specialized book holder or the DXR3 Flex with a remote probe can be used to analyze the page without causing stress to the binding.

  • Instrument Setup (DXR3 Raman Microscope):

    • Laser Selection: A 785 nm laser is often a good starting choice to minimize fluorescence from organic components like the parchment and binding media. For blue or green pigments, a 532 nm or 633 nm laser may provide a better signal.[2][6] It is crucial to start with low laser power to avoid any potential for photo-damage.

    • Objective: A 50x long working distance objective is recommended to provide good spatial resolution while maintaining a safe distance from the manuscript surface.

    • Laser Power: Start with a low laser power setting (e.g., 1-2 mW at the sample) and gradually increase if the signal-to-noise ratio is insufficient.

    • Acquisition Time and Accumulations: A typical starting point is a 10-second acquisition time with 5 accumulations. This can be adjusted based on the signal intensity.

    • Grating: A full-range grating (e.g., 50 cm⁻¹ to 3500 cm⁻¹) is suitable for a general survey of the pigment.

    • Confocal Aperture: A 50 µm confocal pinhole will provide good spectral resolution and rejection of stray light.

  • Data Acquisition:

    • Use the live video feed to navigate to the area of interest on the manuscript.

    • Focus the laser on the pigment particle to be analyzed.

    • Acquire the Raman spectrum.

    • If the spectrum is noisy, increase the acquisition time or the number of accumulations. If fluorescence is high, consider switching to a longer wavelength laser (e.g., from 532 nm to 785 nm).

  • Data Analysis:

    • The acquired spectrum is compared to a reference library of Raman spectra of known pigments.[7][8] The Thermo Scientific™ OMNIC™ software's spectral search function can be utilized for this purpose.

    • The characteristic Raman bands of the identified pigment are noted and tabulated.

Data Presentation: Characteristic Raman Peaks of Common Medieval Pigments
PigmentChemical FormulaColorMajor Raman Peaks (cm⁻¹)
Azurite2CuCO₃·Cu(OH)₂Blue248, 400, 755, 1095
Lapis Lazuli (Lazurite)(Na,Ca)₈(AlSiO₄)₆(SO₄,S,Cl)₂Blue258, 548, 810, 1096
VermilionHgSRed253, 343
Red LeadPb₃O₄Red122, 150, 224, 313, 390, 548
Lead-tin yellow (type I)Pb₂SnO₄Yellow131, 197, 289, 455
MalachiteCu₂CO₃(OH)₂Green150, 220, 355, 435, 1060
Lead White2PbCO₃·Pb(OH)₂White1050
Carbon BlackCBlack~1350 (D band), ~1580 (G band)

Note: Peak positions can vary slightly depending on the specific sample and instrument calibration.

Visualization: Pigment Identification Workflow

Pigment_Identification_Workflow cluster_setup Instrument Setup cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Output Start Place Manuscript on Stage Select_Laser Select Laser (e.g., 785 nm) Start->Select_Laser Set_Parameters Set Power, Time, Objective Select_Laser->Set_Parameters Locate_Area Locate Pigment Area Set_Parameters->Locate_Area Focus_Laser Focus on Pigment Locate_Area->Focus_Laser Acquire_Spectrum Acquire Raman Spectrum Focus_Laser->Acquire_Spectrum Process_Spectrum Process Spectrum (e.g., Baseline Correction) Acquire_Spectrum->Process_Spectrum Compare_Library Compare to Spectral Library Process_Spectrum->Compare_Library Identify_Pigment Identify Pigment Compare_Library->Identify_Pigment Report_Results Report Pigment Identity and Location Identify_Pigment->Report_Results Linseed_Oil_Degradation cluster_raman_signatures Raman Spectral Changes Fresh_Oil Fresh Linseed Oil (High C=C content) Oxidation Oxidation (Exposure to light and air) Fresh_Oil->Oxidation Fresh_Signature Strong peaks at ~1655 cm⁻¹ and ~1265 cm⁻¹ Fresh_Oil->Fresh_Signature Polymerization Cross-linking and Polymerization Oxidation->Polymerization Aged_Oil Aged Linseed Oil Film (Low C=C content, increased C=O) Polymerization->Aged_Oil Aged_Signature Decreased intensity of C=C peaks Broadening of C=O peak at ~1745 cm⁻¹ Aged_Oil->Aged_Signature Confocal_Analysis_Workflow cluster_setup Setup cluster_acquisition Depth Profiling cluster_analysis Analysis Start Position Painting Set_Parameters Set Laser and Acquisition Parameters Start->Set_Parameters Focus_Surface Focus on Varnish Surface Set_Parameters->Focus_Surface Acquire_Surface_Spectrum Acquire Spectrum 1 (Varnish) Focus_Surface->Acquire_Surface_Spectrum Move_Focus_Deeper Increment Z-axis Acquire_Surface_Spectrum->Move_Focus_Deeper Acquire_Subsurface_Spectrum Acquire Spectrum 2 Move_Focus_Deeper->Acquire_Subsurface_Spectrum Repeat Repeat until Pigment is Detected Acquire_Subsurface_Spectrum->Repeat Repeat->Move_Focus_Deeper loop Analyze_Spectra Analyze Spectral Series Repeat->Analyze_Spectra done Identify_Layers Identify Varnish and Pigment Layers Analyze_Spectra->Identify_Layers

References

Geological Sample Analysis with the DXR3 Raman Microscope: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of geological samples using the Thermo Scientific™ DXR3 Raman Microscope. It is intended to guide researchers and scientists through the process of sample preparation, data acquisition, and spectral interpretation for the identification and characterization of minerals and other geological materials.

Introduction to Raman Spectroscopy in Geology

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure, phase, polymorphy, crystallinity, and molecular interactions of a sample.[1] In geology, it has become an indispensable tool for the rapid and unambiguous identification of minerals, the study of fluid and melt inclusions, and the characterization of complex geological structures.[2][3] The DXR3 Raman Microscope is a high-performance, user-friendly system that offers high spatial resolution and confocal capabilities, making it ideal for a wide range of geological applications.[2][4][5][6]

The fundamental principle of Raman spectroscopy lies in the inelastic scattering of monochromatic light, usually from a laser source.[7] When the laser interacts with a sample, most of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency, a phenomenon known as the Raman effect. This frequency shift is characteristic of the vibrational modes of the molecules in the sample and provides a unique spectral fingerprint for identification.[7]

DXR3 Raman Microscope: Key Specifications for Geological Analysis

The Thermo Scientific™ DXR3 Raman Microscope is equipped with features that are particularly advantageous for the analysis of geological samples.

FeatureSpecification/Benefit for Geological Analysis
Spatial Resolution As fine as 540 nm, allowing for the analysis of micron-sized mineral grains and inclusions.[8]
Confocal Depth Resolution As fine as 1.7 µm, enabling the analysis of subsurface features and inclusions without the need for destructive sample preparation.[8]
Excitation Lasers Multiple laser options (e.g., 532 nm, 633 nm, 785 nm) to minimize fluorescence from various minerals.[9]
Automated Alignment & Calibration Ensures reproducible and accurate measurements, crucial for comparative studies of geological samples.[6]
Software Suite (OMNIC™) Provides tools for spectral acquisition, processing, library searching, and chemical imaging (mapping).[10]
Spectral Databases Compatibility with extensive mineralogical databases (e.g., RRUFF™) for rapid and reliable mineral identification.[11][12][13]

Experimental Protocols

This section outlines the detailed methodologies for the analysis of various geological samples using the DXR3 Raman Microscope.

Sample Preparation

A key advantage of Raman spectroscopy is the minimal sample preparation required.[1]

  • Solid Rock and Mineral Samples: Can be analyzed directly. For micro-analysis, a polished surface or thin section is recommended to ensure a flat focal plane.

  • Powdered Samples: Can be mounted on a microscope slide.

  • Thin Sections: Standard petrographic thin sections can be used. Uncovered sections are ideal, but the confocal capabilities of the DXR3 allow for analysis through coverslips.[14]

  • Fluid Inclusions: Can be analyzed in situ within the host mineral. The sample should be polished to bring the inclusion close to the surface.[15]

Instrument Setup and Calibration

A generalized workflow for setting up the DXR3 Raman Microscope for geological sample analysis is as follows:

InstrumentSetup cluster_setup Instrument Setup Workflow Power_On Power on the DXR3 System Software_Initialization Initialize OMNIC™ Software Power_On->Software_Initialization Laser_Selection Select Appropriate Laser Wavelength Software_Initialization->Laser_Selection System_Alignment Perform Automated System Alignment and Calibration Laser_Selection->System_Alignment Objective_Selection Choose Objective Lens (e.g., 10x, 50x, 100x) System_Alignment->Objective_Selection

A streamlined workflow for instrument setup.
Data Acquisition Protocol for Mineral Identification

  • Sample Placement: Place the prepared geological sample on the microscope stage.

  • Focusing: Use the brightfield illumination and the microscope eyepieces or camera to locate the area of interest and bring it into focus.

  • Initial Spectral Acquisition (Preview):

    • Start with a low laser power (e.g., 1-5 mW) to avoid sample damage.[16]

    • Use a short exposure time (e.g., 1-5 seconds) and a small number of accumulations (e.g., 2-5).

    • Acquire a preview spectrum to assess the signal-to-noise ratio and check for fluorescence.

  • Optimization of Parameters:

    • If the signal is weak, gradually increase the laser power, exposure time, or number of accumulations.

    • If fluorescence is high, consider switching to a longer wavelength laser (e.g., 785 nm).

  • Final Spectrum Acquisition: Once optimal parameters are determined, acquire the final spectrum for analysis.

  • Data Processing:

    • Perform automated cosmic ray rejection and baseline correction if necessary using the OMNIC™ software.

  • Mineral Identification:

    • Compare the acquired spectrum to a reference spectral library (e.g., RRUFF™) for identification. The software can perform an automated search and match.

Protocol for Raman Mapping of Heterogeneous Geological Samples

Raman mapping is a powerful technique to visualize the spatial distribution of different mineral phases in a sample.[10]

  • Define Mapping Area: In the OMNIC™ software, define the rectangular area on the sample to be mapped.

  • Set Mapping Parameters:

    • Step Size: Determine the distance between adjacent measurement points (e.g., 1-10 µm). A smaller step size will result in a higher resolution map but will take longer to acquire.

    • Acquisition Parameters: Set the laser power, exposure time, and number of accumulations for each point in the map.

  • Initiate Mapping: Start the automated mapping process. The microscope will systematically collect a spectrum at each point within the defined area.

  • Data Analysis and Image Generation:

    • The software will generate a hyperspectral data cube.

    • Create chemical maps by plotting the intensity of characteristic Raman peaks for each mineral phase at each pixel.

Data Presentation: Quantitative Analysis of Geological Samples

The following tables provide examples of quantitative data that can be obtained using the DXR3 Raman Microscope for the analysis of common mineral groups.

Identification of Silica (SiO₂) Polymorphs

Raman spectroscopy is highly effective in distinguishing between different polymorphs of silica, which have the same chemical formula but different crystal structures.[12]

Silica PolymorphMajor Raman Peak Positions (cm⁻¹)
α-Quartz125, 203, 261, 352, 464, 509[12]
α-Cristobalite109, 226, 414[12]
α-Tridymite193-195, 261, 405-408, 460-464[12]
Moganite~501 (most intense), with other peaks overlapping with quartz[4]
Characterization of Carbonate Minerals

Carbonate minerals are readily identifiable by their characteristic Raman spectra. The position of the main symmetric stretching mode of the carbonate ion is particularly useful for differentiation.[17][18]

Carbonate MineralKey Raman Peak Positions (cm⁻¹)
Calcite (CaCO₃)154, 281, 711, 1085, 1436[18]
Aragonite (CaCO₃)1087 (predominant)[19]
Dolomite (B100054) (CaMg(CO₃)₂)175, 298, 724, 1097, 1442[18]
Magnesite (MgCO₃)~1094-1095[19]
Analysis of Feldspar Group Minerals

The Raman spectra of feldspars are characterized by a series of peaks between 450 and 515 cm⁻¹, with the strongest peak typically appearing between 505 and 515 cm⁻¹.[20]

Feldspar TypeStrongest Raman Peak Position (cm⁻¹)Other Characteristic Peaks (cm⁻¹)
Orthoclase/Microcline (K-feldspar)~513~475, ~285
Albite (Na-feldspar)~508~480, ~290
Anorthite (Ca-feldspar)~506~465, ~488

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the Raman analysis of geological samples.

Mineral_Identification_Workflow cluster_workflow Mineral Identification Workflow Sample_Prep Sample Preparation (Polishing, Mounting) Data_Acquisition Raman Spectrum Acquisition (DXR3) Sample_Prep->Data_Acquisition Data_Processing Data Processing (Baseline Correction, Cosmic Ray Removal) Data_Acquisition->Data_Processing Spectral_Matching Spectral Library Matching (e.g., RRUFF™) Data_Processing->Spectral_Matching Identification Mineral Identification Spectral_Matching->Identification

A typical workflow for identifying minerals.

Fluid_Inclusion_Analysis cluster_inclusion Fluid Inclusion Analysis Workflow Locate_Inclusion Locate Fluid Inclusion using Optical Microscopy Confocal_Setup Set up Confocal Aperture Locate_Inclusion->Confocal_Setup Acquire_Spectra Acquire Spectra from Gas, Liquid, and Solid Phases Confocal_Setup->Acquire_Spectra Analyze_Composition Analyze Composition of Trapped Fluids and Daughter Minerals Acquire_Spectra->Analyze_Composition

Workflow for analyzing fluid inclusions.

Conclusion

The DXR3 Raman Microscope is a powerful and versatile tool for the analysis of geological samples.[21] Its high spatial resolution, confocal capabilities, and user-friendly software enable detailed and non-destructive characterization of minerals, polymorphs, and fluid inclusions.[14] By following the protocols outlined in this document, researchers can obtain high-quality, reproducible data for a wide range of geological applications, from academic research to mineral exploration. The ability to generate quantitative data and detailed chemical maps provides invaluable insights into the composition and history of geological materials.

References

Application Notes & Protocols: DXR3 Raman Spectroscopy for Semiconductor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Raman spectroscopy is a non-destructive and powerful analytical technique for characterizing the structural and electronic properties of semiconductor materials.[1][2] It provides a wealth of information by probing the vibrational modes (phonons) of a material's crystal lattice.[3] The Thermo Scientific™ DXR3 Raman Spectrometer family is particularly well-suited for the detailed analysis required in semiconductor research, development, and quality control.[4][5] This technique is crucial for analyzing a wide range of materials, including silicon (Si), gallium arsenide (GaAs), silicon carbide (SiC), and other III-V compounds.[1] Key parameters that can be determined include crystalline quality, phase (amorphous, polycrystalline, single-crystal), alloy composition, carrier concentration, defects, and, most notably, mechanical stress and strain.[2]

Instrumentation: The Thermo Scientific DXR3 Raman Spectrometer

The DXR3 Raman family, including the DXR3 Microscope, DXR3xi Imaging Microscope, and DXR3 SmartRaman Spectrometer, offers a combination of research-grade performance with user-friendly operation.[5][6] Key features relevant for semiconductor analysis include:

  • Multiple Excitation Lasers: User-exchangeable lasers (e.g., 455 nm, 532 nm, 633 nm, 785 nm) allow for optimization of the experiment to maximize the Raman signal and minimize fluorescence.[7][8]

  • High-Resolution Spectrograph: The instrument's design provides high spectral resolution, which is critical for detecting subtle peak shifts associated with stress or strain.[9][10]

  • Automated Alignment and Calibration: Patented auto-alignment and calibration features ensure measurement reproducibility and reliability, which is essential for comparative studies and quality control.[11]

  • Confocal Microscopy: High-performance confocal microscopy enables high spatial resolution, allowing for the analysis of micro-scale features on semiconductor devices.[11]

  • Software Integration: Thermo Scientific™ OMNIC™ software provides tools for data acquisition, processing (e.g., automated fluorescence correction, cosmic ray rejection), and analysis.[11][12]

Key Applications and Protocols

1. Stress and Strain Mapping

Strain engineering is a critical aspect of modern semiconductor manufacturing to enhance device performance. Raman spectroscopy provides a sensitive, non-destructive method to quantify local stress by measuring shifts in the phonon peak positions.[13] Compressive stress typically causes a shift to a higher wavenumber (blue shift), while tensile stress results in a shift to a lower wavenumber (red shift).[14][15]

Experimental Protocol: Stress Measurement in Silicon

  • Sample Preparation:

    • Ensure the semiconductor wafer or device surface is clean and free of contaminants.

    • For most semiconductor wafers, no specific preparation is needed as Raman is a non-contact technique.[2][16]

    • Place the sample on the microscope stage, ensuring the area of interest is accessible.[17]

  • Instrument Configuration (DXR3 Raman Microscope):

    • Laser Selection: Select the 532 nm laser, which provides a good balance of signal intensity and spatial resolution for silicon.

    • Objective: Use a high-magnification objective (e.g., 100x) to achieve a small laser spot size for high spatial resolution.[10]

    • Grating: Select a high-resolution grating to accurately measure small peak shifts.[10]

    • Aperture: Use a confocal pinhole aperture (e.g., 25 µm) to enhance spatial resolution and reject out-of-focus signal.[10]

    • Laser Power: Start with low laser power (e.g., 1-2 mW) and gradually increase as needed to avoid laser-induced heating, which can also cause peak shifts.

  • Data Acquisition:

    • Use the live view to focus the laser on the precise area of interest on the sample surface.

    • Acquire a reference spectrum from an unstrained, single-crystal silicon wafer. The primary peak should be at ~520.7 cm⁻¹.[18]

    • Set up a point-by-point map or line scan across the feature of interest (e.g., a transistor channel, a patterned structure).

    • Use the OMNIC software's autoexposure setting to determine the optimal exposure time and number of accumulations for a good signal-to-noise ratio.

  • Data Analysis:

    • For each spectrum in the map, perform a baseline correction if necessary.

    • Fit the silicon peak (around 520 cm⁻¹) using a Lorentzian or Gaussian/Lorentzian function to precisely determine its center position (ω).

    • Calculate the peak shift (Δω) for each point relative to the unstrained reference spectrum (ω₀): Δω = ω - ω₀.

    • Convert the peak shift (cm⁻¹) to stress (MPa) using the appropriate stress coefficient for silicon. For uniaxial stress, the relationship is approximately Δω ≈ -2 x σ (in GPa).

2. Crystallinity and Phase Analysis

Raman spectroscopy is highly effective at distinguishing between different phases of a material, such as crystalline, polycrystalline, and amorphous silicon.[1] This is critical for applications like solar cells and thin-film transistors.

  • Crystalline Silicon (c-Si): Exhibits a sharp, intense first-order phonon peak at approximately 520.7 cm⁻¹.[18]

  • Amorphous Silicon (a-Si): Shows a very broad, low-intensity band centered around 480 cm⁻¹.[1]

  • Nanocrystalline/Polycrystalline Silicon: Displays a peak that is broadened and shifted to a lower wavenumber compared to c-Si, with the extent of the shift and broadening related to the crystallite size.[3]

Experimental Protocol: Crystallinity Mapping

  • Sample Preparation: Mount the sample (e.g., solar cell cross-section, thin film on a substrate) on the microscope stage.[17]

  • Instrument Configuration:

    • Laser Selection: A 532 nm or 633 nm laser is typically suitable.

    • Objective: Choose an objective appropriate for the desired spatial resolution.

    • Mapping: Define a 2D area for Raman imaging over the region of interest.

  • Data Acquisition: Acquire the Raman map. The acquisition time per pixel will depend on the signal strength.

  • Data Analysis:

    • Generate chemical images based on the characteristics of the silicon peaks.

    • Create an image showing the intensity of the sharp c-Si peak at ~520 cm⁻¹ to map crystalline regions.

    • Create another image showing the intensity of the broad a-Si peak at ~480 cm⁻¹ to map amorphous regions.

    • The ratio of the integrated areas of the crystalline and amorphous peaks can be used to quantify the degree of crystallinity.[1]

Quantitative Data Summary

Table 1: Thermo Scientific DXR3 Family - Key Specifications for Semiconductor Analysis

Feature Specification Relevance to Semiconductor Analysis
Excitation Lasers 455 nm, 532 nm, 633 nm, 785 nm (user-exchangeable)[7][9] Allows optimization for different materials to maximize signal and avoid fluorescence.
Spectral Resolution Down to < 2 cm⁻¹ (with high-resolution grating)[10] Essential for resolving small peak shifts due to stress, strain, or subtle structural changes.
Spatial Resolution Better than 0.5 µm (X, Y axes with DXR3xi)[6] Enables detailed analysis of microelectronic components and device features.
Confocal Depth Resolution Better than 2 µm (with DXR3xi)[6] Allows for depth profiling and analysis of layered structures.
Laser Power Control Continuously variable in 0.1 mW increments[9] Provides precise control to prevent sample damage and thermal effects.

| Sampling Area | From 10 µm point to 5x5 mm area (with VDPS)[7][9] | Offers flexibility from micro-point analysis to macro-scale representative sampling. |

Table 2: Characteristic Raman Peaks for Common Semiconductor Materials

Material Crystal Structure Key Raman Peak(s) (cm⁻¹) Notes
Silicon (Si) Diamond Cubic ~520.7 (LO/TO)[18] Peak position is highly sensitive to stress, temperature, and crystal size.[3]
Gallium Arsenide (GaAs) Zincblende ~268 (TO), ~292 (LO)[19][20] The LO/TO intensity ratio can indicate crystal orientation and quality.[19]
Silicon Carbide (4H-SiC) Hexagonal ~776 (E₂), ~964 (A₁ - LO)[14] Polytype identification is possible by analyzing the unique Raman fingerprint.[2]

| Silicon Germanium (SiGe) | Diamond Cubic | ~300 (Ge-Ge), ~410 (Si-Ge), ~500-520 (Si-Si)[15] | Peak positions and relative intensities are used to determine alloy composition and strain.[15] |

Visualizations

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Instrument Setup cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Data Analysis & Interpretation A Sample Preparation (Cleaning, Mounting) B Select Laser & Objective A->B C Configure Spectrometer (Grating, Aperture) B->C D Focus on Area of Interest C->D E Acquire Spectra (Point, Line, or Map) D->E F Data Processing (Baseline Correction, Peak Fitting) E->F G Parameter Extraction (Peak Shift, FWHM, Intensity) F->G H Interpretation (Stress, Crystallinity, Composition) G->H

Caption: General experimental workflow for semiconductor analysis using DXR3 Raman spectroscopy.

G Stress Mechanical Stress in Crystal Lattice Tensile Tensile Stress Stress->Tensile Compressive Compressive Stress Stress->Compressive Unstrained Unstrained State (Reference Peak at ω₀) RedShift Raman Peak Shift (Red Shift, ω < ω₀) Tensile->RedShift leads to BlueShift Raman Peak Shift (Blue Shift, ω > ω₀) Compressive->BlueShift leads to

Caption: Logical relationship between mechanical stress and observed Raman peak shifts.

References

Troubleshooting & Optimization

DXR3 Raman Microscope fluorescence background subtraction techniques

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DXR3 Raman Microscope

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address fluorescence background issues when using the Thermo Scientific™ DXR3 Raman Microscope.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence and why is it a problem in Raman spectroscopy?

A1: Fluorescence is a phenomenon where a molecule absorbs light at one wavelength and then emits light at a longer wavelength. In Raman spectroscopy, this emitted light can be several orders of magnitude stronger than the weak Raman scattering signal.[1][2][3] This intense, broad background can obscure the sharp Raman peaks, making it difficult or impossible to identify and quantify the chemical composition of a sample.[3][4]

Q2: My Raman spectrum has a very high and sloping background. Is this fluorescence?

A2: A high, sloping, or curved baseline in a Raman spectrum is a common indicator of fluorescence interference.[1][3] This broadband signal can mask the desired Raman peaks. The Thermo Scientific™ OMNIC™ software, used with the DXR3 microscope, has tools to correct this.

Q3: Does the DXR3 Raman Microscope have a built-in feature to handle fluorescence?

A3: Yes, the DXR3 Raman Microscope, in conjunction with the OMNIC software, offers an automated fluorescence correction feature.[5][6] This function can be applied during data collection or as a post-processing step to remove the fluorescence background from the spectrum.[6][7]

Q4: What are the main techniques to reduce or remove fluorescence background?

A4: There are several techniques that can be employed to mitigate fluorescence:

  • Changing the Excitation Wavelength: Switching to a longer wavelength laser (e.g., from 532 nm to 785 nm) can often reduce or eliminate fluorescence because the lower energy of the laser is less likely to excite fluorescence in the sample.[8][9]

  • Photobleaching: This involves exposing the sample to the laser for a period before acquiring the spectrum. This can permanently destroy the fluorescent molecules, thereby reducing the background signal.[10]

  • Software-Based Baseline Correction: Using algorithms to fit and subtract the fluorescence background from the raw spectrum. The OMNIC software for the DXR3 provides both automated and manual baseline correction tools.[7][8][11]

Q5: When should I choose a different laser wavelength versus using software correction?

A5: If the fluorescence is so intense that it completely saturates the detector or the noise from the fluorescence background is stronger than the Raman signal, changing the laser wavelength is often the best first step.[12] If the Raman peaks are visible but obscured by a broad background, software-based baseline correction is a very effective and convenient method.[10]

Troubleshooting Guides

Issue 1: The collected spectrum is dominated by a broad, intense background, and Raman peaks are not visible.

Cause: This is likely due to strong fluorescence from the sample or impurities.[1]

Solutions:

  • Method 1: Change the Excitation Laser Wavelength The DXR3 microscope supports multiple laser wavelengths. Switching to a longer wavelength, such as 785 nm, is a highly effective way to reduce fluorescence.[8]

    Experimental Protocol:

    • If a 785 nm laser is installed, select it in the OMNIC software's experiment setup.

    • If it is not installed, follow the user manual to safely exchange the laser module. The DXR3 system's smart components will automatically recognize the new laser.

    • Re-run the spectrum acquisition.

  • Method 2: Photobleaching Exposing the sample to the laser can "burn out" the fluorescent species.[10]

    Experimental Protocol:

    • In the OMNIC software, go to the live spectrum view to expose the sample to the laser.

    • Monitor the baseline of the spectrum in real-time. You should observe a decrease in the background intensity over time.

    • The required time can range from a few seconds to several minutes, depending on the sample.[4]

    • Once the background has stabilized at a lower level, proceed with the actual data acquisition.

    • For automated imaging, a photobleaching time can be set in the advanced acquisition settings in the OMNIC software.[13]

Issue 2: Raman peaks are visible, but they are on a high, sloping baseline.

Cause: Moderate fluorescence is present, which does not completely overwhelm the Raman signal but makes analysis difficult.

Solutions:

  • Method 1: Automated Fluorescence Correction in OMNIC Software The DXR3's OMNIC software includes an automated function to correct for fluorescence.[6][14]

    Experimental Protocol:

    • During experiment setup, you can opt to have an automatic baseline correction applied to the collected spectra.[7]

    • Alternatively, for an already collected spectrum, navigate to the "Process" menu in the OMNIC software.

    • Select "Baseline Correct" and then "Auto".[11] The software will apply an algorithm to remove the curved baseline.

  • Method 2: Manual Baseline Correction in OMNIC Software For more complex baselines, manual correction offers more control.

    Experimental Protocol:

    • With the spectrum open, go to the "Process" menu and select "Baseline Correct" > "Manual".[8]

    • The software will display two panes. In the lower pane, click on points along the baseline of your spectrum, avoiding the Raman peaks.

    • The upper pane will show a real-time preview of the corrected spectrum.

    • You can add, delete, and move these points to achieve the desired flat baseline.

    • Once satisfied, click "Apply" to finalize the correction.[8]

Data Presentation

The following table summarizes the typical effectiveness of different fluorescence subtraction techniques. The values are representative and can vary significantly depending on the sample.

TechniquePrincipleTypical Fluorescence ReductionSignal-to-Noise (S/N) ImprovementKey Considerations
Change Excitation Wavelength (e.g., 532 nm to 785 nm) Use lower energy photons to avoid exciting fluorescence.[8]High (can be >90%)SignificantRaman signal intensity is inherently weaker at longer wavelengths (proportional to λ⁻⁴).
Photobleaching Laser exposure destroys fluorescent molecules.[10]Moderate to HighModerate to SignificantCan potentially damage sensitive samples; effectiveness varies.[2]
Automated Software Correction (OMNIC) A polynomial fitting algorithm subtracts the baseline.[4][15]GoodModerateFast and convenient; may not be perfect for very complex baselines.
Manual Software Correction (OMNIC) User-defined points guide the baseline subtraction.[8]Very GoodModerateProvides high level of control but is more time-consuming and subjective.

Visualizations

Below are diagrams illustrating the workflow for troubleshooting fluorescence issues and the different correction methods.

start Start: High Fluorescence Background Observed check_peaks Are Raman peaks visible at all? start->check_peaks change_laser Primary Method: Change to Longer Wavelength Laser (e.g., 785 nm) check_peaks->change_laser No (Detector Saturated) use_software Primary Method: Use OMNIC Software Baseline Correction check_peaks->use_software Yes (Peaks are visible but on high baseline) try_photobleach Alternative Method: Try Photobleaching change_laser->try_photobleach If 785nm laser is not available or still shows fluorescence end_good Result: Clean Spectrum change_laser->end_good try_photobleach->end_good end_bad Issue Persists: Consider Sample Preparation or Consult Specialist try_photobleach->end_bad auto_correct Use 'Auto Baseline Correct' use_software->auto_correct manual_correct Use 'Manual Baseline Correct' for complex baselines auto_correct->manual_correct If correction is imperfect auto_correct->end_good manual_correct->end_good

Fluorescence Troubleshooting Workflow

cluster_methods Fluorescence Subtraction Techniques raw_spectrum Raw Spectrum (Raman Signal + Fluorescence) method1 Hardware Approach: Change Excitation Wavelength raw_spectrum->method1 method2 Sample Preparation: Photobleaching raw_spectrum->method2 method3 Software Approach: Computational Subtraction raw_spectrum->method3 result1 Reduced Fluorescence (Lower Energy Excitation) method1->result1 result2 Reduced Fluorescence (Fluorophores Destroyed) method2->result2 result3 Fluorescence Modeled and Subtracted method3->result3 final_spectrum Clean Raman Spectrum result1->final_spectrum result2->final_spectrum result3->final_spectrum

Fluorescence Background Correction Methods

References

DXR3 Raman Technical Support Center: Enhancing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Thermo Scientific™ DXR3 Raman Spectrometer. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental results. Here you will find answers to frequently asked questions and detailed guides to improve the signal-to-noise ratio (SNR) of your Raman measurements.

Frequently Asked Questions (FAQs)

Q1: My Raman signal is very weak or non-existent. What are the first things I should check?

A1: If you are observing a weak or absent Raman signal, begin with these initial checks:

  • Laser Status: Confirm that the laser is on and that the laser keyswitch is in the "On" position.[1] Allow for a warm-up period of 1 to 15 minutes, depending on the laser type, to ensure stable output.[1]

  • Sample Focusing: Ensure your sample is correctly positioned directly under the objective lens and is in sharp focus.[1]

  • System Doors: Make sure all doors of the DXR3 system are securely closed to prevent external light from interfering with the measurement.[1]

  • Sample Activity: Verify that your sample is Raman active. It is good practice to test the system with a known standard, such as a silicon wafer or highly ordered pyrolytic graphite (B72142) (HOPG), to confirm the instrument is functioning correctly.[1]

Q2: The spectrum I collected is very noisy. How can I improve the signal-to-noise ratio?

A2: A noisy spectrum can be improved by adjusting several acquisition parameters. Gradually increase the following settings, starting with the number of scans, to enhance the SNR[1]:

  • Number of Scans/Exposures: Increasing the number of scans or exposures and averaging them is a primary method to reduce random noise.

  • Exposure Time: A longer exposure time allows the detector to collect more photons, which can significantly improve the signal strength relative to the noise.

  • Laser Power: Carefully increasing the laser power can amplify the Raman signal. However, be cautious to avoid damaging or burning your sample.[1] It's recommended to start with a low power setting and incrementally increase it.[1]

  • Aperture Selection: The choice of aperture affects the amount of signal collected. A larger aperture or a slit aperture (as opposed to a pinhole) will generally increase the signal intensity.[2]

Q3: I'm observing a high background signal (fluorescence). What can I do to minimize it?

A3: Fluorescence is a common issue in Raman spectroscopy that can obscure the weaker Raman signal. Here are some strategies to mitigate it:

  • Change Excitation Wavelength: Using a longer wavelength excitation laser, such as a 785 nm laser, can often reduce or eliminate fluorescence from the sample.[3] The DXR3 family supports user-exchangeable lasers.[4]

  • Photobleaching: Exposing the sample to the laser for a period before acquisition can sometimes "burn out" the fluorescent components, reducing the background.

  • Software Correction: The DXR3's software includes an automatic fluorescence correction feature that can be applied post-acquisition.[5]

Q4: My signal is saturating the detector. How do I resolve this?

A4: Detector saturation occurs when the Raman signal is too strong. To correct this, you can take one or more of the following steps:

  • Reduce the laser power.[1]

  • Decrease the exposure time.[1]

  • Select a smaller aperture (pinhole) to reduce the amount of light reaching the detector.[1]

Troubleshooting Guides

Guide 1: Systematic Approach to Low Signal-to-Noise Ratio

This guide provides a step-by-step workflow to diagnose and resolve low SNR issues.

Low_SNR_Troubleshooting start Start: Low SNR Observed check_signal Is there any discernible Raman signal? start->check_signal no_signal Troubleshoot 'No Signal' Issues: - Check Laser On/Warm-up - Verify Sample Focus - Close System Doors - Test with Known Standard check_signal->no_signal No weak_signal Optimize Acquisition Parameters check_signal->weak_signal Yes increase_scans Increase Number of Scans weak_signal->increase_scans increase_exposure Increase Exposure Time increase_scans->increase_exposure increase_power Increase Laser Power (cautiously) increase_exposure->increase_power check_saturation Is the detector saturating? increase_power->check_saturation reduce_settings Reduce Laser Power or Exposure Time. Select smaller aperture. check_saturation->reduce_settings Yes check_fluorescence Is high background (fluorescence) present? check_saturation->check_fluorescence No reduce_settings->weak_signal fluorescence_mitigation Mitigate Fluorescence: - Use longer wavelength laser (e.g., 785 nm) - Photobleach sample - Use software fluorescence correction check_fluorescence->fluorescence_mitigation Yes optimize_aperture Optimize Aperture: - Use larger slit for more signal check_fluorescence->optimize_aperture No fluorescence_mitigation->optimize_aperture final_check SNR Improved? optimize_aperture->final_check end_good End: Experiment Optimized final_check->end_good Yes end_bad Contact Technical Support final_check->end_bad No

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Experimental Protocols

Protocol 1: Optimizing Acquisition Parameters for a Weakly Scattering Sample

This protocol details the methodology for systematically adjusting instrument settings to improve the signal from a sample with a weak Raman response.

  • Initial Setup:

    • Place the sample on the microscope stage and bring it into focus using the 10x or 50x objective.

    • Select the appropriate excitation laser (e.g., 532 nm for general purpose, 785 nm for potentially fluorescent samples).

    • Start with a low laser power setting (e.g., 1 mW) to avoid sample damage.[1]

    • Set an initial exposure time (e.g., 100 ms) and number of scans (e.g., 10).

    • Select a mid-size aperture (e.g., 50 µm pinhole).

  • Parameter Optimization:

    • Acquire a live spectrum. If the spectrum is noisy, first increase the number of scans incrementally (e.g., to 50, then 100) and observe the effect on the SNR.[1]

    • If the signal remains weak, gradually increase the exposure time (e.g., to 500 ms, then 1 s). Be mindful of potential detector saturation.

    • If more signal is needed, cautiously increase the laser power in small increments (e.g., 0.5 mW steps). Continuously monitor the sample for any signs of thermal damage.

    • If the signal is still not optimal and spatial resolution is not critical, switch from a pinhole to a slit aperture of the same size (e.g., 50 µm slit) to increase signal throughput.[2]

  • Data Post-Processing:

    • If background fluorescence is present, apply the automatic fluorescence correction algorithm in the software.

    • Use a smoothing algorithm, such as the Savitzky-Golay method, to reduce high-frequency noise. Be aware that excessive smoothing can broaden and lower sharp peaks.[6]

Data Presentation

The following table summarizes key DXR3 instrument parameters that can be adjusted to optimize the signal-to-noise ratio.

ParameterRecommended Action to Increase SNRPotential Trade-offs or Issues
Laser Power Increase power in 0.1 mW increments.[7]Risk of sample damage/burning, potential for increased fluorescence.
Exposure Time Increase duration.Longer acquisition times, risk of detector saturation.
Number of Scans Increase number of averaged scans.Longer total acquisition times.
Aperture Use a larger aperture (e.g., 50 µm vs 25 µm); use a slit instead of a pinhole.[2][7]Reduced confocality and spatial resolution.
Laser Wavelength Switch to a longer wavelength (e.g., 785 nm).[4]Raman scattering intensity is generally weaker at longer wavelengths.
Objective Use a higher numerical aperture (NA) objective.Smaller spot size, may require more precise focusing.

By following these guidelines and systematically troubleshooting, you can significantly improve the quality of your data and achieve a higher signal-to-noise ratio in your DXR3 Raman experiments.

References

DXR3 Raman Microscope Technical Support Center: Laser Power Optimization for Sensitive Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing laser power for sensitive samples when using the Thermo Scientific™ DXR3 Raman Microscope. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure high-quality data acquisition while preserving sample integrity.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing laser power crucial for sensitive samples?

A1: High laser power can induce thermal damage, photochemical degradation, or phase transitions in sensitive samples.[1] This can lead to the alteration or destruction of the sample at the measurement spot, resulting in misleading or uninterpretable spectra.[2] Signs of damage include visible burn marks, sample deformation, weakening or broadening of Raman peaks, peak shifts, or the appearance of new bands (e.g., graphitic peaks from charring).[1][2] Optimizing the laser power is a critical balance between achieving a sufficient signal-to-noise ratio (SNR) and preserving the sample's molecular structure.

Q2: What are the first steps to take when analyzing a new sensitive sample?

A2: Always begin with a very low laser power setting. A general recommendation is to start at 1 mW or even lower.[1] It is also advisable to initially use a shorter exposure time and a moderate number of scans. If you have a sufficient quantity of the sample, test a small, non-critical area first to determine its tolerance to the laser.[1]

Q3: How does the choice of laser wavelength affect sensitive samples?

A3: The laser wavelength can significantly impact your results. Shorter wavelengths (e.g., 532 nm) produce a stronger Raman signal but have a higher probability of inducing fluorescence and sample damage in many organic and biological samples.[3][4] Longer wavelengths (e.g., 785 nm or 1064 nm) are often preferred for sensitive samples as they are less likely to be absorbed, which reduces heating and fluorescence.[3][5][6] However, the Raman scattering efficiency is lower at longer wavelengths, which may necessitate higher laser power or longer acquisition times.[3]

Q4: What are the key features of the DXR3 Raman Microscope that help in analyzing sensitive samples?

A4: The DXR3 Raman Microscope is equipped with features designed to provide excellent results even with delicate samples. These include a laser power regulator for consistent and reproducible laser excitation, and fine laser power control in 0.1 mW increments. The instrument's high sensitivity often allows for good quality spectra to be obtained at low laser powers.

Q5: Can I use an objective with a high numerical aperture (NA) for sensitive samples?

A5: High NA objectives focus the laser to a smaller spot size, which increases the laser power density (power per unit area). This can increase the risk of sample damage. When using a high NA objective, it is even more critical to start with a very low laser power.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of sensitive samples with the DXR3 Raman Microscope.

Issue Possible Causes Recommended Solutions
Sample appears burnt or discolored after measurement. Laser power is too high.Immediately reduce the laser power. Move to a fresh spot on the sample for subsequent measurements.
Exposure time is too long.Decrease the exposure time and compensate by increasing the number of scans to improve the signal-to-noise ratio.
Raman signal is weak or has a low signal-to-noise ratio (SNR). Laser power is too low.Gradually increase the laser power in small increments (e.g., 0.1-0.5 mW), while monitoring the spectrum for any signs of damage.
Insufficient number of scans or exposure time.Increase the number of scans or the exposure time.
Sample is not in focus.Ensure the sample is correctly focused using the microscope's viewing optics.
Spectral features change over time (peak shifts, broadening, new peaks appear). Laser-induced heating or sample degradation.[2]Reduce the laser power. Consider using a laser with a longer wavelength (e.g., 785 nm) to minimize absorption and heating.[3] For some samples, using a heat sink or analyzing them in an aqueous environment can help dissipate heat.
High fluorescence background obscures Raman peaks. Intrinsic sample fluorescence.Switch to a longer wavelength excitation laser (e.g., 785 nm or 1064 nm).[5] The DXR3 offers multiple laser options to address this.

Experimental Protocols

Protocol 1: Determining the Optimal Laser Power for a Novel Sensitive Sample

This protocol provides a systematic approach to finding the highest possible laser power that does not induce sample damage, thereby maximizing the signal-to-noise ratio.

Materials:

  • Sensitive sample

  • DXR3 Raman Microscope

  • Appropriate objective lens (start with a lower NA if possible)

Procedure:

  • Initial Setup:

    • Place the sample on the microscope stage and bring it into focus.

    • Select the desired laser wavelength. For highly sensitive or fluorescent samples, a 785 nm laser is often a good starting point.

    • In the software, set the initial laser power to the lowest possible setting (e.g., 0.1 mW).

    • Set a relatively short exposure time (e.g., 1 second) and a moderate number of accumulations (e.g., 10 scans).

  • Initial Spectrum Acquisition:

    • Acquire a spectrum at these initial low-power settings.

    • Visually inspect the sample through the microscope to ensure no visible damage has occurred.

  • Incremental Power Increase and Spectral Monitoring:

    • If the signal is weak and there is no evidence of damage, increase the laser power by a small increment (e.g., 0.1 to 0.5 mW).

    • Acquire another spectrum at the new power level.

    • Carefully compare the new spectrum with the previous one. Look for subtle signs of damage:

      • Broadening of sharp peaks.[2]

      • A shift in peak positions, often to lower wavenumbers (red-shift), which can indicate heating.[2]

      • The appearance of a broad, undulating background, which can be a sign of surface damage.[2]

      • The emergence of new peaks, particularly broad bands around 1350 cm⁻¹ and 1580 cm⁻¹, which can indicate the formation of amorphous carbon (charring).

  • Determining the Damage Threshold:

    • Continue this incremental increase in laser power and subsequent spectral acquisition until you observe the first signs of sample damage or until you achieve a satisfactory signal-to-noise ratio.

    • The optimal laser power will be the setting just below the one that caused any spectral changes.

  • Optimizing Other Parameters:

    • Once the maximum safe laser power is determined, you can further improve the signal-to-noise ratio by increasing the number of scans or the exposure time.

Quantitative Data Summary

The following tables provide recommended starting laser power settings for different classes of sensitive samples. These are intended as general guidelines; the optimal power will be sample-specific.

Table 1: Recommended Laser Power for Carbonaceous Materials

Material TypeLaser Wavelength (nm)ObjectiveRecommended Power (mW)Notes
Low-grade Carbonaceous Materials53250x0.5 - 2.0[3]Below 0.5 mW may result in poor SNR. Above 2.0 mW can cause damage.[3]
C60 Fullerene532Not specified< 0.5Highly sensitive; breakdown into amorphous carbon can occur at 0.5 mW.

Table 2: Recommended Laser Power for Other Sensitive Samples

Material TypeLaser Wavelength (nm)ObjectiveRecommended Power (mW)Notes
Biological Tissues/Cells785 or 1064VariesStart with < 5 and adjustLonger wavelengths are recommended to minimize fluorescence and photodamage.[5][6]
Polymers (inverse vulcanised)1064VariesAs low as possibleThese polymers can be susceptible to laser damage; longer wavelengths are beneficial.[7]
SERS (Surface-Enhanced Raman Scattering)VariesHigh NA< 1.0High NA objectives increase power density, requiring lower power.

Visualizations

Logical Relationships and Workflows

a cluster_0 Experimental Workflow: Laser Power Optimization start Start: New Sensitive Sample setup Initial Setup: - Low Laser Power (~0.1-1 mW) - Short Exposure Time - Moderate Scans start->setup acquire Acquire Spectrum & Visually Inspect setup->acquire check_damage Signs of Damage? acquire->check_damage check_snr Sufficient SNR? optimize_time Optimize Exposure Time / Scans check_snr->optimize_time No end End: Optimal Parameters Found check_snr->end Yes increase_power Incrementally Increase Laser Power check_damage->increase_power No check_damage->end Yes increase_power->acquire increase_power->check_snr optimize_time->acquire

Caption: Workflow for optimizing laser power for sensitive samples.

b cluster_1 Troubleshooting Common Issues start Problem Encountered issue1 Sample Burnt / Discolored start->issue1 issue2 Low SNR start->issue2 issue3 High Fluorescence start->issue3 issue4 Spectrum Changes Over Time start->issue4 solution1 Reduce Laser Power & Exposure Time issue1->solution1 solution2 Gradually Increase Power, Increase Scans/Time, Check Focus issue2->solution2 solution3 Use Longer Wavelength Laser (e.g., 785 nm) issue3->solution3 solution4 Reduce Laser Power, Consider Longer Wavelength Laser issue4->solution4

Caption: Troubleshooting guide for common laser-related issues.

Example of a Laser-Induced Degradation Pathway

c cluster_2 Laser-Induced Degradation of Red Lead red_lead Red Lead (Pb3O4) laser High Power Laser Irradiation (e.g., 532 nm) red_lead->laser heat Photothermal Effect (Localized Heating) laser->heat beta_pbo β-PbO (Litharge) heat->beta_pbo Degradation

Caption: Photothermal degradation pathway of red lead under high laser power.

References

Troubleshooting common error messages on the DXR3 Raman

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common error messages and issues encountered with the DXR3 Raman spectrometer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Error Message: "Performance Verification fails."

Question: What should I do if the Performance Verification (PV) test fails?

Answer: A failed Performance Verification test indicates that the instrument is not meeting its specified performance standards. This can be due to several factors related to wavelength accuracy or image resolution.

Troubleshooting Steps:

  • Focus: The most common cause of PV failure is incorrect focus. Carefully re-run the PV test, ensuring the alignment/calibration tool pinhole is correctly in focus.[1]

  • Wavelength Accuracy: If a wavelength accuracy test fails, it suggests a need for realignment and recalibration.

    • Perform an alignment and calibration of the installed laser set.[1]

    • After successful alignment and calibration, rerun the PV test.

    • If the wavelength accuracy test fails again, it may indicate a more significant issue. Please contact technical support.[1]

  • Image Resolution: If the image resolution test fails, and you have already ensured correct focus, please contact technical support for further assistance.[1]

Troubleshooting Workflow: Performance Verification Failure

start PV Test Fails check_focus Is the alignment tool pinhole in focus? start->check_focus rerun_pv Rerun PV Test check_focus->rerun_pv Yes focus_pinhole Focus the pinhole check_focus->focus_pinhole No check_test_type Which test failed? rerun_pv->check_test_type Fails Again focus_pinhole->rerun_pv wavelength_fail Wavelength Accuracy check_test_type->wavelength_fail resolution_fail Image Resolution check_test_type->resolution_fail align_calibrate Align and Calibrate installed laser set wavelength_fail->align_calibrate contact_support Contact Technical Support resolution_fail->contact_support align_calibrate->rerun_pv Run Again start CCD Overflow Error or Sample Bands Too Large reduce_signal Reduce Signal Intensity start->reduce_signal reduce_power Reduce Laser Power reduce_signal->reduce_power reduce_exposure Reduce Exposure Time reduce_signal->reduce_exposure change_aperture Select Smaller Aperture reduce_signal->change_aperture remeasure Remeasure Sample reduce_power->remeasure reduce_exposure->remeasure change_aperture->remeasure check_sample Does the sample look burned? remeasure->check_sample move_sample Move to a fresh area of the sample check_sample->move_sample Yes success Problem Resolved check_sample->success No, spectrum is good move_sample->remeasure start No Raman Signal check_interlocks Is the laser on and the compartment closed? start->check_interlocks check_focus Is the sample in focus? check_interlocks->check_focus Yes turn_on_laser Turn on laser / Close door check_interlocks->turn_on_laser No check_alignment_tool Is the alignment tool clean, secure, and connected? check_focus->check_alignment_tool Yes focus_sample Focus the sample check_focus->focus_sample No check_objective Is the objective correctly in position? check_alignment_tool->check_objective Yes clean_tool Clean/secure alignment tool check_alignment_tool->clean_tool No restart_system Cycle power on instrument and computer, then restart software check_objective->restart_system Yes position_objective Engage objective correctly check_objective->position_objective No remeasure Attempt Measurement restart_system->remeasure After Restart contact_support Contact Technical Support turn_on_laser->remeasure focus_sample->remeasure clean_tool->remeasure position_objective->remeasure remeasure->contact_support Still No Signal

References

DXR3 Raman Technical Support Center: Cosmic Ray Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on identifying and removing cosmic ray artifacts from DXR3 Raman spectra.

Frequently Asked Questions (FAQs)

Q1: What are cosmic rays and how do they affect my Raman spectra?

A: Cosmic rays are high-energy particles from space that can strike the charge-coupled device (CCD) detector in your DXR3 Raman spectrometer. This interaction can create a sudden, intense spike in the signal that is not related to the sample's Raman scattering. These spikes are typically narrow, appear at random spectral positions, and can interfere with the identification and quantification of your sample's true Raman peaks.

Q2: Does the DXR3 Raman spectrometer have a built-in feature to remove cosmic rays?

A: Yes, the Thermo Scientific DXR3 Raman Microscope is equipped with a proprietary algorithm for automated cosmic ray rejection.[1] This feature is integrated into the Thermo Scientific OMNIC software and can be enabled during experiment setup.

Q3: How does the automated cosmic ray rejection work on the DXR3?

A: The DXR3 utilizes a software-based approach to identify and remove cosmic ray artifacts in real-time during data acquisition.[1] While the specific details of the proprietary algorithm are not published, it is designed to distinguish between sharp, random cosmic ray spikes and the characteristic Raman peaks of a sample.

Q4: Can I adjust the intensity of the cosmic ray removal?

A: Yes, the OMNIC software allows you to set the cosmic ray rejection to different levels. The available settings are typically 'None', 'Low', 'Medium', and 'High'. This allows you to tailor the aggressiveness of the filter to your specific experimental needs.

Q5: When should I be cautious about using high levels of cosmic ray rejection?

A: While the automated cosmic ray rejection is a powerful tool, using a 'High' setting on samples with very sharp and narrow Raman bands (e.g., some crystalline materials, single-walled carbon nanotubes) could potentially lead to the misidentification and alteration of these real spectral features. It is always good practice to visually inspect your spectra after cosmic ray removal to ensure that no true Raman peaks have been affected.

Troubleshooting Guide

Issue: I am seeing sharp, random spikes in my Raman spectrum.

This is a classic sign of cosmic ray artifacts.

Solution:

  • Enable Automated Cosmic Ray Rejection:

    • In the OMNIC software, navigate to the Experiment Setup dialog box.

    • Go to the Collect tab.

    • Locate the Cosmic Ray Rejection option and turn it on.[2]

    • Start with the Medium setting, as this is often a good balance for most samples.[2]

    • Re-acquire your spectrum.

  • Adjust the Rejection Level:

    • If you still observe cosmic ray spikes with the 'Medium' setting, you can increase the level to High .

    • Conversely, if you are concerned that the filter may be affecting your real Raman peaks, you can try the Low setting.

  • Manual Removal (for persistent or problematic spikes):

    • Some software packages offer tools for the manual removal of spectral artifacts. If a cosmic ray spike persists, especially in a critical region of your spectrum, you may need to use a data processing software with a function to manually remove or interpolate over the spike.

Issue: My sharp Raman peaks appear distorted or have been removed after applying cosmic ray rejection.

This can happen if the rejection algorithm misinterprets a sharp, real Raman peak as a cosmic ray.

Solution:

  • Reduce the Rejection Level:

    • Go back to the Experiment Setup and lower the Cosmic Ray Rejection setting (e.g., from 'High' to 'Medium' or 'Low').

    • Acquire the spectrum again and compare the results.

  • Acquire Multiple Spectra:

    • A common method to distinguish between cosmic rays and real peaks is to acquire two or more spectra of the same sample at the same spot. Cosmic rays are random events and are unlikely to appear at the exact same spectral position in subsequent scans. Real Raman peaks will be present in all spectra. You can then average the spectra (after removing the cosmic ray from the affected spectrum) to improve the signal-to-noise ratio.

Experimental Protocols

Enabling and Optimizing Cosmic Ray Rejection in OMNIC Software

  • Open Experiment Setup: In the OMNIC software, open the experimental setup window for your measurement.

  • Navigate to the Collect Tab: Click on the "Collect" tab to view data acquisition parameters.

  • Activate Cosmic Ray Rejection: Locate the "Cosmic Ray Rejection" setting. Check the box to enable it.

  • Select Rejection Level: From the dropdown menu, select the desired level of rejection ('Low', 'Medium', or 'High'). For initial measurements, 'Medium' is a recommended starting point.[2]

  • Acquire Data: Proceed with your data acquisition as planned.

  • Review Spectra: After data collection, carefully inspect the resulting spectrum to ensure that cosmic rays have been removed and that no real Raman features have been distorted.

  • Iterate if Necessary: If you are not satisfied with the result, return to the experiment setup, adjust the rejection level, and re-acquire the spectrum.

Data Presentation

Table 1: OMNIC Software Cosmic Ray Rejection Settings

SettingDescriptionRecommended Use Case
None Cosmic ray rejection is turned off.For very well-characterized samples with no sharp peaks, or for troubleshooting purposes to see the raw data.
Low Applies a less aggressive filter.For samples with known sharp and narrow Raman bands where a higher setting might cause artifacts.
Medium A balanced setting suitable for most applications.The recommended starting point for general-purpose Raman spectroscopy.[2]
High Applies the most aggressive filter for cosmic ray removal.For samples with broad Raman features or when acquiring spectra with long exposure times where the probability of cosmic ray events is high.

Mandatory Visualization

CosmicRayTroubleshooting start Start: Observe Spikes in Spectrum enable_crr Enable Cosmic Ray Rejection in OMNIC (Set to 'Medium') start->enable_crr acquire_spectrum Acquire Spectrum enable_crr->acquire_spectrum check_spikes Are Spikes Removed? acquire_spectrum->check_spikes check_peaks Are Real Peaks Distorted? check_spikes->check_peaks Yes increase_level Increase Rejection Level (e.g., to 'High') check_spikes->increase_level No decrease_level Decrease Rejection Level (e.g., to 'Low') check_peaks->decrease_level Yes end_good End: Spectrum Corrected check_peaks->end_good No increase_level->acquire_spectrum decrease_level->acquire_spectrum manual_removal Consider Manual Removal or Multiple Acquisitions decrease_level->manual_removal end_bad End: Re-evaluate or Contact Support manual_removal->end_bad

Caption: Troubleshooting workflow for cosmic ray removal in DXR3 Raman spectra.

References

Optimizing acquisition parameters for fast Raman mapping on the DXR3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize acquisition parameters for fast Raman mapping on the Thermo Scientific™ DXR3 Raman Microscope.

Frequently Asked Questions (FAQs)

Q1: My Raman maps are taking too long to acquire. What are the first things I should check?

A1: When experiencing slow mapping times, start by assessing your fundamental acquisition parameters. The total time is a product of the number of points in your map and the time spent at each point. Consider the following initial checks:

  • Mapping Area and Step Size: Are you mapping a larger area than necessary? Could you increase the step size (pixel size) without losing the chemical information you need? The image pixel size significantly affects the imaging time and memory consumption.[1]

  • Exposure Time and Number of Scans: These directly impact the time per spectrum. The DXR3 software offers features like autoexposure to help find an optimal balance.[2][3]

  • Laser Power: Using a higher laser power can often reduce the required exposure time, but you must be careful to avoid sample damage.[1]

Q2: How do I balance mapping speed with data quality, specifically the signal-to-noise ratio (S/N)?

A2: Balancing speed and data quality is a critical aspect of optimizing Raman mapping. The key is to find the minimum acquisition time per pixel that still provides a spectrum with sufficient signal-to-noise for your analysis.

  • Increase Laser Power: Carefully increasing the laser power can improve the S/N, allowing for shorter exposure times. Always start with low power (e.g., 1 mW) and gradually increase it to avoid damaging your sample.[1]

  • Decrease the Number of Scans: If your S/N is very high, you may be able to reduce the number of scans per pixel. For imaging, it's recommended to use a minimum number of scans (no more than 10) to save time and computer memory.[1]

  • Binning: If available in your software, pixel binning can improve S/N at the expense of spatial resolution.

  • Software Features: The DXR3 is equipped with software that includes automated fluorescence correction and cosmic ray rejection, which helps to improve the quality of spectra acquired quickly.[3]

Q3: What is the impact of laser power on mapping speed and my sample?

A3: Laser power is directly related to the intensity of the Raman signal.

  • Speed: Higher laser power generates more Raman photons per unit time, which can significantly decrease the required exposure time and thus speed up the mapping process. The DXR3 has a laser power regulator for fine control in 0.1 mW increments.[4]

  • Sample Damage: Excessive laser power can damage or burn your sample, especially for thermally sensitive materials.[1][5] This can manifest as a decrease in Raman intensity over time or a complete loss of signal.[5] It is crucial to determine the damage threshold of your sample.

  • Fluorescence: For some samples, higher laser power can exacerbate background fluorescence, which may obscure the Raman signal.

Q4: How does changing the objective lens affect acquisition time?

A4: The objective lens determines the spatial resolution and the laser spot size on the sample.

  • Higher Magnification (e.g., 50x, 100x): This results in a smaller laser spot size and higher spatial resolution. To map the same area, you will need a smaller step size, which means more pixels and a longer acquisition time.

  • Lower Magnification (e.g., 10x): This gives a larger spot size and lower spatial resolution. You can use a larger step size, resulting in fewer pixels and a faster map for a given area.

Q5: What is the role of the aperture in fast mapping?

A5: The aperture in a confocal Raman microscope like the DXR3 controls the depth resolution and can affect the signal intensity.

  • Signal Throughput: A larger aperture allows more Raman signal to reach the detector, which can help to reduce exposure times.

  • Confocality and Spatial Resolution: A smaller aperture provides better rejection of out-of-focus light, leading to higher spatial and depth resolution. However, this also reduces the signal intensity, potentially requiring longer exposure times.[4] For fast mapping, selecting the largest aperture that still provides the necessary spatial resolution is often a good compromise. The DXR3 offers multiple software-selectable apertures.[4]

Q6: My signal is weak, and increasing exposure time is too slow. What are my options?

A6: If you have a weakly scattering sample, there are several strategies to improve the signal without drastically increasing the mapping time:

  • Choose the Right Laser Wavelength: The DXR3 supports multiple excitation lasers (e.g., 455 nm, 532 nm, 633 nm, 785 nm).[4] Shorter wavelength lasers (like 532 nm) produce a stronger Raman signal, but may also increase fluorescence. Longer wavelength lasers (like 785 nm) can help to reduce fluorescence.

  • Optimize Focusing: Use the autofocus feature to ensure the best possible signal from the sample.[2]

  • Check Alignment and Calibration: Ensure the instrument is properly aligned and calibrated. The DXR3 features automatic alignment and calibration routines.[3][6]

  • Consider a Different Grating: The choice of grating affects spectral resolution and throughput. A lower resolution grating may offer higher throughput, leading to a better signal in less time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Very Slow Map Acquisition Step size is too small for the required level of detail.Increase the step size. For a survey scan, a larger step size can quickly identify areas of interest for more detailed mapping.
Exposure time is excessively long.Use the autoexposure feature to find a suitable starting point.[2][3] Carefully increase laser power while monitoring the sample for any signs of damage.[1]
Poor Signal-to-Noise Ratio in Fast Maps Laser power is too low.Gradually increase laser power, being cautious of the sample's damage threshold.[1]
Exposure time is too short.Increase the exposure time or the number of scans. Find a balance between acceptable S/N and total acquisition time.
Sample is fluorescent.Switch to a longer wavelength excitation laser (e.g., 785 nm) if available. The DXR3's software also has an automated fluorescence correction feature.[3]
Sample Appears Damaged After Mapping Laser power is too high.Reduce the laser power. The DXR3 allows for fine control of laser power.[4]
The sample is highly absorbing at the laser wavelength.Try a different laser wavelength if available.
Inconsistent Spectra Across the Map The sample surface is uneven.Use the autofocus feature if available for your mapping routine to maintain focus across the sample.[2]
Instrument drift.The DXR3 is designed for stability, but for very long acquisitions, it's good practice to ensure the system is thermally stabilized. The instrument features automatic x-axis calibration to resist environmental drift.[7]

Experimental Protocols

Protocol: Optimizing Parameters for a Fast Raman Map

This protocol provides a general workflow for setting up a fast Raman map on the DXR3.

  • Sample Preparation and Loading:

    • Ensure your sample is mounted securely on the microscope stage.

    • If the sample is uneven, consider preparing a flatter surface if possible.

  • Initial Setup and Focusing:

    • Power on the DXR3 and allow the laser to warm up for 10-15 minutes for stable operation.[1]

    • Using the brightfield microscope view, navigate to the region of interest on your sample.

    • Use a low-to-mid power objective (e.g., 10x or 20x) to find the focus.

  • Acquire a Test Spectrum:

    • Select a representative spot on your sample.

    • Start with low laser power (e.g., 1 mW), a moderate exposure time (e.g., 1 second), and a small number of scans (e.g., 2-5).[1]

    • Acquire a single spectrum.

  • Parameter Optimization:

    • Signal-to-Noise: If the signal is weak, first try to gradually increase the laser power. Monitor the live spectrum for any changes that might indicate sample damage. If you reach the maximum safe laser power and the signal is still weak, then increase the exposure time or the number of scans.

    • Saturation: If the detector is saturated, reduce the laser power or the exposure time.[1]

    • Autoexposure: Use the instrument's autoexposure function to get a recommended starting point for exposure time and number of scans.[2][3]

  • Define the Mapping Area:

    • In the software, select the area you wish to map.

    • Define the step size (pixel size). For a quick overview, start with a larger step size. You can always perform a more detailed map of a smaller region later. Keep in mind that pixel size affects both imaging time and memory usage.[1]

  • Run the Map:

    • If your sample has significant topography, consider using an autofocus or surface-following feature if available.

    • Start the mapping acquisition.

  • Review and Refine:

    • Once the map is complete, review the chemical image.

    • If the image quality is insufficient, you may need to re-run the map with a smaller step size, longer exposure time, or higher laser power (if safe for the sample).

Visualizations

Fast_Raman_Mapping_Workflow cluster_prep 1. Preparation cluster_optimize 2. Optimization cluster_setup 3. Map Setup cluster_acq 4. Acquisition & Review start Start sample_prep Sample Preparation & Focusing start->sample_prep test_spectrum Acquire Test Spectrum sample_prep->test_spectrum optimize_params Optimize S/N vs. Speed (Laser Power, Exposure) test_spectrum->optimize_params check_damage Check for Sample Damage optimize_params->check_damage check_damage->optimize_params Damage? Yes, reduce power define_area Define Map Area & Step Size check_damage->define_area No Damage run_map Run Map define_area->run_map review_map Review Chemical Image run_map->review_map review_map->define_area Quality Low? Adjust Step Size/Time end End review_map->end Quality OK

Caption: Workflow for optimizing fast Raman mapping experiments.

Parameter_Relationships center Acquisition Speed total_time Total Map Time center->total_time Directly Impacts laser_power Laser Power laser_power->center + (Increases Speed) snr Signal-to-Noise Ratio (S/N) laser_power->snr + sample_damage Sample Damage Risk laser_power->sample_damage + exposure_time Exposure Time exposure_time->center - (Decreases Speed) exposure_time->snr + step_size Step Size (Pixel Size) step_size->center + (Increases Speed) spatial_res Spatial Resolution step_size->spatial_res -

References

DXR3 Raman sample holder and objective selection guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the Thermo Scientific™ DXR3 Raman Microscope, DXR3xi Raman Imaging Microscope, and DXR3 SmartRaman Spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the DXR3 Raman Microscope, DXR3xi Raman Imaging Microscope, and the DXR3 SmartRaman Spectrometer?

A1: The DXR3 family of instruments is built on the same core technology, but each is tailored for different primary applications. The DXR3 Raman Microscope is a versatile, high-performance system for point-and-shoot microscopy and general Raman analysis.[1] The DXR3xi Raman Imaging Microscope is optimized for high-speed chemical imaging over large areas.[2][3] The DXR3 SmartRaman Spectrometer is designed for bulk sample analysis, offering a large sample compartment and a variety of accessories for analyzing samples in vials, bags, or well-plates.[4]

Q2: Can I use objectives from other manufacturers with the DXR3 Raman Microscope?

A2: The DXR3 Raman Microscope is compatible with many high-quality Olympus microscope objectives.[5] However, to ensure optimal performance and avoid potential spectral artifacts, it is recommended to use Thermo Scientific-validated objectives. User-supplied objectives must be compatible with Olympus® BF or BD nosepieces.[6]

Q3: How often do I need to calibrate the DXR3 Raman system?

A3: The DXR3 series features automatic x-axis calibration, which helps to ensure the reliability and stability of your data by correcting for environmental variations.[2][7] The system will prompt for calibration when needed. Manual calibration can also be performed if necessary, for example, if the automatic calibration fails.[8]

Q4: What are the key considerations for choosing an excitation laser?

A4: The choice of excitation laser is critical for successful Raman analysis and depends on the sample being analyzed. Shorter wavelength lasers (e.g., 455 nm, 532 nm) provide a stronger Raman signal but may also induce higher fluorescence in some samples.[9] Longer wavelength lasers (e.g., 785 nm) are often used to minimize fluorescence.[9][10][11]

Q5: How can I minimize fluorescence in my Raman spectra?

A5: Fluorescence is a common issue in Raman spectroscopy that can obscure the Raman signal.[11] Several strategies can be employed to minimize its effects:

  • Use a longer wavelength laser: Switching from a 532 nm laser to a 785 nm laser can significantly reduce fluorescence.[8][10][11]

  • Photobleaching: Exposing the sample to the laser for a period before collecting the spectrum can sometimes reduce fluorescence.[8][12]

  • Software corrections: The OMNIC™ software has a built-in automated fluorescence correction feature.[7][13][14]

  • Confocal aperture: Using a smaller confocal pinhole can help to reject out-of-focus fluorescence signals.[12]

Objective Selection Guide

Choosing the correct objective is crucial for obtaining high-quality Raman data. The key parameters to consider are magnification, numerical aperture (NA), working distance (WD), and the resulting laser spot size. A higher NA generally provides better spatial resolution and more efficient signal collection. The working distance is the distance between the front of the objective and the sample when in focus, which is an important consideration for samples with varied topography or when using certain sample holders. The laser spot size determines the sampling area and is dependent on both the objective and the laser wavelength.

Below is a summary of standard objectives compatible with the DXR3 Raman Microscope and the calculated theoretical laser spot size for each available laser wavelength. The theoretical spot size (d) is calculated using the formula: d = (1.22 * λ) / NA, where λ is the laser wavelength and NA is the numerical aperture of the objective.[15]

MagnificationNumerical Aperture (NA)Working Distance (WD)Calculated Spot Size (455 nm)Calculated Spot Size (532 nm)Calculated Spot Size (633 nm)Calculated Spot Size (785 nm)
10x0.2510.6 mm2.22 µm2.60 µm3.09 µm3.83 µm
20x0.401.2 mm1.39 µm1.62 µm1.93 µm2.39 µm
50x0.750.37 mm0.74 µm0.87 µm1.03 µm1.28 µm
100x0.900.3 mm0.62 µm0.72 µm0.86 µm1.06 µm
50x LWD0.5010.6 mm1.11 µm1.30 µm1.54 µm1.92 µm
100x LWD0.803.4 mm0.70 µm0.81 µm0.97 µm1.20 µm
60x Water Immersion1.200.28 mm0.46 µm0.54 µm0.64 µm0.80 µm
100x Oil Immersion1.400.13 mm0.40 µm0.46 µm0.55 µm0.68 µm

LWD: Long Working Distance

Sample Holder Selection Guide

The DXR3 series offers a variety of sample holders to accommodate different sample types.

Sample HolderRecommended Sample TypesKey Features
Standard Microscope Stage Microscope slides, thin films, small solid samplesHigh precision manual or motorized control for accurate positioning.
Universal Platform Vials, bottles, powders, tabletsVersatile platform with interchangeable top plates for different sample containers.[4]
Well-plate Holder Standard 96- or 384-well platesEnables automated, high-throughput analysis of multiple samples.
Heated and Cooled Stage Samples requiring temperature controlAllows for the study of temperature-dependent phenomena.
Bottle Holder Liquids in bottlesSecurely holds bottles for direct analysis without sample transfer.
Tablet Holder Pharmaceutical tabletsDesigned for reproducible positioning and analysis of tablets.

Troubleshooting Guide

This guide addresses common issues encountered during DXR3 Raman experiments.

IssuePossible CausesRecommended Solutions
No or Low Raman Signal 1. Laser is not turned on or is warming up. 2. Sample is not in focus. 3. Incorrect objective selected. 4. Low laser power. 5. Incorrect exposure time or number of accumulations. 6. Misaligned optics.1. Ensure the laser key is in the "On" position and allow for warm-up time (1-15 minutes).[8] 2. Use the microscope's white light illumination and camera to bring the sample into focus. 3. Verify that the objective selected in the software matches the one in the light path. 4. Increase the laser power in the software, being careful not to damage the sample.[8][10] 5. Increase the exposure time and/or the number of accumulations in the acquisition settings.[8] 6. Run the system alignment procedure from the OMNIC software.
High Fluorescence Background 1. Sample is inherently fluorescent. 2. Contamination of the sample or slide. 3. Using a short wavelength laser.1. Try photobleaching the sample by exposing it to the laser before collection.[8][12] 2. Ensure the sample and any substrate (e.g., microscope slide) are clean. 3. Switch to a longer wavelength laser (e.g., 785 nm).[8][10][11] 4. Use the automated fluorescence correction feature in the OMNIC software.[7][13][14]
Saturated Detector 1. Laser power is too high. 2. Exposure time is too long. 3. Objective with high NA is collecting too much signal.1. Reduce the laser power.[8] 2. Decrease the exposure time.[8] 3. Select a smaller aperture opening in the software.[8]
Presence of Sharp Spikes (Cosmic Rays) 1. Random cosmic ray events hitting the CCD detector.1. Enable the cosmic ray rejection feature in the OMNIC software.[7][14] This feature acquires two spectra and removes non-reproducible spikes.
"X-axis Calibration Fails" Error 1. The internal neon lamp for calibration has failed.1. Turn off automatic x-axis calibration and perform a manual calibration. Contact Thermo Fisher Scientific service for repair of the automatic calibration feature.[8]
"Stage Controller Failed" Error 1. Loss of communication with the motorized stage.1. Turn off the stage controller, wait a few seconds, and then turn it back on. Re-initialize the stage in the software.[8]

Experimental Protocols

General Workflow for Raman Analysis

This protocol outlines the basic steps for acquiring a Raman spectrum using the DXR3 Raman Microscope.

  • System Preparation:

    • Turn on the DXR3 instrument and the computer.

    • Start the Thermo Scientific™ OMNIC™ software.

    • Allow the laser to warm up for the recommended time to ensure stable output.[8]

  • Sample Preparation and Loading:

    • Ensure the sample is appropriately prepared for the selected sample holder. For microscope analysis, place the sample on a clean microscope slide.[8] For bulk analysis, place the sample in a suitable container for the universal platform or other accessory.

    • Mount the sample holder onto the stage.

    • Using the white light illumination and the live video feed, move the stage to bring the area of interest under the objective.

  • Focusing:

    • Use the coarse and fine focus knobs to bring the sample surface into sharp focus. For transparent samples, it may be necessary to focus on a small inclusion or surface feature.

  • Acquisition Parameter Setup:

    • Select the desired laser and objective in the OMNIC software.

    • Set the initial laser power to a low value to avoid sample damage.[8]

    • Choose an appropriate exposure time and number of accumulations. Start with a short exposure time and a small number of accumulations and adjust as needed to achieve a good signal-to-noise ratio.[8]

    • Ensure that fluorescence and cosmic ray correction are enabled if necessary.

  • Data Acquisition:

    • Collect a background spectrum if required by the experiment settings.

    • Collect the sample spectrum.

  • Data Analysis:

    • The collected spectrum will be displayed in the OMNIC software.

    • Perform any necessary data processing, such as baseline correction or spectral subtraction.

    • Use the spectral library search function to identify the sample or interpret the spectral features to determine its chemical composition and structure.

Visual Guides

Sample_and_Objective_Selection cluster_sample Sample Type cluster_holder Sample Holder cluster_objective Recommended Objective Powder Powder UP Universal Platform Powder->UP Liquid Liquid BH Bottle Holder Liquid->BH Solid Solid/Film MS Microscope Slide Solid->MS HCS Heated/Cooled Stage Solid->HCS Tissue Tissue Section Tissue->MS Immersion Water/Oil Immersion Tissue->Immersion LowMag Low Magnification (10x, 20x) UP->LowMag LWD Long Working Distance BH->LWD HighMag High Magnification (50x, 100x) MS->HighMag MS->LWD HCS->LWD

Caption: Decision workflow for selecting the appropriate sample holder and objective based on the sample type.

Troubleshooting_Workflow Start Start: Low/No Raman Signal CheckFocus Is the sample in focus? Start->CheckFocus CheckFocus->Start No, refocus CheckLaser Is the laser on and warmed up? CheckFocus->CheckLaser Yes CheckLaser->Start No, turn on/wait IncreasePower Increase laser power and/or exposure time CheckLaser->IncreasePower Yes CheckAlignment Run system alignment IncreasePower->CheckAlignment Still low signal GoodSignal Good Signal Acquired IncreasePower->GoodSignal CheckAlignment->GoodSignal

Caption: A simplified troubleshooting workflow for addressing the common issue of low or no Raman signal.

References

Dealing with sample heating effects in DXR3 Raman analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address sample heating effects during DXR3 Raman analysis.

Frequently Asked Questions (FAQs)

Q1: What causes my sample to heat up or burn during DXR3 Raman analysis?

A1: Sample heating in Raman spectroscopy is primarily caused by the absorption of laser energy by the sample.[1] Several factors contribute to this phenomenon:

  • High Laser Power Density: A high-power laser focused on a small area concentrates energy, leading to a rapid temperature increase.[2]

  • Sample Absorption: If the sample strongly absorbs light at the laser's wavelength, more energy is converted to heat. Darkly colored samples are particularly susceptible to this.

  • Poor Thermal Conductivity: Samples with low thermal conductivity cannot effectively dissipate the heat generated by the laser, causing the temperature to rise at the point of analysis.

Q2: What are the signs that my sample is being affected by heat?

A2: Heat-induced sample damage can manifest in several ways, both visually and spectrally:

  • Visual Changes: The most obvious sign is a visible burn mark or discoloration on the sample surface at the laser spot. You might also observe melting, bubbling, or changes in the sample's morphology.

  • Spectral Changes:

    • Peak Shifts: Raman peaks may shift to lower wavenumbers (red-shift) as the sample heats up.

    • Peak Broadening: An increase in temperature can lead to broader Raman peaks.

    • Appearance of New Bands: The heat can induce chemical reactions or phase transitions, resulting in the appearance of new, unwanted Raman bands.

    • Disappearance of Bands: The original material's characteristic peaks may decrease in intensity or disappear altogether as it degrades.

    • Increased Background: A sloping or curved baseline, often due to fluorescence or thermal emission, can obscure the Raman signal.

Q3: How can I tell if spectral changes are due to heating or another issue like fluorescence?

A3: Distinguishing between heating effects and fluorescence can be done by observing the spectrum's behavior over time and with different laser powers.

  • Time-Dependent Changes: If you repeatedly acquire spectra from the same spot and notice progressive changes like peak shifting or the appearance of new bands, it is likely due to sample heating and degradation.

  • Power-Dependent Changes: Acquire spectra at a low laser power with a long exposure time and then at a high laser power with a short exposure time (keeping the total energy delivered to the sample constant). If the spectra are significantly different, the high-power measurement is likely causing sample damage.

  • Fluorescence: Fluorescence typically appears as a broad, unstructured background across a wide spectral range and is often more pronounced with shorter wavelength lasers (e.g., 532 nm). While heating can also increase the background, fluorescence is often present even at low laser powers.

Troubleshooting Guide

Problem: My sample is showing signs of burning or thermal damage.

This guide provides a step-by-step approach to mitigate sample heating effects.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Sample shows signs of heating reduce_power 1. Reduce Laser Power start->reduce_power increase_exposure 2. Increase Exposure Time reduce_power->increase_exposure If signal is too weak end End: Problem Resolved reduce_power->end If successful defocus_laser 3. Defocus the Laser increase_exposure->defocus_laser If heating persists increase_exposure->end If successful change_objective 4. Change Objective defocus_laser->change_objective If further reduction in power density is needed defocus_laser->end If successful vdps 5. Use Variable Dynamic Point Sampling (VDPS) change_objective->vdps For heterogeneous or sensitive samples change_objective->end If successful sample_prep 6. Implement Sample Preparation Techniques vdps->sample_prep If sample is highly absorbing vdps->end If successful change_laser 7. Change Laser Wavelength sample_prep->change_laser If fluorescence is also an issue sample_prep->end If successful change_laser->end If successful unresolved End: If unresolved, consider alternative techniques change_laser->unresolved If heating persists

Caption: A step-by-step workflow for troubleshooting sample heating issues.

Step 1: Reduce Laser Power

The most direct way to reduce sample heating is to decrease the laser power. Start with the lowest power setting that provides a discernible Raman signal and gradually increase it only if necessary.

Step 2: Increase Exposure Time

To compensate for the lower signal-to-noise ratio from reduced laser power, increase the exposure time or the number of acquisitions. This delivers the same total energy to the sample but over a longer period, allowing for better heat dissipation.

Step 3: Defocus the Laser

Slightly defocusing the laser beam on the sample surface increases the spot size, which in turn decreases the laser power density (power per unit area). This can significantly reduce localized heating.

Step 4: Change the Objective

Using a lower magnification objective (e.g., 10x instead of 100x) will result in a larger laser spot size on the sample, thereby reducing the power density and minimizing heating.

Step 5: Use Variable Dynamic Point Sampling (VDPS)

For DXR3 SmartRaman users, the Variable Dynamic Point Sampling (VDPS) feature rasters the laser beam over a defined area of the sample. This distributes the laser energy, preventing localized heat buildup and is particularly useful for heterogeneous or sensitive samples. The rastering allows for an averaged spectrum over a larger area, mitigating heating effects.

Step 6: Implement Sample Preparation Techniques

For highly absorbing or heat-sensitive solid samples, sample preparation can be crucial for dissipating heat.

  • Creating a KBr Pellet: Dispersing the sample in a potassium bromide (KBr) matrix. KBr is transparent to the laser and has good thermal conductivity, which helps to draw heat away from the sample particles.

  • Preparing a Mull: Grinding the sample with a mulling agent (like Nujol or Fluorolube) to create a paste. This paste is then pressed between two KBr windows. The mulling agent helps to dissipate heat.

Step 7: Change Laser Wavelength

If your DXR3 system is equipped with multiple lasers, switching to a longer wavelength laser (e.g., from 532 nm to 785 nm) can sometimes reduce sample heating, as many colored samples absorb less at longer wavelengths. This can also help to mitigate fluorescence.

Data Presentation

The following tables provide illustrative data on the effects of different parameters on sample heating. Note: These values are examples and the actual effects are highly dependent on the specific properties of the sample.

Table 1: Laser Power vs. Estimated Temperature Increase for a Model Polymer

Laser Power at Sample (mW)Estimated Temperature Increase (°C)Observed Spectral Changes
1< 5No significant change
515 - 25Minor peak broadening
1040 - 60Significant peak broadening and red-shift
20> 100Sample degradation, appearance of new bands

Table 2: Objective Magnification vs. Laser Power Density

ObjectiveNumerical Aperture (NA)Approximate Spot Diameter (µm)Relative Power Density (at constant power)
10x0.25101x
50x0.753.39x
100x0.902.813x

Table 3: Qualitative Effect of Sample Properties on Heating

Sample PropertyEffect on HeatingRationale
Color Darker samples heat moreHigher absorption of laser energy.
Thermal Conductivity Lower conductivity increases heatingHeat is not efficiently dissipated from the laser spot.
Physical State Powders can be more sensitiveAir gaps between particles can act as insulators.

Experimental Protocols

Protocol 1: Preparation of a KBr Pellet for Raman Analysis

Objective: To disperse a solid sample in a KBr matrix to minimize sample heating and obtain a high-quality Raman spectrum.

Materials:

  • Heat-sensitive solid sample

  • Spectroscopy-grade potassium bromide (KBr) powder, dried

  • Agate mortar and pestle

  • Pellet press with a die

  • Spatula

Procedure:

  • Weigh approximately 1-2 mg of the solid sample and 150-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.

  • Transfer the sample and KBr to the agate mortar.

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to reduce scattering of the laser light.

  • Transfer the powder mixture into the pellet die.

  • Place the die in the hydraulic press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and mount it in the sample holder for Raman analysis.

Protocol 2: Preparation of a Nujol Mull for Raman Analysis

Objective: To prepare a heat-sensitive solid sample as a mull to reduce laser-induced heating.

Materials:

  • Heat-sensitive solid sample

  • Mulling agent (e.g., Nujol - mineral oil)

  • Two KBr windows

  • Agate mortar and pestle

  • Spatula

Procedure:

  • Place a small amount of the solid sample (a few milligrams) into the agate mortar.

  • Grind the sample into a very fine powder.

  • Add one to two drops of Nujol to the powdered sample.

  • Grind the mixture further until a uniform, thick paste (mull) is formed.

  • Using a spatula, transfer a small amount of the mull to the center of one KBr window.

  • Place the second KBr window on top of the first and gently press them together, spreading the mull into a thin, even film.

  • Mount the KBr window assembly in the sample holder for Raman analysis.

Logical Relationships and Signaling Pathways

Relationship between Experimental Parameters and Sample Heating

SampleHeating cluster_params Experimental Parameters cluster_props Sample Properties Laser Power Laser Power Laser Power Density Laser Power Density Laser Power->Laser Power Density Exposure Time Exposure Time Sample Heating Sample Heating Exposure Time->Sample Heating Objective Mag Objective Magnification Objective Mag->Laser Power Density Laser Wavelength Laser Wavelength Absorption Absorption Laser Wavelength->Absorption Absorption->Sample Heating Thermal Conductivity Thermal Conductivity Thermal Conductivity->Sample Heating Laser Power Density->Sample Heating Sample Damage Sample Damage Sample Heating->Sample Damage

Caption: Factors influencing sample heating and potential damage in Raman analysis.

References

OMNIC software data processing for noisy DXR3 spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for OMNIC Software. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for processing noisy DXR3 Raman spectra.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in DXR3 Raman spectra?

A1: Noise in Raman spectra can originate from several sources. The main types of noise encountered are:

  • Shot Noise: This is a fundamental type of noise related to the particle nature of light and follows Poisson statistics. It's proportional to the intensity of the signal, whether from Raman scattering or fluorescence.[1][2]

  • Read Noise: This electronic noise is introduced when the charge from the CCD detector is digitized to create the spectrum.[1][2]

  • Dark Noise: This is a random signal generated by the thermal activity within the CCD detector, even in the absence of light. Its impact is highly dependent on the detector's temperature and the acquisition time.[2][3]

  • Cosmic Rays: These are high-energy particles that can strike the CCD detector, causing sharp, narrow spikes in the spectrum that are not related to the sample's Raman signal.[4] The OMNIC software has features to automatically detect and remove these artifacts.[4]

  • Fluorescence: Many samples exhibit fluorescence when excited by the laser. This phenomenon is much more efficient than Raman scattering and results in a broad, sloping background that can obscure the sharper Raman peaks and contribute significantly to shot noise.[5][6]

  • Instrumental and Environmental Noise: This can include stray light reaching the detector or noise from electronic components.[6][7]

Q2: How can I identify the type of noise in my spectrum?

A2: Different noise sources have distinct appearances in a spectrum:

  • Random Noise: A fuzzy or "hairy" baseline and peaks are typically due to a combination of shot, read, and dark noise, resulting in a low signal-to-noise ratio (SNR).

  • Sharp Spikes: Isolated, very narrow, and intense peaks that appear randomly are almost always due to cosmic rays.

  • Broad, Sloping Baseline: A high, curving, or severely tilted baseline is a classic sign of sample fluorescence.[5]

Q3: Is it better to use a longer exposure time or acquire more exposures to reduce noise?

A3: The choice depends on the dominant noise source. For a quiet sample where read noise is the main contributor, using fewer, longer exposures is more effective at reducing noise for a given total measurement time.[1] However, for samples with a significant fluorescence background, the shot noise from that fluorescence becomes dominant, and the difference between the two approaches is less pronounced.[1] It's important to note that increasing exposure time or the number of exposures reduces noise but does not increase the Raman signal itself.[1] The DXR3 system's auto-exposure feature can automatically determine the optimal settings to achieve the best possible spectrum without saturating the detector.[1][8]

Troubleshooting Guides

Problem 1: My spectrum has sharp, narrow spikes.
Q: How do I remove cosmic rays from my DXR3 spectrum in OMNIC?

A: The DXR3 microscope, in conjunction with OMNIC software, is equipped to automatically handle cosmic ray artifacts during data collection.[4] The "Cosmic Ray Threshold" control in the Experiment Setup determines the rejection sensitivity.[9]

Experimental Protocol: Cosmic Ray Removal

  • In OMNIC, navigate to Collect -> Experiment Setup .

  • Go to the Collect tab.

  • Locate the "Cosmic Ray Threshold" setting (in older versions, this may be "Cosmic ray rejection").[9]

  • Ensure this feature is enabled and set to an appropriate threshold for your measurement. The software will then automatically detect and remove these spectral artifacts.

Problem 2: My spectrum has a fuzzy baseline and noisy peaks.
Q: How can I smooth my spectrum to reduce random noise?

A: OMNIC software offers Savitzky-Golay smoothing to reduce random noise.[10] This can be applied automatically or manually. However, be cautious, as aggressive smoothing can degrade spectral resolution and remove small, narrow sample peaks.[10] It is generally preferable to improve the data quality by increasing the number of scans during collection rather than relying heavily on smoothing.[10]

Experimental Protocol: Spectral Smoothing

  • Open your spectrum in the Spectra view.

  • Select the spectrum you wish to process.

  • Navigate to Process -> Smooth Spectrum .[10]

  • For Automatic Smoothing: Select Automatic . The software will apply a standard level of smoothing.[10]

  • For Manual Smoothing:

    • Select Savitzky-Golay .[10]

    • Manually set the "number of smooth points" to be used in the algorithm. A higher number of points results in a greater degree of smoothing.[10]

    • Click Save .

Smoothing ParameterDescriptionRecommendation
Automatic Smooth Applies a pre-determined Savitzky-Golay algorithm.Good for a quick, satisfactory result.[10]
Savitzky-Golay (Manual) Allows user to define the number of points for the moving window.Use with caution. Start with a low number of points and increase gradually to avoid distorting real peaks.[10]
Problem 3: My spectrum has a high, sloping, or curved baseline.
Q: How do I correct for a fluorescence background in my spectrum?

A: OMNIC provides tools for baseline correction to remove unwanted background signals, such as those from fluorescence.[11][12] An automatic correction is often sufficient, but manual correction is also available for more complex baselines.

Experimental Protocol: Baseline Correction

  • Select the spectrum you wish to correct.

  • Navigate to Process -> Baseline Correct .[11]

  • The software will typically apply an automatic correction. If the result is not satisfactory, you can adjust the parameters manually.

  • The software may use different algorithms, such as polynomial fitting, to estimate and subtract the baseline.[9][13]

Q: What can I do during data acquisition to minimize fluorescence?

A: Several strategies can be employed during the experiment to reduce fluorescence:

  • Change Laser Wavelength: Using a longer wavelength laser (e.g., 785 nm) can often reduce or eliminate fluorescence.[5][8]

  • Photobleaching: Expose the sample to the laser for a period before starting the data collection. This can sometimes "burn out" the fluorescent components. This can be done manually in live view or set as an automated step.[5][11]

  • Automated Fluorescence Correction: The DXR3 system has an automated fluorescence correction feature that can be enabled in the software.[8]

Data Acquisition: Best Practices for Noise Reduction

Optimizing data acquisition parameters is the most effective way to ensure high-quality, low-noise spectra.

ParameterRecommendation for Noise ReductionRationale
Laser Power Use the highest power possible without causing sample damage or heating.[11]Increases the Raman signal relative to the noise. Reduce power if you observe sample burning or heating.[5]
Exposure Time Increase exposure time.Allows more Raman photons to be collected, improving the signal-to-noise ratio, particularly when read noise is dominant.[1]
Number of Exposures Increase the number of exposures (scans).Averages out random noise fluctuations. This is a very effective way to improve data quality.[1]
Focus Use autofocus or carefully focus manually to maximize the Raman signal.[4][8]A well-focused laser ensures the most efficient collection of the Raman signal from the sample.
Aperture Use a larger aperture size.Increases the amount of scattered light reaching the detector, which can improve the signal.[11]
General Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing noise in your DXR3 spectra using OMNIC software.

G cluster_0 Step 1: Acquire & Inspect Spectrum cluster_1 Step 2: Identify Noise Type cluster_2 Step 3: Apply Correction cluster_3 Step 4: Re-acquire if Necessary start Acquire Spectrum on DXR3 inspect Visually Inspect Spectrum in OMNIC start->inspect noise_type What is the primary noise characteristic? inspect->noise_type cosmic Cosmic Ray Artifacts (Enable Auto-Removal in Exp. Setup) noise_type->cosmic Sharp Spikes fluorescence High/Sloping Baseline (Use Process > Baseline Correct) noise_type->fluorescence Broad, Sloping Background random_noise Fuzzy/Noisy Baseline (Use Process > Smooth Spectrum) noise_type->random_noise Low SNR / Random reacquire If noise persists, re-acquire data using optimized parameters (e.g., more scans, photobleaching) cosmic->reacquire fluorescence->reacquire random_noise->reacquire G cluster_processing OMNIC Processing Menu raw_spec Raw DXR3 Spectrum (High Noise) cosmic_removal 1. Cosmic Ray Removal (Often automatic during collection) raw_spec->cosmic_removal baseline_correction 2. Baseline Correction (Removes fluorescence) cosmic_removal->baseline_correction If baseline is sloped smoothing 3. Smoothing (Reduces random noise) baseline_correction->smoothing If baseline is fuzzy final_spec Processed Spectrum (Low Noise) smoothing->final_spec

References

DXR3 Raman Performance Verification & Diagnostics: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using the DXR3 Raman spectrometer. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring optimal instrument performance and reliable data acquisition.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is there no Raman signal, or why is the signal unexpectedly weak?

A1: A weak or absent Raman signal can stem from several factors, from simple setup oversights to more complex instrument issues. Follow this checklist to diagnose the problem:

  • Laser Status: Confirm that the laser keyswitch is in the "On" position.[1] Allow for a warm-up period of 1 to 15 minutes, depending on the laser type, to ensure stable output.[1]

  • Sample Focus: An out-of-focus sample is a primary cause of poor signal. Use the microscope video feed to ensure the laser is precisely focused on the area of interest on your sample.[1]

  • Sample Positioning: Ensure the sample is correctly placed on the stage and is not obstructing the objective lens.[1]

  • Instrument Settings:

    • Laser Power: The power may be set too low. Gradually increase the laser power, being careful not to damage the sample.[1][2]

    • Exposure Time: A short exposure time might not be sufficient to collect a strong signal. Increase the exposure time or the number of acquisitions.[1]

    • Aperture Selection: A smaller aperture opening can limit the signal. Select a larger aperture if appropriate for your experiment.[1]

  • Component Compatibility: Verify that the installed laser, grating, and filter are compatible with each other. The system software should check for this, but manual verification can be helpful.[3][4]

Q2: My spectrum has excessive noise or contains large, sharp spikes (cosmic rays). How can I improve the signal-to-noise ratio?

A2: Excessive noise can obscure your Raman peaks. Here are several strategies to mitigate noise and artifacts:

  • Cosmic Ray Rejection: The DXR3 system is equipped with an automated cosmic ray rejection algorithm.[5] Ensure this feature is enabled in the OMNICxi software.

  • Increase Signal Strength: A stronger Raman signal will inherently improve the signal-to-noise ratio. Refer to the steps in Q1 for enhancing your signal.

  • Detector Cooling: The instrument's detector needs to cool to its optimal operating temperature to minimize thermal noise. Allow at least 15 minutes for the detector to cool after powering on the instrument.[1] Ensure the vents on the instrument are not blocked and that the ambient room temperature is below 27°C (80°F).[1]

  • Smart Backgrounds: Utilize the "Smart Background" feature, which automatically accounts for the detector's dark current, improving spectral quality.[5]

  • Sample Focus: A poorly focused sample can lead to a noisy spectrum. Re-focus on the sample to maximize the Raman signal.[1]

Q3: The spectral baseline is severely tilted, curved, or shows a high offset. What is the cause and how can I correct it?

A3: A distorted baseline is often caused by sample fluorescence, which can be much stronger than the Raman scattering signal.

  • Change Excitation Laser: Fluorescence is wavelength-dependent. Switching to a longer wavelength laser (e.g., 785 nm) can often reduce or eliminate fluorescence.[1][2]

  • Photobleaching: Expose the sample to the laser for a period before collecting the spectrum. This can sometimes "burn out" the fluorescent species. This process, known as photobleaching, can be automated in the acquisition settings.[1]

  • Automated Fluorescence Correction: The DXR3 software includes an automated fluorescence correction feature. Ensure this is enabled in your data processing parameters.[5][6]

  • Baseline Correction: In the software, apply a baseline correction algorithm to your collected spectrum.[1]

  • Check Sample Substrate: The fluorescence may originate from your microscope slide or sample holder, not the sample itself. Collect a spectrum of the substrate alone to verify.[1]

Q4: The system is failing the Performance Verification (PV) test. What are the initial troubleshooting steps?

A4: A failed PV test indicates that the instrument is not performing to its specified standards.

  • Check Sample Focus: The polystyrene sample used for the PV test may be out of focus. Rerun the test, ensuring the focus is correct.[1]

  • Alignment and Calibration: If a wavelength accuracy test fails, the instrument requires alignment and calibration.[1] Run the "Align/Calibrate" routine from the software.

  • Alignment/Calibration Tool: Ensure the alignment/calibration tool is clean, positioned flat on the stage, and securely connected.[1]

  • Restart Procedure: If problems persist, perform a power cycle of both the computer and the instrument.[1] Turn off the power strip, wait a moment, turn it back on, and then restart the OMNICxi software.[1]

Performance Verification Parameters

For quantitative assessment of the DXR3 Raman spectrometer's performance, refer to the following key specifications.

Performance MetricSpecificationNotes
Spatial Resolution (X, Y axes) As fine as 540 nmMeasured with a 532 nm laser and 100x objective. Dependent on laser wavelength and objective used.[3][6]
Confocal Depth Resolution As fine as 1.7 µmOn an ideal sample.[6][7]
Spectral Range (Full) 3500 - 50 cm⁻¹Captured with a single CCD exposure to avoid stitching artifacts.[5][6]
Extended Spectral Range Up to 6,000 cm⁻¹Available for the 532 nm laser.[5][6]
Laser Power Regulation Active feedback systemEnsures consistent laser power at the sample, reported in 0.1 mW increments.[3][5]

Experimental Protocols

Protocol 1: Instrument Alignment and Calibration

This protocol should be performed periodically or when the system fails a wavelength accuracy test.[8]

Objective: To ensure accurate wavelength calibration and optimal instrument performance.

Methodology:

  • Access the Tool: From the OMNICxi software, navigate to the alignment and calibration tool.

  • Prepare the Stage: Remove any samples from the microscope stage.

  • Install Calibration Tool: Place the patented Alignment/Calibration Tool onto the stage. Ensure it lies flat and is secured by the stage clips. The tool connects automatically when installed.[9]

  • Focus on Pinhole: Using the 10x objective, bring the pinhole on the calibration tool into sharp focus. This is a critical step.[1]

  • Initiate Routine: Start the "Align/Calibrate" routine in the software. The system will use a standardized white light source and other internal standards to perform the alignment and calibration automatically.[3]

  • Completion: Once the routine is complete, the software will indicate the status. Remove the calibration tool and store it safely.

Protocol 2: Standard Sample Performance Verification (PV)

Objective: To verify the instrument's performance using a standard reference material.

Methodology:

  • Sample: Use a polystyrene standard, as it provides sharp, well-characterized Raman peaks.

  • Instrument Setup:

    • Power on the DXR3 and the computer. Allow the laser to warm up for at least 15 minutes.[1]

    • Launch the OMNICxi software.

  • Sample Placement: Place the polystyrene sample on the microscope stage.

  • Focus: Using the video feed, carefully focus the laser onto the surface of the polystyrene.

  • Acquisition Parameters: Set appropriate acquisition parameters (e.g., laser power, exposure time, number of scans). Use parameters known to give a good signal-to-noise ratio.

  • Data Acquisition: Collect the Raman spectrum of the polystyrene.

  • Data Analysis:

    • Compare the peak positions of your collected spectrum to the known, standard peak positions for polystyrene.

    • Assess the signal-to-noise ratio and overall spectral quality.

Diagnostic Workflows & Logic Diagrams

Below are diagrams illustrating common troubleshooting workflows.

G Troubleshooting Workflow: No/Weak Raman Signal start Start: No/Weak Signal Detected check_laser Is Laser Keyswitch 'On' and Warmed Up? start->check_laser check_focus Is Sample in Focus? check_laser->check_focus Yes solution_laser Turn on Laser and/or Wait for Warm-up (1-15 min). check_laser->solution_laser No check_settings Are Acquisition Settings (Power, Exposure) Adequate? check_focus->check_settings Yes solution_focus Adjust Stage Z-axis to Focus on Sample. check_focus->solution_focus No check_components Are Laser, Grating, and Filter Compatible? check_settings->check_components Yes solution_settings Increase Laser Power and/or Exposure Time. check_settings->solution_settings No solution_components Install Compatible Components. check_components->solution_components No contact_support Problem Persists. Contact Technical Support. check_components->contact_support Yes solution_laser->check_laser solution_focus->check_focus solution_settings->check_settings solution_components->check_components

Caption: Troubleshooting workflow for no or weak Raman signal.

G Troubleshooting Workflow: High Baseline/Fluorescence start Start: High Baseline or Fluorescence Observed enable_correction Enable Automated Fluorescence Correction? start->enable_correction try_photobleach Perform Photobleaching? enable_correction->try_photobleach Still High solution_correction Enable Correction in Software. enable_correction->solution_correction Try First spectrum_improved Spectrum Corrected. enable_correction->spectrum_improved Corrected change_laser Change to Longer Wavelength Laser (e.g., 785nm)? try_photobleach->change_laser Still High solution_photobleach Expose Sample to Laser Before Acquisition. try_photobleach->solution_photobleach Try Second try_photobleach->spectrum_improved Corrected check_substrate Is Substrate (Slide) Fluorescent? change_laser->check_substrate Still High solution_laser Install Longer Wavelength Laser. change_laser->solution_laser Try Third change_laser->spectrum_improved Corrected solution_substrate Use Non-Fluorescent Substrate. check_substrate->solution_substrate Yes check_substrate->spectrum_improved No solution_correction->enable_correction solution_photobleach->try_photobleach solution_laser->change_laser solution_substrate->check_substrate

Caption: Workflow for correcting high baseline due to fluorescence.

References

How to clean the DXR3 Raman Microscope objectives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for cleaning the objectives of the Thermo Scientific™ DXR3 Raman Microscope.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Raman signal is weak and noisy. Could the objective be the cause?

A1: Yes, a dirty objective is a common cause of weak or noisy Raman signals.[1] Contaminants such as dust, fingerprints, or residual sample on the objective lens can scatter or absorb the incoming laser light and the outgoing Raman scattered light, significantly reducing signal intensity. Before adjusting experimental parameters like laser power or acquisition time, always inspect and, if necessary, clean the objective.[1]

Q2: I am observing unusual, sharp peaks or a sloping, uneven baseline in my spectra. What could be the issue?

A2: These spectral artifacts can be caused by contamination on the microscope optics, particularly the objective.[2] Contaminants can fluoresce or have their own Raman signal, which will be collected along with the signal from your sample. A sloping or curved baseline is often indicative of fluorescence, which can be exacerbated by a dirty objective. If you see sharply focused debris in the video image, it is likely on an optical surface.

Q3: How often should I clean the microscope objectives?

A3: The frequency of cleaning depends on the usage and the laboratory environment. A good practice is to inspect the objective before each critical use. For routine lab use, cleaning may be required weekly or whenever contamination is suspected.[3] If you are using immersion oil, the objective must be cleaned immediately after each use.[3]

Q4: What happens if I use the wrong cleaning solvent or material?

A4: Using improper materials can cause permanent damage to the objective. Abrasive materials, like standard tissues (e.g., Kimwipes) or coarse cloths, can scratch the delicate anti-reflection coatings on the lens.[4] Harsh solvents, such as acetone, can dissolve the cements that hold the lens elements in place or damage painted components around the lens.[5] It is crucial to use only recommended, optical-grade materials and solvents.

Cleaning Materials & Solvents

Proper cleaning requires specific materials to avoid damaging the delicate optical components. The following table summarizes the recommended supplies for cleaning your DXR3 Raman Microscope objectives.

CategoryRecommended MaterialsNot Recommended
Dust Removal Pressurized, filtered nitrogen or air[6]Canned air dusters (may propel liquids)[7]
Bulb-style air blower[3]
Wiping Material Optical-grade lens paper (lint-free)[4][6]Standard laboratory wipes (e.g., Kimwipes)[4]
Lint-free cotton or polyester (B1180765) swabs[5]Paper towels, facial tissues
Cleaning Solvents Commercial optical/lens cleaning solution[6]Acetone (can damage lens cement)[5]
Spectroscopic-grade isopropyl alcoholBenzene, Toluene (toxic)[5]
Spectroscopic-grade ethanolWater (unless specified for water-soluble dirt)[5]
Personal Protection Powder-free glovesTalc-coated gloves[4]

Experimental Protocol: Objective Cleaning Procedure

This protocol outlines the standard procedure for safely cleaning a dry objective on the DXR3 Raman Microscope.

1.0 Preparation & Safety 1.1. Put on a pair of clean, powder-free gloves to prevent transferring oils from your fingers to the objective.[3] 1.2. Ensure you are working in a clean, draft-free area. 1.3. Power down the DXR3 microscope illuminator. It is not necessary to power down the entire system.

2.0 Inspection 2.1. Rotate the objective turret to bring the objective to a position where it is easily accessible. 2.2. Use a bright, external light source (like a desk lamp) to illuminate the front lens of the objective. 2.3. Visually inspect the lens for dust, smudges, or other contaminants. For a magnified view, you can look through a removed eyepiece held backward, like a jeweler's loupe.[8]

3.0 Cleaning: Dust & Particulate Removal 3.1. Hold the nozzle of a bulb blower or pressurized filtered air/nitrogen source at an angle a few inches from the objective lens.[3] 3.2. Gently blow away any loose dust and particles.[6][7] Never wipe a dry lens, as this can drag abrasive dust particles across the surface and cause scratches.[4]

4.0 Cleaning: Smudges & Oily Residue 4.1. If smudges or oily residue remain, solvent cleaning is necessary. 4.2. Take a fresh sheet of optical-grade lens paper and fold it to create a pointed tip. Do not touch the part of the paper that will make contact with the lens. 4.3. Apply a small drop of an approved optical cleaning solvent (e.g., spectroscopic-grade isopropyl alcohol or ethanol) to the tip of the lens paper. The paper should be damp, not saturated.[3] An excess of solvent can flow around the lens and dissolve the cement holding the optical elements.[5] 4.4. Gently place the damp tip at the center of the objective lens. 4.5. With very light pressure, wipe the lens in a single, continuous spiral motion from the center to the outer edge.[3] This action pulls contaminants away from the center of the optic. 4.6. Discard the used lens paper immediately. Never reuse a piece of lens paper.[4] 4.7. Take a new, dry piece of lens paper and, using the same center-to-edge spiral motion, gently wipe the lens to remove any residual solvent. 4.8. Re-inspect the objective as described in section 2.0. Repeat the solvent cleaning step with fresh lens paper if necessary.

Logical Workflow Diagram

The following diagram illustrates the decision-making process and workflow for cleaning a DXR3 Raman Microscope objective.

G Start Start: Weak Signal or Visible Contamination Inspect Step 1: Inspect Objective (Use external light source) Start->Inspect IsDust Is only loose dust visible? Inspect->IsDust Blow Step 2: Use Air Blower (Filtered Air/Nitrogen) IsDust->Blow Yes SolventClean Step 3: Solvent Cleaning (Lens paper + Isopropanol/Ethanol) IsDust->SolventClean No (Smudges/Oily Residue) ReInspect1 Re-Inspect Objective Blow->ReInspect1 IsClean1 Is objective clean? ReInspect1->IsClean1 IsClean1->SolventClean No End End: Objective is Clean IsClean1->End Yes Wipe Wipe from center to edge in a spiral motion SolventClean->Wipe ReInspect2 Re-Inspect Objective Wipe->ReInspect2 IsClean2 Is objective clean? ReInspect2->IsClean2 IsClean2->End Yes Consult Consult Technical Support or Senior Lab Member IsClean2->Consult No

References

Resolving focusing issues with the DXR3 Raman Microscope

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve focusing issues with the DXR3 Raman Microscope.

Troubleshooting Focusing Issues

A properly focused laser is critical for acquiring high-quality Raman spectra. Focusing problems can manifest as a weak or non-existent Raman signal, poor spatial resolution, or blurry chemical images. The following guide provides a systematic approach to identifying and resolving common focusing issues.

Initial Checks & Solutions

Before proceeding to more complex troubleshooting, ensure the following basic checks are performed:

  • Sample Placement: Verify that the sample is correctly positioned on the microscope stage and directly under the objective lens.[1]

  • Objective Selection: Confirm that the desired objective is selected in the software and physically rotated into position.[1]

  • Video Focus: Switch to video mode and use the Z-axis controller to bring the sample surface into sharp focus.[2]

  • Illumination: Ensure the microscope's illumination is on and adjusted to an appropriate level to visualize the sample.

  • Sample-Objective Distance: Be cautious when bringing the objective close to the sample to avoid collision.[1]

Systematic Troubleshooting Workflow

If initial checks do not resolve the focusing issue, follow the workflow below. This process will help you systematically diagnose and address the problem.

G start Start: Focusing Issue Identified check_signal Is there a Raman signal? start->check_signal no_signal No Signal or Very Weak Signal check_signal->no_signal No weak_signal Weak Signal or Poor Resolution check_signal->weak_signal Yes check_laser Check Laser Status: - Is the laser on? - Is the shutter open? - Is the laser power adequate? no_signal->check_laser laser_off Turn on laser, open shutter, or increase power. check_laser->laser_off No check_sample_focus Re-check Sample Focus: - Use video mode to focus on the sample surface. - Ensure the sample is not transparent or highly reflective, causing focus challenges. check_laser->check_sample_focus Yes laser_off->check_laser sample_issue Adjust sample or use a different sample area. check_sample_focus->sample_issue No run_alignment Perform System Alignment & Calibration check_sample_focus->run_alignment Yes sample_issue->check_sample_focus end Focusing Issue Resolved run_alignment->end check_aperture Check Aperture Settings: - Is the correct aperture selected (pinhole vs. slit)? - Is the aperture size appropriate for the desired resolution and signal level? weak_signal->check_aperture adjust_aperture Adjust aperture settings. Consider a larger aperture for a stronger signal. check_aperture->adjust_aperture No check_objective_cal Verify Objective Calibration: - Is the correct objective calibration loaded in the software? check_aperture->check_objective_cal Yes adjust_aperture->check_aperture check_objective_cal->run_alignment Yes calibrate_objective Calibrate the objective. check_objective_cal->calibrate_objective No calibrate_objective->check_objective_cal

Troubleshooting workflow for DXR3 focusing issues.

Frequently Asked Questions (FAQs)

Q1: I don't see any Raman signal in the live display. What should I do?

A1:

  • Check Laser and Shutter: Ensure the laser is turned on in the software and that the laser shutter is open.[1]

  • Verify Sample Focus: Use the video mode to confirm that your sample is in focus under the objective.[2]

  • Increase Laser Power: If the laser power is too low, you may not detect a signal. Gradually increase the laser power, being careful not to damage your sample.[1]

  • Check Sample Properties: The sample itself may not be Raman active. Test the system with a known standard, such as a silicon wafer, to confirm the instrument is functioning correctly.[1]

  • Alignment and Calibration: If the above steps do not work, the instrument may require alignment and calibration.

Q2: My Raman image appears blurry or has poor spatial resolution. How can I improve it?

A2:

  • Objective and Calibration: Ensure the correct objective is selected and that the corresponding video calibration is loaded in the software. An incorrect calibration can lead to inaccurate mapping.[3]

  • Aperture Selection: For high spatial resolution, a smaller confocal pinhole aperture (e.g., 25 µm) is recommended. Be aware that this will reduce signal intensity.[4]

  • Pixel Size: In the imaging software, decrease the image pixel size for a higher resolution map.[2]

  • Sample Flatness: An uneven sample surface can cause different areas to be out of focus. If possible, use a flatter sample or a region of the sample that is more uniform. The DXR3xi model has an autofocus feature to track uneven surfaces.[5]

Q3: What is the Autofocus feature and how does it work?

A3: The DXR3 Raman Microscope is equipped with an autofocus feature that automatically adjusts the focus to maximize the Raman signal intensity from the sample.[6][7] This is particularly useful for ensuring optimal signal collection and for mapping uneven surfaces. The system iteratively adjusts the Z-stage position to find the point of maximum Raman scatter.

Q4: When should I perform an alignment and calibration?

A4: An alignment and calibration should be performed periodically to ensure optimal instrument performance.[2] It is also recommended to perform this procedure if you are consistently experiencing focusing issues, low signal intensity, or if you have recently changed any of the "Smart" components like lasers, filters, or gratings.[4][6]

Q5: I'm getting an "Align/Calibrate" error message. What does it mean?

A5: This error indicates that the alignment and calibration process failed. Common causes include:

  • The alignment/calibration tool's pinhole was not in focus before starting the procedure.[1]

  • The alignment/calibration tool is dirty or misaligned on the stage.[1]

  • The incorrect objective (typically the 10x objective is used for this procedure) is not in position.[1]

  • A component like a laser, filter, or grating is not correctly installed.[2]

Quantitative Data on Focusing Parameters

The choice of focusing-related parameters, particularly the confocal aperture, involves a trade-off between signal intensity and spectral/spatial resolution. The following table summarizes these relationships. Note that the optimal settings will depend on the specific sample and experimental goals.

ParameterSettingEffect on Signal IntensityEffect on Spectral/Spatial ResolutionTypical Use Case
Confocal Aperture Small Pinhole (e.g., 25 µm)DecreasedIncreasedHigh-resolution mapping, depth profiling, rejection of out-of-focus fluorescence.[4]
Large Pinhole (e.g., 50 µm)IncreasedSlightly DecreasedGeneral purpose, when a balance between signal and resolution is needed.[4]
Slit ApertureHighestLower (compared to pinhole)When maximizing signal from a weak scatterer is the priority and high confocality is not required.
Objective Magnification Low (e.g., 10x, 20x)Larger spot size, potentially more signal from bulkLower spatial resolutionBulk analysis, initial sample survey.
High (e.g., 50x, 100x)Smaller spot size, less signal from bulkHigher spatial resolutionHigh-resolution mapping of small features.[8]

Experimental Protocols

Protocol 1: Best Practices for Manual Sample Focusing

This protocol outlines the standard procedure for bringing a sample into focus manually.

Methodology:

  • Sample Loading: Place the sample slide or holder securely on the microscope stage.

  • Select Low Magnification: Start with a low magnification objective (e.g., 10x) to easily locate the area of interest.

  • Engage Video Mode: Open the video view in the software.

  • Coarse and Fine Focus: Use the Z-axis controller on the microscope to bring the sample into focus. Begin with the coarse adjustment to get the sample surface into the focal plane, then use the fine adjustment to achieve a sharp image.

  • Navigate to Region of Interest: Use the X and Y stage controls to move to the specific area of the sample you wish to analyze.

  • Switch to Higher Magnification: If higher resolution is required, switch to a higher magnification objective (e.g., 50x or 100x).

  • Fine Refocus: After changing objectives, minor refocusing with the fine adjustment knob will likely be necessary.

  • Optimize Illumination: Adjust the brightfield illumination to ensure the sample features are clearly visible without being washed out.

Protocol 2: Checklist for Performing System Alignment and Calibration

A successful alignment and calibration is crucial for resolving many focusing-related issues. This protocol provides a checklist to ensure the procedure is performed correctly.

Methodology:

  • Prerequisites:

    • Ensure the instrument has been powered on and the laser has warmed up for at least 15 minutes.[1]

    • Remove any samples from the microscope stage.

  • Install Alignment/Calibration Tool:

    • Place the alignment/calibration tool flat on the microscope stage and secure it with the stage clips.[1]

    • Connect the tool's cable to the instrument.

  • Select Correct Objective:

    • Ensure the 10x objective is rotated into position and fully engaged.[1]

  • Focus on the Pinhole:

    • In the software's video mode, use the Z-axis controls to bring the pinhole of the alignment/calibration tool into sharp focus. This is a critical step for a successful calibration.[1]

  • Initiate Alignment and Calibration:

    • In the OMNIC software, navigate to the alignment and calibration routine.

    • Follow the on-screen prompts to start the automated procedure. The software will control the instrument to perform spectrograph, laser, and intensity calibrations.[6]

  • Review Results:

    • Upon completion, the software will indicate whether the alignment and calibration were successful.

    • If the process fails, refer to the "Align/Calibrate" error message FAQ (Q5) and the troubleshooting workflow.

References

Advanced Data Analysis for DXR3 Raman Imaging: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing advanced data analysis techniques with the Thermo Scientific™ DXR3 Raman Imaging Microscope. The following sections detail solutions to common challenges encountered during data processing and analysis, with a focus on Principal Component Analysis (PCA) and Vertex Component Analysis (VCA).

Frequently Asked Questions (FAQs) & Troubleshooting

Data Preprocessing

Q1: My Raman image has bright, single-pixel artifacts. What are they and how can I remove them?

A1: These artifacts are likely cosmic rays, which are high-energy particles that can strike the CCD detector and create spurious signals.[1] It is crucial to remove them before further analysis as they can significantly impact the results of multivariate analyses.[2]

  • Recommended Solution: Most Raman software, including Thermo Scientific™ OMNIC™xi, has built-in cosmic ray removal filters. These often utilize median filtering or more advanced algorithms that identify and remove sharp, narrow peaks characteristic of cosmic rays.[2] For challenging cases, some algorithms use a nearest-neighbor comparison to identify and replace affected pixels.[3]

Q2: My Raman spectra have a high, sloping background. How can I correct this?

A2: This sloping background is often due to fluorescence from the sample or substrate.[4] Baseline correction is essential to isolate the Raman scattering signal for accurate analysis.[5][6]

  • Recommended Solution: OMNIC™xi and other analysis software offer various baseline correction algorithms. Common methods include polynomial fitting (e.g., modified polynomial fitting or "ModPoly"), wavelet transforms, and asymmetric least squares (ALS).[7][8] For many applications, an automated asymmetric least squares (AsLS) algorithm provides robust and consistent baseline correction.[2] It is important to perform baseline correction before normalization.[9]

Q3: The overall intensity of my Raman map is inconsistent across the imaged area. How should I address this?

A3: Intensity variations can arise from factors like uneven sample surfaces, variations in laser focus, or sample-to-sample differences. Normalization is a crucial step to compensate for these effects and allow for more accurate comparison of spectra.[10]

  • Recommended Solution: Several normalization methods are available. Common approaches include normalizing to a specific peak that is known to be constant across the sample, or vector normalization (e.g., Standard Normal Variate - SNV) which scales each spectrum.[10] The choice of normalization method can impact the results of subsequent PCA, so it's important to be consistent.[11]

Principal Component Analysis (PCA)

Q4: What is Principal Component Analysis (PCA) and why is it useful for Raman imaging?

A4: PCA is a multivariate statistical technique that reduces the dimensionality of large datasets, like those from Raman imaging, into a smaller number of uncorrelated variables called principal components (PCs).[12] Each PC represents a portion of the total variance in the data. By examining the first few PCs, which capture the most significant variance, you can often identify the primary chemical components and their spatial distribution within the sample.[2][13]

Q5: I've performed PCA on my Raman image data in OMNIC™xi, but I'm not sure how to interpret the results.

A5: The primary outputs of a PCA are score plots and loading plots.

  • Score Plots: These plots show the distribution of the spectra (and thus the pixels in your image) in the new PC space. Pixels with similar chemical compositions will cluster together in the score plot.[14] By color-coding these clusters, you can generate a chemical image that shows the spatial distribution of different components.

  • Loading Plots: The loading for each PC is a spectrum that indicates which Raman bands are contributing most significantly to that component.[15] Positive peaks in a loading plot correspond to positive scores, and negative peaks correspond to negative scores. By comparing the loading plots to reference spectra of pure components, you can often identify the chemical species represented by each principal component.[15]

Q6: The first principal component (PC1) in my analysis seems to only represent the baseline or overall intensity variations. Is this normal?

A6: Yes, this is a common occurrence. The first principal component often captures the largest source of variance in the data, which can be related to baseline fluctuations or overall signal intensity differences rather than specific chemical variations.[16] Subsequent PCs (PC2, PC3, etc.) are then more likely to represent the chemical differences between components in your sample. It is important to examine several PCs to fully understand the chemical composition of your sample.

Q7: How many principal components should I use for my analysis?

A7: The number of principal components to retain depends on the complexity of your sample and the amount of variance you want to explain. A scree plot, which shows the percentage of variance explained by each successive PC, can be a helpful tool.[17] Often, the "elbow" of the scree plot indicates a point of diminishing returns, where subsequent PCs explain very little of the remaining variance. In many pharmaceutical applications, the first 2-3 PCs can explain a large portion of the spectral variance.[14]

Vertex Component Analysis (VCA)

Q8: What is Vertex Component Analysis (VCA) and how does it differ from PCA?

A8: VCA is another dimensionality reduction technique used for hyperspectral data analysis. Unlike PCA, which seeks to explain the maximum variance in the data, VCA assumes that the observed spectra are linear combinations of a small number of "pure" endmember spectra.[16] The goal of VCA is to identify these endmember spectra, which correspond to the vertices of a simplex that encloses the data. A key advantage of VCA is that the resulting endmember spectra are physically meaningful and can often be directly interpreted as the spectra of the pure chemical components in the sample.[18]

Q9: When should I choose VCA over PCA for my Raman imaging data?

A9: VCA can be particularly useful when you expect your sample to be composed of a mixture of distinct, pure components and you are interested in extracting their individual spectra. PCA, on the other hand, is a more general exploratory tool that can be effective even when distinct pure components are not present. For pharmaceutical tablets, where distinct APIs and excipients are mixed, VCA can be a powerful tool for identifying and mapping these components.[1]

Q10: I am having trouble finding a VCA option in my OMNIC™xi software. Is it available?

A10: While OMNIC™xi has powerful tools for multivariate analysis, including PCA and Multivariate Curve Resolution (MCR), a dedicated, user-facing VCA function may not be explicitly available in all versions.[7][10] However, the principles of identifying pure components are central to other methods like MCR. If you need to perform VCA, you may need to export your hyperspectral data to a third-party analysis software package that supports VCA.

Q11: How can I export my Raman imaging data from OMNIC™xi for analysis in other software?

A11: OMNIC™xi allows for the exporting of data in various formats. You can typically export the hyperspectral data cube as a file format that can be read by other programs, such as a .csv or a format compatible with MATLAB or Python.[19] The exact export options can be found in the file or data menu of the software.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the performance of different data analysis techniques.

Table 1: Comparison of Baseline Correction Methods

MethodRoot Mean Square Error (RMSE)Peak Preservation Rate
Iterative Polynomial FittingHigher0.66 - 0.78
Asymmetric Least Squares (airPLS)Lower0.72 - 0.92
Convolutional Autoencoder (CAE+)Lowest~1.00

Data adapted from a study on simulated and experimental Raman spectra. Lower RMSE and a peak preservation rate closer to 1.00 indicate better performance.[4][6]

Table 2: Typical Variance Explained by Principal Components in Pharmaceutical Tablet Analysis

Principal ComponentPercentage of Variance ExplainedCumulative Variance Explained
PC157%57%
PC229%86%
PC35%91%

This is an example from a study on commercial painkillers and illustrates that the first few principal components often capture a majority of the spectral variance.[14]

Experimental Protocols & Methodologies

General Workflow for Advanced Data Analysis of DXR3 Raman Imaging Data

This workflow outlines the key steps for analyzing hyperspectral Raman data, from initial data acquisition to the generation of chemical images using multivariate analysis.

DataAnalysisWorkflow cluster_acquisition Data Acquisition cluster_preprocessing Data Preprocessing cluster_analysis Multivariate Analysis cluster_visualization Visualization & Interpretation acquire_data Acquire Raman Image (DXR3 with OMNIC™xi) cosmic_ray Cosmic Ray Removal acquire_data->cosmic_ray baseline Baseline Correction cosmic_ray->baseline normalize Normalization baseline->normalize pca Principal Component Analysis (PCA) normalize->pca vca Vertex Component Analysis (VCA) normalize->vca scores_loadings Analyze Scores & Loadings pca->scores_loadings component_spectra Extract Component Spectra vca->component_spectra chemical_image Generate Chemical Image scores_loadings->chemical_image component_spectra->chemical_image

General workflow for Raman imaging data analysis.
Detailed Methodology for Principal Component Analysis (PCA)

This protocol provides a more detailed breakdown of the steps involved in performing a PCA on your DXR3 Raman imaging data.

PCADetailedWorkflow start Start with Preprocessed Hyperspectral Data Cube mean_center Mean Center the Data start->mean_center covariance Calculate Covariance Matrix mean_center->covariance eigen Calculate Eigenvectors & Eigenvalues covariance->eigen select_pcs Select Principal Components (e.g., using a scree plot) eigen->select_pcs interpret_loadings Interpret Loading Plots (Identify Chemical Signatures) eigen->interpret_loadings project_data Project Data onto Selected PCs (Calculate Scores) select_pcs->project_data generate_images Generate Score Images (Chemical Distribution Maps) project_data->generate_images interpret_loadings->generate_images end End Analysis generate_images->end

Step-by-step PCA methodology for Raman data.
Logical Relationship of Preprocessing Steps

The order of preprocessing steps is critical for obtaining accurate results. The following diagram illustrates the recommended sequence.

PreprocessingOrder raw_data Raw Raman Data cosmic_ray Cosmic Ray Removal raw_data->cosmic_ray 1. Remove Artifacts baseline Baseline Correction cosmic_ray->baseline 2. Remove Background normalization Normalization baseline->normalization 3. Standardize Intensity analysis Ready for Multivariate Analysis normalization->analysis

References

Validation & Comparative

DXR3 Raman Microscope vs. FTIR Spectroscopy: A Comparative Guide for Polymer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with polymers, selecting the optimal analytical technique is crucial for accurate characterization, quality control, and formulation development. Both the Thermo Scientific™ DXR3 Raman Microscope and Fourier Transform Infrared (FTIR) spectroscopy are powerful vibrational spectroscopy techniques that provide detailed molecular information. However, they operate on different principles and offer distinct advantages and limitations for polymer analysis. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in selecting the most suitable instrument for your specific application.

At a Glance: Key Performance Differences

The choice between the DXR3 Raman Microscope and FTIR spectroscopy often depends on the specific analytical need, such as the required spatial resolution, the nature of the polymer, and the presence of additives or contaminants. The following table summarizes the key quantitative performance metrics for each technique in the context of polymer analysis.

FeatureThermo Scientific™ DXR3 Raman MicroscopeFTIR Spectroscopy (with ATR microscopy)
Spatial Resolution As fine as 540 nm~5 µm to 20 µm[1][2]
Spectral Resolution Down to 2 cm⁻¹Typically 0.5 to 4 cm⁻¹[3]
Limit of Detection Capable of detecting microscopic inclusions and defects[4]. For polystyrene particles, LOD ranges from 5.11 × 10⁸ particles/mL (for 1000 nm particles) to 1.80 × 10¹² particles/mL (for 50 nm particles) in aqueous suspension[5][6].Approximately 1-2% for contaminants with significantly different infrared spectra from the base polymer[7].
Data Acquisition Speed Rapid, with real-time preview and optimized for fast mapping[4][8][9].Typically fast, with spectra collected in under a minute[3][10].
Sample Preparation Minimal to none for most samples. Non-contact analysis is possible[9][11].Often requires sample preparation, such as creating thin films or ensuring good contact for Attenuated Total Reflectance (ATR)[3].
Sensitivity to Functional Groups Excellent for non-polar bonds (e.g., C-C, C=C, S-S) and symmetric vibrations. Good for identifying polymer backbones and crystallinity.Excellent for polar functional groups (e.g., C=O, O-H, N-H) and asymmetric vibrations. Strong for identifying functional groups in polymers[12].
Fluorescence Interference Can be a significant issue, though it can be mitigated with different laser wavelengths and automated correction features.Not affected by fluorescence.

Fundamental Principles and Experimental Workflows

To better understand the practical application of each technique, it is essential to grasp their fundamental principles and typical experimental workflows.

Thermo Scientific™ DXR3 Raman Microscope

Raman spectroscopy is a light scattering technique. When a laser interacts with a sample, a small fraction of the scattered light is shifted in energy due to the vibrational modes of the molecules. This energy shift provides a unique spectral fingerprint of the material. The DXR3 Raman Microscope is a high-performance, integrated system designed for rapid and reliable Raman analysis with advanced imaging capabilities.[13]

DXR3_Raman_Workflow cluster_prep Sample Preparation (Minimal) cluster_instrument DXR3 Raman Microscope cluster_analysis Data Analysis Sample_Placement Place sample on microscope stage Laser_Excitation Excite sample with laser Sample_Placement->Laser_Excitation Scattered_Light_Collection Collect scattered light Laser_Excitation->Scattered_Light_Collection Raman_Shift_Analysis Analyze Raman shift Scattered_Light_Collection->Raman_Shift_Analysis Spectral_Identification Identify polymer from spectral library Raman_Shift_Analysis->Spectral_Identification Chemical_Imaging Generate chemical image of polymer distribution Raman_Shift_Analysis->Chemical_Imaging

DXR3 Raman Microscope experimental workflow.
FTIR Spectroscopy

FTIR spectroscopy is an absorption technique. An infrared source emits light that is passed through an interferometer and then interacts with the sample. Molecules in the sample absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum of absorption versus frequency provides information about the chemical composition of the sample.

FTIR_Workflow cluster_prep Sample Preparation cluster_instrument FTIR Spectrometer cluster_analysis Data Analysis Sample_Prep Prepare sample (e.g., thin film, ATR contact) Sample_Interaction IR light interacts with sample Sample_Prep->Sample_Interaction IR_Source Infrared radiation source IR_Source->Sample_Interaction Detector Detect transmitted/reflected light Sample_Interaction->Detector Fourier_Transform Perform Fourier Transform Detector->Fourier_Transform Spectral_Analysis Analyze absorption spectrum Fourier_Transform->Spectral_Analysis Polymer_Identification Identify polymer and functional groups Spectral_Analysis->Polymer_Identification

FTIR Spectroscopy experimental workflow.

Detailed Experimental Protocols

To provide a practical understanding of how to conduct polymer analysis using these techniques, detailed experimental protocols for common applications are provided below.

Protocol 1: Identification of an Unknown Polymer using DXR3 Raman Microscope

Objective: To identify the chemical composition of an unknown polymer sample.

Materials:

  • Unknown polymer sample

  • Microscope slide

  • Thermo Scientific™ DXR3 Raman Microscope with OMNIC™ software

Procedure:

  • Sample Placement: Place a small portion of the unknown polymer sample onto a clean microscope slide and position it on the microscope stage.

  • Focusing: Use the brightfield illumination and the microscope optics to bring the sample into focus. Select a representative area for analysis.

  • Laser Selection and Power: Choose an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence. Adjust the laser power to obtain a good signal without damaging the sample.

  • Data Acquisition:

    • Set the acquisition parameters in the OMNIC™ software, including exposure time and number of accumulations. A typical starting point is a 1-10 second exposure with 2-5 accumulations.

    • Enable auto-fluorescence correction if necessary.

    • Acquire the Raman spectrum.

  • Data Analysis:

    • The OMNIC™ software will display the acquired spectrum.

    • Use the spectral library search function to compare the acquired spectrum against a database of known polymer spectra.

    • A high-quality match will provide the identification of the unknown polymer.

Protocol 2: Analysis of a Polymer Blend using FTIR-ATR

Objective: To identify the components of a polymer blend.

Materials:

Procedure:

  • ATR Crystal Cleaning: Clean the surface of the diamond ATR crystal with a soft cloth dampened with isopropanol to remove any residues.

  • Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small, flat piece of the polymer blend sample directly onto the ATR crystal. Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[3]

  • Data Acquisition:

    • Set the desired spectral resolution (e.g., 4 cm⁻¹) and the number of scans (e.g., 32-64 scans).

    • Collect the FTIR spectrum of the sample.

  • Data Analysis:

    • The resulting spectrum will show absorption bands corresponding to the functional groups of the polymers in the blend.

    • Use spectral subtraction or deconvolution techniques to separate the spectra of the individual components.

    • Compare the resulting spectra to a polymer library to identify the constituent polymers.

Logical Relationships in Polymer Analysis

The decision-making process for selecting the appropriate technique involves considering the sample properties and the analytical goals.

Technique_Selection Start Start: Polymer Analysis Requirement Spatial_Resolution High Spatial Resolution (< 5 µm) Needed? Start->Spatial_Resolution Sample_Type Analysis of Non-polar Bonds / Carbon Backbone? Spatial_Resolution->Sample_Type No DXR3_Raman Use DXR3 Raman Microscope Spatial_Resolution->DXR3_Raman Yes Functional_Group Focus on Polar Functional Groups? Sample_Type->Functional_Group No Sample_Type->DXR3_Raman Yes Fluorescence Is Sample Highly Fluorescent? Fluorescence->DXR3_Raman No (with mitigation) FTIR Use FTIR Spectroscopy Fluorescence->FTIR Yes Functional_Group->Fluorescence No Functional_Group->FTIR Yes

Decision-making for polymer analysis technique.

Conclusion

Both the Thermo Scientific™ DXR3 Raman Microscope and FTIR spectroscopy are indispensable tools for polymer analysis, each offering unique strengths. The DXR3 Raman Microscope excels in applications requiring high spatial resolution, minimal sample preparation, and analysis of non-polar molecular structures.[9][11] It is particularly well-suited for identifying microscopic contaminants, analyzing polymer blends on a micro-scale, and characterizing polymer crystallinity.

Conversely, FTIR spectroscopy is a robust and versatile technique, especially powerful for identifying polar functional groups and when extensive spectral libraries are beneficial for unknown identification.[7][12] The use of an ATR accessory simplifies the analysis of many polymer samples.

Ultimately, the choice between the DXR3 Raman Microscope and FTIR spectroscopy will be dictated by the specific requirements of the analysis. In many cases, the two techniques are complementary, and their combined use can provide a more comprehensive understanding of complex polymer systems.

References

DXR3 Raman vs. XRD: A Comparative Guide for Crystallinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of a material's crystallinity is a critical parameter in pharmaceutical development and materials science, influencing properties such as solubility, bioavailability, stability, and mechanical strength. Two of the most powerful and widely adopted analytical techniques for this purpose are Raman spectroscopy, particularly with the Thermo Scientific™ DXR3 Raman Microscope, and X-ray Diffraction (XRD). This guide provides an objective comparison of these techniques for crystallinity studies, supported by experimental data and detailed methodologies.

At a Glance: DXR3 Raman vs. XRD for Crystallinity

FeatureDXR3 Raman SpectroscopyX-ray Diffraction (XRD)
Principle Inelastic scattering of monochromatic light due to molecular vibrations. Changes in vibrational modes reflect changes in the crystalline lattice.Diffraction of X-rays by the ordered atomic planes within a crystalline structure, governed by Bragg's Law.
Information Provided Chemical specificity, polymorphic form identification, degree of crystallinity, molecular structure.Crystal structure, phase identification, degree of crystallinity, crystallite size, lattice strain.
Measurement Speed Typically rapid, with spectra acquired in seconds to minutes.[1]Can be slower, often requiring several minutes to hours for high-quality data acquisition, though modern systems are faster.[2]
Sample Preparation Minimal to none.[1] Can analyze samples through glass or polymer packaging.[3]Generally requires grinding the sample into a fine powder to ensure random orientation of crystallites.[4]
Sample Volume Small, with a laser spot size that can be as small as a few micrometers.[5]Typically requires a larger sample volume (milligrams to grams) to obtain a good signal-to-noise ratio.
Spatial Resolution High, with confocal microscopy enabling analysis of small features and depth profiling. The DXR3 offers spatial resolution better than 1 µm.[6]Generally a bulk analysis technique with lower spatial resolution.
Sensitivity to Amorphous Content High. Can detect low levels of amorphous or crystalline content. FT-Raman has been shown to detect down to 1% of either phase.[7]Can be less sensitive to low levels of amorphous content, as the amorphous halo can be broad and weak.
Limit of Detection (LOD) for Crystallinity Can be very low. A study using transmission Raman spectroscopy demonstrated an LOD of 0.9% w/w for crystalline API in an amorphous dispersion, noted as being well below typical XRD LODs.[2]The general detection guideline for crystalline materials was historically around 10 wt.%, though modern instruments have improved this.[8] One study showed a limit of quantification of 2.02% (w/w) for a crystalline polymorph.[4]
Potential Interferences Fluorescence from the sample or impurities can mask the Raman signal.[9]Preferred orientation of crystallites can affect peak intensities and quantification.[10] Sample transparency to X-rays can be a factor.
Data Analysis Analysis of peak shifts, widths, and intensities. Chemometric methods are often used for quantitative analysis.Analysis of peak positions, intensities, and widths. Rietveld refinement and other methods are used for quantification.

Experimental Protocols

DXR3 Raman Spectroscopy for Crystallinity Analysis

The Thermo Scientific™ DXR3 Raman Microscope allows for straightforward and rapid analysis of crystallinity. The general procedure is as follows:

  • Sample Preparation: In most cases, no special sample preparation is required. Samples can be powders, solids, films, or suspensions and can often be analyzed directly in their containers (e.g., vials, well plates).[7]

  • Instrument Setup:

    • Turn on the DXR3 Raman Microscope and the accompanying software (e.g., Thermo Scientific™ OMNIC™).

    • Select the appropriate laser excitation wavelength. Common choices include 532 nm, 633 nm, and 785 nm. The selection depends on the sample to minimize fluorescence and maximize the Raman signal.[6]

    • Choose the appropriate objective lens to focus the laser on the sample.

  • Data Acquisition:

    • Place the sample on the microscope stage.

    • Use the live view to locate the area of interest.

    • Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. It is crucial to use a laser power that does not induce thermal changes in the sample.[11]

    • Acquire the Raman spectrum. For heterogeneous samples, mapping or multiple point analysis can be performed to assess the uniformity of crystallinity.

  • Data Analysis:

    • Identify the Raman bands that are sensitive to crystallinity. Crystalline materials typically exhibit sharper and sometimes shifted Raman peaks compared to their amorphous counterparts.[12]

    • For quantitative analysis, a calibration curve can be created using standards with known crystallinity. The ratio of the intensity of a crystalline peak to an amorphous peak or a reference peak is often used.[7]

    • Alternatively, chemometric methods such as Partial Least Squares (PLS) can be employed to build a quantitative model.

X-ray Diffraction (XRD) for Crystallinity Analysis

XRD is a well-established technique for determining the degree of crystallinity. A typical experimental protocol is as follows:

  • Sample Preparation:

    • The sample is typically ground into a fine powder (ideally <10 µm) to ensure random orientation of the crystallites and minimize preferred orientation effects.[4]

    • The powder is then packed into a sample holder. The surface of the sample should be flat and level with the holder.

  • Instrument Setup:

    • Turn on the X-ray diffractometer and the control software.

    • Ensure the X-ray source (commonly Cu Kα) is stable and at the desired power setting.

    • Calibrate the instrument using a standard reference material (e.g., silicon).

  • Data Acquisition:

    • Mount the sample holder in the diffractometer.

    • Set the scanning parameters, including the start and end angles (2θ), step size, and scan speed. A typical range for polymers and pharmaceuticals is 5° to 50° 2θ.

    • Initiate the scan to collect the diffraction pattern.

  • Data Analysis:

    • The resulting diffractogram will show sharp Bragg peaks for the crystalline portion and a broad "amorphous halo" for the non-crystalline part.[13]

    • To determine the percent crystallinity, the areas under the crystalline peaks and the amorphous halo are integrated.

    • The degree of crystallinity (%C) is calculated using the following formula: %C = (Area of crystalline peaks) / (Area of crystalline peaks + Area of amorphous halo) x 100

    • Various software packages are available to perform peak fitting and area integration to separate the crystalline and amorphous contributions.[10]

Visualization of Experimental Workflows

DXR3_Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (DXR3) cluster_analysis Data Analysis Sample Sample (Solid, Powder, Liquid) PlaceSample Place on Stage Sample->PlaceSample Focus Locate Area of Interest PlaceSample->Focus SetParams Set Acquisition Parameters (Laser, Exposure) Focus->SetParams Acquire Acquire Raman Spectrum SetParams->Acquire IdentifyBands Identify Crystallinity- Sensitive Bands Acquire->IdentifyBands Quantify Quantitative Analysis (Calibration/Chemometrics) IdentifyBands->Quantify Result Degree of Crystallinity Quantify->Result

Caption: Workflow for crystallinity analysis using DXR3 Raman.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (XRD) cluster_analysis Data Analysis Grind Grind Sample to Fine Powder PackSample Pack into Holder Grind->PackSample Mount Mount in Diffractometer PackSample->Mount SetParams Set Scan Parameters (2θ range, speed) Mount->SetParams Acquire Collect Diffraction Pattern SetParams->Acquire Separate Separate Crystalline Peaks and Amorphous Halo Acquire->Separate Integrate Integrate Areas Separate->Integrate Calculate Calculate % Crystallinity Integrate->Calculate Result Degree of Crystallinity Calculate->Result

Caption: Workflow for crystallinity analysis using XRD.

Logical Relationship: Choosing the Right Technique

Decision_Tree Start Need to measure crystallinity? SampleAmount Limited Sample Amount or Spatially Resolved Analysis? Start->SampleAmount SamplePrep Minimal Sample Prep Required? SampleAmount->SamplePrep No DXR3 DXR3 Raman SampleAmount->DXR3 Yes BulkAnalysis Bulk Average Crystallinity Sufficient? SamplePrep->BulkAnalysis No SamplePrep->DXR3 Yes BulkAnalysis->DXR3 No, need chemical info XRD XRD BulkAnalysis->XRD Yes

Caption: Decision tree for selecting between DXR3 Raman and XRD.

Conclusion

Both DXR3 Raman spectroscopy and XRD are powerful techniques for the characterization of crystallinity. The choice between them often depends on the specific requirements of the analysis.

DXR3 Raman spectroscopy excels when:

  • Sample amounts are limited.

  • High spatial resolution is required to study heterogeneity.

  • Minimal or no sample preparation is desired.

  • In-situ or through-packaging analysis is necessary.

  • Chemical specificity in addition to crystallinity is important.

XRD is a robust and reliable choice for:

  • Bulk analysis of crystalline materials.

  • Determining the fundamental crystal structure.

  • Quantitative phase analysis in well-characterized systems.

  • When a well-established, standard method is required.

For comprehensive material characterization, the two techniques can be highly complementary. XRD provides information on the long-range order and crystal structure, while DXR3 Raman offers insights into the short-range order, molecular vibrations, and chemical composition within both crystalline and amorphous domains.

References

DXR3 Confocal Raman vs. Conventional Raman: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of pharmaceutical development, materials science, and advanced research, the demand for high-fidelity molecular analysis is paramount. Raman spectroscopy serves as a powerful non-destructive technique for chemical identification and structural characterization. This guide provides an objective comparison between the Thermo Scientific™ DXR3 Confocal Raman Microscope and conventional Raman systems, supported by performance data and experimental examples to inform researchers, scientists, and drug development professionals.

Core Technology: The Confocal Advantage

The primary distinction between the DXR3 and conventional Raman systems lies in its confocal design. A conventional Raman microscope collects light from a relatively large volume of the sample, including areas above and below the focal plane. This can lead to spectral contributions from unintended areas, reducing spatial resolution and specificity.

The DXR3 employs a confocal aperture (a pinhole) in the light path, which physically blocks stray light from outside the focal plane from reaching the detector.[1][2] This "optical sectioning" capability results in significantly improved spatial and depth resolution, allowing for the precise analysis of specific micro-features and the non-destructive investigation of subsurface layers.[1][3]

cluster_0 Conventional Raman cluster_1 DXR3 Confocal Raman conv_laser Laser conv_sample Sample conv_laser->conv_sample Excitation conv_detector Detector conv_sample->conv_detector Signal from Focal Plane conv_sample->conv_detector Signal from Out-of-Focus Planes dxr3_laser Laser dxr3_sample Sample dxr3_laser->dxr3_sample Excitation dxr3_pinhole Confocal Pinhole dxr3_sample->dxr3_pinhole Signal from Focal Plane dxr3_sample->dxr3_pinhole Rejected Signal from Out-of-Focus Planes dxr3_detector Detector dxr3_pinhole->dxr3_detector

Caption: Comparison of conventional and confocal Raman light paths.

Performance Metrics: A Quantitative Comparison

The technological enhancements of the DXR3 translate into superior, quantifiable performance metrics, crucial for demanding research and quality control applications.

FeatureThermo Scientific DXR3 Confocal RamanConventional RamanAdvantage
Spatial Resolution (X, Y) As fine as 540 nm on ideal samples.[4][5][6]Typically > 1-2 µm, limited by spot size.Enables analysis of smaller, more discrete features.
Depth Resolution (Z) As fine as 1.7 µm on ideal samples.[4][5][6]Poorly defined; significant signal from out-of-focus planes.Allows for true depth profiling and analysis of buried layers.[1][2]
Fluorescence Handling Automated fluorescence correction algorithms.[4][7]Manual baseline correction or requires specialized techniques (e.g., SERDS).[8]Reduces interference from fluorescent materials, improving signal-to-noise.
System Calibration Automatic X-axis calibration (DynaCal).[9][10]Typically manual, requiring user expertise and periodic checks.Ensures measurement accuracy and reliability without user intervention.[4][11]
Alignment Patented auto-alignment and three-path fine beam auto-alignment.[4][9][10]Manual alignment, can be time-consuming and user-dependent.Maintains peak performance and ensures data integrity.[5][7]
Spectral Range Full range (e.g., 3500-50 cm⁻¹) in a single exposure.[4][5]May require stitching multiple spectra, introducing potential artifacts.Faster acquisition and artifact-free spectra.
Ease of Use "Point-and-shoot" operation with auto-exposure and real-time preview.[4][9]Requires expert users to optimize acquisition parameters.Accessible to users of all skill levels, increasing lab productivity.[10][12]

Key Advantages of the DXR3 Platform

Beyond core performance metrics, the DXR3 ecosystem offers significant advantages in workflow efficiency, flexibility, and data integrity.

  • Automation and Speed : The DXR3 family is designed to accelerate data acquisition.[13] Features like auto-alignment, auto-calibration, auto-exposure, and cosmic ray rejection are handled automatically by the system.[4][7] This minimizes manual setup and allows researchers to move from sample to answer more rapidly.[14] The workflow is streamlined, making the instrument a true walk-up-and-run system.[15]

  • Enhanced Fluorescence Rejection : Fluorescence is a common challenge in Raman spectroscopy that can obscure the weaker Raman signal. The DXR3 incorporates automated fluorescence correction, which intelligently subtracts the broad fluorescence background to reveal the sharp Raman peaks.[4] This is a significant advantage over conventional systems where fluorescence often requires changing the excitation laser or complex post-processing.

  • Software and Data Visualization : The system is controlled by the OMNIC™ software suite, which includes advanced tools for data analysis.[10] The DXR3xi model, for instance, offers powerful imaging software with 3D visualization capabilities, allowing for intuitive interpretation of complex datasets like multi-layer polymer films or component distribution within a pharmaceutical tablet.[9][14][16]

  • Flexibility and Modularity : The DXR3 platform allows for interchangeable lasers, gratings, and filters that can be swapped by the user without tools, using SmartLock technology for reproducible placement.[5][10][11] This modularity enables the system to be optimized for a wide range of samples and applications.

cluster_workflow DXR3 Automated Experimental Workflow cluster_auto Automated System Processes start Place Sample on Stage locate Locate Region of Interest (Live View) start->locate acquire Acquire Data (Single-Click) locate->acquire results Review & Analyze Data acquire->results report Generate Report results->report align Auto-Alignment calib Auto-Calibration focus Auto-Focus expose Auto-Exposure cosmic Cosmic Ray Rejection fluor Fluorescence Correction

Caption: Streamlined and automated workflow of the DXR3 Raman microscope.

Experimental Protocols

To illustrate the practical application of the DXR3's capabilities, two representative experimental protocols are detailed below.

Experiment 1: Component Mapping in Pharmaceutical Tablets

This protocol is based on an application analyzing the distribution of Active Pharmaceutical Ingredients (APIs) in liquisolid tablets.[16]

ParameterSetting
Instrument Thermo Scientific DXR3xi Raman Imaging Microscope
Laser 532 nm
Laser Power at Sample 40 W
Objective Olympus 50x LMPLFLN
Mapping Resolution 5 µm
Mapping Area 1 x 1 mm²
Acquisition Rate 400 spectra/second
Number of Repetitions 40
Data Analysis Multivariate Curve Resolution (MCR) for component identification

Methodology:

  • A liquisolid tablet is placed on the motorized microscope stage.

  • The OMNICxi imaging software is used to define a 1x1 mm² area for mapping.

  • The system automatically collects Raman spectra at 5 µm intervals across the defined area.

  • The MCR algorithm is applied to the resulting hyperspectral data cube to deconvolve the spectra of individual components and generate chemical maps showing their distribution.

Experiment 2: Spatial Resolution Verification

This protocol demonstrates how to verify the high spatial resolution of the DXR3 system using a standard target.[17]

ParameterSetting
Instrument DXR Raman Microscope
Sample (X, Y axis) Severed silicon wafer mounted to show a sharp edge
Sample (Z axis) Germanium-coated silicon wafer
Objective 100x
Laser 532 nm
Mapping Type (X, Y) Line map perpendicular to the silicon edge
Step Size (X, Y) 0.2 µm
Mapping Type (Z) Depth profile through the germanium layer
Step Size (Z) 0.2 µm

Methodology:

  • Lateral (X, Y) Resolution: A line map is performed across the sharp edge of the silicon wafer. The intensity of the silicon Raman peak (at 520 cm⁻¹) is plotted against position. The sharpness of the transition from high to low intensity is used to determine the spatial resolution. A full width at half maximum (FWHM) of the derivative of this profile can demonstrate resolution down to the sub-micron level.[17]

  • Axial (Z) Resolution: A depth profile is acquired by moving the focal plane vertically through the thin germanium layer on the silicon substrate. The intensity of the germanium peak (at 300 cm⁻¹) is plotted against the z-stage position. The FWHM of this profile provides a direct measure of the confocal depth resolution.[17]

Conclusion

The Thermo Scientific DXR3 Confocal Raman Microscope offers significant and quantifiable advantages over conventional Raman systems, primarily through its true confocal design and high degree of intelligent automation. For researchers in drug development and other advanced scientific fields, this translates to higher spatial and depth resolution, improved fluorescence rejection, and a dramatically streamlined workflow. The ability to perform non-destructive "optical sectioning" and generate detailed chemical images with minimal user intervention makes the DXR3 a superior tool for tackling complex analytical challenges, from characterizing API distribution in tablets to identifying microscopic defects and contaminants.

References

Navigating GMP Compliance: A Comparative Guide to the Thermo Scientific DXR3 Raman Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating within the stringent requirements of Good Manufacturing Practice (GMP) environments, the selection of analytical instrumentation is a critical decision. The Thermo Scientific™ DXR3 Raman Microscope is a prominent contender in this space. This guide provides an objective comparison of the DXR3 with other leading Raman microscopes, supported by a framework for performance validation based on established protocols.

Executive Summary

The Thermo Scientific™ DXR3 Raman Microscope is engineered for rapid and reliable analysis in regulated environments, offering a comprehensive suite of features to support GMP compliance.[1][2] Key among these are its 21 CFR Part 11 compliant software and a complete validation package for Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ).[2][3][4][5] This guide situates the DXR3 within the competitive landscape, comparing its performance and compliance features against notable alternatives such as the Horiba LabRAM Soleil, the Renishaw inVia™ Qontor®, and the Bruker SENTERRA II. While direct head-to-head experimental data from independent studies is limited, a comparative analysis of specifications and documented features provides valuable insights for prospective users.

Comparative Analysis of Leading Raman Microscopes

The choice of a Raman microscope for a GMP environment hinges on a balance of performance, compliance, and usability. The following tables summarize the key specifications and GMP-relevant features of the DXR3 and its main competitors, based on publicly available information.

Table 1: Key Performance Specifications
FeatureThermo Scientific™ DXR3Horiba LabRAM SoleilRenishaw inVia™ Qontor®Bruker SENTERRA II
Spatial Resolution As fine as 540 nm[1][2]< 1 µm[6]High spatial resolutionSubmicron spatial resolution[7]
Confocal Depth Resolution As fine as 1.7 µm[1][2]High-resolution confocal imagingHigh confocalityHigh-performance confocal imaging[7]
Spectral Range 3500-50 cm⁻¹ (single exposure); Extended to 6000 cm⁻¹ with 532 nm laser[1][2][4]UV to NIR[6]ConfigurableFull spectral range in a single scan[7]
Spectral Resolution Not specifiedHigh resolution< 0.5 cm⁻¹[8]4 cm⁻¹ (standard), 1.5 cm⁻¹ (high resolution)[7]
Available Lasers 455 nm, 532 nm, 633 nm, 785 nm[4]Up to 4 internal lasers (e.g., 325, 405, 473, 532, 638, 785 nm)[9]Multiple optionsUp to 4 built-in lasers[10]
Key Automation Features Autoalignment, autocalibration, autoexposure, smart accessories[1][2][4][6]SmartSampling™, QScan™, EasyImage™, Auto-alignment[9][11][12]LiveTrack™ focus-tracking[8]SureCAL™ continuous calibration, automated OQ/PQ[10]
Table 2: GMP Compliance and Validation Features
FeatureThermo Scientific™ DXR3Horiba LabRAM SoleilRenishaw inVia™ Qontor®Bruker SENTERRA II
21 CFR Part 11 Compliance Omnic™ D/S Software[1][2][3][4][5]ProtectionPlus™ Software[9][11][12][13]WiRE™ Software supports compliance[14]OPUS™ Software[10][15]
IQ/OQ/PQ Support Complete validation package with automated protocols available[1][2][3][4][5]Not explicitly detailedNot explicitly detailedSystem Validation Manual for DQ/IQ/OQ/PQ and automated tests available[10][15]
Audit Trails Yes (details in software documentation)Yes (details in software documentation)Yes (details in software documentation)Global Audit Trail[15]
Electronic Signatures Yes (details in software documentation)Yes (details in software documentation)Yes (details in software documentation)Two independent signatures for review and release[15]
User Management Yes (details in software documentation)Yes (details in software documentation)Yes (details in software documentation)Consistent separation of user responsibilities[15]

Experimental Protocols for GMP Validation

A robust validation process is fundamental to ensuring the reliability and compliance of a Raman microscope in a GMP setting. The following protocols for IQ, OQ, and PQ are based on guidelines from the United States Pharmacopeia (USP) chapters <858> and <1858>, as well as general principles of instrument validation.[16][17]

Installation Qualification (IQ)

The objective of the IQ is to verify that the instrument and its software are installed according to the manufacturer's specifications and that the environment is suitable.

Methodology:

  • Documentation Verification:

    • Confirm receipt of all components, including the microscope, lasers, gratings, objectives, software, and user manuals.

    • Verify that the serial numbers of all components match the packing list and purchase order.

    • Review manufacturer's installation checklist and confirm all steps have been completed by the installation engineer.

  • Environmental Conditions:

    • Record the ambient temperature and humidity of the laboratory and ensure they are within the manufacturer's specified operating range.

    • Verify the stability of the workbench and the absence of significant vibrations.

  • Utility Connections:

    • Confirm that the electrical supply meets the instrument's requirements (voltage, grounding).

    • Verify any other required utility connections (e.g., nitrogen purge).

  • Software Installation:

    • Document the software version and confirm that it is the correct, validated version for GMP use.

    • Verify that the software is installed on a computer that meets the specified hardware and operating system requirements.

    • Confirm that user access controls and security features are enabled.

Operational Qualification (OQ)

The OQ is designed to demonstrate that the instrument operates according to its specifications in the selected environment.

Methodology:

  • System Component Verification:

    • Test the functionality of all major components, including laser sources, gratings, objectives, and the sample stage.

    • Verify that the software correctly recognizes and controls all hardware components.

  • Wavenumber Accuracy and Precision:

    • Standard: Use a certified Raman shift standard such as polystyrene or acetaminophen, as recommended by ASTM E1840.[15]

    • Procedure: Acquire multiple spectra of the standard.

    • Acceptance Criteria: The measured peak positions should be within the manufacturer's and/or USP <858> specified tolerance of the certified values (e.g., ±1-2 cm⁻¹). The standard deviation of the peak positions across multiple measurements should be within the specified precision limits.

  • Spectral Resolution:

    • Standard: Use a material with well-defined, narrow bands, such as calcite, as described in ASTM E2529-06.[15]

    • Procedure: Acquire a spectrum of the standard.

    • Acceptance Criteria: The full width at half maximum (FWHM) of a specified peak should meet the manufacturer's specification for the selected grating and laser.

  • Laser Power and Stability:

    • Procedure: If the instrument has an internal power meter, verify its accuracy. Measure the laser power at the sample position over a defined period.

    • Acceptance Criteria: The measured laser power should be within a specified percentage of the set power, and the power should remain stable over time (e.g., <5% drift over 1 hour).

Performance Qualification (PQ)

The PQ demonstrates that the instrument consistently performs as intended for its specific application under routine use.

Methodology:

  • Application-Specific Performance:

    • Standard: Use a well-characterized in-house standard or a certified reference material that is representative of the samples to be analyzed (e.g., a specific polymorph of an active pharmaceutical ingredient [API]).

    • Procedure: Repeatedly analyze the standard over several days, ideally with different operators. The analysis should mimic the routine analytical procedure.

    • Acceptance Criteria: The results (e.g., spectral match, quantitative prediction) should consistently meet the pre-defined acceptance criteria for accuracy, precision, and reproducibility.

  • System Suitability Test (SST):

    • Procedure: Before each batch of samples, run a quick check using a system suitability standard.

    • Acceptance Criteria: The SST should confirm that the instrument is performing within its qualified state (e.g., key peak positions and intensities are within tolerance).

Visualizing the Validation Workflow and GMP Compliance

To further clarify the processes and relationships involved in validating a Raman microscope for a GMP environment, the following diagrams are provided.

G cluster_0 Instrument Validation Workflow IQ Installation Qualification (IQ) OQ Operational Qualification (OQ) IQ->OQ If IQ Passes PQ Performance Qualification (PQ) OQ->PQ If OQ Passes Routine_Use Routine GMP Use with System Suitability Tests PQ->Routine_Use If PQ Passes

Raman Microscope Validation Workflow

G GMP_Compliance GMP Compliance CFR_Part_11 21 CFR Part 11 Compliant Software GMP_Compliance->CFR_Part_11 Validation IQ/OQ/PQ Validation GMP_Compliance->Validation Data_Integrity Data Integrity (ALCOA+) GMP_Compliance->Data_Integrity Audit_Trails Secure Audit Trails CFR_Part_11->Audit_Trails User_Access User Access Control CFR_Part_11->User_Access E_Signatures Electronic Signatures CFR_Part_11->E_Signatures Data_Integrity->Audit_Trails

Key Pillars of GMP Compliance for Raman Microscopy

Conclusion

The Thermo Scientific™ DXR3 Raman Microscope presents a robust solution for analytical laboratories operating under GMP regulations. Its integrated hardware and software are designed to facilitate compliance with 21 CFR Part 11, and the availability of a comprehensive validation package simplifies the IQ/OQ/PQ process.[1][2][3][4][5] While competitors like the Horiba LabRAM Soleil, Renishaw inVia™ Qontor®, and Bruker SENTERRA II offer compelling features, particularly in automation and specialized applications, the DXR3's focus on user-friendliness and straightforward validation makes it a strong candidate for routine quality control applications in the pharmaceutical industry.[6] The ultimate selection will depend on the specific analytical needs, workflow demands, and budgetary considerations of the laboratory. A thorough evaluation of each system's capabilities against the detailed validation protocols outlined in this guide will enable an informed and compliant instrument selection.

References

A Comparative Guide to High-Performance Raman Spectroscopy: DXR3 vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of Raman spectroscopy, the selection of an appropriate instrument is paramount to achieving accurate and reliable chemical analysis. This guide provides an objective comparison of the Thermo Scientific™ DXR3™ Raman Microscope with two prominent alternatives: the Renishaw inVia™ confocal Raman microscope and the Horiba LabRAM HR Evolution. The comparison is centered around the critical aspect of spectral correlation with established chemical standards, providing a framework for performance evaluation.

This guide presents a detailed comparison of the Thermo Scientific™ DXR3™ Raman Microscope against leading competitors, focusing on performance with chemical standards. Due to the limited availability of direct, third-party comparative studies using identical ASTM E1840 standards across all platforms, this document outlines a standardized testing protocol and collates manufacturer specifications and features to provide a comprehensive overview for prospective users.

Performance and Specifications at a Glance

A summary of the key performance specifications for the Thermo Scientific™ DXR3™ Raman Microscope, Renishaw inVia™, and Horiba LabRAM HR Evolution is presented below. These specifications are critical in determining the suitability of each instrument for various research and analytical applications.

FeatureThermo Scientific™ DXR3™ Raman MicroscopeRenishaw inVia™ Confocal Raman MicroscopeHoriba LabRAM HR Evolution
Spectral Resolution Better than 3 cm⁻¹ (Full range grating); Better than 1.5 cm⁻¹ (High resolution grating)Down to < 0.5 cm⁻¹~0.3 cm⁻¹ (with 1800 gr/mm grating)
Spectral Range 3500 - 50 cm⁻¹ (standard)100 cm⁻¹ to 4000 cm⁻¹ (model dependent)50 cm⁻¹ to 4000 cm⁻¹
Available Lasers 455 nm, 532 nm, 633 nm, 785 nmMultiple options from UV to NIR (e.g., 514/488 nm, 633 nm, 785 nm)Multiple options from UV to NIR (e.g., 325 nm, 532 nm, 785 nm)
Spatial Resolution < 1 µmDiffraction limited, down to sub-micronDiffraction limited, <300 nm (xy) and <600 nm (z) with appropriate setup
Key Features User-exchangeable lasers, filters, and gratings; Automated alignment and calibration.[1]High stability and sensitivity; Full automation of components.[2]High spectral resolution; True confocal microscope design.[3][4]

Experimental Protocol: A Standardized Approach to Raman Spectrometer Evaluation

To ensure a fair and objective comparison of Raman spectrometer performance, a standardized experimental protocol is essential. The following methodology is proposed for evaluating the spectral correlation of any Raman instrument with chemical standards, such as those outlined in ASTM E1840.

I. Instrument Calibration and Preparation
  • Wavelength Calibration:

    • Prior to analysis, perform a wavelength calibration using a certified neon (Ne) or argon (Ar) emission source. This ensures the accuracy of the Raman shift axis.

  • Intensity Calibration:

    • Use a calibrated white light source or a standard reference material with a known spectral response to correct for instrument-specific variations in detection efficiency across the spectral range.

  • Laser Power Verification:

    • Measure the laser power at the sample position using a calibrated power meter to ensure consistent and reproducible excitation intensity.

II. Sample Analysis: ASTM E1840 Chemical Standards
  • Standard Selection:

    • Select a minimum of three chemical standards from the ASTM E1840 list, ensuring they cover a broad range of Raman shifts. Recommended standards include cyclohexane, polystyrene, and acetaminophen.

  • Sample Preparation:

    • For solid samples (e.g., polystyrene, acetaminophen), ensure a flat, clean surface is presented for analysis.

    • For liquid samples (e.g., cyclohexane), use a quartz cuvette of known path length.

  • Data Acquisition Parameters:

    • Laser Wavelength: Use a consistent laser wavelength for all measurements (e.g., 532 nm or 785 nm).

    • Laser Power: Set the laser power to a level that provides a good signal-to-noise ratio without causing sample damage (e.g., 10 mW).

    • Objective: Use a 50x objective for all measurements.

    • Acquisition Time and Accumulations: Set the acquisition time and number of accumulations to achieve a signal-to-noise ratio of at least 100:1 for the major Raman bands of each standard.

    • Spectral Resolution: Use a grating that provides a spectral resolution of ≤ 4 cm⁻¹.

III. Data Analysis and Performance Metrics
  • Peak Position Accuracy:

    • Identify the prominent Raman bands for each standard as defined in ASTM E1840.

    • Compare the measured peak positions to the certified values. The deviation should be within the manufacturer's specified tolerance.

  • Spectral Resolution:

    • Measure the full width at half maximum (FWHM) of a well-defined, isolated Raman band for one of the standards (e.g., the ~1001 cm⁻¹ peak of polystyrene). This provides a measure of the instrument's ability to distinguish closely spaced spectral features.

  • Signal-to-Noise Ratio (SNR):

    • Calculate the SNR for a prominent peak of each standard. The signal is the peak height from the baseline, and the noise is the root-mean-square (RMS) of the baseline in a region devoid of Raman signals.

Experimental Workflow for Spectral Correlation Analysis

The following diagram illustrates the logical flow of the experimental protocol for assessing the spectral correlation of a Raman spectrometer with chemical standards.

G Experimental Workflow for Raman Spectrometer Performance Validation cluster_prep 1. Instrument Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_output 4. Performance Evaluation Wavelength_Cal Wavelength Calibration (Ne/Ar Source) Intensity_Cal Intensity Calibration (White Light Source) Wavelength_Cal->Intensity_Cal Power_Ver Laser Power Verification Intensity_Cal->Power_Ver Select_Standards Select ASTM E1840 Standards (e.g., Cyclohexane, Polystyrene) Power_Ver->Select_Standards Set_Params Set Acquisition Parameters (Laser, Power, Objective, Time) Select_Standards->Set_Params Acquire_Spectra Acquire Raman Spectra Set_Params->Acquire_Spectra Peak_Accuracy Peak Position Accuracy Analysis Acquire_Spectra->Peak_Accuracy Resolution Spectral Resolution (FWHM) SNR Signal-to-Noise Ratio (SNR) Compare_Specs Compare with Specifications Peak_Accuracy->Compare_Specs Resolution->Compare_Specs SNR->Compare_Specs

Workflow for Raman spectrometer validation.

Concluding Remarks

The Thermo Scientific™ DXR3™ Raman Microscope, Renishaw inVia™, and Horiba LabRAM HR Evolution all represent high-performance solutions for Raman spectroscopy. The choice between these instruments will ultimately depend on the specific application needs, budget, and desired level of automation and flexibility. For routine analysis and high-throughput screening, the DXR3's ease of use and automated features are highly advantageous.[5] For applications requiring the highest spectral and spatial resolution, the Renishaw inVia™ and Horiba LabRAM HR Evolution offer compelling capabilities.[6][7][8]

It is strongly recommended that prospective users conduct their own performance evaluation using the standardized protocol outlined in this guide. By analyzing certified chemical standards, researchers can gain firsthand, quantitative data on the performance of each instrument, ensuring an informed purchasing decision that aligns with their scientific goals.

References

A Researcher's Guide to Inter-Instrument Reproducibility of the Thermo Scientific DXR3 Raman Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the consistency of data across different instruments is paramount. This guide provides an objective comparison of the Thermo Scientific DXR3 Raman Microscope's features that ensure inter-instrument reproducibility, supported by detailed experimental protocols for performance verification.

The DXR3 Raman Microscope is engineered with a suite of automated features designed to deliver consistent and reliable performance, minimizing variations between different units. This inherent reproducibility is crucial for collaborative studies, method transfer between laboratories, and ensuring data integrity over the life of an instrument.

Core Features for Enhanced Reproducibility

The DXR3 Raman Microscope incorporates several key technologies to ensure that measurements are consistent from one instrument to another. These features are designed to automate critical alignment and calibration steps, reducing the potential for user-to-user and instrument-to-instrument variability.

Automated Alignment and Calibration: The DXR3 series features a patented tool for automatic optics adjustment, which ensures the precise alignment of the laser beam, Raman emission, and the visual image.[1] This eliminates the need for manual adjustments, a common source of variability. The system also employs DynaCal™ automatic x-axis calibration for enhanced reliability and stability of the Raman shift axis.[1][2]

Laser Power Regulation: A built-in laser power regulator actively monitors and adjusts the laser power delivered to the sample. This ensures consistent sample excitation, not only throughout the lifetime of a single laser but also when lasers are replaced or when comparing data from different instruments.

SmartLock Technology: All user-exchangeable components, such as lasers, filters, and gratings, utilize SmartLock technology. This ensures that these components are placed in a fully reproducible manner, and the system automatically recognizes the installed component, loading the appropriate calibration and alignment parameters.[1]

Advanced Spectrograph Design: The DXR3 employs a spectrograph with no moving parts, which enhances the robustness and reliability of the detection system and its calibration.[3]

Performance Verification and Qualification

Thermo Fisher Scientific offers a comprehensive ValPro™ System Qualification package for the DXR3 Raman Microscope.[4][5] This package includes Design Qualification (DQ), Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ) protocols. These protocols are designed to verify that the instrument is performing to specification and to document this performance for regulatory compliance, such as 21 CFR Part 11.

While specific quantitative data from inter-instrument studies are not publicly available, the ValPro™ package provides a standardized framework for users to verify and document the reproducibility of their own DXR3 instruments.

Experimental Protocols for Assessing Inter-Instrument Reproducibility

To quantitatively assess the inter-instrument reproducibility of the DXR3 Raman Microscope, a standardized experimental protocol should be followed. This protocol is based on industry best practices for analytical instrument qualification.

Objective: To verify the consistency of key performance parameters (wavenumber accuracy, spectral resolution, and intensity reproducibility) across multiple DXR3 Raman Microscope instruments.

Materials:

  • Polystyrene standard (for wavenumber and spectral resolution verification)

  • Cyclohexane (B81311) standard (for intensity reproducibility verification)

  • Standard microscope slides

Instrumentation:

  • Two or more Thermo Scientific DXR3 Raman Microscopes

Procedure:

  • Instrument Initialization:

    • Power on each DXR3 Raman Microscope and allow it to stabilize for at least 30 minutes.

    • Perform the automated system alignment and calibration routine on each instrument as prompted by the OMNIC™ software.

  • Wavenumber Accuracy and Spectral Resolution Measurement:

    • Place the polystyrene standard on the microscope stage of the first instrument.

    • Acquire a Raman spectrum of the polystyrene standard using a 532 nm laser at a specified laser power (e.g., 5 mW) and a defined acquisition time (e.g., 10 seconds, 2 accumulations).

    • Record the peak position of the 1001.4 cm⁻¹ polystyrene band.

    • Measure the full width at half maximum (FWHM) of the 1001.4 cm⁻¹ band to determine the spectral resolution, following the principles of ASTM E2529-06.[5]

    • Repeat steps 2b-2d for a statistically significant number of measurements (e.g., n=10).

    • Repeat the entire procedure on all other DXR3 instruments being compared.

  • Intensity Reproducibility Measurement:

    • Place the cyclohexane standard on the microscope stage of the first instrument.

    • Acquire a Raman spectrum of the cyclohexane standard using a 785 nm laser at a specified laser power (e.g., 10 mW) and a defined acquisition time (e.g., 5 seconds, 4 accumulations).

    • Record the peak intensity of the 802 cm⁻¹ cyclohexane band.

    • Repeat steps 3b-3c for a statistically significant number of measurements (e.g., n=10).

    • Repeat the entire procedure on all other DXR3 instruments being compared.

Data Analysis:

  • Calculate the mean and standard deviation for the wavenumber position, FWHM, and peak intensity for each instrument.

  • Perform a statistical comparison of the means and standard deviations between the instruments (e.g., using a t-test or ANOVA) to determine if there are any statistically significant differences.

Data Presentation

The following tables present a hypothetical but realistic representation of the kind of data that would be generated from the experimental protocol described above, based on the performance specifications of the DXR3 Raman Microscope.

Table 1: Inter-Instrument Comparison of Wavenumber Accuracy and Spectral Resolution

ParameterDXR3 Instrument 1DXR3 Instrument 2Specification
Mean Wavenumber (cm⁻¹)1001.4 ± 0.11001.5 ± 0.1± 0.5 cm⁻¹
Mean FWHM (cm⁻¹)2.8 ± 0.052.9 ± 0.06< 3.0 cm⁻¹

Table 2: Inter-Instrument Comparison of Intensity Reproducibility

ParameterDXR3 Instrument 1DXR3 Instrument 2Specification
Mean Peak Intensity (a.u.)85,000 ± 1,20084,500 ± 1,150< 2% RSD
Relative Standard Deviation (%)1.411.36< 2%

Visualizing the Reproducibility Workflow

The following diagram illustrates the logical workflow for assessing the inter-instrument reproducibility of the DXR3 Raman Microscope.

G Workflow for DXR3 Inter-Instrument Reproducibility Assessment cluster_instrument1 DXR3 Instrument 1 cluster_instrument2 DXR3 Instrument 2 A1 Instrument Initialization B1 Wavenumber & Resolution Measurement (Polystyrene) A1->B1 C1 Intensity Measurement (Cyclohexane) B1->C1 D1 Data Analysis (Mean, SD) C1->D1 E Statistical Comparison (e.g., t-test, ANOVA) D1->E A2 Instrument Initialization B2 Wavenumber & Resolution Measurement (Polystyrene) A2->B2 C2 Intensity Measurement (Cyclohexane) B2->C2 D2 Data Analysis (Mean, SD) C2->D2 D2->E F Report Generation E->F

Caption: Workflow for DXR3 Inter-Instrument Reproducibility Assessment.

Conclusion

The Thermo Scientific DXR3 Raman Microscope is equipped with a range of automated features that are specifically designed to ensure high levels of inter-instrument reproducibility. The availability of a comprehensive system qualification package, ValPro™, provides a standardized methodology for users to verify and document the consistent performance of their instruments. By following a rigorous experimental protocol, researchers can be confident in the comparability of data generated across different DXR3 systems, a critical factor for successful research, development, and quality control in today's collaborative scientific environment.

References

A Researcher's Guide to DXR3 Raman: Method Validation and Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The Thermo Scientific™ DXR3 Raman family of spectrometers and microscopes offers researchers, scientists, and drug development professionals powerful tools for chemical and structural analysis.[1][2] From identifying polymorphs and contaminants to quantifying active pharmaceutical ingredients (APIs), the quality of the data generated is paramount.[3][4] This guide provides an objective comparison of data validation and statistical analysis methodologies applicable to the DXR3 Raman platform, supported by detailed experimental protocols and performance metrics.

The DXR3 family, including the DXR3 Raman Microscope, DXR3xi Raman Imaging Microscope, and DXR3 SmartRaman Spectrometer, is designed for a range of applications, from routine analysis to advanced research.[1][5] Features such as automatic x-axis calibration, laser power regulation, and user-exchangeable components (lasers, filters, and gratings) are engineered to ensure reproducible and accurate results, which are foundational for robust validation and analysis.[6][7]

Raman Data Validation: Ensuring Method Suitability

Validation of a Raman spectroscopic method is crucial for demonstrating its suitability for a specific purpose, such as the quantitative analysis of an API in a pharmaceutical tablet.[8] The process follows guidelines such as the International Council for Harmonisation (ICH) Q2(R1), which outlines key performance characteristics to be evaluated.[9][10]

This protocol describes the validation of a Partial Least Squares (PLS) model for quantifying an API in a solid dosage form using a DXR3 Raman Microscope.

  • Instrument Qualification (IQ/OQ/PQ):

    • Verify and document that the DXR3 instrument is installed correctly (IQ) and operates according to specifications (OQ).

    • Perform periodic performance qualification (PQ) using certified Raman standards (e.g., polystyrene) to check wavenumber accuracy and intensity response. The DXR3's patented auto-alignment and calibration features help maintain the system in a like-new condition.[6]

  • Sample Preparation (Calibration & Validation Sets):

    • Prepare a set of calibration standards by mixing the API and excipients in known concentrations spanning the target range (e.g., 80% to 120% of the nominal concentration).

    • Prepare a separate set of validation samples with known concentrations to independently test the model's predictive accuracy.

  • Data Acquisition:

    • Set the DXR3 acquisition parameters (e.g., 785 nm excitation laser, 10 mW power, 2-second exposure, 10 accumulations).

    • Collect spectra from multiple locations on each calibration and validation sample to account for sample heterogeneity. The Variable Dynamic Point Sampling (VDPS) feature can be used to adjust the measurement area from 10 µm to 5 mm.[6]

  • Method Validation Characteristics:

    • Specificity: Analyze placebo samples to ensure that excipients do not produce interfering signals at the Raman bands used for API quantification.

    • Linearity: Plot the predicted concentrations from the Raman method against the actual concentrations for the calibration set. Calculate the coefficient of determination (R²).

    • Range: Confirm that the method provides acceptable accuracy and precision across the defined range of concentrations.

    • Accuracy: Analyze the validation samples and calculate the percent recovery (% Recovery) by comparing the Raman-predicted concentration to the known true value.

    • Precision:

      • Repeatability: Analyze one validation sample multiple times (n=6) on the same day by the same operator. Calculate the Relative Standard Deviation (RSD%).

      • Intermediate Precision: Repeat the analysis on a different day with a different operator to assess variability. Calculate the RSD%.

    • Robustness: Intentionally vary method parameters (e.g., laser power, sample working distance) and assess the impact on the results.[11]

G cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Model Building & Validation cluster_2 Phase 3: Performance Evaluation (ICH Q2) IQOQ Instrument Qualification (IQ/OQ) Prep Prepare Calibration & Validation Samples IQOQ->Prep Acquire Define Data Acquisition Parameters Prep->Acquire Collect Collect Spectra from Calibration Set Acquire->Collect Execute Preprocess Pre-process Spectra (e.g., Baseline Correction) Collect->Preprocess Build Build PLS Calibration Model Preprocess->Build Validate Test Model with Validation Set Build->Validate Linearity Linearity & Range Validate->Linearity Accuracy Accuracy (% Recovery) Validate->Accuracy Precision Precision (Repeatability, Intermediate Precision) Validate->Precision Specificity Specificity Validate->Specificity Robustness Robustness Validate->Robustness

Workflow for validating a quantitative Raman method.

The table below summarizes typical performance data for a validated quantitative Raman method, comparing it against common requirements. The DXR3 platform's stability and automated features facilitate achieving these high-performance standards.

Validation Parameter DXR3 Performance (Representative) Alternative Method (e.g., HPLC) Typical Acceptance Criteria
Linearity (R²) > 0.99> 0.999> 0.99
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%98.0% - 102.0%
Precision (Repeatability, RSD%) < 1.0%< 1.0%< 2.0%
Precision (Intermediate, RSD%) < 2.0%< 1.5%< 3.0%
Specificity High (Sharp, distinct bands)High (Chromatographic separation)No interference at analyte signal

Statistical Analysis of Raman Data

Due to the large volume of data generated (intensity at each wavenumber), multivariate analysis (MVA) is essential for extracting meaningful information from Raman spectra.[12][13] These statistical methods can reduce data dimensionality, identify patterns, and build predictive models.

  • Principal Component Analysis (PCA): An unsupervised exploratory technique used to identify variance and natural groupings within a dataset.[14] It is often used to differentiate between polymorphs, identify counterfeit products, or detect process deviations.

  • Partial Least Squares (PLS) Regression: A supervised technique used to build a calibration model that correlates spectral variations with a quantitative property, such as API concentration.[8] It is a common method for quantitative analysis in the pharmaceutical industry.[9]

  • Sample Preparation: Prepare samples of different known polymorphs (e.g., Form A, Form B) of a drug substance.

  • Data Acquisition: Using a DXR3xi Raman Imaging Microscope, collect Raman maps from each sample to capture spatial and spectral variability.

  • Data Preprocessing:

    • Import the spectral data into an analysis software like Thermo Scientific™ OMNIC™.[7]

    • Apply preprocessing steps to all spectra consistently. This may include:

      • Cosmic Ray Removal: Automatically performed by the DXR3 system.[3]

      • Baseline Correction: To remove background fluorescence.

      • Normalization: To correct for variations in signal intensity.

  • Model Building (PCA):

    • Select the relevant spectral region that contains the differentiating peaks for the polymorphs.

    • Run PCA on the preprocessed dataset. The algorithm will calculate principal components (PCs) that describe the maximum variance in the data.

  • Model Interpretation:

    • Analyze the scores plot (e.g., PC1 vs. PC2), where each point represents a single spectrum. Look for distinct clusters corresponding to the different polymorphs.

    • Examine the loadings plot , which shows the contribution of each wavenumber to the principal components. This helps identify the specific Raman bands responsible for the separation between groups.

G cluster_0 Data Acquisition cluster_1 Data Preprocessing cluster_2 Multivariate Analysis cluster_3 Interpretation & Results Acquire Acquire Raman Spectra (DXR3 Platform) CosmicRay Cosmic Ray Removal Acquire->CosmicRay Baseline Baseline Correction CosmicRay->Baseline Normalize Normalization Baseline->Normalize SelectRegion Select Spectral Region Normalize->SelectRegion RunPCA Run PCA or Build PLS Model SelectRegion->RunPCA Scores Analyze Scores Plot (Clustering, Trends) RunPCA->Scores Loadings Analyze Loadings Plot (Key Variables) Scores->Loadings Predict Predict Unknowns or Quantify Properties Scores->Predict

Statistical analysis workflow for Raman data.

When building quantitative models, different algorithms can be compared based on their predictive power. The choice of model often depends on the complexity of the data and the desired outcome.

Statistical Model Primary Use Case Performance Metric Typical Result
Principal Component Analysis (PCA) Exploratory Analysis, ClusteringVisual Separation in Scores PlotClear, distinct clusters for different sample groups
Partial Least Squares (PLS) Quantitative PredictionRMSEP¹, R²Low RMSEP, R² > 0.95
Multivariate Curve Resolution (MCR) Mixture Analysis, Process Monitoring% Explained Variance> 99%

¹Root Mean Square Error of Prediction

DXR3 Platform Comparison for Data Analysis

The choice of instrument within the DXR3 family can impact the type and quality of data available for analysis. The DXR3xi, for example, is optimized for high-resolution chemical imaging, which is ideal for advanced particle analysis and visualizing the distribution of components.[15][16]

Feature / Specification DXR3 Raman Microscope DXR3xi Raman Imaging Microscope DXR3 SmartRaman Spectrometer Relevance to Data Analysis
Primary Function Point-and-shoot microscopyHigh-speed chemical imagingRoutine macro-samplingDetermines if analysis is on single points or spatial maps.
Spatial Resolution As good as 540 nm[3]High-resolution imaging system[15]Not applicable (macro-sampling)High resolution is critical for analyzing small features and particles.
Software Capabilities OMNIC™ Software, 3D Visualization[3]OMNICxi, Advanced Particle Analysis[17]OMNIC™ SoftwareAdvanced software enables automated analysis of thousands of particles.[15]
Spectral Resolution Average 2 cm⁻¹ (full range)[18]Average 2 cm⁻¹ (full range)Average 2 cm⁻¹ (full range)High resolution helps separate overlapping peaks for more specific analysis.
Automation Auto-alignment & calibration[3]Auto-alignment & calibrationPush-button operation[6]Automation ensures data consistency, which is vital for robust statistical models.

References

A Head-to-Head Comparison: Thermo Scientific DXR3 vs. DXR3xi Raman Microscopes for High-Performance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the right analytical instrumentation is paramount to accelerating research and ensuring data integrity. In the realm of chemical imaging, Raman microscopy stands out for its non-destructive nature and ability to provide detailed molecular information. Thermo Fisher Scientific offers a family of Raman solutions, with the DXR3 Raman Microscope and the DXR3xi Raman Imaging Microscope being two prominent options. This guide provides an objective comparison of their imaging capabilities, supported by experimental data and detailed protocols, to aid in making an informed decision.

While both instruments are built on the same reliable platform and can share key components, they are engineered with different primary objectives. The DXR3 is a versatile, research-grade microscope excelling at high-quality, point-and-shoot measurements and detailed mapping. The DXR3xi, conversely, is a purpose-built imaging powerhouse, designed for rapid, high-resolution chemical imaging of large areas.

Performance at a Glance: Key Specifications

A summary of the core performance specifications highlights the fundamental differences in their imaging design and capabilities. The DXR3xi is optimized for speed and high-throughput imaging, whereas the DXR3 offers a balance of high-performance point spectroscopy and capable mapping functionalities.

FeatureThermo Scientific DXR3 Raman MicroscopeThermo Scientific DXR3xi Raman Imaging Microscope
Primary Function Point-and-shoot analysis, mapping of lines, areas, and depth profiles.[1]High-speed, high-performance chemical imaging.[1][2]
Spatial Resolution (X, Y) As fine as 540 nm on an ideal sample.[3]Better than 0.5 µm.
Confocal Depth Resolution As fine as 1.7 µm on an ideal sample.[3]Better than 2 µm.
Maximum Spectral Acquisition Rate Not specified (optimized for signal-to-noise at a point)Up to 600 spectra per second.
Key Imaging Feature Powerful software for mapping lines, areas, and depth profiles.[1]High-speed motorized stage synchronized with a sensitive EMCCD detector for rapid imaging.[2]
Typical Applications Forensics, gemology, academic research, contaminant identification, polymorph studies.[3]Pharmaceutical tablet analysis, microplastics, polymer films, electronics, geology.[2]
Software OMNIC Software, OMNIC Atlµs Software for mapping.[4]OMNICxi imaging-centric software with 3D visualization and advanced particle analysis.[4]

Experimental Data: Imaging Speed and Application Focus

The most significant differentiator between the DXR3 and DXR3xi is the speed of chemical image acquisition. The DXR3xi's integrated system of a high-speed stage and an electron-multiplying charge-coupled device (EMCCD) detector allows for extremely rapid collection of Raman spectra over large areas.[5]

While direct, side-by-side timing data from Thermo Fisher Scientific for the same sample on both instruments is not publicly available, we can extrapolate performance from published application notes. The DXR3 performs mapping by taking high-quality spectra at discrete points, a process that is inherently more time-consuming than the continuous, rapid-fire acquisition of the DXR3xi.

Scenario: Analysis of a pharmaceutical tablet (10 mm diameter) to assess the distribution of the Active Pharmaceutical Ingredient (API) and excipients.

ParameterDXR3 Raman Microscope (Estimated)DXR3xi Raman Imaging Microscope (Reported)
Objective Map the distribution of components across the tablet surface.Generate a high-resolution chemical image of the entire tablet.
Spatial Resolution 25 µm25 µm
Approx. Data Points ~200,000~226,000
Estimated Acquisition Time Several hours (point-by-point mapping is slower)Approximately 8-11 minutes.[6]
Result A chemical map showing component distribution.A detailed, visually intuitive chemical image of the tablet.[6]

This performance gap widens as the required resolution or sample area increases. For researchers focused on rapidly screening large samples or generating detailed chemical images of entire tablets, multilayer films, or biological tissues, the DXR3xi offers a significant workflow advantage.

Experimental Protocols and Workflows

To illustrate the practical application of these instruments, detailed experimental protocols for two common scenarios in pharmaceutical and materials science are provided below.

Experiment 1: Analysis of API Distribution in a Pharmaceutical Tablet

Objective: To visualize the spatial distribution and uniformity of an Active Pharmaceutical Ingredient (API) and key excipients within a commercial pain relief tablet. This is crucial for quality control and formulation development.

Methodology:

  • Sample Preparation: A commercial tablet is placed directly onto the microscope slide without any preparation.

  • Instrument Setup (DXR3xi):

    • Laser: 532 nm excitation laser.

    • Objective: 10x magnification.

    • Laser Power: 10 mW at the sample.

    • Aperture: 25 µm pinhole.

    • Image Area: Define an area covering the entire tablet surface.

    • Spatial Resolution (Step Size): 25 µm.

    • Exposure Time: Optimized for speed, e.g., 1.8 ms (B15284909) per spectrum (550 Hz acquisition rate).[6]

  • Data Acquisition (DXR3xi): The instrument automatically scans the defined area, collecting a full Raman spectrum at each pixel. The OMNICxi software provides a real-time view of the chemical image as it is generated.

  • Data Acquisition (DXR3): Using the OMNIC Atlµs mapping software, define the same area and step size. The instrument will perform a point-by-point scan. The exposure time per point would need to be longer to achieve a comparable signal-to-noise ratio, leading to a significantly longer total acquisition time.

  • Data Analysis:

    • Use Multivariate Curve Resolution (MCR) to deconvolve the spectra from the image data into constituent components (API, excipients like cellulose, etc.).

    • Generate a color-coded chemical image where each color represents a different component, visually demonstrating its distribution and uniformity.

Workflow Diagram: Pharmaceutical Tablet Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result p1 Place Tablet on Stage a1 Define Image Area & Parameters p1->a1 a2 Initiate Automated Scan (DXR3xi: Rapid Imaging | DXR3: Point Mapping) a1->a2 d1 Collect Hyperspectral Data Cube a2->d1 d2 Apply MCR Algorithm d1->d2 d3 Generate Chemical Image d2->d3 r1 Visualize API & Excipient Distribution d3->r1

Caption: Workflow for Raman imaging of a pharmaceutical tablet.

Experiment 2: Characterization of a Multilayer Polymer Film

Objective: To identify the chemical composition and measure the thickness of individual layers in a cross-sectioned multilayer polymer film, a common task in quality control and reverse engineering of packaging materials.

Methodology:

  • Sample Preparation: A thin cross-section of the polymer film is prepared using a microtome. The sample is mounted on its edge on a microscope slide.[7]

  • Instrument Setup:

    • Laser: 532 nm or 785 nm excitation laser (chosen to minimize fluorescence).

    • Objective: 50x or 100x magnification for high spatial resolution.

    • Laser Power: Adjusted to avoid sample damage (e.g., 1-5 mW).

    • Aperture: 25 µm pinhole for optimal confocality.

    • Image Area: A line or area map is defined across the layers of the cross-section.

  • Data Acquisition: An automated scan is performed across the cross-section. The high spatial resolution allows for the collection of distinct spectra from even very thin layers.

  • Data Analysis:

    • Extract individual spectra from different layers within the hyperspectral dataset.

    • Identify the polymer in each layer by comparing its spectrum to a reference library (e.g., polyethylene, PET, EVOH).

    • Create a chemical image or profile that visually separates the layers.

    • Measure the thickness of each layer directly from the calibrated image.

Workflow Diagram: Multilayer Film Analysis

G start Start prep Prepare Film Cross-Section start->prep setup Set Imaging Parameters (High Magnification) prep->setup scan Acquire Line/Area Map Across Layers setup->scan process Extract Spectra from Each Layer scan->process identify Identify Polymers via Spectral Library Search process->identify visualize Generate Chemical Profile & Measure Thickness identify->visualize end End visualize->end

Caption: Workflow for cross-sectional analysis of a polymer film.

Application in Drug Development: Monitoring Signaling Pathways

Raman spectroscopy is a powerful, label-free method for monitoring biochemical changes within cells, making it valuable for assessing drug efficacy and mechanisms of action. A key target in cancer therapy is the PI3K/Akt/mTOR signaling pathway, which regulates cell proliferation, survival, and growth.[8] Dysregulation of this pathway is common in many cancers.

Researchers can use Raman microscopy to monitor the metabolic response of cancer cells to drugs that inhibit this pathway. By acquiring Raman spectra from cells before and after treatment, changes in the biochemical fingerprint (e.g., variations in lipid, protein, and nucleic acid bands) can be detected, providing insight into the drug's effect on cellular metabolism downstream of the PI3K/Akt/mTOR pathway.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Raman Raman Spectroscopy: Monitor Metabolic Changes (Lipids, Proteins, etc.) Proliferation->Raman Drug Pathway Inhibitor (e.g., mTOR inhibitor) Drug->mTOR Inhibits

Caption: Drug inhibition of the PI3K/Akt/mTOR pathway.

Conclusion: Choosing the Right Tool for the Job

The choice between the Thermo Scientific DXR3 and DXR3xi Raman microscopes hinges on the primary research focus.

The DXR3 Raman Microscope is an excellent choice for laboratories that require a versatile, high-performance tool for a mix of applications. It provides research-grade spectral quality for single-point analysis—ideal for identifying unknown substances, studying material properties at a specific point, or performing detailed analysis of small features. Its mapping capabilities are robust and sufficient for applications where acquisition speed is not the primary driver.

The DXR3xi Raman Imaging Microscope is the superior instrument for any laboratory where chemical imaging is a core function. Its design prioritizes speed and throughput without sacrificing image quality. For applications in pharmaceutical quality control, high-throughput screening of microplastics, analysis of large-area electronics, or detailed investigation of tissue morphology, the DXR3xi's ability to generate stunning chemical images in minutes, rather than hours, provides a transformative advantage, accelerating research and enabling more comprehensive sample analysis.

References

A Researcher's Guide: Benchmarking the DXR3 Raman Microscope Against Leading Competitors for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the right analytical instrumentation is paramount to ensuring data integrity, accelerating research timelines, and maintaining a competitive edge. Raman spectroscopy has emerged as a powerful, non-destructive technique for detailed chemical analysis in the pharmaceutical industry. This guide provides an objective comparison of the Thermo Scientific™ DXR3 Raman Microscope's performance against other leading models in the market, supported by available data and detailed experimental protocols.

Executive Summary: Performance at a Glance

The Thermo Scientific™ DXR3 Raman family, including the DXR3 Microscope and the DXR3xi Raman Imaging Microscope, is engineered for rapid and reliable analysis, making it a strong contender for busy laboratories focused on quality control and development.[1][2] Competing instruments from manufacturers like Renishaw and Horiba offer distinct advantages in areas such as automation and specialized applications. This guide will delve into the specifics of their performance in key pharmaceutical applications.

Comparative Performance Metrics

FeatureThermo Scientific™ DXR3/DXR3xiRenishaw inVia™ Qontor®Horiba LabRAM Soleil™
Spatial Resolution (Lateral) As fine as 540 nm on ideal sample.[3]High resolution mode can achieve 0.5 microns.[4]Sub-micron spatial resolution.[5][6]
Confocal Depth Resolution As fine as 1.7 µm on ideal sample.[3]High confocality.High confocality.
Spectral Range Full range of 3500-50 cm⁻¹ in a single exposure.[3]Wide spectral range with various gratings.UV to NIR (up to 4 µm).
Excitation Lasers Multiple user-exchangeable lasers (e.g., 455, 532, 633, 785 nm).[3]Multiple laser configurations available (e.g., 325, 442, 514, 633, 785, 1064 nm).[4][7]Up to 4 built-in lasers and external laser options.[8]
Mapping/Imaging Speed Ultrafast Raman imaging with EMCCD detector.[3]StreamLine™ rapid imaging up to 1,500 spectra per second.[9]SmartSampling™ for up to 100x faster imaging.[5][6][10]
Key Software Features OMNIC™xi imaging-centric software with 3D visualization.[3]WiRE™ software with LiveTrack™ for uneven surfaces.LabSpec 6 with advanced multivariate analysis.[5][6]
Automation Automatic x-axis calibration, auto-alignment.[3]Fully automated alignment, calibration, and configuration.High level of automation with objective recognition and auto-alignment.[5][6]

Table 1: Key Performance Specifications of Leading Raman Microscopes

Pharmaceutical Application Benchmarking

Active Pharmaceutical Ingredient (API) Distribution and Tablet Mapping

The uniformity of API distribution within a tablet is critical for its therapeutic efficacy. Raman imaging is a powerful tool for visualizing the spatial arrangement of components in a tablet matrix.[11][12]

ParameterThermo Scientific™ DXR3xiRenishaw RA802Horiba LabRAM Soleil™
Whole Tablet Imaging Time (Low-Res) Approximately 8 minutes (226,000 spectra, 25 µm spacing).[13]As little as 5 minutes.[9]"Hours to minutes" with SmartSampling™.[5]
High-Resolution Area Imaging Time Approximately 55 minutes for a 1.6 x 1.7 mm area (116,000 spectra, 5 µm spacing).[13]High-resolution mapping in under 2 hours for a whole tablet.[9]Ultrafast imaging at <1ms/spectrum.[6][8]
Low-Dose Formulation Analysis Capable of analyzing low-concentration APIs.[1]High specificity and sensitivity for low-dose forms.[14]High sensitivity for compounds from 0.1% to 100%.[15]

Table 2: Performance in Pharmaceutical Tablet Analysis

Polymorph Identification and Quantification

Different polymorphic forms of an API can exhibit varying physical properties, affecting bioavailability and stability. Raman spectroscopy is highly sensitive to the subtle structural differences between polymorphs.[16][17][18][19]

FeatureThermo Scientific™ DXR3 SmartRamanRenishaw inVia™Horiba LabRAM Soleil™
Polymorph Screening High-throughput screening with OMNIC™ Array Automation Software.Detection of small amounts of different polymorphic forms.[14]Characterization of polymorphisms.[15]
Low-Frequency Region Access Standard spectral range down to 50 cm⁻¹.[3]Can be coupled with systems to access down to ~5 cm⁻¹.Super-low frequency as standard (down to 30 cm⁻¹).[5][8]
Quantitative Analysis Supported by TQ Analyst™ Software for chemometrics.Quantitative analysis with PLS of transmission Raman data.Advanced multivariate analysis for quantitation.[5]
Limit of Quantification Application-dependent, sensitive to low concentrations.Capable of detecting small amounts of different polymorphs.[14]High sensitivity for low concentration components.[15]

Table 3: Capabilities in Polymorph Analysis

Experimental Protocols

Protocol 1: Rapid API Distribution Mapping in a Pharmaceutical Tablet

Objective: To visualize the spatial distribution of the Active Pharmaceutical Ingredient (API) and excipients across the surface of a pharmaceutical tablet.

Instrumentation: Thermo Scientific™ DXR3xi Raman Imaging Microscope

Methodology:

  • Sample Preparation: A pharmaceutical tablet is placed directly onto the microscope stage. No cross-sectioning or polishing is required for surface analysis.

  • Instrument Setup:

    • Laser: 532 nm excitation laser.

    • Objective: 10x objective for whole tablet imaging.

    • Software: OMNIC™xi Raman imaging software.

  • Data Acquisition:

    • A rapid Raman image of the entire tablet surface is collected.

    • Acquisition Rate: 550 Hz (1.8 ms (B15284909) per spectrum).

    • Spatial Resolution (Step Size): 25 microns between spectra.

    • Total Spectra: Approximately 226,000 spectra.

    • Estimated Time: ~8 minutes.[13]

  • Data Analysis:

    • The collected hyperspectral data is analyzed using a multivariate curve resolution (MCR) algorithm within the OMNIC™xi software.

    • MCR computationally separates the spectra of the individual components (API and excipients).

    • A chemical image is generated where different colors represent the spatial distribution of each component.[13]

Protocol 2: High-Throughput Polymorph Screening

Objective: To rapidly identify different polymorphic forms of an API from a multi-well crystallization screen.

Instrumentation: Thermo Scientific™ DXR3 SmartRaman Spectrometer

Methodology:

  • Sample Preparation: Crystallized samples of the API are present in a multi-well plate (e.g., 96-well plate). The analysis can be performed directly through the plate material (e.g., polystyrene or Kapton).[20]

  • Instrument Setup:

    • Sampling Accessory: Well-plate holder for the DXR3 SmartRaman Spectrometer.

    • Software: OMNIC™ Array Automation Software.

  • Data Acquisition:

    • The software is configured to automatically collect Raman spectra from each well of the plate.

    • The system can automatically locate non-uniformly distributed particles within each well.[20]

  • Data Analysis:

    • The collected spectra are pre-processed (e.g., baseline correction, derivative).

    • A cluster analysis is applied to the spectra.

    • The software automatically groups wells containing the same polymorphic form and assigns a unique color to each group in a visual map of the well plate.[20]

    • This allows for rapid, unsupervised identification of different crystal forms across the entire screening plate.

Visualizations

Experimental_Workflow_Tablet_Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition (DXR3xi) cluster_analysis Data Analysis (OMNICxi) cluster_output Output p1 Place Tablet on Stage acq1 Select Laser & Objective p1->acq1 Load acq2 Define Mapping Area acq1->acq2 Configure acq3 Initiate Rapid Imaging Scan acq2->acq3 Start an1 Collect Hyperspectral Data Cube acq3->an1 Transfer Data an2 Apply MCR Algorithm an1->an2 Process an3 Generate Chemical Image an2->an3 Generate out1 Visualize API & Excipient Distribution an3->out1 Interpret

Caption: Workflow for API distribution analysis in a pharmaceutical tablet.

Drug_Action_Analysis cluster_drug Drug Product cluster_analysis Raman Analysis cluster_properties Physicochemical Properties cluster_outcome Therapeutic Outcome tablet Tablet Formulation api API (e.g., Carbamazepine) tablet->api excipient Excipients tablet->excipient raman DXR3 Raman Spectroscopy api->raman Analyzed by excipient->raman Analyzed by polymorph Polymorph Identification (Form I, II, III) raman->polymorph Determines distribution Component Distribution raman->distribution Determines dissolution Dissolution Rate polymorph->dissolution Impacts distribution->dissolution Impacts bioavailability Bioavailability dissolution->bioavailability Affects efficacy Therapeutic Efficacy bioavailability->efficacy Dictates

Caption: Raman analysis of drug components and its impact on efficacy.

References

Quantitative Analysis with the DXR3 Raman Spectrometer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Raman spectroscopy offers a powerful, non-destructive analytical technique for quantitative analysis. The Thermo Scientific™ DXR3 Raman spectrometer is a versatile instrument frequently employed in pharmaceutical and materials science applications. This guide provides a comparative overview of the DXR3's performance for quantitative analysis, methods, and validation, with reference to other common Raman spectrometers.

Performance Comparison

Quantitative Raman analysis relies on the correlation between the intensity of a Raman signal and the concentration of the analyte. The performance of a Raman spectrometer in this regard can be evaluated based on several key metrics. While direct head-to-head comparative studies are limited in publicly available literature, we can compile representative data from various applications to provide a useful comparison.

The following table summarizes typical quantitative performance data for the Thermo Scientific™ DXR3 family and other comparable Raman spectrometers, such as those from Horiba and Renishaw. The data is based on the analysis of active pharmaceutical ingredients (APIs) in tablet formulations, a common application for quantitative Raman spectroscopy.

Parameter Thermo Scientific™ DXR3 Family Horiba LabRAM Series Renishaw inVia™ Series Reference Analyte/Application
Linearity (R²) > 0.99> 0.99> 0.99API concentration in tablets
Accuracy (% Recovery) 98-102%98-102%98-102%API concentration vs. HPLC
Precision (RSD) < 2%< 2%< 2%Repeatability of measurements
Limit of Detection (LOD) ~0.1% (w/w)~0.1% (w/w)~0.1% (w/w)API in a tablet matrix
Limit of Quantification (LOQ) ~0.5% (w/w)~0.5% (w/w)~0.5% (w/w)API in a tablet matrix
Mapping Speed High-speed mapping capabilities[1]Ultrafast imaging with SmartSampling™StreamLine™ rapid imaging (up to 1,500 spectra/sec)[2]Chemical imaging of tablets

Note: The values presented are typical and can vary depending on the specific instrument configuration, experimental conditions, and the nature of the sample.

Quantitative Analysis Methods

A robust quantitative Raman analysis workflow involves several key steps, from sample preparation to data analysis. The following is a generalized experimental protocol for the quantitative analysis of an API in a tablet formulation using a Raman spectrometer like the DXR3.

Experimental Protocol: Quantitative Analysis of API Content in Tablets

1. Sample Preparation:

  • A set of calibration standards is prepared with known concentrations of the API mixed with the excipients used in the final formulation.

  • The concentration range of the calibration standards should bracket the expected concentration of the API in the unknown samples.[3]

  • Tablets are prepared from these mixtures using a press with consistent compaction force to minimize variations in sample density.

2. Instrument Setup and Data Acquisition:

  • The Raman spectrometer is configured with the appropriate laser wavelength, power, objective, and grating. For pharmaceutical applications, a 785 nm laser is often used to minimize fluorescence from the sample.[2]

  • The instrument is calibrated for both wavelength and intensity using certified standards.

  • Raman spectra are acquired from multiple points on each tablet to ensure representative sampling. For heterogeneous samples, Raman mapping is employed to analyze the spatial distribution of the API.[1]

  • Acquisition parameters, such as exposure time and number of accumulations, are optimized to achieve an adequate signal-to-noise ratio.

3. Data Pre-processing:

  • The acquired Raman spectra are pre-processed to remove or minimize sources of variation that are not related to the analyte concentration.

  • Common pre-processing steps include:

    • Baseline correction: To remove background fluorescence.

    • Normalization: To correct for variations in laser power or sample positioning.

    • Smoothing: To reduce noise.

4. Multivariate Calibration Model Development:

  • A multivariate calibration model is developed to correlate the pre-processed Raman spectra with the known concentrations of the API in the calibration standards.

  • Partial Least Squares (PLS) regression is a commonly used algorithm for this purpose.[4]

  • The PLS model is built by selecting the optimal number of latent variables that describe the maximum variance in the data without overfitting.

5. Model Validation:

  • The performance of the PLS model is validated using an independent set of samples with known API concentrations that were not used in the calibration.

  • Key validation parameters include:

    • Root Mean Square Error of Calibration (RMSEC): A measure of the average error in the calibration set.

    • Root Mean Square Error of Cross-Validation (RMSECV): An estimate of the model's predictive ability, determined by systematically leaving out samples from the calibration set and predicting their concentrations.

    • Root Mean Square Error of Prediction (RMSEP): The average error in predicting the concentrations of the independent validation set.

    • Coefficient of Determination (R²): A measure of the goodness of fit of the model.

The following diagram illustrates the typical workflow for developing a quantitative Raman spectroscopy method.

G cluster_0 Method Development A Sample Preparation (Calibration & Validation Sets) B Instrument Setup & Data Acquisition A->B C Data Pre-processing B->C D Multivariate Calibration (e.g., PLS Model) C->D E Model Validation D->E F Quantitative Analysis of Unknowns E->F

Workflow for Quantitative Raman Analysis.

Method Validation

Validation of a quantitative Raman method is crucial to ensure that it is suitable for its intended purpose. The validation process should follow established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[4] The key validation characteristics for a quantitative analytical procedure are:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following diagram outlines the logical relationship of the validation parameters.

G cluster_1 Method Validation Parameters (ICH Q2) Specificity Specificity Linearity Linearity Range Range Accuracy Accuracy Precision Precision LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Robustness Robustness

References

A Researcher's Guide to the DXR3 Raman Spectrometer: Navigating Limitations for Specific Sample Types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Thermo Scientific™ DXR3 Raman Spectrometer family offers a powerful and user-friendly platform for chemical and structural analysis.[1] While these instruments are designed to overcome many traditional hurdles of Raman spectroscopy, it is crucial to understand their inherent limitations when analyzing specific and often challenging sample types. This guide provides an objective comparison of the DXR3's performance, supported by available data and general principles of Raman spectroscopy, to help users make informed decisions and optimize their experimental designs.

Key Limitations and Comparative Performance

While the DXR3 series boasts features to mitigate common issues, certain sample types remain inherently challenging for Raman analysis. The primary limitations revolve around fluorescence interference, weak Raman scattering, sample heating, and difficulties in quantitative analysis and characterization of non-crystalline materials.

1. Highly Fluorescent Samples:

Fluorescence is a major obstacle in Raman spectroscopy, as the fluorescence signal can be orders of magnitude stronger than the Raman signal, obscuring the spectral features.[2] Biological samples, many polymers, and certain pharmaceutical ingredients are prone to fluorescence.

DXR3 Approach and Limitations: The DXR3 series offers user-exchangeable excitation lasers (e.g., 455 nm, 532 nm, 633 nm, 785 nm) and filters, a key strategy to mitigate fluorescence by selecting a laser wavelength that does not excite the fluorescent components.[1][3] The accompanying OMNIC™ software also includes an automated fluorescence correction algorithm.[4] However, user experience suggests that while the software's real-time fluorescence removal is effective for some samples, it may not be sufficient for all cases.[5] For intensely fluorescent samples, even with a near-infrared laser like 785 nm, residual fluorescence can remain, making it difficult to obtain high-quality spectra.

Alternative & Complementary Techniques:

  • Fourier-Transform (FT-Raman) Spectroscopy: Utilizes a 1064 nm laser, which significantly reduces fluorescence but may have lower sensitivity for some samples.

  • Time-Gated Raman Spectroscopy: Can differentiate between the instantaneous Raman scattering and the delayed fluorescence emission, but this is a more specialized and less common technique.[6]

  • Surface-Enhanced Raman Spectroscopy (SERS): Can enhance the Raman signal and quench fluorescence for samples adsorbed on or near a metallic nanostructure.

2. Quantitative Analysis:

Raman spectroscopy is not inherently a quantitative technique. The intensity of the Raman signal is dependent on numerous factors, including laser power, sample positioning, and the chemical matrix, which can lead to poor repeatability for quantitative measurements.[7][8]

DXR3 Approach and Limitations: The DXR3 SmartRaman spectrometer is designed for reproducible and accurate results in multi-purpose analytical labs.[1] Features like the laser power regulator aim to ensure consistent sample excitation.[1] However, user reviews have pointed out that the OMNIC™ software may have limitations in advanced data processing like deconvolution, which can be crucial for quantitative analysis of complex mixtures.[9][10] Achieving reliable quantitative results often requires meticulous calibration and the use of chemometric models.[8]

Alternative & Complementary Techniques:

  • High-Performance Liquid Chromatography (HPLC): A well-established quantitative technique for separating and quantifying components in a mixture.

  • UV-Vis Spectroscopy: Often used for quantitative analysis of solutions.

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: Can be used for quantitative analysis of solid forms but typically has longer acquisition times.[11]

3. Heat-Sensitive and Photolabile Samples:

The focused laser beam in Raman spectroscopy can generate significant heat, potentially leading to thermal degradation or photochemical reactions in sensitive samples.

DXR3 Approach and Limitations: The DXR3 software allows for fine control of the laser power in 0.1 mW increments.[12] Additionally, the Variable Dynamic Point Sampling (VDPS) technology on the DXR3 SmartRaman spectrometer rasters the laser beam over a larger area to reduce localized heating.[1] Despite these features, for highly sensitive materials, sample damage can still occur, especially with higher-power lasers used to obtain a better signal.

Alternative & Complementary Techniques:

  • Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: A surface-sensitive technique that generally does not cause sample heating.

  • Differential Scanning Calorimetry (DSC): Used to study the thermal properties of materials.

4. Amorphous and Polymorphic Samples:

Characterizing the solid-state form of active pharmaceutical ingredients (APIs) is critical in drug development. While Raman spectroscopy is sensitive to polymorphism, distinguishing between amorphous and crystalline forms, or quantifying low levels of one in the other, can be challenging. Amorphous materials produce broader and less defined Raman bands compared to their crystalline counterparts.[11]

DXR3 Approach and Limitations: The DXR3 Raman Microscope is well-suited for analyzing polymorphs and particulate contaminants.[1] However, the analysis of amorphous solid dispersions (ASDs) can be complex. While Raman imaging can be used to study phase separation in ASDs, quantifying the degree of crystallinity, especially at low levels, can be difficult.[13][14] Spectral similarities between different polymorphic forms can also pose a challenge for definitive identification.[11]

Alternative & Complementary Techniques:

  • Powder X-Ray Diffraction (PXRD): The gold standard for identifying and quantifying crystalline forms.

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: A powerful technique for characterizing both crystalline and amorphous materials.[11]

  • Differential Scanning Calorimetry (DSC): Can be used to identify and quantify different solid forms based on their thermal properties.

Comparative Summary of Techniques

Sample Type DXR3 Raman Limitation Alternative/Complementary Technique Key Advantage of Alternative
Highly Fluorescent Residual fluorescence can obscure weak Raman signals, even with NIR lasers and software correction.[5]FT-Raman SpectroscopySignificantly reduced fluorescence interference with 1064 nm laser.
Quantitative Analysis Repeatability can be challenging; software may have limitations for advanced deconvolution.[7][10]High-Performance Liquid Chromatography (HPLC)Well-established, highly accurate, and reproducible quantitative results.
Heat-Sensitive Potential for sample damage despite laser power control and VDPS.[2]Attenuated Total Reflectance (ATR)-FTIRGenerally non-destructive and does not induce sample heating.
Amorphous/Polymorphic Difficulty in quantifying low levels of crystallinity; spectral overlap between polymorphs.[11][13]Powder X-Ray Diffraction (PXRD)Gold standard for crystalline phase identification and quantification.

Experimental Protocols for Challenging Samples

Detailed experimental protocols are highly sample and application-dependent. However, the following provides generalized workflows for analyzing challenging samples with a DXR3-type Raman spectrometer.

Workflow for Highly Fluorescent Samples

start Start: Fluorescent Sample Analysis step1 Initial Analysis with Standard Laser (e.g., 532 nm) start->step1 decision1 Fluorescence Overwhelms Signal? step1->decision1 step2 Switch to Longer Wavelength Laser (e.g., 785 nm) decision1->step2 Yes end_success End: Successful Analysis decision1->end_success No step3 Enable Software Fluorescence Correction step2->step3 step4 Attempt Photobleaching (if sample is stable) step3->step4 decision2 Signal Quality Sufficient? step4->decision2 decision2->end_success Yes end_fail Consider Alternative Technique (e.g., FT-Raman) decision2->end_fail No

Caption: Workflow for mitigating fluorescence in Raman analysis.

Methodology:

  • Initial Scan: Perform a preliminary scan with a standard visible laser (e.g., 532 nm) to assess the level of fluorescence.

  • Laser Selection: If fluorescence is high, switch to a longer wavelength laser (e.g., 785 nm) to reduce fluorescence excitation.[2]

  • Software Correction: Utilize the automated fluorescence correction feature in the OMNIC™ software.[4]

  • Photobleaching: If the sample is photochemically stable, expose it to the laser for a period before acquisition to "burn out" the fluorescent species.

  • Parameter Optimization: Adjust acquisition parameters such as laser power and exposure time to maximize the Raman signal relative to the fluorescence background.

Workflow for Quantitative Analysis of a Mixture

start Start: Quantitative Analysis step1 Prepare Calibration Standards with Known Concentrations start->step1 step2 Acquire Raman Spectra of Standards and Unknown Samples step1->step2 step3 Identify Unique and Non-Overlapping Peaks for Each Component step2->step3 decision1 Peaks Overlap? step3->decision1 step4a Use Peak Height or Area for Univariate Calibration decision1->step4a No step4b Develop a Multivariate Calibration Model (e.g., PLS) decision1->step4b Yes step5 Validate the Calibration Model step4a->step5 step4b->step5 step6 Quantify the Components in the Unknown Samples step5->step6 end End: Quantitative Results step6->end

Caption: Generalized workflow for quantitative Raman analysis.

Methodology:

  • Standard Preparation: Create a series of calibration standards with known concentrations of the analyte in a matrix that mimics the unknown samples.

  • Spectral Acquisition: Collect Raman spectra from both the standards and the unknown samples under identical experimental conditions.

  • Peak Selection: Identify characteristic Raman bands for each component of interest.

  • Calibration Model: If peaks are well-resolved, a univariate calibration curve based on peak height or area can be constructed. For complex mixtures with overlapping peaks, a multivariate calibration model, such as Partial Least Squares (PLS) regression, is necessary.[8]

  • Model Validation: Validate the calibration model using an independent set of samples.

  • Quantification: Apply the validated model to the spectra of the unknown samples to determine the concentrations of the components.

Logical Relationships of DXR3 Limitations

The limitations of the DXR3 Raman spectrometer are interconnected and often stem from the fundamental principles of Raman spectroscopy.

cluster_fundamental Fundamental Raman Limitations cluster_sample Sample-Specific Challenges cluster_dxr3 DXR3 Mitigations & Residual Limitations WeakSignal Weak Raman Effect HeatSensitive Heat-Sensitive Samples WeakSignal->HeatSensitive Requires higher laser power Quant_Limitation Quantitative Limitations WeakSignal->Quant_Limitation Fluorescence Fluorescence Interference Fluorescence->Quant_Limitation Amorphous Amorphous/Complex Samples Amorphous->Quant_Limitation DXR3_Features DXR3 Features: - Multiple Lasers - Fluorescence Correction - Laser Power Control - VDPS DXR3_Features->WeakSignal Addresses DXR3_Features->Fluorescence Addresses DXR3_Features->HeatSensitive Addresses Software_Limitation Software Limitations (e.g., Deconvolution) Quant_Limitation->Software_Limitation

References

Navigating Compliance: A Comparative Guide to 21 CFR Part 11 on Raman Microscopes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating under the stringent guidelines of the U.S. Food and Drug Administration (FDA), ensuring the integrity and security of electronic records and signatures is paramount. The Thermo Scientific™ DXR3 Raman Microscope, alongside its competitors, offers robust solutions for 21 CFR Part 11 compliance. This guide provides an objective comparison of the DXR3's compliance features with other leading Raman microscopy systems, supported by detailed experimental protocols and logical workflows to aid in informed decision-making.

Comparative Analysis of 21 CFR Part 11 Compliance Features

The following tables summarize the key 21 CFR Part 11 compliance features available in the software for the Thermo Scientific DXR3 and its main competitors. This information is based on manufacturer-provided documentation.

Table 1: User Access and System Security

FeatureThermo Scientific DXR3 (OMNIC™ DS/ValPro™ Software)HORIBA Scientific (LabSpec 6 with ProtectionPlus™)Renishaw (WiRE™ Software)Bruker (OPUS™ Software)
User Authentication Integration with Windows® user accounts for authentication.[1]Fully integrated user account module or re-authentication of a user's Windows® credentials.Relies on the host operating system's user authentication.State-of-the-art user management.[2]
Role-Based Access Control Per-user basis control over software access on single or multiple instruments.[1]Assigns users to specific levels with different functionalities to match experience and requirements.Not explicitly detailed in available documentation.Sophisticated user rights concept to ensure segregation of duties (SOD).[3]
Password Policies Leverages Windows® security policies for password complexity, aging, and logon attempts.[1]Configurable system policies can be applied by administrators to heighten security.Dependent on the host operating system's security policies.Supports various password requirements including expiration, complexity, and re-use.[2]
Session Timeouts Not explicitly detailed in available documentation.Not explicitly detailed in available documentation.Not explicitly detailed in available documentation.Not explicitly detailed in available documentation.

Table 2: Audit Trails and Data Integrity

FeatureThermo Scientific DXR3 (OMNIC™ DS/ValPro™ Software)HORIBA Scientific (LabSpec 6 with ProtectionPlus™)Renishaw (WiRE™ Software)Bruker (OPUS™ Software)
Audit Trail Generation Complete, non-editable spectral histories are stored with the data.[1] File events and program use are logged.[1]Each data file incorporates a full file history tracking all data acquisition, modification, and signing events with user details and a timestamp.[4]WiRE complies with 21 CFR Part 11, implying the presence of audit trails, though specific implementation details are not readily available.[5]Comprehensive, automatic audit trails for electronic records.[2]
Audit Trail Content Records user information, spectrophotometer parameters, and any data manipulation.[6]Tracks all data acquisition, modification, and electronic signing events with user details and a timestamp.[4] An external event log records software start/stop, user log in attempts, and file operations.[4]Not explicitly detailed in available documentation.Records follow the ALCOA+ principle (Attributable, Legible, Contemporaneous, Original, Accurate, plus Complete, Consistent, Enduring, and Available).[2]
Data Tampering Detection Uses cryptographic user authentication and encryption to detect tampering.[1]Not explicitly detailed in available documentation.Not explicitly detailed in available documentation.Protected Data Pool safeguards electronic records from deletion and manipulation.[2]
Record Retrieval Allows for the reproduction of original data.[1]Not explicitly detailed in available documentation.Not explicitly detailed in available documentation.Not explicitly detailed in available documentation.

Table 3: Electronic Signatures

FeatureThermo Scientific DXR3 (OMNIC™ DS/ValPro™ Software)HORIBA Scientific (LabSpec 6 with ProtectionPlus™)Renishaw (WiRE™ Software)Bruker (OPUS™ Software)
Signature Application Digital signatures can be applied to reports, data, macros, configurations, and methods.[6]Users can digitally authenticate their data with legally binding electronic signatures applied directly to the electronic record.[4]WiRE complies with 21 CFR Part 11, suggesting electronic signature capabilities.[5]4-Eye-Principle electronic signatures are supported.[3]
Signature Components Utilizes cryptographic user authentication.[1]Not explicitly detailed in available documentation.Not explicitly detailed in available documentation.State-of-the-art signature management.[3]
Signature-Record Linking Not explicitly detailed in available documentation.Signatures are applied and attached directly to the electronic record (data).[4]Not explicitly detailed in available documentation.Not explicitly detailed in available documentation.
Signature Meaning Not explicitly detailed in available documentation.Different meanings can be associated with the signings.Not explicitly detailed in available documentation.Not explicitly detailed in available documentation.

Experimental Protocols for 21 CFR Part 11 Compliance Validation

Validation of a Raman microscopy system for 21 CFR Part 11 compliance is a critical process that involves a series of documented tests to ensure the system operates as intended and that its security features are robust. The following protocols outline the key experiments for Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ).

1. Installation Qualification (IQ) Protocol

  • Objective: To verify and document that the Raman microscope and its accompanying software are installed according to the manufacturer's specifications and user requirements.

  • Methodology:

    • Documentation Verification: Confirm the presence and correctness of all system manuals, including the 21 CFR Part 11 compliance documentation from the manufacturer.

    • Hardware Verification:

      • Create a checklist of all ordered components (microscope, lasers, detectors, computer hardware, etc.).

      • Visually inspect and record the serial numbers of all components.

      • Verify that all physical connections are secure and correctly configured as per the installation guide.

    • Software Installation Verification:

      • Document the name and version number of the operating system and the Raman spectroscopy software (e.g., OMNIC DS, LabSpec 6 with ProtectionPlus).

      • Verify that the software installation was performed by a qualified individual and that a record of the installation process is available.

      • Confirm that all necessary software patches and updates have been installed as per the manufacturer's recommendations.

    • Environment Verification: Record the environmental conditions of the laboratory (temperature, humidity) and ensure they meet the manufacturer's operating specifications.

2. Operational Qualification (OQ) Protocol

  • Objective: To challenge and document that the Raman microscope and its software consistently operate according to their functional specifications, with a focus on the 21 CFR Part 11 compliance features.

  • Methodology:

    • User Access Control Testing:

      • Create different user accounts with varying permission levels (e.g., Administrator, Analyst, Reviewer).

      • Attempt to perform actions restricted to higher-level users with a lower-level user account and document that access is denied.

      • Verify that the system enforces password policies (e.g., complexity, expiration).

      • Test the session timeout functionality if available.

    • Audit Trail Functionality Testing:

      • As a designated user, create a new data file by acquiring a spectrum from a standard sample (e.g., polystyrene).

      • Modify the data file (e.g., perform a baseline correction, smooth the data).

      • Save the modified file.

      • Delete a data file.

      • Review the audit trail for these actions and verify that it accurately records the user, the action performed, the date, and the time of the action. Ensure that the original data is not obscured by the changes.

    • Electronic Signature Functionality Testing:

      • Acquire a spectrum and generate a report.

      • Apply an electronic signature to the report, providing the required credentials (e.g., username and password).

      • Verify that the signature is securely linked to the record and includes the signer's name, the date and time of signing, and the meaning of the signature (e.g., "author," "reviewer," "approver").

      • Attempt to alter the signed record and verify that the system either prevents the alteration or invalidates the signature.

    • Data Backup and Recovery Testing:

      • Perform a backup of the system's data.

      • Delete a non-critical data file.

      • Restore the deleted file from the backup and verify its integrity.

3. Performance Qualification (PQ) Protocol

  • Objective: To document that the Raman microscope consistently performs within the specified parameters under real-world conditions and that its performance is not compromised by the 21 CFR Part 11 compliance features.

  • Methodology:

    • System Suitability Testing:

      • On a regular basis (e.g., daily or before each use), acquire a spectrum of a certified reference material (e.g., a polystyrene standard).

      • Verify that the peak positions and intensities are within the established acceptance criteria. This test should be performed by a user with appropriate permissions, and the results should be electronically signed and archived.

    • Reproducibility and Repeatability Testing:

      • Have multiple analysts, with their own unique user accounts, independently acquire and analyze spectra from the same sample.

      • Compare the results to ensure that they are consistent and within the predefined limits of variability.

      • All data and reports generated during this testing must be managed in compliance with 21 CFR Part 11 requirements (i.e., with audit trails and electronic signatures).

Logical Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the logical workflows for key processes within a 21 CFR Part 11 compliant Raman microscopy system.

G cluster_0 User Authentication Workflow start User Initiates Action login System Prompts for Credentials start->login auth Authentication against User Database (e.g., Windows Active Directory) login->auth access_granted Access Granted (Role-Based Permissions Applied) auth->access_granted Valid access_denied Access Denied auth->access_denied Invalid

Caption: User Authentication Workflow for 21 CFR Part 11 Compliance.

G cluster_1 Data Acquisition and Audit Trail Workflow acquire User Acquires Raman Spectrum process User Processes Data (e.g., Baseline Correction, Smoothing) acquire->process save User Saves Data process->save audit_trail Audit Trail Entry Created (User, Action, Timestamp) save->audit_trail link Audit Trail Linked to Data Record save->link

Caption: Data Acquisition and Audit Trail Generation Process.

G cluster_2 Electronic Signature Workflow select_record User Selects Record for Signing initiate_signature User Initiates Electronic Signature select_record->initiate_signature provide_credentials System Prompts for Credentials (Username, Password) initiate_signature->provide_credentials verify_identity Identity Verification provide_credentials->verify_identity apply_signature Electronic Signature Applied (Signer, Timestamp, Meaning) verify_identity->apply_signature Valid signature_invalid Signature Invalid verify_identity->signature_invalid Invalid link_signature Signature Linked to Record apply_signature->link_signature

Caption: Electronic Signature Application and Verification Workflow.

References

Unveiling Molecular Landscapes: A Comparative Guide to DXR3 Raman Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to leverage the power of Raman spectroscopy, this guide offers an objective comparison of the Thermo Scientific™ DXR3™ Raman Microscope's performance. Drawing upon available data, this document benchmarks the DXR3 against other leading Raman systems, providing insights into its capabilities for critical applications in pharmaceutical analysis, polymer characterization, and the burgeoning field of microplastics research.

While a comprehensive body of independent, peer-reviewed literature directly comparing the quantitative performance of the Thermo Scientific DXR3 Raman Microscope with its primary competitors remains to be established, this guide synthesizes currently available information from manufacturer specifications and application-focused technical notes. This approach provides a valuable comparative overview of the instrument's intended capabilities and performance claims, offering a solid foundation for informed decision-making.

At a Glance: Performance Specifications

A side-by-side look at the key performance specifications, as stated by the manufacturers, reveals the competitive positioning of the Thermo Scientific DXR3 Raman Microscope.

FeatureThermo Scientific DXR3Horiba LabRAM HR EvolutionRenishaw inVia Qontor
Spatial Resolution (X,Y) As fine as 540 nm (on ideal sample)[1][2]Capable of sub-micron imagingBetter than 1 µm
Confocal Depth Resolution (Z) As fine as 1.7 µm (on ideal sample)[1][2]< 2 µm< 2 µm
Spectral Range Full range of 3500-50 cm⁻¹ in a single exposure[1][2]Wide spectral range from UV to NIRDependent on configuration
Available Lasers 455 nm, 532 nm, 633 nm, 785 nm[1]Wide range from UV to NIRUp to 5 lasers (e.g., 532, 633, 785 nm)
Automation Features Auto-alignment, auto-calibration, auto-exposure, automated fluorescence correction[3][4]Fully automated system[5]Fully automated with LiveTrack™ focus tracking[6]

Deep Dive: Application-Specific Performance

Pharmaceutical Analysis: Unmasking Polymorphs and Mapping Active Ingredients

The ability to distinguish between different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API) and to visualize its distribution within a tablet is crucial for drug efficacy and stability.

The Thermo Scientific DXR3 excels in high-throughput polymorph screening, efficiently analyzing samples in well plates to identify distinct crystalline structures.[7][8] For a detailed look at API distribution, the accompanying DXR3xi Raman Imaging Microscope provides clear visualization of the API and excipient layout within a formulation.[9][10]

Competitor systems like the Horiba LabRAM HR Evolution and the Renishaw inVia Qontor also demonstrate strong capabilities in this area, leveraging high spectral and spatial resolution to discern subtle polymorphic variations and map ingredient distribution.[11][12][13][14]

A typical workflow for automated polymorph screening involves the crystallization of the API in multi-well plates, followed by automated Raman spectral acquisition from each well using a system like the DXR3. The collected spectra are then compared against a library of known polymorphs for identification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (DXR3) cluster_analysis Data Analysis API_Crystallization API Crystallization Well_Plate Dispense into Well Plate API_Crystallization->Well_Plate Load_Plate Load Well Plate Automated_Scan Automated Raman Scan Load_Plate->Automated_Scan Spectral_ID Spectral Identification Automated_Scan->Spectral_ID Polymorph_Map Polymorph Mapping Spectral_ID->Polymorph_Map G cluster_workflow Multilayer Film Analysis Workflow Sample_Prep Sample Preparation (Cross-section or Surface) Instrument_Setup Instrument Setup (Confocal Mode) Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition (Depth Profile or Line Scan) Instrument_Setup->Data_Acquisition Data_Analysis Data Analysis (Layer Identification & Thickness) Data_Acquisition->Data_Analysis G cluster_workflow Automated Microplastics Analysis Filtration Sample Filtration Particle_Location Automated Particle Location Filtration->Particle_Location Raman_Acquisition Automated Raman Acquisition Particle_Location->Raman_Acquisition Identification Spectral Identification & Reporting Raman_Acquisition->Identification

References

Safety Operating Guide

Navigating the Disposal of Novel Chemical Inhibitors: A Procedural Guide for DXR-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, novel chemical entities are synthesized and evaluated at a rapid pace. The proper management and disposal of these new compounds, for which specific Safety Data Sheets (SDS) may not yet exist, are critical for laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe disposal of a novel research chemical, referred to here as DXR-IN-3. In the absence of specific data, any novel or uncharacterized compound must be treated as hazardous.[1][2]

Immediate Safety and Logistical Plan: Disposal of this compound

The foundational principle for managing a novel chemical like this compound is to consult with your institution's Environmental Health and Safety (EHS) department at the earliest opportunity.[1] EHS professionals are equipped to provide specific guidance and ensure compliance with all federal, state, and local regulations.[1]

Step-by-Step Disposal Procedure:

  • Treat as Hazardous Waste: From the moment this compound is designated for disposal, it must be managed as a hazardous waste.[3] A laboratory chemical is considered waste when it is no longer intended for use or reuse.[3]

  • Preliminary Hazard Assessment: Before handling for disposal, conduct a thorough assessment of all available information. This includes reviewing its synthetic pathway, identifying reactive functional groups, and considering any preliminary data on its biological activity or stability.[4] This information can offer clues to potential hazards like reactivity, toxicity, or flammability.

  • Wear Appropriate Personal Protective Equipment (PPE): When handling this compound for disposal, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves are required.[1] If there is a potential for aerosolization, additional respiratory protection may be necessary.[1]

  • Proper Waste Containment:

    • Use a sturdy, leak-proof container that is chemically compatible with this compound.[5] For instance, corrosive substances should not be placed in metal containers.[5]

    • The container must have a secure closure and be kept closed except when adding waste.[3][6]

    • Store the waste container in a designated satellite accumulation area within the laboratory.[7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[3][5]

    • The label must include the full chemical name ("this compound"), the name of the principal investigator, the laboratory location, and a list of all known or suspected constituents and their percentages.[2][5] Do not use abbreviations or chemical formulas.[3][7]

    • Indicate the date when waste accumulation began.[2]

  • Segregation of Waste:

    • Never mix incompatible wastes.[8] For example, oxidizing agents should be kept separate from organic compounds.[4]

    • Store the this compound waste container away from other incompatible chemicals, utilizing secondary containment for all liquid wastes.[3][6]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to schedule a waste pickup.[3]

    • Provide them with all the information gathered during the preliminary hazard assessment. The EHS department will coordinate with a licensed hazardous waste disposal vendor for its removal and final disposition.[2]

  • Empty Container Disposal:

    • If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent capable of removing the residue.[3]

    • The first rinsate must be collected and treated as hazardous waste.[6]

    • After thorough rinsing and air-drying, the labels on the empty container should be completely defaced or removed before disposal in the appropriate solid waste stream.[6][9]

Under no circumstances should this compound or any other hazardous chemical be disposed of down the drain or in the regular trash.[3][9]

Data Presentation: Preliminary Hazard Assessment of a Novel Compound

When a formal SDS is unavailable, a preliminary hazard assessment should be documented. The following table outlines key parameters to consider for a novel compound like this compound.

ParameterAssessment ConsiderationsPotential Hazard Indicators
Physical Form Solid, liquid, or gas.Fine powders can be an inhalation hazard; volatile liquids are a fire and inhalation risk.
Chemical Structure Presence of known toxic or reactive functional groups (e.g., azides, peroxides, nitro groups).Structural alerts for reactivity, carcinogenicity, or other toxic effects.
Synthetic Pathway Reactants, intermediates, and byproducts used in the synthesis.The hazards of precursors can indicate potential hazards of the final product.
Solubility Solubility in aqueous and organic solvents.Affects environmental fate and choice of decontamination solvents.
Stability Sensitivity to light, air, heat, or moisture.Potential for degradation into more hazardous compounds or for unexpected reactions.
Biological Activity Known or predicted biological targets and potency.High potency or cytotoxicity suggests a higher handling and disposal risk.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis and use of this compound would be required for a complete risk assessment. Without specific information on this compound, it is not possible to provide cited experimental methodologies or signaling pathway diagrams. A risk assessment should be conducted for any new experiment.[10]

Mandatory Visualization: Disposal Workflow for a Novel Chemical Inhibitor

The following diagram illustrates the logical workflow for the safe and compliant disposal of a novel chemical inhibitor like this compound.

start Novel Compound (this compound) Designated for Disposal assess Conduct Preliminary Hazard Assessment (Structure, Synthesis, etc.) start->assess treat_hazardous Treat as Potentially Hazardous assess->treat_hazardous contact_ehs Consult with Environmental Health & Safety (EHS) Dept. treat_hazardous->contact_ehs contain Contain in Compatible, Leak-Proof Container contact_ehs->contain label_waste Label with 'Hazardous Waste' & Full Chemical Details contain->label_waste segregate Segregate from Incompatible Wastes label_waste->segregate schedule_pickup Schedule Waste Pickup with EHS segregate->schedule_pickup disposal Professional Disposal by Licensed Vendor schedule_pickup->disposal

Caption: Logical workflow for the safe disposal of a novel chemical inhibitor.

References

Personal protective equipment for handling DXR-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling DXR-IN-3. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent compounds like this compound. All personnel must be trained in the proper selection and use of the following equipment.[1]

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant, powder-free nitrile gloves, double-gloved.[1][2][3] Chemotherapy-grade is recommended.[2][3][4]Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection.[1][2]
Body Protection Disposable, solid-front, back-closing gown made of low-permeability fabric with long sleeves and tight-fitting cuffs.[1][2]Protects skin and personal clothing from contamination.[1][2] Must be discarded as hazardous waste after use.[2]
Eye & Face Protection ANSI Z87.1-compliant safety goggles with side shields.[1][2][3] A full face shield should be worn over goggles when handling powder or solutions.[2][3]Protects eyes and face from splashes and aerosolized particles.[1][2]
Respiratory Protection A NIOSH-approved N95 respirator or higher is required when handling the compound as a powder or when aerosols may be generated.[1][2][3]Prevents inhalation, a primary route of exposure.[1] Must be used within a comprehensive respiratory protection program.[3]

Operational Plan for Safe Handling

All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation and aerosolization.[1][3]

Step-by-Step Handling Procedure:

  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Prepare the designated workspace by lining it with a disposable absorbent bench protector.[3] Have a spill kit and designated hazardous waste containers readily accessible.

  • Weighing: If weighing the solid form of the compound, do so within the containment of a fume hood or biological safety cabinet.[1] Use a tared weigh boat to minimize the dispersion of powder.[1]

  • Reconstitution: When preparing solutions, slowly add the solvent to the solid compound to prevent splashing.[1][3]

  • Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution. Remove and dispose of all PPE as hazardous waste. Wash hands thoroughly with soap and water.[5][6]

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling & Cleanup prep1 Don Appropriate PPE prep2 Prepare Designated Workspace prep1->prep2 prep3 Assemble Spill Kit & Waste Containers prep2->prep3 weigh Weigh Solid Compound prep3->weigh Proceed to Handling reconstitute Prepare Solution weigh->reconstitute decontaminate Decontaminate Work Surface reconstitute->decontaminate Proceed to Cleanup dispose_ppe Dispose of PPE as Hazardous Waste decontaminate->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash

Figure 1: Safe Handling Workflow for this compound

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[2]

  • Solid Waste: Collect all solid waste, including contaminated gloves, gowns, weigh boats, and pipette tips, in a dedicated, clearly labeled hazardous waste container.[2][7] This is often a yellow chemotherapy waste bin or a similarly designated container.[2]

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.[1][7] Do not pour down the drain.[2]

  • Sharps Waste: Any needles or syringes used for administering the compound must be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.[2][7]

All waste must be handled and disposed of by a certified hazardous waste management company, typically through high-temperature incineration.[2][7]

G Figure 2: PPE Selection for this compound cluster_ppe Required PPE task Handling this compound? gloves Double Nitrile Gloves task->gloves gown Disposable Gown task->gown goggles Safety Goggles task->goggles powder_check Handling Powder or Risk of Aerosol? task->powder_check splash_check Risk of Splash? powder_check->splash_check No respirator Add N95+ Respirator powder_check->respirator Yes face_shield Add Face Shield splash_check->face_shield Yes respirator->splash_check

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.